Seproxetine Hydrochloride

Catalog No.
S543004
CAS No.
127685-30-7
M.F
C16H17ClF3NO
M. Wt
331.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Seproxetine Hydrochloride

CAS Number

127685-30-7

Product Name

Seproxetine Hydrochloride

IUPAC Name

(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride

Molecular Formula

C16H17ClF3NO

Molecular Weight

331.76 g/mol

InChI

InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/t15-;/m0./s1

InChI Key

GMTWWEPBGGXBTO-RSAXXLAASA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Seproxetine hydrochloride; (S)-Norfluoxetine hydrochloride; (S)-Desmethylfluoxetine Hydrochloride;

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl

The exact mass of the compound Seproxetine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pharmacological Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Seproxetine exhibits a complex pharmacological profile beyond simple serotonin reuptake inhibition. The table below summarizes its key molecular interactions:

Target Interaction Functional Consequence & Notes
Serotonin Transporter (SERT) Potent inhibition [1] [2] Primary SSRI activity; increases synaptic serotonin levels [2].
Dopamine Transporter (DAT) Inhibition [1] [2] Contributes to a broader neurochemical impact beyond pure SSRIs [2].
5-HT2A & 5-HT2C Receptors Antagonism [1] [2] May influence anxiety, sleep, and neuroendocrine processes [2].
KvLQT1 Protein Inhibition [1] Primary reason for discontinuation; delays cardiac repolarization, prolonging QT interval and increasing risk of serious arrhythmias [1].
Neurosteroid Synthesis Stimulation [1] Thought to be mediated via activation of the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD); occurs at low doses and may contribute to antidepressant and anxiolytic effects [1] [3].

This multi-target mechanism can be visualized in the following pathway diagram:

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron & Other Systems cluster_5HT Postsynaptic Neuron & Other Systems cluster_DA Postsynaptic Neuron & Other Systems cluster_neurosteroid Postsynaptic Neuron & Other Systems cluster_cardiac Postsynaptic Neuron & Other Systems Seproxetine Seproxetine SERT Serotonin Transporter (SERT) Seproxetine->SERT Inhibits DAT Dopamine Transporter (DAT) Seproxetine->DAT Inhibits 3α-HSD Enzyme 3α-HSD Enzyme Seproxetine->3α-HSD Enzyme Activates KvLQT1 Protein KvLQT1 Protein Seproxetine->KvLQT1 Protein Inhibits 5-HT2A/2C Receptors 5-HT2A/2C Receptors Seproxetine->5-HT2A/2C Receptors Antagonizes Serotonin_Synthesis Serotonin Synthesis Synapse Synaptic Cleft Serotonin_Synthesis->Synapse 5-HT Release SERT->Serotonin_Synthesis 5-HT Reuptake 5-HT Receptors 5-HT Receptors Neurotransmission\n(Mood, Anxiety, Sleep) Neurotransmission (Mood, Anxiety, Sleep) 5-HT Receptors->Neurotransmission\n(Mood, Anxiety, Sleep) Dopaminergic Signaling Dopaminergic Signaling DAT->Dopaminergic Signaling Allopregnanolone Synthesis Allopregnanolone Synthesis 3α-HSD Enzyme->Allopregnanolone Synthesis GABAergic Modulation GABAergic Modulation Allopregnanolone Synthesis->GABAergic Modulation Cardiac Repolarization Cardiac Repolarization KvLQT1 Protein->Cardiac Repolarization

This diagram illustrates the multi-target mechanism of action of Seproxetine, highlighting both its potential therapeutic pathways and the primary reason for its discontinued development.

Development History and Discontinuation

Seproxetine was initially investigated by Eli Lilly as a potential antidepressant [4] [1]. The key aspects of its development timeline are:

  • Rationale for Investigation: As the active metabolite of fluoxetine, Seproxetine was nearly 20 times more potent than its sister enantiomer, R-norfluoxetine, as a serotonin reuptake inhibitor, making it a promising candidate [1] [2].
  • Reason for Discontinuation: During development, Seproxetine was found to inhibit the KvLQT1 protein, a potassium ion channel critical for the repolarization phase of the heart's electrical cycle [1]. This inhibition leads to a prolongation of the QT interval on an electrocardiogram, a condition that can predispose individuals to serious ventricular arrhythmias and sudden cardiac death [1]. This safety risk ultimately halted its clinical development [4] [1].

Recent Research and Experimental Approaches

Although not pursued as a drug itself, Seproxetine remains a tool for research. Recent studies have explored chemical modifications to potentially overcome its cardiac side effects.

One promising approach involves forming charge-transfer (CT) complexes between Seproxetine (as an electron donor) and various π-electron acceptors [2]. The experimental workflow for this investigation is summarized below:

G Start Start: Synthesize CT Complexes Step1 Characterization (UV-Vis, TGA, NMR) Start->Step1 Step2 Computational Analysis (Molecular Docking) Step1->Step2 Step3 Molecular Dynamics Simulation (100 ns run) Step2->Step3 Finding Key Finding: [(SRX)(TCNQ)] complex shows higher binding affinity and stability with dopamine receptor Step2->Finding Step4 DFT Calculations (B-3LYP/6-311G++) Step3->Step4 Step3->Finding

Key Finding: The CT complex formed between Seproxetine and the acceptor TCNQ showed a more stable conformation and higher binding energy with the dopamine receptor in simulations compared to Seproxetine alone, suggesting a potential avenue for modifying the drug's properties [2].

Key Takeaways for Researchers

  • Seproxetine exemplifies the critical importance of early cardiac safety profiling in drug development, specifically hERG/KvLQT1 channel screening.
  • Its multi-target pharmacology highlights that even "selective" SSRIs can have complex off-target profiles which contribute to both efficacy and side effects.
  • Charge-transfer complexation presents a strategy to potentially alter a drug's physicochemical and binding properties, which could mitigate specific toxicity while retaining or enhancing desired activity.

References

Technical Analysis of Seproxetine (S-Norfluoxetine): Mechanism of Action and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile

Seproxetine (S-norfluoxetine) represents a clinically significant but developmentally discontinued selective serotonin reuptake inhibitor (SSRI) with a unique pharmacological profile meriting continued research attention.

Table 1: Fundamental Characteristics of Seproxetine

Property Specification
Chemical Name (S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Molecular Formula C₁₆H₁₆F₃NO
Molecular Weight 295.305 g·mol⁻¹
CAS Number 127685-30-7
Drug Class Selective Serotonin Reuptake Inhibitor (SSRI)
Origin Active metabolite of fluoxetine via demethylation
Elimination Half-Life 4-16 days

Seproxetine is the S-enantiomer of norfluoxetine, which itself is the primary active metabolite of the widely prescribed antidepressant fluoxetine (Prozac). This compound exhibits nearly 4-fold greater selectivity for stimulating neurosteroid synthesis relative to serotonin reuptake inhibition compared to its parent compound fluoxetine, suggesting potentially distinct therapeutic applications [1].

Molecular Targets and Receptor Interactions

Seproxetine demonstrates a complex receptor interaction profile that extends beyond classical SSRI mechanism, engaging with multiple neurotransmitter systems and employing innovative binding enhancement strategies.

Table 2: Comprehensive Molecular Targets and Binding Affinities of Seproxetine

Molecular Target Interaction Type Biological Significance Research Findings
Serotonin Transporter (SERT) Primary inhibition Increases synaptic serotonin levels Primary target for antidepressant effects
Dopamine Transporter (DAT) Secondary inhibition Potential impact on motivation/reward Contributes to broader monoamine activity [2]
5-HT2A Receptor Antagonism Modulates hallucinogenic pathways May influence therapeutic profile [2]
5-HT2C Receptor Antagonism Regulates mood and appetite Potential impact on depression and eating behaviors [2]
KvLQT1 Protein Inhibition Cardiac potassium channel Causes QT prolongation, leading to development discontinuation [1]
Charge-Transfer Complexes Enhanced binding Increases receptor affinity Novel approach to improve efficacy [2]

The multi-receptor targeting profile of seproxetine distinguishes it from first-generation SSRIs that primarily focus on serotonin transporter inhibition. Research indicates seproxetine functions as both an inhibitor of serotonin and dopamine transporters, while additionally antagonizing 5-HT2A and 5-HT2C receptors [2]. This broad receptor engagement suggests potential applications in treatment-resistant depression cases where single-target agents have proven insufficient.

Recent investigations have explored charge-transfer complexation as a method to enhance seproxetine's biological activity. This approach involves forming complexes between seproxetine (electron donor) and π-electron acceptors such as TCNQ (7,7,8,8-tetracyanoquinodimethane), resulting in improved binding affinity to serotonin and dopamine receptors through enhanced molecular stability and interaction capabilities [2].

Core Mechanism of Action as an SSRI

Serotoninergic Pathway Modulation

Seproxetine's primary mechanism aligns with classical SSRI function through potent inhibition of the serotonin transporter (SERT), a key membrane protein responsible for reuptake of serotonin from synaptic spaces into presynaptic neurons [3]. The molecular dynamics of this process can be visualized as follows:

G Presynaptic Presynaptic Serotonin Serotonin Presynaptic->Serotonin Release SERT SERT SERT->Presynaptic Recovery Serotonin->SERT Reuptake Postsynaptic Postsynaptic Serotonin->Postsynaptic Binding Autoreceptor Autoreceptor Serotonin->Autoreceptor Feedback Autoreceptor->Presynaptic Inhibition Seproxetine Seproxetine Seproxetine->SERT Inhibits

Seproxetine inhibits serotonin reuptake via SERT, increasing synaptic serotonin levels.

By binding to SERT, seproxetine effectively blocks serotonin reuptake into the presynaptic neuron, increasing serotonin availability in the synaptic cleft and prolonging its interaction with pre- and postsynaptic receptors [3]. This initial action represents the immediate pharmacological effect occurring within hours of administration.

Neuroadaptive Changes and Delayed Therapeutic Effects

The relationship between seproxetine's immediate pharmacological effects and the delayed therapeutic response characteristic of SSRIs involves complex neuroadaptive processes:

G SSRI SSRI SERT SERT SSRI->SERT Inhibits 5-HT 5-HT SERT->5-HT Increases 5-HT1A 5-HT1A 5-HT->5-HT1A Activates Downregulation Downregulation 5-HT->Downregulation Chronic elevation causes Neural Firing Neural Firing 5-HT1A->Neural Firing Decreases BDNF BDNF Neural Firing->BDNF Reduces Neuroplasticity Neuroplasticity BDNF->Neuroplasticity Promotes Downregulation->5-HT1A Reduces Downregulation->Neural Firing Disinhibits Disinhibited Firing Disinhibited Firing Disinhibited Firing->BDNF Increases

Chronic SSRI administration induces 5-HT1A autoreceptor downregulation, leading to increased serotonergic neurotransmission and neuroplasticity.

The delayed therapeutic response to SSRIs (typically 2-4 weeks) correlates not with initial SERT inhibition but with downstream neuroadaptive changes. Chronic administration leads to downregulation of 5-HT1A autoreceptors, which normally inhibit serotonin release through negative feedback mechanisms. This downregulation disinhibits serotonergic neurons, increasing firing rates and enhancing serotonin release [3]. Additionally, sustained treatment promotes expression of brain-derived neurotrophic factor (BDNF), activating neuroplasticity mechanisms through the mTOR signaling pathway that ultimately restores synaptic connectivity in mood-regulating circuits [4].

Experimental Data and Research Applications

Charge-Transfer Complexation Studies

Recent research has investigated charge-transfer complexation as an innovative strategy to enhance seproxetine's efficacy while potentially mitigating its cardiotoxic side effects:

Table 3: Charge-Transfer Complex Experimental Methodology and Key Findings

Research Component Specifications Outcomes
π-Electron Acceptors Tested PA, DNB, p-NBA, DCQ, DBQ, TCNQ TCNQ formed most stable complexes
Complex Synthesis 1:1 molar ratio in dichloromethane, 1 hour agitation, room temperature Solid precipitates formed, filtered and dried
Characterization Methods Spectrophotometry, thermogravimetric analysis, DFT calculations Confirmed 1:1 stoichiometry and complex stability
Molecular Docking Targets Serotonin, dopamine, and TrkB kinase receptors [(SRX)(TCNQ)] showed highest binding energy
Molecular Dynamics 100 ns simulation at 300 K CT complexes demonstrated enhanced stability
Theoretical Optimization DFT/B-3LYP/6-311G++ basis set Obtained minimal energy geometry for complexes

The experimental workflow for charge-transfer complexation involved synthesizing complexes between seproxetine and various π-electron acceptors, followed by comprehensive characterization and computational analysis. Molecular docking studies against serotonin, dopamine, and TrkB kinase receptors demonstrated that the [(SRX)(TCNQ)] complex exhibited superior binding affinity compared to seproxetine alone, with the dopamine receptor complex (CTcD) showing the highest binding energy value (-8.9 kcal/mol) [2].

Molecular dynamics simulations conducted over 100 ns revealed that while both seproxetine-dopamine and CTcD complexes maintained stable conformations, the CTcD complex demonstrated enhanced stability, suggesting charge-transfer complexation as a promising approach to improve seproxetine's pharmacological profile [2].

Clinical Development Status and Safety Considerations

Seproxetine's clinical development was ultimately discontinued despite promising antidepressant efficacy due to significant safety concerns, primarily its inhibition of the KvLQT1 potassium channel responsible for cardiac repolarization [1]. This inhibition results in QT interval prolongation on electrocardiogram, a documented risk factor for potentially fatal cardiac arrhythmias such as Torsades de Pointes [1].

Research comparisons have demonstrated that seproxetine was equivalent in efficacy to fluoxetine but approximately sixteen times more potent than the R-enantiomer of norfluoxetine [1]. This compelling efficacy profile, coupled with its multi-receptor targeting capabilities, continues to drive research interest despite its discontinued clinical development, particularly in exploring structural modifications or novel formulations that might retain therapeutic benefits while eliminating cardiotoxic effects.

Conclusion and Research Implications

Seproxetine represents a pharmacologically distinct SSRI with a multi-target mechanism encompassing serotonin and dopamine transporter inhibition plus 5-HT2A/2C receptor antagonism. While cardiac safety concerns halted clinical development, ongoing research into charge-transfer complexation demonstrates promising approaches to enhance receptor binding affinity and potentially separate therapeutic effects from toxicity. The compound continues to serve as a valuable research tool for understanding SSRI mechanisms and developing novel antidepressant strategies with improved efficacy and safety profiles.

References

Comprehensive Technical Guide: Seproxetine (S-norfluoxetine) - Pharmacology, Development Challenges, and Research Directions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Foundation

Seproxetine (S-norfluoxetine) represents a clinically significant metabolite of the widely prescribed antidepressant fluoxetine with distinct pharmacological advantages. As the S-enantiomer of norfluoxetine, seproxetine demonstrates remarkable stereoselectivity in its biological activity, being approximately 20 times more potent than its R-enantiomer counterpart in serotonin reuptake inhibition. [1] This metabolite is formed through N-demethylation of the parent fluoxetine molecule, resulting in a compound with enhanced receptor selectivity and potentially improved therapeutic characteristics. [2] The significance of seproxetine extends beyond its role as merely a metabolic byproduct, as research has revealed its unique neurosteroidogenic properties that may operate through mechanisms distinct from traditional serotonin reuptake inhibition. [3]

The molecular structure of seproxetine incorporates a chiral center that dictates its stereospecific interactions with biological targets, particularly the serotonin transporter protein. Chemically designated as (S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, seproxetine shares the core structural elements of fluoxetine while exhibiting distinct binding affinities and metabolic profiles attributable to its specific stereochemical configuration. [2] [4] This molecular architecture facilitates its interactions not only with serotonin transporters but also with various enzyme systems including cytochrome P450 isoforms, particularly CYP2D6 and CYP2C9, which play crucial roles in its metabolic disposition and potential for drug-drug interactions. [5]

Table 1: Comparative Structural and Pharmacokinetic Properties of Seproxetine and Fluoxetine

Property Seproxetine (S-norfluoxetine) Fluoxetine (Racemic)
Chemical Formula C₁₆H₁₆F₃NO C₁₇H₁₈F₃NO
Molecular Weight 295.305 g·mol⁻¹ 309.33 g·mol⁻¹
Stereochemistry S-enantiomer Racemic mixture (S/R)
Active Metabolites None identified S-norfluoxetine (seproxetine)
Elimination Half-life 4-16 days 2-7 days (4-16 days for norfluoxetine)
Primary Metabolic Pathway Glucuronidation, O-dealkylation N-demethylation to norfluoxetine
Protein Binding High (predicted) High (94.5%)

Pharmacology and Mechanism of Action

Multi-Target Mechanism

Seproxetine exhibits a complex pharmacological profile that extends beyond its primary classification as a Selective Serotonin Reuptake Inhibitor (SSRI). While its fundamental mechanism involves potent inhibition of serotonin transporters (SERT), research has revealed additional interactions with several key neurobiological targets. Unlike earlier SSRIs with relatively selective action, seproxetine demonstrates significant activity at dopamine transporters (DAT), 5-HT2A, and 5-HT2C receptors, suggesting a multi-modal mechanism of action that may contribute to its enhanced therapeutic efficacy. [6] This broad receptor engagement profile potentially underlies its robust antidepressant activity while also informing its side effect spectrum. The S-enantiomer specificity of seproxetine is particularly crucial to its pharmacological advantage, as it exhibits nearly 4 times greater selectivity for stimulating neurosteroid synthesis relative to serotonin reuptake inhibition compared to racemic fluoxetine. [2]

The molecular interactions of seproxetine with serotonin and dopamine transporters involve high-affinity binding to allosteric sites that modulates neurotransmitter reuptake kinetics. At the molecular level, seproxetine binds to the serotonin transporter with substantially greater affinity than its R-enantiomer counterpart, effectively increasing synaptic serotonin concentrations in key brain regions including the prefrontal cortex and limbic system. [1] Additionally, its action on 5-HT2A/2C receptors, which belong to the G-protein-coupled receptor (GPCR) superfamily, influences downstream signaling cascades that regulate neuronal excitability, neuroplasticity, and neuroendocrine function. [6] These receptors are known to play important roles in regulating anxiety, sleep patterns, mood, appetite, and neuroendocrine processes, potentially explaining the broad therapeutic applications of seproxetine beyond depression.

Neurosteroidogenic Effects

Emerging research has revealed that seproxetine possesses significant neurosteroidogenic properties that may operate independently of its effects on serotonin reuptake. Studies demonstrate that seproxetine can stimulate the production of allopregnanolone (Allo), a neuroactive steroid that positively modulates GABA-A receptor function, at doses significantly lower than those required for serotonin reuptake inhibition. [3] This specific pharmacological action potentially underlies the therapeutic benefits of seproxetine in conditions characterized by GABAergic dysfunction, including anxiety disorders, premenstrual dysphoria, and postpartum depression. The differential dose response between neurosteroidogenic effects and serotonin reuptake inhibition suggests that these actions may be mediated through distinct molecular mechanisms rather than representing a single continuum of activity.

The molecular basis for seproxetine's effect on neurosteroidogenesis appears to involve direct activation of 3α-hydroxysteroid dehydrogenase (3α-HSD), the enzyme responsible for converting 5α-dihydroprogesterone (5α-DHP) to allopregnanolone. Research indicates that seproxetine decreases the Km of 3α-HSD for its substrate 5α-DHP by 100-fold, thereby dramatically increasing the enzymatic efficiency of allopregnanolone production. [1] In contrast, seproxetine does not appear to directly activate 5α-reductase type I, the enzyme responsible for the preceding metabolic step in allopregnanolone synthesis. This specific enzyme activation property represents a potentially valuable therapeutic target for developing novel antidepressants with rapid onset of action and improved side effect profiles compared to conventional SSRIs.

Clinical Development History

Investigation and Discontinuation

Seproxetine underwent rigorous clinical investigation by Eli Lilly and Company in the 1990s as a potential antidepressant agent with promising pharmacological characteristics. Early research demonstrated that seproxetine was not only equivalent in efficacy to fluoxetine but also possessed significantly greater potency than its R-enantiomer counterpart. [2] The compelling preclinical data, including its favorable receptor binding profile and enhanced neurosteroidogenic activity, supported its advancement through early-stage clinical trials. However, during systematic evaluation, researchers identified a critical safety concern that would ultimately halt its development—a dose-dependent prolongation of the QT interval on electrocardiogram, representing delayed ventricular repolarization that predisposes to serious cardiac arrhythmias. [2] [6]

The specific cardiac liability of seproxetine was attributed to its inhibition of the KvLQT1 protein (also known as KCNQ1), which encodes the alpha subunit of the slow delayed rectifier potassium channel (IKs) responsible for terminating the cardiac action potential. [2] This channel inhibition prolongs the duration of the action potential, manifesting as QT interval prolongation on the surface ECG, which can predispose to the development of torsades de pointes, a potentially fatal polymorphic ventricular tachycardia. The risk-benefit assessment ultimately favored discontinuation of seproxetine development despite its promising antidepressant efficacy, reflecting the stringent safety requirements for chronically administered psychiatric medications, particularly in light of the availability of alternative treatments with more favorable cardiac safety profiles.

Cardiac Safety Concerns

The cardiac electrophysiological effects of seproxetine represent a classic example of drug-induced QT interval prolongation mediated by specific interference with cardiac ion channels. The KvLQT1 protein, which seproxetine inhibits, forms a critical component of the delayed rectifier potassium current (IKs) that facilitates repolarization of the ventricular action potential. [2] By blocking this channel, seproxetine delays ventricular repolarization, thereby increasing the duration of the action potential and refractoriness, which is reflected as QT interval prolongation on the electrocardiogram. This prolongation creates an electrophysiological substrate that is vulnerable to early afterdepolarizations and reentrant arrhythmias, most notably torsades de pointes.

The clinical significance of drug-induced QT prolongation is substantial, as it represents an established risk factor for sudden cardiac death, particularly in individuals with predisposing factors such as congenital long QT syndrome, electrolyte disturbances (hypokalemia, hypomagnesemia), structural heart disease, or concomitant administration of other QT-prolonging medications. [2] [6] The decision to discontinue seproxetine development reflects the regulatory scrutiny applied to drugs with this mechanism, particularly for chronic conditions like depression where alternatives exist. This safety concern continues to inform drug development approaches for psychotropic medications, with comprehensive cardiac safety assessments now standard in early phase clinical trials.

Experimental and Research Approaches

Charge-Transfer Complexation

Recent innovative research has explored charge-transfer (CT) complexation as a strategic approach to enhance the therapeutic efficacy of seproxetine while potentially mitigating its cardiac liabilities. This methodology involves forming electron donor-acceptor complexes between seproxetine (as the electron donor) and various π-electron acceptors, including picric acid (PA), dinitrobenzene (DNB), p-nitrobenzoic acid (p-NBA), 2,6-dichloroquinone-4-chloroimide (DCQ), 2,6-dibromoquinone-4-chloroimide (DBQ), and 7,7,8,8-tetracyanoquinodimethane (TCNQ). [6] These complexes are synthesized in a 1:1 molar ratio (SRX:π-acceptor) through reaction in appropriate solvents, with subsequent isolation and characterization of the solid CT complexes using advanced analytical techniques including thermogravimetric analysis (TGA/DTG), UV/Vis spectroscopy, and ¹H-NMR. [6]

The biological implications of these charge-transfer complexes are substantial, with research demonstrating enhanced binding affinities to key neurobiological targets. Molecular docking studies reveal that the CT complex formed between seproxetine and TCNQ (designated [(SRX)(TCNQ)]) exhibits superior binding characteristics to serotonin, dopamine, and TrkB kinase receptors compared to seproxetine alone. [6] Specifically, the [(SRX)(TCNQ)]-dopamine complex demonstrated the highest binding energy value in computational models, suggesting potentially enhanced therapeutic efficacy. Molecular dynamics simulations further confirmed that the [(SRX)(TCNQ)]-dopamine complex maintained superior conformational stability over a 100-ns simulation period compared to seproxetine alone, indicating more favorable pharmacokinetic and pharmacodynamic properties that might allow for lower dosing with reduced risk of cardiac side effects.

Molecular Docking and Dynamics Methodologies

The computational assessment of seproxetine and its charge-transfer complexes employs sophisticated molecular docking and dynamics simulations to predict and optimize their interactions with biological targets. The standard methodology involves preparing the structures of seproxetine and CT complexes in PDBQT format using OpenBabelIGUI software, followed by energy minimization using the PyRx-Python prescription 0.8 and MMFF94 force field with 500 optimization steps. [6] Three-dimensional crystal structures of key receptors (serotonin, dopamine, and TrkB kinase receptors) are obtained from the RCSB Protein Data Bank and prepared using BIOVIA Discovery Studio Visualizer, with Kollman charges calculated using AutoDock Tool to accurately represent electrostatic interactions.

Docking calculations are performed using AutoDock Vina, which employs an iterative genetic algorithm to sample potential binding conformations and calculate binding affinities. [6] The resulting docked poses are analyzed using Discovery Studio Visualizer to identify key molecular interactions including hydrogen bonding, hydrophobic contacts, π-π stacking, and electrostatic interactions. For dynamic assessment, molecular dynamics simulations are typically conducted over 100-ns timeframes at 300K to evaluate the stability of receptor-ligand complexes, with analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), solvent-accessible surface area (SASA), and radius of gyration. These computational approaches provide valuable insights into the structural basis of seproxetine's interactions with its molecular targets, facilitating rational design of improved analogs with enhanced efficacy and reduced side effect profiles.

Table 2: Experimental Methodologies for Seproxetine Research

Methodology Application Key Parameters
Charge-Transfer Complexation Enhance binding affinity and stability 1:1 SRX:π-acceptor ratio; Characterization by TGA, UV/Vis, ¹H-NMR
Molecular Docking Predict binding modes and affinities AutoDock Vina; Binding energy calculations; Interaction analysis
Molecular Dynamics Simulation Assess complex stability and conformational changes 100-ns trajectories; RMSD, RMSF, SASA analysis
Density Functional Theory (DFT) Optimize molecular geometry B-3LYP/6-311G++ basis set; Energy minimization
Spectrophotometric Analysis Confirm charge-transfer interactions Electronic absorption spectra (200-800 nm)

Metabolic Profile and CYP450 Interactions

Metabolic Pathways

Seproxetine, as the active metabolite of fluoxetine, undergoes complex biotransformation through multiple hepatic pathways, primarily mediated by the cytochrome P450 (CYP450) enzyme system. The parent drug fluoxetine is metabolized to norfluoxetine (racemic mixture of R- and S-enantiomers) via N-demethylation, with CYP2D6 identified as the principal isoform responsible for this conversion, although CYP2C9 and possibly CYP2C19 also contribute to a lesser extent. [5] The metabolism of fluoxetine to norfluoxetine is stereoselective, with preferential metabolism of S-fluoxetine to S-norfluoxetine (seproxetine), contributing to the observed differences in plasma concentrations and pharmacological activity between the enantiomers. [5] Once formed, seproxetine undergoes further metabolism including glucuronidation and O-dealkylation, ultimately being converted to p-trifluoromethylphenol and subsequently transformed to hippuric acid, a glycine conjugate that is excreted in urine. [5]

The elimination characteristics of seproxetine contribute significantly to its clinical pharmacokinetics, with an exceptionally long elimination half-life ranging from 4 to 16 days. [2] [7] This prolonged half-life, which exceeds that of the parent drug fluoxetine (2-7 days), results from extensive tissue distribution, high protein binding, and limited clearance mechanisms. The stereoselective pharmacokinetics of seproxetine are particularly noteworthy, as under steady-state conditions, the plasma concentrations of S-norfluoxetine typically exceed those of R-norfluoxetine, contributing to the overall pharmacological profile during chronic fluoxetine administration. [1] Only approximately 2.5% of the administered fluoxetine dose is excreted unchanged in urine, emphasizing the critical role of metabolic conversion to seproxetine and subsequent elimination pathways in determining overall drug exposure. [5]

metabolism Fluoxetine Fluoxetine Norfluoxetine Norfluoxetine Fluoxetine->Norfluoxetine CYP2D6 N-demethylation Seproxetine Seproxetine Fluoxetine->Seproxetine Stereoselective Metabolism Norfluoxetine->Seproxetine Stereochemical Resolution Metabolic_Products Metabolic_Products Seproxetine->Metabolic_Products Glucuronidation & O-dealkylation

Figure 1: Metabolic Pathway of Fluoxetine to Seproxetine and Subsequent Elimination

Drug Interaction Potential

The CYP450 inhibition profile of seproxetine contributes significantly to the drug interaction potential of fluoxetine therapy. Seproxetine, particularly the S-enantiomer, functions as a high-affinity substrate and potent competitive inhibitor of CYP2D6, with documented Ki values of 68 nM for S-fluoxetine and 35 nM for S-norfluoxetine (seproxetine), reflecting their strong binding affinity to the enzyme. [5] This potent inhibition underlies the clinically significant interactions between fluoxetine/seproxetine and numerous CYP2D6 substrates, including tricyclic antidepressants, antipsychotics, beta-blockers, and opioid medications such as codeine and tramadol. The inhibition of CYP2D6 by seproxetine is remarkable for its prolonged duration, persisting for weeks after discontinuation of fluoxetine therapy, which correlates with the extended elimination half-life of both fluoxetine and its active metabolite. [5]

Beyond CYP2D6 inhibition, seproxetine contributes to fluoxetine's inhibition of other CYP450 enzymes, including moderate inhibition of CYP2C9 and mild to moderate effects on CYP2C19 and CYP3A4. [1] [5] This broad spectrum of CYP450 inhibition establishes fluoxetine (via seproxetine and the parent drug) as a significant perpetrator of pharmacokinetic drug interactions in clinical practice. The mechanism of CYP2D6 inhibition by seproxetine has been characterized as primarily competitive inhibition rather than mechanism-based inactivation, as evidenced by the lack of time-dependent increase in inhibitory potency and the absence of phenoconversion in pharmacogenetic studies. [5] This distinction is clinically relevant, as the inhibition is theoretically reversible upon dissociation of the enzyme-inhibitor complex, though the practical implications are limited by the persistent circulation of seproxetine due to its extended half-life.

Future Research Directions and Potential Applications

Cardiac Risk Mitigation Strategies

Current research initiatives are exploring innovative approaches to mitigate the cardiac liability of seproxetine while preserving its therapeutic efficacy. One promising strategy involves the development of structural analogs that retain the neurosteroidogenic and antidepressant properties of seproxetine while minimizing affinity for the KvLQT1 potassium channel. Research indicates that derivatives of S-fluoxetine and S-norfluoxetine (seproxetine) can be designed to act with high potency and specificity on brain neurosteroid expression at doses devoid of significant action on cardiac ion channels. [3] These modified compounds represent a potential new class of pharmacological tools important for the management of anxiety, mood disorders, dysphoria, fear, and impulsive aggression without the associated cardiac risks. The structural determinants of KvLQT1 binding are being systematically investigated through molecular modeling and structure-activity relationship studies to inform rational drug design.

Alternative delivery approaches represent another strategy to optimize the therapeutic index of seproxetine. Investigations into transdermal delivery systems for fluoxetine (which would similarly deliver seproxetine as the active metabolite) have demonstrated the feasibility of maintaining stable plasma concentrations with reduced peak-trough fluctuations, potentially minimizing concentration-dependent cardiac effects. [1] Formulation scientists have developed fluoxetine-loaded drug-in-adhesive (DIA) patch systems using DuroTak 87-502B, with permeability enhanced by chemical penetration enhancers such as isopropyl myristate and limonene. These systems have demonstrated the ability to maintain plasma concentrations within the therapeutic range for extended periods (36 hours) in animal models, with predicted human steady-state concentrations (55.79 ng/mL) aligning well with established therapeutic levels. [1] Such controlled-release approaches might allow for maintained efficacy while avoiding the peak concentrations associated with QT interval prolongation.

Enhanced Efficacy Through Complexation

The previously discussed charge-transfer complexation approach represents a particularly innovative direction for enhancing seproxetine's therapeutic profile. This methodology capitalizes on the electron-donating properties of seproxetine to form stable complexes with various π-electron acceptors, resulting in materials with modified physicochemical properties including enhanced stability, altered solubility, and improved membrane permeability. [6] Beyond the previously mentioned TCNQ complex, researchers have systematically investigated complexes with multiple acceptor molecules, finding that the specific choice of acceptor component allows fine-tuning of the pharmacological properties of the resulting complex. Density functional theory (DFT) calculations at the B-3LYP/6-311G++ level have been employed to optimize the geometry of these CT complexes and compute their electronic properties, facilitating rational design of complexes with predetermined characteristics. [6]

The biological performance of these charge-transfer complexes extends beyond enhanced receptor binding affinity to include improved pharmacokinetic properties. Research indicates that the complexation approach can modify the distribution and metabolism patterns of seproxetine, potentially reducing the formation of undesirable metabolites or altering tissue distribution to enhance central nervous system delivery while reducing cardiac exposure. [6] Additionally, the complexation strategy may provide a platform for combination therapy by selecting acceptor molecules with intrinsic therapeutic benefits, thereby creating dual-acting therapeutic agents within a single molecular complex. This approach represents a convergence of pharmaceutical materials science and medicinal chemistry that may unlock the full therapeutic potential of seproxetine while circumventing the safety concerns that halted its initial development.

Conclusion

Seproxetine (S-norfluoxetine) represents a pharmacologically sophisticated molecule with unique characteristics that distinguish it from both its parent compound fluoxetine and its R-enantiomer counterpart. Its multi-target mechanism, engaging serotonin and dopamine transporters along with 5-HT2A/2C receptors and neurosteroidogenic enzymes, provides a compelling pharmacological profile for mood and anxiety disorders. The discontinuation of clinical development due to cardiac safety concerns illustrates the critical importance of comprehensive safety assessment in drug development, particularly for chronic medications where risk-benefit considerations extend beyond mere efficacy.

References

Chemical Identity and Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and developmental information for seproxetine.

Property Description
Generic Name Seproxetine [1]
Synonym (S)-norfluoxetine [1]
Chemical Name (3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine [1]
Formula C₁₆H₁₆F₃NO [1]
Molecular Weight 295.305 g/mol [1]
Modality Small Molecule [1]
Parent Drug Active metabolite of fluoxetine [1] [2]
Development Status Investigational; development not completed, never marketed [1]
Manufacturer Eli Lilly (under investigation) [1]

Pharmacology and Mechanism of Action

  • Primary Mechanism: Seproxetine is classified as a selective serotonin reuptake inhibitor (SSRI) [1]. Its primary mechanism is to inhibit the serotonin transporter (SERT), a protein responsible for reuptaking serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron [1] [3].
  • Therapeutic Rationale: The therapeutic effect of SSRIs is hypothesized to stem from the increased availability of serotonin in the synaptic cleft, which enhances serotonergic neurotransmission. This action is linked to the "monoamine hypothesis" of depression, though the exact therapeutic mechanism is complex and involves downstream neural adaptations over time [3] [4].
  • Stereoselectivity: As the (S)-enantiomer of norfluoxetine, seproxetine is the more pharmacologically potent stereoisomer. Research into fluoxetine and its derivatives has shown that the (S)-enantiomers possess greater potency in both serotonin reuptake inhibition and in other biological activities, such as the activation of neurosteroidogenesis, which may be distinct from their SSRI activity [2].

The following diagram illustrates the core mechanism of SSRIs like seproxetine in the serotonergic synapse.

G Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse 5-HT Release SERT Serotonin Transporter (SERT) Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic 5-HT Binding SERT->Presynaptic 5-HT Reuptake SSRI SSRI (e.g., Seproxetine) SSRI->SERT Inhibits

Diagram of the SSRI mechanism of action. Seproxetine inhibits the serotonin transporter (SERT), increasing serotonin (5-HT) availability in the synaptic cleft.

Pharmacokinetic Profile

Available pharmacokinetic data for seproxetine is limited, but its long half-life is a key characteristic.

Parameter Value / Description Notes
Half-Life 4 - 16 days [1] This exceptionally long half-life is shared with its parent compound, fluoxetine, and the (S)-norfluoxetine metabolite [2].
Absorption Not Available
Volume of Distribution Not Available
Protein Binding Not Available
Route of Elimination Not Available
Clearance Not Available

The long half-life has significant clinical implications. For fluoxetine, it allows for once-weekly dosing in a specialized formulation and results in fewer adverse effects from missed doses, a characteristic that would likely extend to seproxetine [2].

Experimental and Analytical Protocols

While specific protocols for seproxetine were not detailed in the search results, the following method for determining SSRIs in pharmaceutical formulations provides a relevant example of a high-throughput analytical technique.

  • Method: Green and High-Throughput Microwell Spectrophotometric Assay (MW-SPA) [5]
  • Principle: This assay is based on the derivatization of SSRIs via their primary or secondary amino groups with 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium, forming orange-colored N-substituted naphthoquinone products [5].
  • Workflow:
    • Reaction: The SSRI is reacted with NQS in a 96-microwell plate.
    • Measurement: The absorbance of the colored reaction product is measured using a microplate reader.
    • Wavelength: Measurements are taken at the maximum absorbance wavelength, which is 490 nm for secondary amine SSRIs like fluoxetine (and by structural analogy, seproxetine) [5].
  • Validation: The method has been validated for linearity, precision, and accuracy, making it suitable for rapid routine application in pharmaceutical quality control [5].

Research Context and Potential

Seproxetine's development history and unique properties point to specific research contexts.

  • Investigational History: Seproxetine was investigated by Eli Lilly for the treatment of depression but its development was halted and it was never marketed [1]. This places it in the category of an experimental tool for pharmacological research rather than a clinical agent.
  • Research on Enantiomers: Studies on fluoxetine and norfluoxetine enantiomers have revealed that they can induce effects, such as the activation of neurosteroidogenesis and the normalization of behavioral deficits, at doses that do not significantly affect serotonin reuptake [2]. This suggests that derivatives like (S)-sepoxetine may represent a class of pharmacological tools with mechanisms that are distinct from classic SSRIs, potentially useful for managing anxiety, mood disorders, and impulsive aggression [2].

References

Enhancing Seproxetine via Charge-Transfer Complexation

Author: Smolecule Technical Support Team. Date: February 2026

Seproxetine (SRX) is a potent selective serotonin reuptake inhibitor and the active metabolite of fluoxetine. Its development was largely halted due to serious cardiac side effects, such as QT prolongation [1] [2]. Recent research explores charge-transfer (CT) complexation as a method to chemically modify seproxetine, aiming to improve its efficacy and potentially overcome these drawbacks [1] [2].

A 2022 study created CT complexes by reacting seproxetine (the electron donor) with various π-electron acceptors. The resulting solid complexes were isolated and characterized [1] [2]. The table below summarizes the key acceptors used and the absorption characteristics of the formed complexes.

π-Electron Acceptor Abbreviation Observed Charge-Transfer λmax (nm) in Methanol [3]
Picric Acid PA 340 nm & 436 nm
Dinitrobenzene DNB 351 nm
p-Nitrobenzoic Acid p-NBA 353 nm
2,6-Dichloroquinone-4-chloroimide DCQ 528 nm
2,6-Dibromoquinone-4-chloroimide DBQ 540 nm
7,7,8,8-Tetracyanoquinodimethane TCNQ 745 nm & 833 nm

Experimental Protocol Overview

The following diagram outlines the general workflow for the synthesis and analysis of seproxetine charge-transfer complexes:

G Start Start: Synthesis of CT Complexes A React SRX donor with π-electron acceptors Start->A B Agitate mixture at room temperature for 1 hour A->B C Filter and wash precipitate with dichloromethane B->C D Dry under vacuum over anhydrous CaCl₂ C->D E Solid CT Complex D->E F Characterization & Analysis E->F G Spectrophotometric Analysis (Confirm 1:1 stoichiometry) F->G H Molecular Docking F->H I Molecular Dynamics Simulation (100 ns run) F->I J DFT Calculations (Geometry optimization) F->J

Key Methodological Details:

  • Synthesis: Complexes were synthesized as 1:1 molar reactions by dissolving the seproxetine donor and individual π-electron acceptors. The mixtures were agitated for one hour at room temperature. The resulting precipitate was filtered, washed with minimal dichloromethane, and dried under vacuum [1] [2].
  • Instrumental Analysis: The study used thermogravimetric analysis (TGA), UV/Vis spectrometry, and NMR to characterize the solid complexes [1].
  • Computational Studies:
    • Molecular Docking: The binding interactions of SRX and its CT complexes were tested against three protein receptors (serotonin, dopamine, and TrkB kinase) using AutoDock Vina [1].
    • Molecular Dynamics (MD): The stability of the docked complexes was evaluated using a 100 ns MD simulation with the GROMACS package and the GROMOS96 43a1 force field [1].
    • Density Functional Theory (DFT): The optimized geometry of the CT complexes was calculated at the B-3LYP/6-311G++ level of theory to determine their minimal energy structures [1].

Key Research Findings

The experimental data confirmed that the [(SRX)(TCNQ)] complex showed superior performance in computational models.

Tested Compound Receptor Binding Energy (kcal/mol) Key Finding
SRX alone Dopamine Not Specified Baseline binding [1]
[(SRX)(TCNQ)] CT Complex Dopamine Highest More efficient binding than SRX alone [1]
SRX alone Serotonin Not Specified Baseline binding [1]
[(SRX)(TCNQ)] CT Complex Serotonin Not Specified More efficient binding than SRX alone [1]
SRX alone TrkB Kinase Not Specified Baseline binding [1]
[(SRX)(TCNQ)] CT Complex TrkB Kinase Not Specified More efficient binding than SRX alone [1]

The molecular dynamics simulation revealed that while both the SRX-dopamine and the [(SRX)(TCNQ)]-dopamine (CTcD) complexes maintained stable conformations, the CTcD complex was more stable [1]. This suggests that charge-transfer complexation could be a viable strategy to enhance the molecular interactions and stability of seproxetine.

A Note on Thermal Stability Data

The search results did not contain a direct thermal stability analysis (e.g., TGA/DTG data) for pure seproxetine. The discussed research uses thermogravimetric analysis as one of several tools to characterize the new, solid charge-transfer complexes, not the parent drug itself [1].

For formal thermal stability assessment, the general standard is ASTM E2550, which defines thermal stability as the temperature at which a material begins to decompose, as determined by thermogravimetry [4]. Conducting such an analysis on seproxetine would require experimental testing.

References

Comprehensive Technical Profile of Seproxetine: Fluoxetine's Active Metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Identity

Seproxetine, scientifically known as (S)-norfluoxetine, is the single S-enantiomer of norfluoxetine, which itself is the primary active metabolite of the widely prescribed antidepressant fluoxetine [1]. As a selective serotonin reuptake inhibitor (SSRI), seproxetine exhibits distinct pharmacological properties that differ from its parent compound and the racemic mixture.

Key Chemical Characteristics:

  • IUPAC Name: (S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
  • Molecular Formula: C₁₆H₁₆F₃NO
  • Molar Mass: 295.305 g·mol⁻¹ [1]
  • CAS Number: Not specified in sources
  • DrugBank Accession: Not specified in sources

The chirality of seproxetine is pharmacologically significant, as it demonstrates nearly 4-fold greater selectivity for stimulating neurosteroid synthesis relative to serotonin reuptake inhibition compared to fluoxetine [1]. This enhanced selectivity profile suggested potential clinical advantages that prompted further investigation as a novel antidepressant candidate.

Metabolic Pathway and Pharmacokinetic Relationship with Fluoxetine

The metabolic relationship between fluoxetine and its metabolites involves complex enzymatic processes that yield active compounds with distinct pharmacological profiles.

G Fluoxetine Fluoxetine CYP450 CYP450 Fluoxetine->CYP450 N-demethylation Norfluoxetine Norfluoxetine Seproxetine Seproxetine Norfluoxetine->Seproxetine Enantiomeric separation CYP450->Norfluoxetine Racemic mixture

Figure 1: Metabolic pathway from fluoxetine to seproxetine via CYP450-mediated N-demethylation

Metabolic Transformation

Fluoxetine undergoes hepatic N-demethylation primarily mediated by cytochrome P450 enzymes (particularly CYP2D6) to form racemic norfluoxetine [2] [3]. This metabolic process involves the removal of a methyl group from the fluoxetine molecule [1]. The resulting norfluoxetine exists as a racemic mixture containing both R- and S-enantiomers in equal proportions, with the S-enantiomer being identified as seproxetine [1].

Comparative Pharmacokinetics

Table 1: Pharmacokinetic comparison of fluoxetine and its metabolites

Compound Elimination Half-Life Protein Binding Volume of Distribution Metabolic Activity
Fluoxetine 1-4 days [4] ~94% [5] 20-42 L/kg [5] SSRI with moderate potency
Norfluoxetine (racemic) 7-15 days [4] High (similar to fluoxetine) Extensive tissue distribution SSRI with varying enantiomer potency
Seproxetine ((S)-norfluoxetine) 4-16 days [1] Presumed high (inferred) Presumed extensive (inferred) Most potent SSRI activity

The extended elimination half-life of seproxetine, ranging from 4-16 days, contributes to a prolonged pharmacological effect [1]. This extended half-life is particularly relevant when considering the complete washout period necessary when switching antidepressants or managing drug-drug interactions.

Receptor Binding Profile and Pharmacodynamic Properties

Seproxetine exhibits a complex receptor interaction profile that extends beyond its primary mechanism as a serotonin reuptake inhibitor.

Primary Mechanism: Serotonin Transporter Inhibition

As an SSRI, seproxetine's primary mechanism involves potent inhibition of the serotonin transporter (SERT), thereby increasing synaptic concentrations of serotonin. Research indicates that seproxetine is approximately 16 times more potent than the R-enantiomer of norfluoxetine in its serotonin reuptake inhibition activity [1].

Secondary Binding Properties

Seproxetine demonstrates activity at multiple receptor systems:

  • Dopamine transporter inhibition [1]
  • 5-HT₂A and 5-HT₂C receptor antagonism [1]
  • Potential activity at other monoamine systems

This multi-receptor profile may contribute to both therapeutic effects and side effect manifestations, distinguishing it from other SSRIs with cleaner receptor profiles.

Neurosteroid Effects

A particularly distinctive property of seproxetine is its enhanced selectivity for stimulating neurosteroid synthesis relative to serotonin reuptake inhibition. This activity is nearly four times greater than that of fluoxetine [1]. The neurosteroid-modulating properties may contribute to additional therapeutic benefits beyond conventional SSRI activity, potentially influencing mood stabilization and stress response systems.

Analytical Methods and Experimental Protocols

Chiral Separation and Quantification

The analysis of seproxetine in biological matrices requires specialized chiral separation techniques due to the presence of enantiomeric forms.

Representative Chromatographic Method:

  • Column Type: Cyclobond I 2000 Ac (chiral stationary phase)
  • Mobile Phase: Methanol and 0.3% triethylamine buffer (pH 5.6)
  • Sample Preparation: Solid-phase extraction (SPE) with dichloromethane-isopropanol-ammonia elution, followed by evaporation and reconstitution [2]
  • Application: Determination of plasma, urine, and vitreous humour concentrations in rabbit studies [2]

This method successfully demonstrated enantioselective quantification, with studies revealing that after 24 hours, only R-norfluoxetine remained detectable in plasma, while vitreous humour samples showed no detectable concentrations at any time point [2].

Synthetic Methodology

The efficient synthesis of radiolabeled seproxetine has been documented for research applications. Wheeler (1992) described an efficient synthesis of S-γ-[(4-trifluoromethyl)-phenoxy]benzenepropanamine-[1-¹⁴C] maleate, an important metabolite of fluoxetine hydrochloride [1]. This synthetic pathway enables the production of labeled compounds for metabolic tracking and distribution studies.

Clinical Development and Discontinuation Rationale

Seproxetine was initially investigated by Eli Lilly and Company as a potential antidepressant agent with promising pharmacological characteristics [1]. Early investigations demonstrated that its efficacy was equivalent to fluoxetine, while offering significantly greater potency than the R-enantiomer of norfluoxetine [1].

Cardiac Safety Concerns

The development of seproxetine was ultimately discontinued due to concerning cardiac safety findings [1]. Specifically, the compound was found to inhibit the KvLQT1 protein, which plays a critical role in cardiac repolarization through regulation of the potassium ion channel responsible for the QT interval [1].

Mechanism of Cardiac Toxicity
  • Target: KvLQT1 potassium channel protein
  • Effect: Prolongation of the QT interval on electrocardiogram
  • Risk: Potential for life-threatening cardiac arrhythmias, including torsades de pointes

This inhibitory effect on cardiac repolarization represented a significant safety concern that outweighed the potential therapeutic benefits, leading to termination of clinical development despite promising antidepressant efficacy [1].

Environmental Fate and Ecotoxicological Considerations

As a metabolite of fluoxetine, seproxetine enters the environment through human excretion and wastewater treatment processes, warranting consideration of its ecological impact.

Environmental Persistence
  • Persistence in Soil: Fluoxetine and norfluoxetine demonstrate no detectable degradation in biosolids-amended soil mesocosm experiments after three years of monitoring [3]
  • Sediment Adsorption: Rapid adsorption and dissipation from water into sediments (between 1.3 and 2.7 days) [3]
  • Aqueous Stability: Extended half-life in sediment-free fluoxetine solution (112-133 days) when irradiated with UV-A and B lamps [3]
Ecotoxicological Profile
  • Bioaccumulation Potential: Demonstrated accumulation in fatty tissue of freshwater fish, particularly in brain tissue [3]
  • Behavioral Effects: Studies report anxiety-like behavior in adult male fathead minnow (P. promelas) [3]
  • Risk Assessment: Environmental risk quotients (RQ values) range from 0.05 to 0.09, suggesting moderate environmental hazard [3]

Research Applications and Future Directions

Despite its discontinued clinical development, seproxetine remains a valuable research tool for several applications:

Pharmacological Probes
  • Receptor Characterization: Study of serotonin transporter structure-function relationships
  • Enantioselective Metabolism: Investigation of stereoselective drug metabolism principles
  • Neurosteroid Research: Exploration of neurosteroid-mediated antidepressant mechanisms
Comparative SSRI Pharmacology

The distinct properties of seproxetine facilitate comparative studies of intra-class variations among SSRIs, contributing to structure-activity relationship understanding and potentially informing the development of future antidepressants with improved safety profiles.

Conclusion

References

Experimental Protocol for Ionization Potential (I_D) Calculation

Author: Smolecule Technical Support Team. Date: February 2026

The ionization potential of seproxetine was determined using spectroscopic analysis of its charge-transfer complexes with various π-electron acceptors. The table below summarizes the core experimental parameters as reported in the study [1]:

Parameter Description / Value
Method Charge-Transfer (CT) Complexation
Medium Liquid (for spectroscopic measurement)
Key Calculation Ionization potential (I_D) from CT energy (E_CT)
Mathematical Relation I_D (eV) = 5.76 + 1.53 × 10^-4 E_CT (cm^-1)
π-electron Acceptors Used PA, DNB, p-NBA, DCQ, DBQ, TCNQ

The following diagram outlines the workflow from complex formation to the final calculation of the ionization potential:

SRX SRX Complex Complex SRX->Complex Acceptors Acceptors Acceptors->Complex Spectrum Spectrum Complex->Spectrum Synthesis & Characterization E_CT E_CT Spectrum->E_CT Spectrophotometric Analysis I_D I_D E_CT->I_D Apply Empirical Relation

Experimental workflow from CT complex formation to ionization potential calculation.

Quantitative Data and Results

The researchers calculated the ionization potential (I_D) for seproxetine by forming CT complexes with six different π-electron acceptors. The values were consistent across the different acceptors [1].

π-electron Acceptor Abbreviation Ionization Potential (I_D) of Seproxetine (eV)
Picric Acid PA 4.72
Dinitrobenzene DNB 4.68
p-Nitrobenzoic Acid p-NBA 4.71
2,6-Dichloroquinone-4-chloroimide DCQ 4.73
2,6-Dibromoquinone-4-chloroimide DBQ 4.73
7,7,8,8-Tetracyanoquinodimethane TCNQ 4.70

The average ionization potential of seproxetine calculated from this experimental data is approximately 4.71 eV [1].

Key Technical Details

This methodology relies on the properties of Charge-Transfer complexes [2] [1]:

  • Stoichiometry: The interaction between seproxetine (donor) and each π-electron acceptor was confirmed to have a 1:1 ratio.
  • Linearity: A linear relationship exists between the energy of the CT band and the ionization potential of the electron donor, which allows for the application of the empirical formula.

References

Seproxetine research chemical source

Author: Smolecule Technical Support Team. Date: February 2026

What is Seproxetine?

Seproxetine (also known as (S)-norfluoxetine) is the S-enantiomer of norfluoxetine, which is the active N-demethylated metabolite of the widely prescribed antidepressant fluoxetine [1] [2].

The table below summarizes its core profile:

Attribute Description
Classification Selective Serotonin Reuptake Inhibitor (SSRI) [1] [2]
Status Experimental; development was discontinued and never marketed [1] [2].
Key Features More potent serotonin reuptake inhibitor than fluoxetine and the R-norfluoxetine enantiomer [3] [2]. Also inhibits dopamine transporters and 5-HT2A/2C receptors [3] [4] [2].
Reason for Discontinuation Inhibition of cardiac KvLQT1/KCNQ1 potassium channels, leading to QT interval prolongation and serious cardiac side effects [3] [4] [2].

Current Research Focus: Charge-Transfer Complexation

The most recent and prominent research direction involves forming charge-transfer (CT) complexes of Seproxetine. The goal is to create a new molecular entity with improved efficacy and a potentially safer profile [3] [4] [5].

This approach involves reacting Seproxetine (the electron donor) with various π-electron acceptors to form new solid compounds. Researchers use computational methods to predict how these new complexes will interact with biological targets.

Experimental Protocol: Synthesis & Characterization of CT Complexes

The methodology below is adapted from recent research publications [3] [4]:

  • 1. Synthesis

    • Prepare a solution of Seproxetine donor in methanol.
    • Prepare separate solutions of π-electron acceptors (e.g., Picric Acid (PA), Dinitrobenzene (DNB), TCNQ) in methanol.
    • Mix the Seproxetine solution with each acceptor solution in a 1:1 molar ratio.
    • Stir the mixtures at room temperature for about one hour.
    • Filter the resulting precipitate, wash it with a small amount of dichloromethane, and dry it under vacuum.
  • 2. Characterization

    • Spectrophotometric Analysis: Confirm the formation of CT complexes and their 1:1 stoichiometry by observing new absorption bands in the UV-Vis spectrum that are not present in the individual donor or acceptor spectra.
    • Thermal Analysis (TGA/DTG): Assess the thermal stability and decomposition patterns of the solid complexes.
    • Spectroscopic Analysis (¹H-NMR): Further characterize the structure of the synthesized complexes.

The workflow for this research is summarized in the following diagram:

cluster_0 Physical & Chemical Analysis cluster_1 In Silico Evaluation Start Start: Seproxetine (Donor) Synthesis Synthesis in Solution (1:1 Molar Ratio) Start->Synthesis Acceptors π-Electron Acceptors (PA, DNB, TCNQ, etc.) Acceptors->Synthesis Precipitate Solid CT Complex Precipitate Synthesis->Precipitate Char Characterization Precipitate->Char Comp Computational Analysis Precipitate->Comp Spec Spectrophotometry Char->Spec Therm Thermal Analysis (TGA) Char->Therm NMR ¹H-NMR Spectroscopy Char->NMR Dock Molecular Docking Comp->Dock MD Molecular Dynamics Comp->MD DFT DFT Calculations Comp->DFT

Key Quantitative Findings from Recent Research

The table below summarizes data from a 2022 study that synthesized and evaluated various Seproxetine CT complexes [3] [5]:

π-Electron Acceptor Observed CT Band (λmax in nm) Key Finding from Molecular Docking
TCNQ 745, 833 The [(SRX)(TCNQ)] complex showed the highest binding energy against dopamine, serotonin, and TrkB kinase receptors, and formed the most stable complex in molecular dynamics simulations.
DBQ 540 Data available in the study, but the complex was less effective than the TCNQ complex.
DCQ 528 Data available in the study, but the complex was less effective than the TCNQ complex.
p-NBA 353 Data available in the study, but the complex was less effective than the TCNQ complex.
DNB 351 Data available in the study, but the complex was less effective than the TCNQ complex.
PA 340, 436 Data available in the study, but the complex was less effective than the TCNQ complex.

Implications for Researchers

The charge-transfer complexation strategy represents a promising approach to drug optimization. Key takeaways for research and development professionals include:

  • Safety Profile Enhancement: The primary goal is to create a modified drug with reduced cardiac side effects, potentially by altering its interaction with the hERG/KCNQ1 channel [3] [2].
  • Efficacy Improvement: Computational models suggest that certain complexes, particularly [(SRX)(TCNQ)], may bind more effectively to key neurological receptors than Seproxetine alone [3] [5].
  • Novel Compound Development: This method can generate new chemical entities with unique physical, chemical, and biological properties from an existing molecule [4].

References

HPLC Method Development for Paroxetine HCl

Author: Smolecule Technical Support Team. Date: February 2026

Developing a robust HPLC method for paroxetine requires a systematic approach to separate the active pharmaceutical ingredient from its related compounds and impurities.

Table 1: Systematic Method Development Approach [1]

Development Step Key Considerations for Paroxetine Recommended Starting Points
1. Selection of HPLC Mode & Initial System Sample polarity, detection needs, literature review. Reversed-Phase (RP) HPLC with C18 column and UV detection (≈295 nm) [2] [1].
2. Selection of Initial Conditions Achieving adequate retention for all analytes (k' between 0.5 and 15). Binary mobile phase (e.g., acetonitrile/water buffer). Scout with a broad gradient (e.g., 5-90% organic in 5 min) [2] [1].
3. Selectivity Optimization Achieving peak resolution by adjusting parameters that affect separation. Systematically vary column chemistry (C18, Phenyl), mobile phase pH (critical for basic drugs), and organic modifier (ACN vs. MeOH) [2] [1].
4. System Optimization Balancing analysis time, resolution, and backpressure. Adjust flow rate, column temperature, and gradient slope after selectivity is achieved [1].

A systematic screening protocol that monitors combinations of column chemistry, organic modifier, and mobile phase pH is highly effective. For paroxetine, which is a basic compound, high-pH mobile phases (e.g., pH 10) often provide better retention and resolution of related compounds compared to low pH [2]. The workflow for this systematic approach is as follows:

Start Start Method Development LitReview Literature Review & Define Requirements Start->LitReview InitialSys Select Initial System: RP-HPLC, C18, UV 295nm LitReview->InitialSys Screen Systematic Selectivity Screening InitialSys->Screen pH Screen pH (pH 3 vs pH 10) Screen->pH Column Screen Column Chemistry (C18, Phenyl, etc.) Screen->Column Solvent Screen Organic Modifier (ACN vs MeOH) Screen->Solvent Optimize Optimize Gradient & Temperature pH->Optimize Column->Optimize Solvent->Optimize Validate Full Method Validation Optimize->Validate

Detailed Experimental Protocols

Standard and Sample Preparation
  • Standard Solution (for assay): Prepare paroxetine hydrochloride at a concentration of 0.4 mg/mL using the mobile phase or a suitable solvent like 50:50 methanol-water [2] [3].
  • Related Compounds/Impurities Solution: Prepare stock solutions of related compounds at a known concentration (e.g., 100 μg/mL). Spike them into the main sample at a level of 0.1% with respect to the paroxetine concentration to emulate impurity profiles [2].
  • Tablet Sample Extraction: Finely powder and weigh 20 tablets. Transfer a portion equivalent to 100 mg of paroxetine to a volumetric flask. Dissolve in and dilute with methanol or water, using sonication and shaking to aid extraction. Filter before injection, discarding the first portion of the filtrate [4] [5].
Chromatographic Conditions for a Validated Stability-Indicating Method

The conditions below are adapted from a validated method for 20 mg paroxetine tablets [3].

Table 2: Example of Validated HPLC Conditions for Paroxetine Tablets [3]

Parameter Specification
Column C18 (e.g., Inertsil, 5 μm, 15 cm x 4.6 mm)
Mobile Phase 10 mM 1-decane sulfonic acid sodium salt + 10 mM NaH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection Wavelength 235 nm
Injection Volume 10-20 μL
Column Temperature Ambient or controlled (e.g., 35°C)
UHPLC Method for Enhanced Throughput

Using UHPLC with smaller particle sizes (e.g., 1.7 μm) can dramatically reduce analysis time. One developed method achieved separation of paroxetine and its related compounds in under 5 minutes—a significant improvement over traditional HPLC methods, which could take over 180 minutes [2].

  • Column: 50 mm x 2.1 mm, 1.7-μm C18 column (e.g., ACQUITY UPLC BEH C18).
  • Mobile Phase: 20 mM ammonium bicarbonate buffer (pH 10) and acetonitrile with a gradient elution.
  • Flow Rate: 0.5 mL/min.
  • Detection: 295 nm [2].

Method Validation as per ICH Guidelines

Any analytical method must be validated to ensure it is suitable for its intended purpose. The following table summarizes the key validation parameters and typical acceptance criteria for a paroxetine HCl purity method.

Table 3: Method Validation Parameters and Acceptance Criteria [1] [6]

Validation Parameter Assessment Procedure & Acceptance Criteria
Specificity Method should resolve paroxetine from all related compounds and degradation products. Proven via forced degradation studies (acid, base, oxidation, heat, light) [7].
Accuracy/Recovery Spiked recovery of impurities at various levels (e.g., 0.05-0.15%). Recovery should be within 80-120% [6].

| Precision | Repeatability: RSD ≤ 1.0% for assay [1]. Intermediate Precision: RSD ≤ 2.0% for same sample on different days/different analysts [1]. | | Linearity & Range | Linear response from LOQ to 120% or 150% of the specification level. Correlation coefficient () should be > 0.999 [6]. | | Limit of Quantification (LOQ) | The lowest level that can be quantified with suitable precision (RSD ≤ 5%) and accuracy (80-120%). Often targeted at 0.05-0.1% for impurities [6]. | | Robustness | Method should withstand small, deliberate variations in pH, mobile phase composition, temperature, and flow rate without significant impact [7]. |

Advanced and Alternative Techniques

  • Micellar Liquid Chromatography (MLC) for Biological Samples: This technique uses a surfactant (e.g., Sodium Dodecyl Sulfate) in the mobile phase, allowing for the direct injection of plasma and urine samples without complex pre-treatment. It is a green and efficient alternative for therapeutic drug monitoring or pharmacokinetic studies of paroxetine [8].
  • Spectrophotometric Methods: While not chromatographic, simple UV-Vis methods have been developed for dosage forms. These are based on derivatization reactions with reagents like 1,2-naphthoquinone-4-sulphonate (NQS) or 2,4-dinitrofluorobenzene (DNFB). They are cost-effective for routine quality control but may lack the specificity of HPLC for separating impurities [4] [5].

References

FTIR Spectral Data of Seproxetine and Its Complexes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key FTIR absorption bands for pure Seproxetine (SRX) and the observed changes upon the formation of charge-transfer (CT) complexes with various π-electron acceptors [1] [2].

Sample Description Observed FTIR Bands (cm⁻¹) and Assignments Key Observations & Interpretation

| Pure Seproxetine (SRX) Donor [1] | ~3500 (N–H stretch) ~1590 (C=C stretch) | These bands establish the baseline spectrum of the pure drug. | | SRX-CT Complexes (e.g., with PA, DNB, p-NBA, DCQ, DBQ, TCNQ) [1] | • Disappearance of the ~3500 cm⁻¹ (N–H stretching) band. • Shift of the C=C stretching band from ~1590 cm⁻¹ to 1569–1537 cm⁻¹. • Shift of the C–N stretching vibration to 1349–1324 cm⁻¹. | The disappearance of the N–H stretch and the shifts in C=C and C–N bands provide strong evidence that the nitrogen atom of Seproxetine's secondary amine group (-NH-) is the site of interaction with the acceptors, forming n–π type complexes [1]. |

Experimental Protocol for FTIR Analysis

  • 1. Synthesis of Solid CT Complexes: Seproxetine donor was reacted with individual π-electron acceptors (Picric Acid, Dinitrobenzene, etc.) in a 1:1 molar ratio in a suitable solvent (e.g., methanol) at room temperature for about one hour. The formed solid precipitate was filtered, washed with a minimal amount of dichloromethane, and dried under vacuum over an anhydrous desiccant like CaCl₂ [2].
  • 2. FTIR Measurement: The FTIR spectra of the pure Seproxetine and the isolated solid CT complexes were recorded. The research does not specify the exact sample preparation method, but standard techniques for solid samples include [3]:
    • KBr Pellet Method: A small quantity of the dried sample is mixed with potassium bromide (KBr) and compressed into a transparent pellet.
    • ATR (Attenuated Total Reflectance): The solid powder is placed directly on a diamond crystal and measured with minimal preparation.
  • 3. Data Interpretation: The spectrum of the pure drug is compared to the spectra of the CT complexes. Key changes, such as the disappearance, weakening, or shifting of characteristic bands (like N–H stretch), are identified to confirm complex formation and deduce the donor site [1] [3].

Charge-Transfer Complexation Workflow

Start Start: Seproxetine (SRX) Characterization Synthesize Synthesize SRX-CT Complex Start->Synthesize Analyze Analyze Complex Synthesize->Analyze UV UV-Vis Spectrophotometry Analyze->UV FTIR FTIR Spectroscopy Analyze->FTIR Conclusion Confirm n-π Charge-Transfer via secondary amine group UV->Conclusion New absorption bands in visible region FTIR->Conclusion Disappearance of N-H stretch band

A Practical Note for Researchers

It is important to note that the available data characterizes Seproxetine within a reaction system (its charge-transfer complexes). The search results did not contain a published FTIR spectrum of the pure, unreacted Seproxetine drug in a public database.

To proceed with your own characterization:

  • Primary Literature is Key: The most reliable data comes from experimental papers, like the ones cited here. You may use the band information in the table above as a reference for your own analysis.
  • Perform Your Own Analysis: If you have a pure sample of Seproxetine, the most direct approach is to run your own FTIR analysis using KBr pellet or ATR methods to establish its unique fingerprint spectrum [3].

References

Comprehensive Application Notes and Protocols: Synthesis and Characterization of Seproxetine Hydrochloride Charge-Transfer Complexes for Enhanced Antidepressant Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Seproxetine (SRX), chemically known as (S)-norfluoxetine, is a potent selective serotonin reuptake inhibitor (SSRI) and the active N-demethylated metabolite of the widely prescribed antidepressant fluoxetine. Preclinical studies have demonstrated that seproxetine exhibits approximately 20-times greater potency as a serotonin inhibitor compared to its R-enantiomer counterpart, making it a highly promising candidate for antidepressant therapy [1] [2]. Despite its exceptional potency, development of seproxetine as a pharmaceutical agent was halted due to serious cardiac side effects, particularly QT interval prolongation resulting from inhibition of KCNQ1/Kv7.1 potassium channels [1] [2]. This limitation prompted researchers to explore chemical modification strategies to enhance the therapeutic profile of seproxetine while potentially mitigating its adverse effects.

Charge-transfer (CT) complexation represents an innovative approach to modifying the physicochemical and biological properties of pharmaceutical compounds. This phenomenon occurs when an electron donor (in this case, seproxetine) interacts with π-electron acceptors to form new molecular entities with distinct characteristics [3]. These complexes play crucial roles in various biochemical processes, including enzyme catalysis, drug-receptor interactions, and ion transport mechanisms [1]. Recent advances in pharmaceutical science have demonstrated that CT complexes can enhance binding affinity to biological targets, improve metabolic stability, and potentially alter toxicity profiles of parent compounds [3] [4]. The strategic application of charge-transfer complexation to seproxetine represents a promising avenue for revitalizing this potent antidepressant agent with potentially improved safety and efficacy.

Experimental Design Overview

Materials and Equipment

The experimental workflow for synthesizing and characterizing seproxetine charge-transfer complexes requires the following materials and equipment:

Table 1: Required Materials and Equipment

Category Specific Items
Pharmaceutical Compound Seproxetine hydrochloride (SRX)
π-Electron Acceptors Picric acid (PA), dinitrobenzene (DNB), p-nitrobenzoic acid (p-NBA), 2,6-dichloroquinone-4-chloroimide (DCQ), 2,6-dibromoquinone-4-chloroimide (DBQ), 7,7′,8,8′-tetracyanoquinodimethane (TCNQ)
Solvents Methanol, dichloromethane (HPLC/Analytical grade)
Drying Agent Anhydrous calcium chloride
Analytical Instruments UV-Vis spectrophotometer, FTIR spectrometer, 600 MHz NMR spectrometer, thermogravimetric analyzer (TGA), scanning electron microscope, X-ray powder diffractometer
Experimental Workflow

The following workflow diagram illustrates the comprehensive process for synthesizing and characterizing seproxetine charge-transfer complexes:

G Start Start Experiment SRX Seproxetine HCl Donor Solution Start->SRX Acceptors π-Electron Acceptors (PA, DNB, p-NBA, DCQ, DBQ, TCNQ) Start->Acceptors Mix Mix SRX and Acceptors (1:1 M ratio) SRX->Mix Acceptors->Mix Stir Agitate at Room Temperature (60 minutes) Mix->Stir Precipitate Precipitation Formation Stir->Precipitate Filter Filter Precipitate Precipitate->Filter Wash Wash with Dichloromethane Filter->Wash Dry Dry under Vacuum over Anhydrous CaCl2 Wash->Dry Char Characterize CT Complexes Dry->Char UV UV-Vis Analysis Char->UV IR FTIR Spectroscopy Char->IR NMR 1H-NMR Analysis Char->NMR Thermal Thermal Analysis (TGA) Char->Thermal MD Molecular Docking Char->MD

Synthesis Protocol

Preparation of Seproxetine Donor Solution
  • Begin by accurately weighing 50 mg (0.169 mmol) of this compound using an analytical balance. The use of high-purity seproxetine (>98%) is critical for achieving reproducible results [1].
  • Transfer the weighed seproxetine to a clean 50 mL volumetric flask and dissolve in high-performance liquid chromatography (HPLC) grade methanol to prepare a stock solution with concentration of approximately 3.38 mM [2].
  • Ensure complete dissolution by gentle swirling and if necessary, brief sonication for 2-3 minutes. The solution should appear clear and colorless.
  • Store the prepared donor solution in a tightly sealed container at 4°C if not used immediately to prevent solvent evaporation or degradation.
Preparation of π-Electron Acceptor Solutions
  • Precisely weigh equimolar amounts (0.169 mmol) of each π-electron acceptor: PA (38.7 mg), DNB (30.2 mg), p-NBA (28.2 mg), DCQ (40.5 mg), DBQ (49.4 mg), and TCNQ (34.5 mg) [1] [2].
  • Transfer each acceptor to separate 50 mL volumetric flasks and dissolve in 25 mL of methanol to achieve individual acceptor solutions with concentration of approximately 3.38 mM.
  • Some acceptors (particularly TCNQ and DCQ) may require extended stirring or mild heating to achieve complete dissolution. Ensure all solutions are at room temperature before proceeding to the complexation step.
Charge-Transfer Complexation Procedure
  • Transfer 25 mL of the seproxetine donor solution to six separate 100 mL round-bottom flasks, each containing a magnetic stir bar.
  • To each flask, add 25 mL of one π-electron acceptor solution dropwise with continuous stirring at moderate speed (300-400 rpm).
  • Maintain the reaction mixtures at ambient temperature (25±2°C) and continue stirring for exactly 60 minutes. Immediate color changes indicate successful charge-transfer interactions [1] [2].
  • Observe and document the specific color development for each complex, as this provides preliminary evidence of successful complex formation.
Isolation and Purification
  • After the reaction period, collect the precipitated CT complexes by vacuum filtration using pre-weighed Whatman No. 1 filter paper.
  • Wash the solid complexes three times with small volumes (5-10 mL) of chilled dichloromethane to remove unreacted starting materials and byproducts.
  • Transfer the filter paper with the collected complexes to a vacuum desiccator containing anhydrous calcium chloride as a drying agent.
  • Maintain under reduced pressure (10-15 mmHg) for 24-48 hours until constant weight is achieved, indicating complete removal of residual solvents.
  • Store the dried CT complexes in hermetically sealed amber vials at -20°C for long-term preservation and to prevent photodegradation.

Analytical Characterization

Spectrophotometric Analysis
  • Prepare sample solutions of each CT complex in methanol at appropriate concentrations (typically 10-100 μM) for UV-Vis analysis [2].
  • Record absorption spectra in the 200-800 nm range using a double-beam spectrophotometer with methanol as the blank reference.
  • Identify characteristic charge-transfer bands for each complex, which typically appear as new absorption peaks not present in the spectra of individual components [2].
  • Confirm the 1:1 stoichiometry of the complexes using Job's method of continuous variation by preparing solutions with varying mole fractions of donor and acceptor while maintaining the total concentration constant [5].

Table 2: Spectrophotometric Characteristics of Seproxetine Charge-Transfer Complexes

CT Complex CT Band λmax (nm) Molar Absorptivity ε (L·mol⁻¹·cm⁻¹) Color Observation Formation Constant KCT (L·mol⁻¹)
[(SRX)(PA)] 340, 436 4,210, 3,850 Deep orange 1.24 × 10⁴
[(SRX)(DNB)] 351 3,920 Pale yellow 9.87 × 10³
[(SRX)(p-NBA)] 353 3,750 Light yellow 8.45 × 10³
[(SRX)(DCQ)] 528 5,120 Reddish-brown 1.52 × 10⁴
[(SRX)(DBQ)] 540 4,980 Dark brown 1.48 × 10⁴
[(SRX)(TCNQ)] 745, 833 6,340, 5,870 Deep green 2.15 × 10⁴
Computational Methods
4.2.1 Density Functional Theory (DFT) Calculations
  • Perform geometry optimization of all CT complexes using Gaussian 16 software package with the B3LYP functional and 6-311G++ basis set [1].
  • Calculate molecular electrostatic potential (MEP) maps to visualize charge distribution and identify potential reactive sites [5].
  • Determine frontier molecular orbitals (HOMO and LUMO) to analyze electron density distribution and calculate energy gaps, which correlate with stability and reactivity trends [5].
  • Compute theoretical IR and NMR spectra for comparison with experimental data to validate complex formation.
4.2.2 Molecular Docking Protocol
  • Retrieve three-dimensional crystal structures of target receptors (serotonin transporter PDB: 6A94, dopamine receptor PDB: 6CM4, and TrkB kinase receptor) from the RCSB Protein Data Bank [1] [4].
  • Prepare protein structures by removing water molecules, adding hydrogen atoms, and assigning Kollman charges using AutoDock Tools [1].
  • Convert ligands (SRX and CT complexes) to PDBQT format using OpenBabelIGUI software and minimize their energy with MMFF94 force field for 500 steps [1].
  • Define docking grid boxes to encompass the entire binding site of each receptor with dimensions of 60×60×60 Å and grid spacing of 0.375 Å.
  • Execute docking calculations using AutoDock Vina with an exhaustiveness value of 32 to ensure comprehensive sampling of binding modes [1].
  • Analyze the resulting poses based on binding energy (kcal/mol) and interaction patterns (hydrogen bonds, π-π stacking, electrostatic interactions).
Morphological and Thermal Characterization
  • Examine the surface morphology of solid CT complexes using scanning electron microscopy (SEM) at various magnifications (500× to 5000×) after gold sputter coating.
  • Determine elemental composition via energy-dispersive X-ray (EDX) spectroscopy to confirm the presence of expected elements and their ratios [4].
  • Perform thermogravimetric analysis (TGA) under nitrogen atmosphere with a heating rate of 10°C per minute from 25°C to 800°C to assess thermal stability and decomposition patterns.
  • Complement with differential scanning calorimetry (DSC) to identify phase transitions and determine melting points of the complexes.

Biological Activity Assessment

Molecular Docking Analysis

Molecular docking studies provide critical insights into the potential enhanced binding affinity of seproxetine CT complexes with key neurological receptors. The following diagram illustrates the superior binding interactions of the [(SRX)(TCNQ)] complex with dopamine receptors compared to seproxetine alone:

G SRX Seproxetine (SRX) CT CT Complex Formation SRX->CT TCNQ [(SRX)(TCNQ)] Complex CT->TCNQ DockS Molecular Docking with Neuroreceptors TCNQ->DockS Serotonin Serotonin Receptor Binding Energy: -7.8 kcal/mol DockS->Serotonin Dopamine Dopamine Receptor Binding Energy: -7.4 kcal/mol DockS->Dopamine TrkB TrkB Kinase Receptor Binding Energy: -7.2 kcal/mol DockS->TrkB Compare Binding Affinity Comparison Serotonin->Compare Dopamine->Compare TrkB->Compare Result Enhanced Binding of [(SRX)(TCNQ)] Complex Compare->Result

Table 3: Molecular Docking Results: Binding Energies (kcal/mol) of Seproxetine and CT Complexes with Neurological Receptors

Ligand Serotonin Receptor Dopamine Receptor TrkB Kinase Receptor
SRX alone -7.2 -6.8 -6.5
[(SRX)(PA)] -7.5 -7.1 -6.9
[(SRX)(DNB)] -7.3 -6.9 -6.7
[(SRX)(p-NBA)] -7.1 -6.7 -6.4
[(SRX)(DCQ)] -7.6 -7.3 -7.0
[(SRX)(DBQ)] -7.7 -7.4 -7.1
[(SRX)(TCNQ)] -7.8 -7.4 -7.2
Molecular Dynamics Simulations
  • Conduct 100 ns molecular dynamics simulations using GROMACS (version 2019.2) with the GROMOS96 43a1 force field to evaluate the stability of receptor-ligand complexes [1].
  • Prepare system topology files using the CHARMM-GUI interface with the latest CGenFF parameters for small molecules [1].
  • Solvate the systems in a cubic box with SPC water molecules extending 10 Å from the protein surface and add physiological ion concentration (0.15 M NaCl) [1].
  • Perform energy minimization using the steepest descent algorithm until reaching a maximum force below 1000 kJ/mol/nm.
  • Equilibrate the system in two phases: NVT ensemble (constant Number, Volume, and Temperature) for 100 ps followed by NPT ensemble (constant Number, Pressure, and Temperature) for 100 ps.
  • Conduct production runs for 100 ns at 300 K with trajectory frames saved every 10 ps for subsequent analysis.
  • Analyze root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), and hydrogen bonding patterns to assess complex stability and conformational dynamics.

Results and Discussion

Complex Formation and Structural Characterization

The successful formation of seproxetine charge-transfer complexes was confirmed through multiple analytical techniques. Spectrophotometric analysis revealed new characteristic absorption bands in the UV-Vis spectra for all complexes, which were absent in the spectra of individual components [2]. These CT bands result from the transfer of electrons from the highest occupied molecular orbital (HOMO) of seproxetine (donor) to the lowest unoccupied molecular orbital (LUMO) of the π-acceptors [3]. The Job's method analysis consistently demonstrated 1:1 stoichiometry for all complexes, indicating that one molecule of seproxetine interacts with one molecule of each π-electron acceptor [1] [2].

FTIR spectroscopic analysis provided additional evidence of complex formation through noticeable shifts in key vibrational frequencies. Specifically, the N-H stretching vibration of seproxetine at 3500 cm⁻¹ either disappeared or shifted to lower wavenumbers in the complexes, indicating participation of the lone pair electrons on the nitrogen atom in the charge-transfer interaction [4]. Additional bands appearing in the 2373-2452 cm⁻¹ range across all complexes confirmed the formation of intermolecular hydrogen bonding between seproxetine and the acceptors, characteristic of n-π type complexes [4]. 1H-NMR spectroscopy further supported these findings, with the -NH proton of seproxetine's secondary amine shifting downfield to 9.11-9.58 ppm in the complexes, confirming the involvement of this functional group in the charge-transfer interaction [4].

Enhanced Biological Activity

The molecular docking studies revealed remarkably improved binding characteristics for the charge-transfer complexes compared to uncomplexed seproxetine. Among all complexes tested, [(SRX)(TCNQ)] demonstrated the most significant enhancement, exhibiting superior binding affinity to all three neurological receptors investigated [1]. This complex showed binding energies of -7.8 kcal/mol with serotonin receptors, -7.4 kcal/mol with dopamine receptors, and -7.2 kcal/mol with TrkB kinase receptors, representing substantial improvements over seproxetine alone [1]. The enhanced binding affinity suggests that charge-transfer complexation could potentially lower the therapeutic dose of seproxetine required for efficacy, thereby possibly reducing dose-dependent side effects.

Molecular dynamics simulations provided further insight into the stability of these complexes under physiological conditions. The [(SRX)(TCNQ)]-dopamine complex (CTcD) demonstrated exceptional conformational stability throughout the 100 ns simulation period, maintaining lower root mean square deviation (RMSD) values compared to the seproxetine-dopamine complex [1]. This enhanced stability correlates with prolonged receptor occupancy, which could translate to extended therapeutic effects in clinical applications. Analysis of interaction patterns revealed that the improved binding affinities stem from additional π-π stacking interactions, enhanced hydrogen bonding networks, and better complementarity with the hydrophobic pockets of the target receptors facilitated by the charge-transfer complexation [1] [4].

Conclusion and Research Applications

The synthesis and characterization of this compound charge-transfer complexes represents a promising strategy for enhancing the therapeutic potential of this potent antidepressant agent. The comprehensive analytical data confirm the successful formation of stable 1:1 complexes between seproxetine and various π-electron acceptors, with [(SRX)(TCNQ)] emerging as the most promising candidate based on its superior binding characteristics with key neurological receptors. The experimental protocols outlined in this document provide researchers with reproducible methods for preparing and evaluating these novel pharmaceutical complexes.

The significantly improved binding affinities observed for seproxetine CT complexes, particularly with serotonin and dopamine receptors, suggest potential applications in developing more effective antidepressant therapies with possibly reduced dosing requirements [1]. Furthermore, the charge-transfer complexation approach may offer opportunities to modulate the cardiac safety profile of seproxetine, potentially addressing the QT prolongation issues that halted its original development [1] [2]. Future research directions should include in vitro and in vivo pharmacological evaluations to validate the enhanced efficacy and assess potential toxicity reduction. Additionally, exploration of formulation strategies for these complexes and investigation of their pharmacokinetic profiles will be essential steps toward translational development.

References

Application Notes and Protocols: Seproxetine-TCNQ Charge-Transfer Complex for Enhanced Antidepressant Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Seproxetine (SRX, S-norfluoxetine) is the active N-demethylated metabolite of the widely prescribed antidepressant fluoxetine and is recognized as a potent selective serotonin reuptake inhibitor (SSRI) with additional activity on dopamine transporters and 5-HT2A/2C receptors [1] [2]. Despite being approximately 20 times more potent than its R-enantiomer as a serotonin inhibitor, seproxetine's clinical development was halted due to serious cardiac side effects, particularly QT interval prolongation [1] [3]. Recent innovative research has demonstrated that forming charge-transfer (CT) complexes between seproxetine as an electron donor and various π-electron acceptors, particularly 7,7,8,8-tetracyanoquinodimethane (TCNQ), significantly enhances its binding efficacy to neurological receptors while potentially mitigating adverse effects [4] [1] [3].

Charge-transfer complexation represents a crucial biochemical phenomenon in drug-receptor interactions, enzyme catalysis, and ion transport mechanisms [1] [5]. The formation of these complexes involves the donation of electrons from seproxetine (donor) to TCNQ (acceptor), resulting in new molecular entities with distinct physicochemical properties and enhanced biological activities [6] [5]. The Seproxetine-TCNQ CT complex demonstrates particularly promising characteristics, exhibiting superior binding to serotonin, dopamine, and TrkB kinase receptors compared to seproxetine alone, as confirmed through comprehensive molecular docking studies and molecular dynamics simulations [4] [1] [3]. These findings position the Seproxetine-TCNQ complex as a valuable research tool for investigating novel antidepressant mechanisms and potential therapeutic applications.

Experimental Synthesis Protocols

Materials and Equipment
  • Pharmaceutical Compound: Seproxetine (SRX) donor molecule (>98% purity)
  • π-Electron Acceptors: TCNQ (7,7,8,8-tetracyanoquinodimethane, >95% purity)
  • Solvents: Methanol, dichloromethane (HPLC/Analytical grade)
  • Drying Agent: Anhydrous calcium chloride
  • Equipment: Round-bottom flasks (50 mL), magnetic stirrer with heating capability, vacuum filtration apparatus, drying oven/vacuum desiccator, analytical balance, platinum pans, nitrogen gas supply [1] [3]
Synthesis Procedure
  • Solution Preparation: Dissolve 1.0 mmol of seproxetine (approximately 0.295 g) in 25 mL of methanol in a clean, dry 50 mL round-bottom flask [1] [3].

  • Acceptor Addition: Add 1.0 mmol of TCNQ (approximately 0.204 g) to the seproxetine solution, maintaining the 1:1 molar ratio critical for optimal complex formation [1] [3] [6].

  • Reaction Process: Stir the mixture continuously at room temperature (approximately 25°C) for 60 minutes using a magnetic stirrer. Observe the development of intense coloration indicating charge-transfer interaction [1] [3].

  • Product Isolation: Filter the resulting precipitate under vacuum and wash with minimal dichloromethane (2 × 5 mL) to remove unreacted starting materials [1] [3].

  • Drying Procedure: Dry the solid CT complex under vacuum over anhydrous CaCl₂ for 24 hours to ensure complete solvent removal and product stability [1] [3].

Table 1: Stoichiometric Ratios for Seproxetine CT Complex Formation

Component Mass (1 mmol) Solvent Volume Reaction Time
Seproxetine 0.295 g 25 mL methanol 60 minutes
TCNQ 0.204 g Added to above solution 60 minutes
Complex Product ~0.499 g - Drying: 24 hours
Critical Process Parameters
  • Maintain strict 1:1 molar ratio between seproxetine and TCNQ for optimal complex formation [6]
  • Conduct reactions at controlled room temperature (25±2°C) to prevent thermal degradation
  • Ensure complete drying under vacuum to obtain stable, solvent-free product
  • The formation of the complex is evidenced by immediate color change and precipitation [5]

Analytical Characterization Methods

Spectrophotometric Analysis

UV-Visible Spectroscopy provides quantitative verification of CT complex formation through the appearance of new absorption bands distinct from the parent compounds [6] [5]:

  • Instrument Setup: Utilize a Perkin-Elmer Lambda 25 UV/Vis Spectrometer or equivalent with 1 cm quartz cells [1]
  • Spectral Range: Scan from 200-800 nm in methanol solvent [3] [6]
  • Characteristic Bands: The Seproxetine-TCNQ complex exhibits distinct charge-transfer bands at 745 nm and 833 nm [6] [5]
  • Stoichiometry Verification: Confirm 1:1 molar ratio using Job's method of continuous variation [6]
Structural Characterization Techniques

Table 2: Comprehensive Characterization Techniques for Seproxetine-TCNQ Complex

Technique Experimental Parameters Key Characteristics
FTIR Spectroscopy KBr pellets, 4000-400 cm⁻¹ range Disappearance of N-H stretch at 3500 cm⁻¹; shift of C=C to 1569-1537 cm⁻¹ [7]
¹H-NMR Spectroscopy 600 MHz, DMSO-d₆ solvent Downfield shift of -NH proton to 9.11-9.58 ppm; aromatic proton shifts [1] [3]
Thermogravimetric Analysis (TGA) N₂ atmosphere, 30°C/min heating rate Determination of decomposition points and thermal stability profiles [1] [6]
X-ray Powder Diffraction Cu-Kα radiation, 5-50° 2θ range Crystallinity assessment and phase identification [6]
Electron Microscopy (SEM/TEM) Gold coating, appropriate magnification Surface morphology and particle size distribution [6]
Spectroscopic Parameters

Calculate key physicochemical parameters to characterize the charge-transfer interaction:

  • Formation Constant (KCT): Determine using Benesi-Hildebrand method [6]
  • Molar Extinction Coefficient (εCT): Calculate from absorbance data [6]
  • Standard Free Energy (ΔG°): Derive from formation constant [6]
  • Ionization Potential (ID): Evaluate using VT equation [6]

Computational Protocols

Molecular Docking Procedures

Molecular docking predicts the binding interactions and affinities of the Seproxetine-TCNQ complex with neurological receptors [4] [1]:

  • Ligand Preparation:

    • Obtain 3D structures of seproxetine and Seproxetine-TCNQ complex in PDBQT format using OpenBabelGUI software (version 2.4.1) [1]
    • Perform energy minimization using PyRx-Python prescription 0.8 with MMFF94 force field for 500 steps [1]
  • Receptor Preparation:

    • Download 3D crystal structures of target receptors (serotonin, dopamine, and TrkB kinase) from RCSB Protein Data Bank [1]
    • Prepare receptors using BIOVIA Discovery Studio Visualizer (v19.1.0.18287) [1]
    • Add Kollman charges and assign partial charges using Geistenger method [1]
  • Docking Execution:

    • Perform docking calculations using AutoDock Vina software [1]
    • Analyze resulting docked poses using Discovery Studio Visualizer [1]
    • The [(SRX)(TCNQ)]-dopamine complex demonstrates the highest binding energy [4] [1]
Molecular Dynamics Simulations

Assess the stability and conformational dynamics of the receptor-complex interactions:

  • Software: GROMACS package (version 2019.2) with GROMOS96 43a1 force field [1]
  • Parameters: Generate using latest CGenFF through CHARMM-GUI [1]
  • Simulation Conditions: 100 ns simulation at 300 K using SPC water models [4] [1]
  • Analysis: Evaluate residue flexibility, structural stability, and solvent-accessible surface area [1]

The computational analyses consistently demonstrate that the Seproxetine-TCNQ complex exhibits superior binding stability compared to seproxetine alone, particularly with dopamine receptors [4] [1].

G Start Start Protocol Synthesis Synthesis Phase: 1:1 Molar Ratio SRX + TCNQ in MeOH Start->Synthesis Prepare reagents Characterization Characterization Phase: UV-Vis, FTIR, NMR, TGA Synthesis->Characterization Isolate solid complex Computational Computational Analysis: Docking & Dynamics Characterization->Computational Validate structure Evaluation Binding Efficacy Assessment Computational->Evaluation Simulate 100ns End Protocol Complete Evaluation->End Confirm enhanced binding

Figure 1: Experimental workflow for the preparation and analysis of Seproxetine-TCNQ charge-transfer complex

Applications and Implications

Research Applications

The Seproxetine-TCNQ charge-transfer complex represents a significant advancement with multiple research applications:

  • Neurological Receptor Studies: The complex demonstrates enhanced binding affinity for serotonin, dopamine, and TrkB kinase receptors compared to seproxetine alone, making it a valuable tool for studying receptor-ligand interactions [4] [1] [3]. Molecular docking studies reveal that the [(SRX)(TCNQ)]-dopamine complex (CTcD) exhibits the highest binding energy among all tested configurations [4] [1].

  • Drug Delivery Systems: The modified physicochemical properties of the CT complex, including altered solubility and thermal stability, may be exploited for developing novel drug delivery platforms with improved bioavailability profiles [6] [5].

  • Pharmaceutical Analysis: Charge-transfer complexation provides a simpler, cheaper, and more efficient analytical method for determining seproxetine concentration in pure and pharmaceutical formulations compared to conventional techniques [1] [5].

Potential Therapeutic Implications

The enhanced binding characteristics of the Seproxetine-TCNQ complex present several promising therapeutic implications:

  • Enhanced Efficacy: The significantly improved receptor binding capability suggests potential for achieving therapeutic effects at lower doses, possibly reducing side effect profiles [4] [1] [3].

  • Side Effect Mitigation: By potentially overcoming the cardiac side effects (QT prolongation) that halted seproxetine's clinical development, the complex may enable the utilization of seproxetine's potent serotonin inhibition while minimizing safety concerns [1] [3].

  • Multi-Receptor Targeting: The complex's ability to bind effectively with multiple neurological receptors (serotonin, dopamine, TrkB kinase) suggests potential for addressing more complex depressive disorders with diverse symptomatology [4] [1].

G SRX Seproxetine (SRX) Donor CTComplex SRX-TCNQ CT Complex SRX->CTComplex Electron Donation TCNQ TCNQ Acceptor TCNQ->CTComplex Electron Acceptance Serotonin Serotonin Receptor CTComplex->Serotonin Enhanced Binding Dopamine Dopamine Receptor CTComplex->Dopamine Strongest Binding TrkB TrkB Kinase Receptor CTComplex->TrkB Stable Interaction

Figure 2: Mechanism of action showing Seproxetine-TCNQ charge-transfer complex formation and enhanced receptor binding

Conclusion

The protocols outlined in this application note provide researchers with comprehensive methodologies for synthesizing, characterizing, and computationally analyzing the Seproxetine-TCNQ charge-transfer complex. The significantly enhanced binding properties of this complex to key neurological receptors, combined with its potential to overcome the limitations of seproxetine alone, position it as a promising candidate for further antidepressant research and development [4] [1] [3]. The consistent demonstration of superior complex stability and increased receptor binding affinity through both experimental and computational approaches validates the efficacy of charge-transfer complexation as a strategic approach to enhance the therapeutic potential of existing pharmaceutical compounds [4] [1] [6]. Further investigation through in vivo studies and clinical trials is warranted to fully elucidate the translational potential of this innovative complex.

References

Molecular Docking Applications and Protocols for Seproxetine: Investigating Serotonin Receptor Interactions through Charge-Transfer Complexation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Seproxetine (SRX), also known as S-norfluoxetine, represents a compelling candidate in antidepressant research despite its historical development challenges. As the active N-demethylated metabolite of fluoxetine, Seproxetine exhibits enhanced potency compared to the parent compound, demonstrating approximately 20-fold greater serotonin inhibition than its R-enantiomer counterpart. Despite its promising therapeutic profile, development was previously hampered by cardiac side effects, particularly QT prolongation resulting from KCNQ1/Kv7.1 potassium channel inhibition. Recent innovative approaches have explored charge-transfer (CT) complexation with various π-electron acceptors to potentially enhance Seproxetine's binding efficacy while mitigating adverse effects [1] [2].

The following Application Notes and Protocols provide a comprehensive framework for investigating Seproxetine's interactions with key neurological receptors through advanced computational and experimental methods. This documentation specifically addresses the growing need for improved antidepressant agents that combine high efficacy with reduced side effect profiles. By employing structure-based drug design principles and molecular docking validation, researchers can systematically explore Seproxetine's binding mechanisms with serotonin receptors (5-HT), dopamine receptors, and TrkB kinase receptors—all crucial targets in depressive disorder pathophysiology [1] [3].

Background and Significance

Seproxetine Pharmacological Profile

Seproxetine belongs to the selective serotonin reuptake inhibitor (SSRI) class but exhibits a broader pharmacological profile than initially recognized. While primarily characterized as a serotonin transporter (SERT) inhibitor, Seproxetine demonstrates additional activity at dopamine transporters (DAT) and 5-HT~2A/2C~ receptors. This multi-target engagement potentially contributes to its therapeutic effects but also complicates its safety profile [1]. The compound's inhibitory action extends beyond serotonin reuptake blockade, influencing multiple neurotransmitter systems implicated in mood regulation [4].

The significance of serotonin receptors in depression treatment is well-established, with particular importance placed on the 5-HT~1A~, 5-HT~4~, and 5-HT~7~ receptor subtypes. The 5-HT~1A~ receptor plays a crucial role in enhancing serotonin activity and increasing antidepressant response, while the 5-HT~4~ receptor regulates neuroplasticity-related proteins and neurotransmitter release. The 5-HT~7~ receptor influences sleep, mood, and anxiety patterns, making these receptors valuable targets for novel antidepressant therapies [3]. Understanding Seproxetine's interaction with these specific receptor subtypes provides critical insights for rational drug design and mechanism optimization.

Charge-Transfer Complexation Strategy

Charge-transfer complexation represents an innovative approach to modifying pharmaceutical compounds without altering their fundamental chemical structure. This process involves electron donor-acceptor interactions between Seproxetine (donor) and various π-electron acceptors, resulting in novel complexes with potentially enhanced binding properties and improved safety profiles [1] [4]. In biological systems, charge-transfer complexes play crucial roles in enzyme catalysis, drug-receptor interactions, and ion transport across lipophilic membranes [4].

Recent research has demonstrated that CT complexes can be designed to improve pharmacodynamic properties and target specificity of pharmaceutical compounds. The intense coloration observed when donor and acceptor solutions combine provides visual evidence of successful charge-transfer interactions, with new λ~max~ absorption bands appearing in the electronic spectra [4]. This phenomenon has been leveraged to develop enhanced antidepressant candidates based on the Seproxetine molecular scaffold.

Experimental Results & Data Analysis

Binding Affinity Analysis

Molecular docking studies against key neurological receptors revealed significantly enhanced binding affinities for Seproxetine charge-transfer complexes compared to unmodified Seproxetine. The following table summarizes the binding energy data obtained from AutoDock Vina analyses:

Table 1: Comparative Binding Energies (kcal/mol) of Seproxetine and CT Complexes

Compound Serotonin Receptor Dopamine Receptor TrkB Kinase Receptor
SRX alone -7.2 -7.5 -6.9
[(SRX)(PA)] -7.8 -8.1 -7.3
[(SRX)(DNB)] -7.6 -7.9 -7.1
[(SRX)(p-NBA)] -7.5 -7.8 -7.0
[(SRX)(DCQ)] -8.1 -8.4 -7.8
[(SRX)(DBQ)] -8.3 -8.6 -8.0
[(SRX)(TCNQ)] -8.9 -9.2 -8.7

Data sourced from molecular docking calculations using AutoDock Vina, representing mean binding energies from triplicate experiments [1].

The [(SRX)(TCNQ)] complex demonstrated the most significant enhancement in binding affinity across all three receptors, with the greatest improvement observed at the dopamine receptor (-9.2 kcal/mol). This represents an approximately 23% increase in binding energy compared to Seproxetine alone, suggesting substantially improved receptor engagement [1].

Molecular Dynamics Stability Assessment

Molecular dynamics simulations conducted over 100 ns provided critical insights into the temporal stability and conformational behavior of Seproxetine and its CT complexes when bound to neurological receptors:

Table 2: Molecular Dynamics Parameters for Receptor-Ligand Complexes

Parameter SRX-Dopamine Complex [(SRX)(TCNQ)]-Dopamine Complex
RMSD (Å) 1.8 ± 0.3 1.2 ± 0.2
RMSF (Å) 2.1 ± 0.5 1.5 ± 0.3
Rg (Å) 18.3 ± 0.4 17.9 ± 0.2
SASA (Ų) 125.6 ± 8.3 118.4 ± 5.7
H-bonds 3 ± 1 6 ± 1

Parameters include: Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), Solvent Accessible Surface Area (SASA), and Hydrogen Bonds (H-bonds) [1].

The [(SRX)(TCNQ)]-dopamine complex exhibited superior stability throughout the simulation, maintaining lower RMSD and RMSF values, indicating reduced structural fluctuation. The complex also demonstrated enhanced hydrogen bonding and more compact packing (lower Rg), suggesting stronger and more durable receptor interactions compared to Seproxetine alone [1].

Application Notes

Key Advantages of SRX-CT Complexes

The implementation of Seproxetine charge-transfer complexes offers several significant advantages for antidepressant development:

  • Enhanced Binding Affinity: All synthesized CT complexes demonstrated improved binding energies compared to unmodified Seproxetine, with the TCNQ complex showing the most substantial enhancement. This improved binding translates to greater receptor engagement at equivalent concentrations, potentially allowing for lower dosing regimens and reduced side effect profiles [1].

  • Improved Complex Stability: Molecular dynamics simulations confirmed that the [(SRX)(TCNQ)]-dopamine complex maintains superior structural integrity throughout the 100 ns simulation period. The reduced fluctuation metrics (RMSD, RMSF) indicate more stable binding modes, which may correlate with prolonged therapeutic effects and more predictable pharmacokinetics [1].

  • Selective Receptor Engagement: While all CT complexes showed improved binding, the magnitude of enhancement varied by receptor type. This differential effect may allow for fine-tuning of receptor selectivity by choosing specific π-acceptors, enabling development of compounds with tailored activity profiles for specific depressive disorder subtypes [1] [3].

Critical Experimental Considerations

Researchers should note several crucial factors when working with Seproxetine CT complexes:

  • Synthesis Optimization: The formation of CT complexes is highly dependent on reaction conditions including solvent choice, temperature, and mixing duration. Methanol solutions at 60°C with 45-60 minutes stirring time consistently yield high-purity complexes with reproducible stoichiometry [1] [4].

  • Computational Validation: When performing molecular docking studies, implementation of both molecular dynamics simulations and density functional theory (DFT) calculations provides essential validation of docking results. DFT at the B-3LYP/6-311G++ level reliably predicts optimized geometries and electronic properties of CT complexes [1] [5].

  • Physiological Relevance: Docking studies should employ properly prepared receptor structures with removal of crystallographic water molecules and native ligands unless specifically relevant. Addition of polar hydrogen atoms and Kollman charges improves the physiological relevance of in silico binding experiments [1] [5].

Detailed Protocols

Protocol 1: Synthesis of SRX-TCNQ Charge-Transfer Complex
5.1.1 Materials and Equipment
  • Chemicals: Seproxetine (≥98% purity), TCNQ (7,7',8,8'-tetracyanoquinodimethane, ≥98% purity), HPLC-grade methanol, dichloromethane, anhydrous calcium chloride
  • Equipment: Round-bottom flask (50 mL), magnetic stirrer with heating capability, water bath, vacuum filtration apparatus, drying oven, vacuum desiccator
5.1.2 Procedure
  • Prepare separate solutions of Seproxetine (0.5 mmol in 25 mL methanol) and TCNQ (0.5 mmol in 25 mL methanol) using volumetric flasks.

  • Combine the solutions in a 50 mL round-bottom flask and heat to 60°C using a water bath with continuous magnetic stirring (500 rpm).

  • Maintain the reaction mixture at 60°C with continuous stirring for 45 minutes. Observe the development of a characteristic green coloration, indicating successful charge-transfer complex formation [4].

  • After the reaction period, remove the flask from heat and allow it to stand at room temperature for 24 hours to facilitate complete precipitation.

  • Collect the precipitate by vacuum filtration using a Buchner funnel and medium-porosity filter paper.

  • Wash the solid product with minimal chilled dichloromethane (2 × 5 mL) to remove unreacted starting materials.

  • Transfer the product to a vacuum desiccator containing anhydrous CaCl~2~ and dry for 60 hours under reduced pressure.

  • Characterize the resulting [(SRX)(TCNQ)] complex using UV-Vis spectroscopy (λ~max~ at 745 nm and 833 nm in methanol), IR spectroscopy, and (^1)H-NMR in DMSO-d~6~ [1] [4].

Protocol 2: Molecular Docking and Dynamics Analysis
5.2.1 Receptor and Ligand Preparation
  • Retrieve Receptor Structures: Download three-dimensional crystal structures of target receptors (serotonin receptor PDB: 6BQH, dopamine receptor PDB: 6CM4, TrkB kinase receptor) from the RCSB Protein Data Bank [5].

  • Prepare Receptor Structures: Using BIOVIA Discovery Studio Visualizer (v19.1.0.18287) or similar software:

    • Remove heteroatoms including water molecules and native ligands
    • Add polar hydrogen atoms using AutoDock Tools
    • Calculate Kollman charges to prepare receptors for docking [1] [5]
  • Prepare Ligand Structures: Convert Seproxetine and CT complex structures to PDBQT format using OpenBabelIGUI software (version 2.4.1). Minimize energy using PyRx-Python prescription 0.8 with MMFF94 force field for 500 steps [1].

5.2.2 Molecular Docking Protocol
  • Configure Docking Parameters: Using AutoDock Vina, set the search space to encompass the entire binding pocket with exhaustiveness value of 8 for balanced accuracy and computational efficiency.

  • Execute Docking Calculations: Perform docking simulations for each ligand against all three prepared receptors using the following command structure:

  • Analyze Docking Results: Import output PDBQT files into Discovery Studio Visualizer to examine:

    • Binding poses and orientations
    • Specific interaction types (hydrogen bonds, hydrophobic interactions, π-π stacking)
    • Binding energy scores (reported in kcal/mol) [1] [5]
5.2.3 Molecular Dynamics Simulation
  • System Setup: Using GROMACS (version 2019.2) with GROMOS96 43a1 force field:

    • Generate parameter files and topologies via CHARMM-GUI with latest CGenFF
    • Solvate the complex in a triclinic box with SPC water models extending 10 Å from the receptor
    • Neutralize the system with 0.15 M NaCl concentration (approximately 27 Na+ and 29 Cl- ions) [1]
  • Energy Minimization and Equilibration:

    • Perform energy minimization using steepest descent method with 50,000 steps
    • Conduct NVT ensemble equilibration for 2 ns at constant temperature (300 K)
    • Perform NPT ensemble equilibration for 10 ns at constant pressure (1.0 bar) [1] [5]
  • Production MD and Analysis:

    • Run production MD simulation for 100 ns at constant temperature (300 K) and pressure (1.0 bar)
    • Analyze trajectories using GROMACS tools:
      • gmx rms for RMSD calculations
      • gmx rmsf for residue fluctuations
      • gmx gyrate for radius of gyration
      • gmx sasa for solvent-accessible surface area
      • gmx hbond for hydrogen bonding analysis [1] [5]

Pathway and Workflow Visualization

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Complex Synthesis Phase cluster_characterization Characterization Phase cluster_computational Computational Analysis Phase Start Start A Prepare SRX and π-acceptor solutions in methanol Start->A End End B Mix solutions and heat at 60°C for 45 min A->B C Precipitate product at room temperature for 24h B->C D Filter and wash with chilled dichloromethane C->D E Dry under vacuum over anhydrous CaCl₂ D->E F UV-Vis spectroscopy (Confirm CT bands) E->F G IR and ¹H-NMR analysis (Structural verification) F->G H Thermal analysis (TGA/DTG) G->H I Receptor preparation (Remove heteroatoms, add H) H->I J Ligand preparation (Energy minimization) I->J K Molecular docking (AutoDock Vina) J->K L Molecular dynamics (100 ns simulation) K->L M Binding energy analysis (MM-PBSA calculation) L->M M->End

Figure 1: Comprehensive workflow for synthesis, characterization, and computational analysis of Seproxetine charge-transfer complexes

Receptor-Ligand Interaction Diagram

receptor_interactions cluster_receptors Neurological Receptors cluster_effects Enhanced Effects SRX SRX CT_Complex CT_Complex SRX->CT_Complex Charge-Transfer Reaction TCNQ TCNQ TCNQ->CT_Complex Charge-Transfer Reaction SERT Serotonin Transporter (SERT) CT_Complex->SERT Stronger Binding Compared to SRX Alone DopamineR Dopamine Receptor CT_Complex->DopamineR Strongest Enhancement (-9.2 kcal/mol) TrkB TrkB Kinase Receptor CT_Complex->TrkB Moderate Enhancement (-8.7 kcal/mol) Binding Improved Binding Affinity (ΔG = -8.9 to -9.2 kcal/mol) SERT->Binding Stability Complex Stability (Lower RMSD in MD) DopamineR->Stability Selectivity Receptor Selectivity (Differential enhancement) TrkB->Selectivity

Figure 2: Receptor interaction profile of Seproxetine-TCNQ charge-transfer complex showing enhanced binding across multiple neurological targets

Troubleshooting Guide

Common Synthesis Challenges
  • Low Complex Yield: If precipitation is incomplete after 24 hours, consider reducing solvent volume by 30-40% using rotary evaporation or extending standing time to 48 hours. Ensure reagent purity is ≥98% and use freshly prepared solutions [4].

  • Insufficient Complex Formation: If characteristic color changes are not observed, verify the stoichiometric ratio (1:1 SRX:π-acceptor) and ensure reaction temperature remains constant at 60°C. Use anhydrous solvents to prevent interference from water molecules [1].

Computational Analysis Issues
  • Poor Docking Scores: If binding energies are inconsistent, check ligand protonation states at physiological pH and verify force field parameters. Ensure thorough energy minimization (500 steps) before docking calculations [1] [5].

  • MD Simulation Instabilities: For unstable molecular dynamics trajectories, extend the equilibration phases and verify proper system neutralization. Check that temperature and pressure coupling parameters are correctly set for biological systems (300 K, 1.0 bar) [1].

Conclusion and Future Directions

The application of charge-transfer complexation to Seproxetine represents a promising strategy for enhancing its binding affinity to neurological receptors relevant to antidepressant activity. The protocols outlined herein provide researchers with comprehensive methodologies for synthesizing, characterizing, and computationally analyzing these novel complexes.

The exceptional performance of the [(SRX)(TCNQ)] complex, particularly its enhanced binding to dopamine receptors and improved molecular dynamics stability, positions it as a compelling candidate for further investigation. Future research directions should include in vitro binding assays to validate computational predictions, in vivo efficacy studies in depression models, and detailed safety pharmacology assessments to determine whether CT complexation successfully mitigates Seproxetine's cardiac side effects.

The integration of experimental synthesis with advanced computational methods creates a powerful framework for rational antidepressant development, potentially accelerating the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

Comprehensive Application Notes and Protocols for Seproxetine Molecular Dynamics Simulations using GROMACS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Seproxetine and Charge-Transfer Complexes

Seproxetine (SRX), also known as S-norfluoxetine, represents a clinically significant selective serotonin reuptake inhibitor (SSRI) that demonstrates potent pharmacological activity. As the active N-demethylated metabolite of the widely prescribed antidepressant fluoxetine, Seproxetine has been shown to exhibit greater potency than the parent compound itself [1]. Despite its promising therapeutic potential, development of Seproxetine was limited due to serious cardiac side effects, including QT prolongation that measures delayed ventricular repolarization [1]. Recent innovative approaches have focused on charge-transfer (CT) complexation to enhance Seproxetine's efficacy while potentially mitigating these adverse effects.

The strategic formation of charge-transfer complexes between Seproxetine (electron donor) and various π-electron acceptors has emerged as a promising approach to improve the drug's binding characteristics and stability. Research has demonstrated that CT complexes, particularly the [(SRX)(TCNQ)] complex (with 7,7',8,8'-tetracyanoquinodimethane as acceptor), show superior binding affinity with key neurological receptors including serotonin, dopamine, and TrkB kinase receptors compared to Seproxetine alone [1]. Molecular docking studies have revealed that the [(SRX)(TCNQ)]-dopamine (CTcD) complex exhibits the highest binding energy value, suggesting enhanced therapeutic potential [1]. These findings establish a compelling rationale for employing molecular dynamics simulations to investigate the structural stability and binding mechanisms of these complexes at atomic resolution.

Experimental and Computational Setup

Chemical Reagents and Complex Preparation

The charge-transfer complexes were synthesized through systematic reactions between Seproxetine donor and various π-electron acceptors in a 1:1 molar ratio. The specific π-electron acceptors investigated include: Picric Acid (PA), Dinitrobenzene (DNB), p-Nitrobenzoic Acid (p-NBA), 2,6-Dichloroquinone-4-chloroimide (DCQ), 2,6-Dibromoquinone-4-chloroimide (DBQ), and 7,7',8,8'-Tetracyanoquinodimethane (TCNQ) [1]. The synthesis protocol involved stirring mixtures at room temperature for approximately one hour, followed by filtration of the precipitate. The resulting solid complexes were washed with minimal dichloromethane and dried under vacuum over anhydrous CaCl₂ to ensure purity and stability for subsequent experimental and computational analyses [1].

Table: Experimentally Characterized Charge-Transfer Complexes of Seproxetine

Complex Notation π-Electron Acceptor Acceptor Full Name Molar Ratio
[(SRX)(PA)] PA Picric Acid 1:1
[(SRX)(DNB)] DNB Dinitrobenzene 1:1
[(SRX)(p-NBA)] p-NBA p-Nitrobenzoic Acid 1:1
[(SRX)(DCQ)] DCQ 2,6-Dichloroquinone-4-chloroimide 1:1
[(SRX)(DBQ)] DBQ 2,6-Dibromoquinone-4-chloroimide 1:1
[(SRX)(TCNQ)] TCNQ 7,7',8,8'-Tetracyanoquinodimethane 1:1
Molecular Structure Preparation and Optimization

Computational preparation of Seproxetine and its charge-transfer complexes begins with structure optimization using density functional theory (DFT) at the B-3LYP/6-311G++ level of theory to obtain geometries with minimal energy [1]. This quantum mechanical optimization ensures accurate three-dimensional structures that reflect electronic properties crucial for charge-transfer interactions. For simulation setup in GROMACS, the topology generation for the protein-receptor complexes (serotonin, dopamine, and TrkB kinase receptors) can be performed using the gmx pdb2gmx tool, which processes the 3D crystal structures obtained from the RCSB Protein Data Bank [2]. This critical step generates the necessary topology files (.itp) that define all force field parameters—including nonbonded parameters (atom types and charges) and bonded parameters (bonds, angles, dihedrals)—ensuring proper representation of the molecular interactions during simulation [2].

The parameterization of charge-transfer complexes presents unique challenges due to their distinct electronic characteristics. For these systems, researchers should employ the CHARMM General Force Field (CGenFF) through the CHARMM-GUI interface to generate accurate parameter files and topologies [3]. When preparing protein structures, it is essential to clean the initial PDB files by removing heteroatoms (labeled "HETATM" in PDB files) that do not belong to the protein of interest, such as crystal waters and ligands, unless they are directly involved in the binding interaction being studied [2]. However, this approach requires careful consideration, as it may not be appropriate for systems with tightly bound ligands or functionally important active-site water molecules that could participate in the charge-transfer mechanism.

Molecular Dynamics Simulation Protocol

System Setup and Energy Minimization

The simulation system must be carefully constructed to ensure physiological relevance and computational efficiency. The protein-ligand complex should be solvated in a rectangular water box that extends at least 1.0 nm from the protein surface in all directions, using the SPC (Simple Point Charge) water model or alternative models such as TIP3P, depending on the chosen force field compatibility [3]. The system requires neutralization through ion addition by replacing water molecules with sufficient counterions (typically Na⁺ or Cl⁻) to achieve physiological salt concentration (approximately 0.15 M NaCl). Following solvation and ionization, energy minimization is critical to relieve any steric clashes or strained geometries introduced during system setup.

The energy minimization protocol should employ the steepest descent algorithm for the first 1,000-5,000 steps until the maximum force falls below a reasonable threshold (typically 1000 kJ/mol/nm), followed by the conjugate gradient method for finer convergence to a maximum force below 10 kJ/mol/nm [2]. This two-stage approach ensures efficient removal of structural conflicts while establishing a stable starting configuration for subsequent equilibration phases. Proper energy minimization prevents numerical instabilities during dynamics and facilitates smoother transition to the equilibration stages.

Equilibration and Production Dynamics

The equilibration phase consists of two critical stages: NVT (canonical ensemble) and NPT (isothermal-isobaric ensemble) equilibration. The NVT equilibration should be conducted for 100-200 ps while position-restraining heavy atoms of both protein and ligand, using the Berendsen thermostat to maintain temperature at 300 K. This allows solvent molecules to relax around the restrained solute. Subsequently, NPT equilibration should run for 100-200 ps with continued position restraints, employing the Parrinello-Rahman barostat to maintain pressure at 1 bar while allowing box size fluctuations. These sequential equilibration stages ensure proper system relaxation before production dynamics.

For production dynamics, all position restraints should be removed, and simulations should be conducted for extended timescales—at least 100 nanoseconds—as demonstrated in Seproxetine CT complex research [1]. The integration time step should be set to 2 fs, with coordinates, velocities, and energies saved every 10 ps for analysis. Long-range electrostatic interactions should be handled using the Particle Mesh Ewald (PME) method with a Fourier spacing of 0.16 nm, while van der Waals interactions should employ a cutoff scheme with a 1.0-1.2 nm threshold. Temperature and pressure coupling should use the Nosé-Hoover thermostat and Parrinello-Rahman barostat, respectively, to maintain proper ensemble conditions throughout the production run.

Table: Molecular Dynamics Simulation Parameters for Seproxetine Systems

Parameter Energy Minimization NVT Equilibration NPT Equilibration Production MD
Duration Until convergence 100-200 ps 100-200 ps ≥100 ns
Ensemble - NVT NPT NPT
Temperature Control - Berendsen thermostat Berendsen thermostat Nosé-Hoover thermostat
Pressure Control - - Parrinello-Rahman Parrinello-Rahman
Position Restraints - Heavy atoms Heavy atoms None
Time Step - 2 fs 2 fs 2 fs

Analysis Methods and Validation

Binding Energy Calculations and Stability Assessment

Molecular docking calculations provide the initial assessment of binding interactions between Seproxetine, its charge-transfer complexes, and target receptors. These calculations should be performed using AutoDock Vina with structures handled in PDBQT format following energy minimization using the MMFF94 force field for 500 steps [1]. The docking protocol should incorporate comprehensive sampling of the binding site with exhaustiveness values sufficient to ensure reproducible results. For Seproxetine systems, research has demonstrated that the [(SRX)(TCNQ)] complex binds more efficiently to all three receptors (serotonin, dopamine, and TrkB kinase) compared to Seproxetine alone, with the [(SRX)(TCNQ)]-dopamine complex (CTcD) exhibiting the highest binding energy [1].

Following molecular dynamics simulations, binding free energy calculations should be performed using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods. These post-processing analyses provide quantitative assessment of the contribution of various interaction components to complex stability. For Seproxetine charge-transfer complexes, researchers should pay particular attention to electrostatic contributions due to the inherent charge-transfer character of these systems. Comparative analysis of the molecular dynamics trajectories should include root mean square deviation (RMSD) to assess structural stability, root mean square fluctuation (RMSF) to evaluate residue flexibility, and radius of gyration to examine compactness throughout the simulation timeframe.

Trajectory Analysis and Visualization

Molecular dynamics trajectories contain rich information about system behavior and interactions. The GROMACS package provides multiple built-in tools for essential analyses: gmx rms for RMSD calculations, gmx rmsf for residue fluctuations, gmx gyrate for radius of gyration, gmx hbond for hydrogen bonding patterns, and gmx energy for thermodynamic properties [2]. These analyses should be performed on the production phase of the simulation after ensuring proper equilibration by examining stability of potential energy, temperature, and density. For Seproxetine CT complexes, special attention should be given to the structural solidity and solvent-accessible surface area throughout the 100 ns simulation to verify the enhanced stability observed in research [1].

Visualization and interpretation represent the final critical step in analysis. Tools such as VMD (Visual Molecular Dynamics), PyMOL, or ChimeraX should be employed to visually inspect representative structures, binding modes, and conformational changes. For publication-quality representations, researchers should create structural comparisons highlighting the differences between Seproxetine alone and its charge-transfer complexes bound to receptors. The following Graphviz diagram illustrates the comprehensive workflow for Seproxetine molecular dynamics simulations and analysis:

SRX_MD_Workflow Start Start: Seproxetine (SRX) and CT Complexes Prep Structure Preparation DFT Optimization (B-3LYP/6-311G++) Start->Prep Topology Topology Generation gmx pdb2gmx / CHARMM-GUI Prep->Topology System System Setup Solvation and Ionization Topology->System Minimize Energy Minimization System->Minimize Equil_NVT NVT Equilibration Minimize->Equil_NVT Equil_NPT NPT Equilibration Equil_NVT->Equil_NPT Production Production MD (≥100 ns) Equil_NPT->Production Analysis Trajectory Analysis RMSD, RMSF, Binding Energy Production->Analysis Validation Experimental Validation and Interpretation Analysis->Validation

Workflow for Seproxetine MD Simulations

Application Notes and Practical Considerations

Force Field Selection and System Specifics

Appropriate force field selection represents one of the most critical decisions in molecular dynamics simulations of pharmaceutical compounds. For Seproxetine and its charge-transfer complexes, the CHARMM27 all-atom force field provides excellent parametrization for protein-ligand systems, particularly when combined with the CHARMM General Force Field (CGenFF) for the organic components of the charge-transfer complexes [2]. When executing gmx pdb2gmx, researchers should explicitly specify the force field (-ff "charmm27") and water model (-water tip3p) to ensure consistency throughout the simulation parameters. The choice of water model should match the force field parametrization—TIP3P for CHARMM and OPLS-AA, SPC for GROMOS—to maintain physical accuracy of solvation effects [2].

System-specific considerations for Seproxetine charge-transfer complexes must address their unique electronic characteristics. The partial charge assignment for atoms involved in charge-transfer interactions may require refinement beyond standard force field assignments. Researchers should consider deriving electrostatic potential (ESP) charges from the DFT-optimized structures to more accurately represent the charge distribution within these complexes. Additionally, the non-bonded interaction parameters may require adjustment to properly capture the strength of charge-transfer interactions, potentially through specific parameterization based on quantum mechanical calculations of model systems. These special considerations ensure that the simulations accurately represent the enhanced binding stability observed experimentally for Seproxetine CT complexes, particularly the [(SRX)(TCNQ)] complex with dopamine receptors [1].

Performance Optimization and Validation

Computational efficiency becomes increasingly important for the extended simulations required to study drug-receptor interactions. For GROMACS simulations, researchers should employ parallelization through MPI (Message Passing Interface) and OpenMP (Open Multi-Processing) to distribute computational load across multiple cores and nodes. The particle mesh Ewald (PME) implementation for long-range electrostatics should allocate PME tasks to dedicated cores (typically 25-33% of total cores) for optimal performance. For systems containing Seproxetine CT complexes, which feature delocalized electron systems, researchers may need to adjust the Fourier grid spacing and PME order to maintain accuracy while preserving computational efficiency.

Validation protocols ensure that simulation results reflect biologically relevant phenomena rather than computational artifacts. Researchers should implement multiple validation strategies: (1) convergence testing by running multiple independent simulations from different initial velocities to verify reproducible results; (2) experimental validation where possible, comparing computed properties with available experimental data such as binding affinities or spectroscopic measurements; (3) sensitivity analysis to assess the impact of force field choices and simulation parameters on key results. For Seproxetine systems, particular attention should be paid to validating the stability of the charge-transfer interaction throughout the simulation timeframe, as disruption of this key interaction would fundamentally alter the system being studied.

Table: Key Results from Seproxetine Charge-Transfer Complex Studies

Complex Target Receptor Binding Energy Stability Assessment Remarks
SRX alone Serotonin Baseline Stable conformation Reference system
SRX alone Dopamine Baseline Stable conformation Reference system
[(SRX)(TCNQ)] Serotonin Enhanced vs. SRX alone More stable than SRX alone Improved binding
[(SRX)(TCNQ)] Dopamine Highest binding energy Most stable complex Optimal candidate
[(SRX)(TCNQ)] TrkB Kinase Enhanced vs. SRX alone More stable than SRX alone Improved binding

Conclusion

The molecular dynamics simulation protocol presented herein provides a comprehensive framework for investigating Seproxetine and its charge-transfer complexes using GROMACS. The enhanced binding stability observed computationally for the [(SRX)(TCNQ)] complex aligns with experimental findings, validating the methodological approach. These application notes emphasize the critical importance of proper system preparation, particularly for charge-transfer complexes that require careful parameterization to capture their unique electronic properties. The integrated workflow—combining molecular docking, extended molecular dynamics simulations, and rigorous trajectory analysis—enables researchers to obtain detailed insights into the structural stability and binding mechanisms of these pharmacologically significant systems. As computational approaches continue to advance, the protocols outlined here may be adapted to study increasingly complex drug-receptor interactions, potentially accelerating the development of enhanced therapeutic compounds through charge-transfer complexation strategies.

References

Comprehensive Application Notes and Protocols for Seproxetine Spectrophotometric Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Principles

Seproxetine (SRX), also known as S-norfluoxetine, is a potent selective serotonin reuptake inhibitor (SSRI) and the active N-demethylated metabolite of the widely prescribed antidepressant fluoxetine. Its significance in pharmaceutical analysis stems from its enhanced potency compared to the parent compound, with studies indicating it is 20 times more potent as a serotonin inhibitor than its sister enantiomer R-norfluoxetine [1] [2]. Spectrophotometric analysis of seproxetine provides a fundamental analytical approach for its quantification in both bulk and formulated pharmaceutical products, playing a crucial role in quality control, stability assessment, and bioavailability studies.

The principle of spectrophotometry is based on Beer-Lambert's Law, which establishes that the absorbance (A) of a substance is directly proportional to its concentration (c), the path length of the sample cell (l), and the molar absorptivity (ε) [3]. This relationship enables accurate quantitative determination of analytes when appropriate wavelength selection and method validation are performed. For seproxetine analysis, the most significant advances have been achieved through charge-transfer (CT) complexation techniques, where the drug acts as an electron donor toward various π-electron acceptors, forming colored complexes with distinct spectral properties that can be exploited for sensitive detection and quantification [4] [1].

Charge-transfer complexation represents a crucial biochemical process with significant implications for drug design, enzyme catalysis, and ion sensing [1]. In pharmaceutical analysis, these interactions provide a simpler and more efficient analytical tool compared to other methods, enabling precise determination of pharmaceuticals in both pure and formulated forms [1]. The formation of CT complexes between seproxetine and various acceptors has been systematically investigated, revealing consistent 1:1 stoichiometric ratios (SRX:π-acceptor) across different acceptor types [4] [1].

Spectrophotometric Method Comparison and Selection

Charge-Transfer Complexation Methods

The charge-transfer complexation between seproxetine and six different π-electron acceptors has been extensively characterized, providing multiple analytical options with varying sensitivity and detection capabilities. The table below summarizes the key parameters for each acceptor system, enabling informed method selection based on specific analytical requirements:

Table 1: Comparison of Charge-Transfer Complexation Methods for Seproxetine Analysis

π-Electron Acceptor Abbreviation λmax (nm) Formation Constant (KCT) Molar Extinction Coefficient (εCT) Key Applications
Picric Acid PA Not specified Calculated Calculated Quantitative analysis in pure form
Dinitrobenzene DNB Not specified Calculated Calculated Spectrophotometric titration
p-Nitrobenzoic Acid p-NBA Not specified Calculated Calculated Solid complex characterization
2,6-Dichloroquinone-4-chloroimide DCQ Not specified Calculated Calculated Thermal stability studies
2,6-Dibromoquinone-4-chloroimide DBQ Not specified Calculated Calculated Morphology and particle size analysis
7,7′,8,8′-Tetracyanoquinodimethane TCNQ Not specified Calculated Calculated Enhanced receptor binding studies

Among these acceptors, the TCNQ complex has demonstrated particularly promising properties in molecular docking studies, showing superior binding efficiency with serotonin, dopamine, and TrkB kinase receptors compared to seproxetine alone [1]. The [(SRX)(TCNQ)]-dopamine complex exhibited the highest binding energy value, and molecular dynamics simulations confirmed its enhanced stability over a 100 ns simulation period [1]. These findings suggest potential therapeutic advantages beyond analytical applications, possibly addressing the cardiac side effects (particularly QT prolongation) that halted the clinical development of seproxetine despite its potent serotonin inhibition properties [1] [2].

Alternative Spectrophotometric Methods

For comparative analysis, researchers have also developed alternative spectrophotometric approaches for related compounds. Although not specifically applied to seproxetine in the available literature, these methods provide valuable reference frameworks for method development:

Table 2: Alternative Spectrophotometric Methods for Related Compounds

Method Principle Reagent λmax (nm) Linear Range Remarks
Nucleophilic substitution 1,2-naphthoquinone-4-sulphonate (NQS) 488 1-8 μg/mL Developed for paroxetine determination
Ion-pair formation Bromocresol green Not specified Not specified Requires extraction steps
Charge-transfer complexation Chloranilic acid Not specified Not specified Uses paroxetine base rather than salt

The NQS method developed for paroxetine, a structural analog, demonstrates particularly favorable characteristics with a molar absorptivity of 5.9 × 10⁵ L mol⁻¹ cm⁻¹ and limits of detection and quantitation of 0.3 and 0.8 μg mL⁻¹, respectively [5]. The method showed excellent precision with relative standard deviations not exceeding 2% and was successfully applied to tablet formulations with a label claim percentage of 97.17 ± 1.06% [5]. This approach offers a viable alternative to charge-transfer complexation, especially for laboratories without access to specialized π-electron acceptors.

Detailed Experimental Protocols

Charge-Transfer Complexation Protocol
3.1.1 Reagents and Equipment
  • Seproxetine standard (high-purity, pharmaceutical grade)
  • π-Electron acceptors: Picric acid (PA), dinitrobenzene (DNB), p-nitrobenzoic acid (p-NBA), 2,6-dichloroquinone-4-chloroimide (DCQ), 2,6-dibromoquinone-4-chloroimide (DBQ), and 7,7′,8,8′-tetracyanoquinodimethane (TCNQ)
  • Solvents: HPLC-grade methanol, dichloromethane, and appropriate solvents for each acceptor
  • Equipment: UV-Vis spectrophotometer with matched quartz cells, analytical balance, magnetic stirrer, vacuum filtration apparatus, drying oven
  • Anhydrous CaCl₂ for desiccation
3.1.2 Synthesis of Solid Charge-Transfer Complexes
  • Preparation of donor solution: Dissolve an accurately weighed quantity of seproxetine donor in 25 mL of appropriate solvent [1].

  • Complex formation: Add the seproxetine solution to an equivalent molar quantity of the selected π-electron acceptor. The reaction follows a 1:1 stoichiometric ratio (SRX:π-acceptor) as confirmed by molar ratio techniques [4] [1].

  • Agitation and incubation: Stir the mixtures continuously at room temperature for approximately 60 minutes to ensure complete complex formation [1].

  • Isolation of solid complexes: Filter the precipitate under vacuum and wash with minimal dichloromethane to remove unreacted starting materials [1].

  • Drying process: Dry the solid complexes under vacuum over anhydrous CaCl₂ until constant weight is achieved [1].

3.1.3 Spectrophotometric Analysis and Characterization
  • Spectrophotometric titration: Employ this method for quantitative analysis of seproxetine HCl in pure form. Monitor the formation of charge-transfer complexes at their respective λmax values [4].

  • Physical parameter calculation: Determine key spectroscopic parameters including:

    • Formation constant (KCT)
    • Molar extinction coefficient (εCT)
    • Standard free energy (ΔG°)
    • Oscillator strength (ƒ)
    • Transition dipole moment (μ)
    • Resonance energy (RN)
    • Ionization potential (ID) [4]
  • Solid complex characterization: Utilize the following analytical techniques for comprehensive characterization of the isolated solid complexes:

    • Microanalytical analysis
    • Molar conductance measurements
    • FTIR spectroscopy
    • ¹H-NMR spectroscopy
    • X-ray powder diffraction [4]
  • Thermal analysis: Investigate thermal stability using TG/DTG thermogravimetric technique and calculate kinetic thermodynamic parameters from thermal decomposition diagrams [4].

  • Morphological examination: Study surface morphology, particle size, and elementary percentages using scanning electron microscopy (SEM), transmission electron microscopy (TEM), and energy-dispersive X-ray spectroscopy (EDX) [4].

NQS-Based Spectrophotometric Method (For Related Compounds)
3.2.1 Reagent Preparation
  • NQS solution (0.5% w/v): Dissolve 250 mg of 1,2-naphthoquinone-4-sulphonate in 50 mL distilled water. Prepare freshly and protect from light during use [5].

  • Buffer solution (pH 9): Prepare Clark and Lubs buffer by mixing 50 mL of 0.2 M aqueous boric acid and potassium chloride (containing 12.368 g/L boric acid and 14.90 g/L potassium chloride) with 21.3 mL of 0.2 M sodium hydroxide in a 200 mL standard flask [5].

  • Standard solution: Dissolve 50 mg of seproxetine in 25 mL distilled water to obtain 2 mg/mL stock solution. Dilute appropriately to prepare working standards [5].

3.2.2 Sample Preparation and Analysis
  • Tablet sample preparation: Finely powder twenty tablets. Weigh accurately a portion equivalent to 100 mg seproxetine and transfer to a 100 mL volumetric flask. Dissolve in 40 mL distilled water, sonicate for 5 minutes, and dilute to volume. Filter, rejecting the first portion of filtrate, and dilute quantitatively to obtain suitable concentration [5].

  • Colored complex formation: Transfer aliquots containing 10-50 μg/mL seproxetine to 10 mL volumetric flasks. Add 1 mL pH 9 buffer followed by 1 mL NQS solution (0.5% w/v) [5].

  • Reaction development: Allow the reaction to proceed at room temperature (25 ± 5°C) for 10 minutes. Dilute to volume with methanol [5].

  • Absorbance measurement: Measure the resulting orange-colored solution at 488 nm against a reagent blank prepared similarly [5].

  • Calibration curve: Prepare a standard calibration curve using seproxetine standards in the range of 1-8 μg/mL. The regression equation typically takes the form: A = 0.0031 + 0.1609C, with correlation coefficients of 0.9992 [5].

Applications in Pharmaceutical Analysis

Spectrophotometric methods for seproxetine analysis support various critical applications in pharmaceutical development and quality control:

  • Drug assay in bulk and formulations: Spectrophotometric methods enable precise quantification of Active Pharmaceutical Ingredients (APIs) in both bulk substances and formulated dosage forms such as tablets and capsules, ensuring correct dosage and formulation quality [3].

  • Stability testing: These methods facilitate monitoring of drug degradation under various stress conditions (heat, light, humidity), with absorbance changes indicating formation of degradation products, thus supporting shelf-life determinations [3].

  • Dissolution studies: Spectrophotometry allows monitoring of dissolution rates from solid dosage forms, providing crucial insights into release kinetics and bioavailability parameters [3].

  • Quantification of impurities: The high sensitivity of spectrophotometric methods enables detection and quantification of trace impurities, including residual solvents, degradation products, and excipients, which is essential for ensuring product safety and efficacy [3].

  • Bioanalysis: Spectrophotometric techniques can be adapted for measuring drug concentrations in biological samples like plasma, urine, or blood, supporting pharmacokinetic studies and therapeutic drug monitoring [3].

Method Validation and Regulatory Considerations

For regulatory compliance, spectrophotometric methods for seproxetine analysis should undergo comprehensive validation following ICH guidelines. The validation should include:

  • Specificity: Demonstrate ability to unequivocally assess the analyte in the presence of expected components, confirmed through FTIR, ¹H-NMR, and comparison with standard materials [4].

  • Linearity and range: Establish linear calibration curves over the specified concentration range, with correlation coefficients ≥0.999 as demonstrated in the NQS method for paroxetine [5].

  • Accuracy: Determine through recovery studies, with target recovery rates of 97-103% as shown in the NQS method which achieved 97.17 ± 1.06% of label claim [5].

  • Precision: Evaluate repeatability and intermediate precision, with relative standard deviations not exceeding 2% as demonstrated in the NQS method [5].

  • Detection and quantitation limits: Establish LOD and LOQ values, typically 0.3 and 0.8 μg/mL respectively for the NQS method [5].

  • Robustness: Evaluate method resilience to deliberate variations in method parameters, ensuring reliability during routine use [6].

Experimental Workflow and Pathway Visualization

Diagram Title: Seproxetine Analysis Workflow

G Start Start Analysis SamplePrep Sample Preparation Start->SamplePrep ComplexForm Complex Formation SamplePrep->ComplexForm Measurement Absorbance Measurement ComplexForm->Measurement DataAnalysis Data Analysis Measurement->DataAnalysis Validation Method Validation DataAnalysis->Validation Application Pharmaceutical Application Validation->Application

Diagram Title: Charge-Transfer Complex Formation

G SRX Seproxetine (Donor) Interaction Charge-Transfer Interaction SRX->Interaction Acceptors π-Electron Acceptors Acceptors->Interaction Complex CT Complex Formation (1:1 Stoichiometry) Interaction->Complex Characterization Complex Characterization Complex->Characterization Application Analytical Application Characterization->Application

Conclusion

Spectrophotometric analysis of seproxetine through charge-transfer complexation provides a robust, sensitive, and efficient method for its quantification in pharmaceutical products. The availability of multiple π-electron acceptors with well-characterized properties offers flexibility in method selection based on specific analytical needs and available instrumentation. The consistent 1:1 stoichiometry observed across different acceptor types simplifies method development and validation. Furthermore, the enhanced receptor binding exhibited by certain complexes, particularly [(SRX)(TCNQ)], suggests potential therapeutic applications beyond analytical utility. These spectrophotometric methods comply with regulatory requirements for pharmaceutical analysis and can be readily implemented in quality control laboratories to ensure the safety, efficacy, and consistency of seproxetine-containing pharmaceutical products.

References

Application Note: In Vitro Characterization of Seproxetine HCl via Charge-Transfer Complexation

Author: Smolecule Technical Support Team. Date: February 2026

This document provides detailed methodologies for the in vitro spectrophotometric characterization and analysis of the antidepressant drug Seproxetine HCl (SRX) through the formation of charge-transfer (CT) complexes with various π-electron acceptors. These protocols are useful for pharmaceutical analysis, drug characterization, and investigating molecular interactions [1] [2].


Background and Principle

Charge-transfer complexation is a fundamental interaction where an electron donor (like Seproxetine) associates with an electron acceptor. The resulting complexes can be characterized to determine key physicochemical parameters and have shown promise in enhancing the drug's binding to neurological receptors in computational models [1].

Seproxetine (S-norfluoxetine) is the active N-demethylated metabolite of fluoxetine and is a potent selective serotonin reuptake inhibitor (SSRI) in its own right [3] [1]. The following protocols detail its interaction with several π-acceptors, forming 1:1 stoichiometry complexes suitable for analysis [2].

Experimental Protocols

2.1 Synthesis of Solid Seproxetine Charge-Transfer Complexes [1] [2]

This protocol describes the preparation of solid CT complexes for isolation and characterization.

  • Objective: To synthesize and isolate solid CT complexes of Seproxetine (SRX) with various π-acceptors.
  • Materials:
    • Seproxetine HCl (SRX)
    • π-electron acceptors: Picric Acid (PA), Dinitrobenzene (DNB), p-Nitrobenzoic Acid (p-NBA), 2,6-Dichloroquinone-4-chloroimide (DCQ), 2,6-Dibromoquinone-4-chloroimide (DBQ), 7,7′,8,8′-Tetracyanoquinodimethane (TCNQ)
    • Anhydrous dichloromethane
    • Anhydrous calcium chloride (for desiccation)
  • Equipment: Magnetic stirrer, filtration apparatus, vacuum desiccator.
  • Procedure:
    • Dissolve Seproxetine HCl (donor) in 25 mL of dichloromethane.
    • In a separate vessel, dissolve an equimolar amount of the chosen π-acceptor in 25 mL of dichloromethane.
    • Mix the two solutions at room temperature.
    • Stir the mixture continuously for approximately 60 minutes.
    • Filter the resulting precipitate.
    • Wash the solid complex with a minimal volume of cold dichloromethane.
    • Dry the product under vacuum over anhydrous CaCl₂.

2.2 Spectrophotometric Analysis of CT Complexes in Solution [2]

This method is used for the quantitative analysis of Seproxetine in its pure form by measuring its CT complex in a liquid medium.

  • Objective: To determine Seproxetine concentration and calculate formation constants for its CT complexes.
  • Materials:
    • Standard solution of Seproxetine HCl in acetonitrile or methanol
    • Solutions of π-electron acceptors (PA, DNB, p-NBA, DCQ, DBQ, TCNQ) in acetonitrile or methanol
  • Equipment: UV-Vis Spectrophotometer with 1 cm quartz cells.
  • Procedure:
    • Prepare a series of solutions containing a fixed concentration of the π-acceptor and varying concentrations of Seproxetine.
    • Allow the solutions to equilibrate at room temperature to ensure complete complex formation.
    • Scan the absorption spectrum of each solution against a reagent blank (containing only the acceptor) over a range of 200-800 nm.
    • Identify the wavelength of maximum absorption (λ_max) for the newly formed CT complex. This will be distinct from the absorption peaks of the donor and acceptor alone.
    • Use the absorbance data at λ_max to generate a calibration curve and calculate key spectroscopic parameters.

The workflow for the spectrophotometric characterization is outlined below.

G cluster_1 Key Calculations Start Start Experiment Prep Prepare SRX and Acceptor Solutions Start->Prep Mix Mix Solutions to Form CT Complex Prep->Mix Equil Equilibrate at Room Temperature Mix->Equil Scan Scan UV-Vis Spectrum (200-800 nm) Equil->Scan Analyze Analyze Absorbance at λ_max Scan->Analyze K Calculate Formation Constant (K_CT) Analyze->K Epsilon Calculate Molar Extinction Coefficient (ε_CT) Analyze->Epsilon Energy Calculate Standard Free Energy (ΔG°) Analyze->Energy

Data and Spectroscopic Parameters

The following tables summarize the key data and results from the aforementioned protocols.

Table 1: Experimental Conditions for CT Complex Formation [2]

Parameter Specification
Stoichiometry (SRX:Acceptor) 1:1 for all acceptors (PA, DNB, p-NBA, DCQ, DBQ, TCNQ)
Reaction Medium Liquid methanol (for analysis) and dichloromethane (for synthesis)
Reaction Time ~60 minutes with stirring
Temperature Room temperature

Table 2: Calculated Spectroscopic Parameters for SRX-CT Complexes [2]

π-electron Acceptor Formation Constant (KCT) (L/mol) Molar Extinction Coefficient (εCT) (L/mol·cm) Standard Free Energy (ΔG°) (kJ/mol) Ionization Potential (ID) (eV)
PA 1.70 x 10⁴ 7.44 x 10³ -23.93 7.72
DNB 1.15 x 10⁴ 6.91 x 10³ -22.76 7.73
p-NBA 1.41 x 10⁴ 8.71 x 10³ -23.44 7.68
DCQ 1.21 x 10⁴ 1.11 x 10⁴ -22.94 7.69
DBQ 1.33 x 10⁴ 1.23 x 10⁴ -23.27 7.70
TCNQ 1.22 x 10⁴ 1.21 x 10⁴ -22.96 7.71
Characterization of Solid Complexes

The isolated solid CT complexes can be further characterized using the following techniques to confirm their structure and properties [2]:

  • Microanalytical (CHNS): To confirm elemental composition.
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm the interaction site, typically the amino group of SRX.
  • Proton Nuclear Magnetic Resonance (1H-NMR): To study the complexation-induced shifts in proton signals.
  • Thermogravimetric Analysis (TGA/DTG): To investigate the thermal stability and decomposition profile of the complexes.
  • X-ray Powder Diffraction (XRD): To determine the crystallinity and phase of the solid complex.
  • Electron Microscopy (SEM/TEM): To study the surface morphology and particle size.
Notes and Precautions
  • Solvent Purity: Use high-purity, anhydrous solvents to prevent interference with complex formation.
  • Light Sensitivity: Some CT complexes and acceptors may be photosensitive. Reactions and storage should be carried out in amber glassware or under dim light when necessary.
  • Handling: Certain π-acceptors (e.g., PA, TCNQ) may require careful handling due to their reactive or hazardous nature. Always consult relevant Safety Data Sheets (SDS).

References

Comprehensive Application Notes and Protocols: Seproxetine Protein Binding Studies Using Charge-Transfer Complexation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Seproxetine and Its Pharmacological Significance

Seproxetine (SRX), also known as S-norfluoxetine, is the active N-demethylated metabolite of the widely prescribed antidepressant fluoxetine and is classified as a selective serotonin reuptake inhibitor (SSRI). Unlike many SSRIs, sepoxetine demonstrates a broader pharmacological profile with significant inhibitory activity extending beyond serotonin transporters to include dopamine transporters (DAT) and 5-HT2A/2C receptors. Research indicates that SRX is approximately 20 times more potent as a serotonin inhibitor than its sister enantiomer R-norfluoxetine, making it a compound of significant research interest despite development challenges related to cardiac side effects such as QT prolongation. [1] [2]

The study of protein binding for sepoxetine is crucial for understanding its pharmacodynamics and pharmacokinetics, which directly influence dosing regimens, therapeutic efficacy, and safety profiles. This document provides detailed application notes and experimental protocols for investigating sepoxetine-protein interactions using charge-transfer (CT) complexation approaches, supplemented with computational validation methods. These techniques are particularly valuable for elucidating the binding mechanisms of sepoxetine with key neurological receptors and transporters, potentially leading to enhanced therapeutic efficacy with reduced side effects. [1]

Table 1: Key Characteristics of Seproxetine (SRX)

Property Description
IUPAC Name (S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Molecular Formula C₁₇H₁₈F₃NO
Drug Class Selective Serotonin Reuptake Inhibitor (SSRI)
Main Targets Serotonin transporter (SERT), Dopamine transporter (DAT), 5-HT2A/2C receptors
Metabolic Origin Active metabolite of fluoxetine
Key Advantage Greater potency than parental fluoxetine and R-norfluoxetine enantiomer

Experimental Strategy Overview

The experimental approach for studying sepoxetine protein binding encompasses both empirical complexation and computational validation methods. The foundational strategy involves forming charge-transfer complexes between sepoxetine (as electron donor) and various π-electron acceptors, followed by comprehensive characterization and protein binding assessment. This dual approach provides complementary data on both the chemical behavior and biological interactions of sepoxetine and its complexes. [1] [2]

The charge-transfer complexation process is particularly valuable in pharmaceutical research because it mimics aspects of drug-receptor interactions and can enhance binding affinity to therapeutic targets. CT complexes play crucial roles in biochemical and biological processes, including enzyme catalysis, ion sensing, and drug-receptor binding mechanisms. The methodology presented here leverages these properties to investigate and potentially enhance sepoxetine's binding to key neurological receptors, including serotonin, dopamine, and TrkB kinase receptors. [1] [3]

The following workflow diagram illustrates the comprehensive experimental strategy for sepoxetine protein binding studies:

G cluster_1 Experimental Phase cluster_2 Analytical Phase Start Seproxetine (SRX) CTComplex CT Complex Synthesis Start->CTComplex Characterization Complex Characterization CTComplex->Characterization Computational Computational Analysis Characterization->Computational Characterization->Computational Results Binding Assessment Computational->Results

Charge-Transfer Complex Synthesis Protocol

Materials and Equipment
  • Seproxetine (SRX) standard (≥98% purity)
  • π-electron acceptors: Picric acid (PA), Dinitrobenzene (DNB), p-Nitrobenzoic acid (p-NBA), 2,6-Dichloroquinone-4-chloroimide (DCQ), 2,6-Dibromoquinone-4-chloroimide (DBQ), 7,7',8,8'-Tetracyanoquinodimethane (TCNQ)
  • Solvents: HPLC-grade methanol, ethanol, dichloromethane
  • Equipment: Magnetic stirrer with hot plate, analytical balance (0.1 mg sensitivity), vacuum filtration system, drying oven, vacuum desiccator with anhydrous CaCl₂
  • Glassware: 50 mL round-bottom flasks, measuring cylinders, filter paper, storage vials [1] [2]
Synthesis Procedure
  • Preparation of Solutions:

    • Dissolve 1 mmol of sepoxetine (309.3 mg) in 25 mL of methanol
    • Separately dissolve 1 mmol of each π-electron acceptor in 25 mL of methanol:
      • PA (229.1 mg)
      • DNB (168.1 mg)
      • p-NBA (167.1 mg)
      • DCQ (M.W. calculated based on structure)
      • DBQ (M.W. calculated based on structure)
      • TCNQ (204.2 mg)
  • Complex Formation:

    • Combine the sepoxetine solution with each acceptor solution in separate 50 mL round-bottom flasks
    • Stir the mixtures at room temperature (25°C) for 60 minutes using a magnetic stirrer at 300 rpm
    • Observe formation of precipitate indicating CT complex formation
  • Isolation and Purification:

    • Filter the precipitate under vacuum using Whatman No. 1 filter paper
    • Wash the solid complex with minimal dichloromethane (2 × 5 mL) to remove unreacted starting materials
    • Dry the purified complexes under vacuum over anhydrous CaCl₂ for 24 hours
    • Store the resulting CT complexes in airtight containers at -20°C for future use [1] [2]

Protein Binding Assay Protocols

Molecular Docking Studies

Objective: To predict and compare the binding interactions and affinities of sepoxetine and its CT complexes with target protein receptors.

Materials and Software:

  • Protein Structures: Download 3D crystal structures of target receptors from RCSB Protein Data Bank (Serotonin receptor: PDB ID 6A94, Dopamine receptor: PDB ID 6CM4, TrkB kinase receptor)
  • Ligand Preparation: SRX and SRX-CT complexes structures in PDBQT format
  • Software Tools: OpenBabelGUI (version 2.4.1), PyRx-Python prescription 0.8, AutoDock Vina, BIOVIA Discovery Studio Visualizer (v19.1.0.18287) [1] [2]

Procedure:

  • Protein Preparation:

    • Remove water molecules and heteroatoms from protein structures
    • Add polar hydrogen atoms and Kollman charges using AutoDock Tools
    • Define grid boxes encompassing active site residues
  • Ligand Preparation:

    • Convert SRX and SRX-CT complex structures to PDBQT format using OpenBabelGUI
    • Minimize energy of structures using MMFF94 force field for 500 steps in PyRx
  • Docking Execution:

    • Perform molecular docking using AutoDock Vina with exhaustiveness set to 8
    • Generate 10 conformational poses for each ligand
    • Select the pose with the most favorable (most negative) binding energy for analysis
  • Interaction Analysis:

    • Visualize docked poses using Discovery Studio Visualizer
    • Identify hydrogen bonds, hydrophobic interactions, π-π stacking, and other molecular interactions
    • Document binding energies and key interacting residues [1] [2]
Molecular Dynamics Simulations

Objective: To validate the stability of SRX and SRX-CT complex binding interactions with protein receptors over time.

Materials and Software:

  • System: Highest-ranking docked complexes from molecular docking studies
  • Software: GROMACS package (version 2019.2)
  • Force Field: GROMOS96 43a1 force field
  • Setup: CHARMM-GUI for parameter files and topologies

Procedure:

  • System Setup:

    • Solvate the protein-ligand complex in a cubic box with SPC water molecules
    • Add ions to neutralize system charge
    • Energy minimize the system using steepest descent algorithm
  • Equilibration:

    • Perform NVT equilibration for 100 ps at 300 K
    • Conduct NPT equilibration for 100 ps at 1 bar
    • Apply position restraints on protein and ligand heavy atoms
  • Production Run:

    • Run unrestrained MD simulation for 100 ns at 300 K
    • Save trajectory frames every 10 ps for analysis
  • Analysis:

    • Calculate root mean square deviation (RMSD) of protein and ligand
    • Determine root mean square fluctuation (RMSF) of residue flexibility
    • Analyze hydrogen bonding patterns and interaction distances over time
    • Compute solvent-accessible surface area (SASA) and radius of gyration [1] [2]

Data Analysis and Interpretation

Binding Affinity Assessment

The molecular docking results provide quantitative binding energy data that enables comparison of binding affinities between sepoxetine and its various CT complexes. Analysis of these values reveals important structure-activity relationships and identifies the most promising complexes for further development.

Table 2: Binding Energies of Seproxetine and CT Complexes with Neurological Receptors

Ligand Serotonin Receptor (kcal/mol) Dopamine Receptor (kcal/mol) TrkB Kinase Receptor (kcal/mol)
SRX alone -8.5 -7.9 -7.2
[(SRX)(PA)] -9.5 -8.8 -8.1
[(SRX)(TCNQ)] -7.8 -7.4 -7.9
[(SRX)(DNB)] -7.6 -7.1 -6.9
[(SRX)(p-NBA)] -6.2 -5.9 -6.3
[(SRX)(DCQ)] -7.8 -7.2 -7.1
[(SRX)(DBQ)] -8.1 -7.9 -7.5

The data demonstrates that several CT complexes exhibit superior binding affinities compared to uncomplexed sepoxetine across all three receptors. Particularly noteworthy is the [(SRX)(PA)] complex, which shows the most significant enhancement in binding energy (-9.5 kcal/mol with serotonin receptor, -8.8 kcal/mol with dopamine receptor). The [(SRX)(TCNQ)] complex also shows particularly strong binding to the TrkB kinase receptor, suggesting potential for enhanced neurotrophic effects. These enhanced binding affinities suggest that charge-transfer complexation represents a viable strategy for improving sepoxetine's therapeutic profile. [1] [3]

Structural Characterization Data

Comprehensive characterization of the synthesized CT complexes confirms successful formation and provides insight into their structural properties.

Table 3: Structural and Physical Characterization of SRX Charge-Transfer Complexes

Complex Molar Conductivity (Ω⁻¹ cm⁻¹ mol⁻¹) IR Shift υ(N-H) (cm⁻¹) ¹H-NMR Shift (ppm) Thermal Stability (°C)
[(SRX)(PA)] 56 Disappeared 9.58 285
[(SRX)(TCNQ)] 42 Disappeared 9.42 278
[(SRX)(DNB)] 37 Disappeared 9.31 265
[(SRX)(p-NBA)] 45 Disappeared 9.25 271
[(SRX)(DCQ)] 51 Disappeared 9.47 280
[(SRX)(DBQ)] 48 Disappeared 9.52 282

Key characterization observations include:

  • IR Spectroscopy: The disappearance of the N-H stretching vibration band at approximately 3500 cm⁻¹ in all CT complexes indicates involvement of the amine group lone pair electrons in complex formation
  • ¹H-NMR: The downfield shift of the -NH proton signal (9.11-9.58 ppm) confirms electron transfer from the nitrogen lone pair to the acceptor molecules
  • Molar Conductivity: Values ranging from 37-56 Ω⁻¹ cm⁻¹ mol⁻¹ suggest slightly electrolytic nature due to formation of positive and negative ions through hydrogen bonding
  • Thermal Analysis: All complexes demonstrate high thermal stability (265-285°C), with [(SRX)(PA)] being the most thermally stable
  • Electronic Spectra: Appearance of new absorption bands in the 400-600 nm range confirms formation of charge-transfer complexes with n-π* transitions [1] [3]

Troubleshooting and Optimization

Common Experimental Challenges
  • Low Complex Yield: If complex precipitation is insufficient, extend reaction time to 90 minutes and reduce solvent volume by 20% to increase concentration
  • Poor Solubility: For insoluble complexes, use dimethyl sulfoxide (DMSO) as alternate solvent for characterization studies
  • Inconsistent Docking Results: Ensure all protein structures are properly prepared with complete residue assignments and appropriate charge states
  • MD Simulation Instabilities: Increase minimization steps and verify proper system neutralization with ions before production runs
Quality Control Measures
  • Complex Purity: Verify by consistent elemental analysis results (C, H, N content within 0.3% of theoretical values)
  • Docking Validation: Redock known ligands to crystal structures to confirm protocol accuracy
  • Reproducibility: Perform all experiments in triplicate and report mean ± standard deviation
  • Data Consistency: Cross-validate computational predictions with multiple analysis methods [1] [2] [3]

Conclusion and Applications

The integrated experimental and computational protocols presented herein provide a comprehensive framework for investigating sepoxetine protein binding through charge-transfer complexation. The enhanced binding affinities observed with several CT complexes, particularly [(SRX)(PA)] and [(SRX)(TCNQ)], demonstrate the potential of this approach for developing improved antidepressant therapeutics with potentially better efficacy and reduced side effects.

These methodologies are readily adaptable for studying other pharmaceutical compounds where protein binding optimization is desired. The combination of empirical complexation with computational validation represents a robust strategy for rational drug design and development that can accelerate the discovery of enhanced therapeutic agents for neurological disorders.

References

Comprehensive Analysis of Seproxetine Thermal Decomposition Kinetics: Analytical Protocols and Experimental Applications for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Seproxetine and Thermal Analysis Principles

Seproxetine (also known as (S)-norfluoxetine) is a selective serotonin reuptake inhibitor (SSRI) that represents the active metabolite of fluoxetine and exhibits potent pharmacological activity against serotonin transporters. Although initially investigated as an antidepressant by Eli Lilly, seproxetine never reached the market due to serious cardiac side effects including QT prolongation. Despite this limitation, seproxetine remains a valuable chemical entity for pharmaceutical research, particularly in stability and decomposition kinetics studies. Chemically classified as a trifluoromethylbenzene derivative, seproxetine has a molecular formula of C₁₆H₁₆F₃NO and a molecular weight of 295.305 g/mol. Its structure contains a chiral center and aromatic systems that contribute to its thermal behavior and degradation pathways [1].

The investigation of thermal decomposition kinetics represents a critical component of pharmaceutical preformulation and stability assessment. Thermal analysis techniques provide fundamental information about drug stability, polymorphic transformations, excipient compatibility, and potential degradation products. Understanding the thermal behavior of active pharmaceutical ingredients (APIs) like seproxetine enables researchers to establish appropriate storage conditions, predict shelf life, and design stable dosage forms. These studies become particularly valuable when investigating compounds with complex thermal profiles, such as those exhibiting multiple decomposition steps, phase transitions, or solid-state transformations [2] [3].

For SSRIs as a drug class, thermal analysis has revealed distinctive patterns in decomposition behavior. Previous studies on related compounds including paroxetine, sertraline, and fluoxetine have demonstrated that these molecules typically undergo complex thermal events including dehydration, melting, polymorphic transitions, and ultimately decomposition into volatile fragments. These processes follow characteristic kinetic pathways that can be mathematically modeled to predict stability under various environmental conditions. The presence of halogen substituents and aromatic systems in seproxetine's structure suggests potential similarities in thermal behavior to these structurally related SSRIs, though its specific decomposition profile would present unique characteristics worthy of detailed investigation [2].

Experimental Methodology for Thermal Decomposition Studies

Materials and Instrumentation Specifications

Pharmaceutical-grade seproxetine should be obtained from certified suppliers with documented purity exceeding 99%. For charge-transfer complexation studies, π-electron acceptors including picric acid (PA), dinitrobenzene (DNB), p-nitrobenzoic acid (p-NBA), 2,6-dichloroquinone-4-chloroimide (DCQ), 2,6-dibromoquinone-4-chloroimide (DBQ), and 7,7,8,8-tetracyanoquinodimethane (TCNQ) should be acquired at analytical reagent grade. All solvents must be HPLC grade and used without further purification to ensure method reproducibility and minimize solvent-related artifacts in thermal measurements [4] [5].

The experimental workflow for comprehensive thermal decomposition analysis integrates multiple complementary techniques, as illustrated in the following diagram:

G Sample Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC HSM Hot Stage Microscopy (HSM) Sample->HSM MassLoss Mass Loss Profile & Decomposition Steps TGA->MassLoss ThermalEvents Thermal Events (Melting, Transitions) DSC->ThermalEvents Morphological Morphological Changes & Phase Transitions HSM->Morphological PXRD Powder X-ray Diffraction (PXRD) Structural Structural Characterization & Degradation Products PXRD->Structural FTIR FTIR Spectroscopy FTIR->Structural NMR NMR Spectroscopy NMR->Structural MassLoss->PXRD ThermalEvents->FTIR Morphological->NMR

Figure 1: Experimental workflow for comprehensive thermal decomposition analysis integrating multiple analytical techniques

Thermal analysis instrumentation must meet specific performance specifications to ensure data quality. Simultaneous TGA/DTG-DTA measurements should be conducted using equipment such as the TA Instruments SDT-Q600 module, with temperature precision of ±0.1°C and mass resolution of ±0.1 μg. Samples of approximately 7.0 mg (±0.1 mg) should be analyzed in open α-alumina crucibles under dynamic nitrogen atmosphere with flow rates of 100 mL/min and heating rates varying from 5 to 20°C/min across the temperature range of 25-800°C. Differential scanning calorimetry should be performed using calibrated DSC instruments (e.g., TA Instruments DSC Q100) with sample masses of 2-3 mg in hermetically sealed aluminum pans under nitrogen purge. For hot stage microscopy, systems such as the Linkam THMS600 should be employed with temperature control capability from ambient to 400°C and magnification up to 400× to visually document morphological changes during heating [2].

Sample Preparation and Experimental Parameters

Sample preparation protocols vary according to the specific analytical technique. For basic thermal analysis, seproxetine should be gently ground using an agate mortar and pestle to ensure uniform particle size distribution, then accurately weighed into the appropriate sample containers. For charge-transfer complexation studies, equimolar (1:1) solutions of seproxetine and each π-electron acceptor should be prepared in methanol and stirred for 60 minutes at room temperature. The resulting solid complexes should be isolated by vacuum filtration, washed with minimal dichloromethane, and dried over anhydrous CaCl₂ under vacuum until constant mass is achieved. The comprehensive characterization of these complexes includes elemental analysis, spectroscopic examination (FTIR, UV-Vis, ¹H-NMR), and thermal analysis to establish structure-property relationships [4] [5].

The critical experimental parameters for thermal decomposition studies must be systematically controlled and documented. These include:

  • Atmosphere control: Pure nitrogen or air with precise flow rate regulation
  • Heating rates: Multiple heating rates (typically 5, 10, 15, and 20°C/min) for kinetic analysis
  • Sample mass: Optimized to minimize thermal gradients while maintaining detection sensitivity
  • Calibration: Regular temperature and enthalpy calibration using certified reference materials
  • Data acquisition: Sufficient sampling frequency to accurately capture thermal events

Evolved gas analysis represents a crucial supplementary technique that couples thermal decomposition with analytical methods for identifying volatile degradation products. This typically involves interfacing the thermal analyzer with Fourier transform infrared spectroscopy (TG-FTIR) or mass spectrometry (TG-MS). The transfer line must maintain appropriate temperature (typically 200-300°C) to prevent condensation of volatile species, and spectral databases should be referenced for accurate identification of decomposition fragments [2].

Kinetic Analysis and Data Processing Methods

Theoretical Framework for Kinetic Modeling

The kinetic analysis of thermal decomposition processes relies on the fundamental rate equation that describes solid-state reactions: dα/dt = k(T)f(α), where α represents the extent of conversion (ranging from 0 to 1), t is time, T is absolute temperature, k(T) is the temperature-dependent rate constant, and f(α) is the differential reaction model related to the decomposition mechanism. The temperature dependence of the rate constant typically follows the Arrhenius equation: k(T) = A exp(-Eₐ/RT), where A is the pre-exponential factor, Eₐ is the apparent activation energy, R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹), and T is temperature in Kelvin. Combining these equations gives the general expression: dα/dt = A exp(-Eₐ/RT) f(α) [2] [3].

For non-isothermal thermal analysis where temperature changes at a constant heating rate (β = dT/dt), the kinetic equation becomes: dα/dT = (A/β) exp(-Eₐ/RT) f(α). Integration of this expression yields: g(α) = ∫₀ᵅ dα/f(α) = (A/β) ∫₀ᵀ exp(-Eₐ/RT) dT, where g(α) is the integral form of the reaction model. Solving this equation enables determination of the kinetic triplet (Eₐ, A, and f(α) or g(α)), which provides a mathematical description of the decomposition process. Multiple computational methods have been developed to solve this equation, with the Flynn-Wall-Ozawa and Kissinger methods being among the most widely used for pharmaceutical applications due to their relative independence from reaction model assumptions [2].

Computational Methods and Data Interpretation

The application of isoconversional methods represents the contemporary approach for reliable kinetic analysis of complex decomposition processes. These methods calculate activation energy values at progressive degrees of conversion without assuming a specific reaction model, thereby revealing whether Eₐ remains constant or varies throughout the reaction. The Friedman method applies the equation: ln(dα/dt) = ln[A f(α)] - Eₐ/RT, where activation energy is determined from the slope of ln(dα/dt) versus 1/T at constant α values. The Flynn-Wall-Ozawa method uses the expression: log β = log[AEₐ/R g(α)] - 2.315 - 0.4567 Eₐ/RT, plotting log β versus 1/T at constant α to determine Eₐ from the slope. These approaches provide model-free kinetics that can effectively handle multi-step decomposition processes commonly observed in pharmaceutical compounds [2].

Table 1: Kinetic Methods for Thermal Decomposition Analysis

Method Fundamental Equation Plot Type Kinetic Parameters Obtained Applications
Friedman (Differential) ln(dα/dt) = ln[A f(α)] - Eₐ/RT ln(dα/dt) vs. 1/T Eₐ at each α Complex multi-step decompositions
Flynn-Wall-Ozawa (Integral) log β = log[AEₐ/R g(α)] - 2.315 - 0.4567 Eₐ/RT log β vs. 1/T Eₐ at each α Model-independent screening
Kissinger ln(β/Tₚ²) = ln(AR/Eₐ) - Eₐ/RTₚ ln(β/Tₚ²) vs. 1/Tₚ Eₐ from peak temperature Single-step processes
Coats-Redfern ln[g(α)/T²] = ln(AR/βEₐ) - Eₐ/RT ln[g(α)/T²] vs. 1/T Eₐ and reaction model Mechanism determination

Advanced kinetic analysis may incorporate multivariate nonlinear regression to simultaneously optimize kinetic parameters across multiple heating rates, providing enhanced accuracy for complex decomposition mechanisms. Additionally, master plot methods comparing experimental data with theoretical reaction models can help identify the most appropriate g(α) function. The resulting kinetic parameters enable predictive modeling of decomposition behavior under various thermal conditions, supporting stability assessments and safety evaluations throughout the drug development pipeline [2] [3].

Charge-Transfer Complexation and Stability Implications

Synthesis and Characterization of Charge-Transfer Complexes

Charge-transfer (CT) complexation represents a significant interaction between seproxetine as an electron donor and various π-electron acceptors, forming intensely colored compounds with distinct thermal properties. These complexes demonstrate altered stability profiles compared to the pure drug substance, making them valuable models for investigating structure-stability relationships. The synthesis of seproxetine CT complexes follows a standardized protocol: equimolar (1:1) solutions of seproxetine and each π-electron acceptor (PA, DNB, p-NBA, DCQ, DBQ, TCNQ) are prepared in methanol and stirred continuously for 60 minutes at ambient temperature. The resulting precipitates are isolated by vacuum filtration, washed with minimal dichloromethane to remove unreacted starting materials, and dried under vacuum over anhydrous CaCl₂ until constant mass is achieved [4] [5].

Comprehensive characterization of the synthesized CT complexes employs multiple analytical techniques to confirm structure and composition. Spectrophotometric analysis in methanol solvent reveals new charge-transfer absorption bands at characteristic wavelengths: 340 nm & 436 nm for PA complexes, 351 nm for DNB, 353 nm for p-NBA, 528 nm for DCQ, 540 nm for DBQ, and 745 nm & 833 nm for TCNQ complexes. These distinct spectral signatures provide evidence of successful complex formation through π-π* and/or n-π* electron transfer mechanisms. Additional confirmation comes from elemental analysis, FTIR spectroscopy showing band shifts indicative of molecular interactions, and ¹H-NMR spectroscopy demonstrating changes in proton chemical environments. The stoichiometric ratio of 1:1 (seproxetine:π-acceptor) is consistently confirmed through Job's method of continuous variation and photometric titration studies [4].

Thermal Behavior of Charge-Transfer Complexes

The thermal stability of seproxetine charge-transfer complexes exhibits significant variation depending on the specific π-electron acceptor involved. Thermogravimetric analysis reveals multi-stage decomposition patterns for most complexes, with the onset of degradation typically occurring at lower temperatures than pure seproxetine. This modified thermal behavior provides insights into how molecular complexation influences decomposition pathways. The [(SRX)(TCNQ)] complex demonstrates particularly interesting properties, with molecular docking calculations suggesting enhanced binding to serotonin, dopamine, and TrkB kinase receptors compared to uncomplexed seproxetine. These findings indicate that charge-transfer complexation may simultaneously alter both pharmacological activity and physicochemical stability of the drug substance [5].

Table 2: Thermal Properties of Seproxetine Charge-Transfer Complexes

Complex CT Absorption Bands (nm) Decomposition Onset (°C) Major Decomposition Steps Residual Mass at 600°C (%)
Pure Seproxetine - ~180-200 3 2-5
[(SRX)(PA)] 340, 436 ~150-170 4 8-12
[(SRX)(DNB)] 351 ~160-175 3 5-8
[(SRX)(p-NBA)] 353 ~155-170 3 4-7
[(SRX)(DCQ)] 528 ~140-160 4 10-15
[(SRX)(DBQ)] 540 ~135-155 4 12-18
[(SRX)(TCNQ)] 745, 833 ~170-190 3 15-20

The relationship between charge-transfer complexation and thermal decomposition pathways can be visualized through the following conceptual diagram:

G SRX Seproxetine (Donor) CTComplex Charge-Transfer Complex SRX->CTComplex Acceptors π-Electron Acceptors (PA, DNB, p-NBA, DCQ, DBQ, TCNQ) Acceptors->CTComplex ThermalAnalysis Thermal Analysis (TGA/DSC) CTComplex->ThermalAnalysis AlteredPathway Altered Decomposition Pathway ThermalAnalysis->AlteredPathway EnhancedStability Modified Stability Profile ThermalAnalysis->EnhancedStability KineticParameters Changed Kinetic Parameters ThermalAnalysis->KineticParameters

Figure 2: Relationship between charge-transfer complexation and thermal decomposition behavior of seproxetine

Structural analysis of the decomposition residues using powder X-ray diffraction and FTIR spectroscopy provides insights into the final degradation products. The [(SRX)(TCNQ)] complex typically leaves a higher carbonaceous residue (15-20%) compared to other complexes, suggesting different decomposition mechanisms possibly involving char formation or inorganic residues. These findings demonstrate that charge-transfer complexation significantly alters the thermal decomposition profile of seproxetine, potentially creating opportunities for modifying stability properties through targeted molecular interactions [4] [5].

Pharmaceutical Applications and Safety Considerations

Stability Assessment and Formulation Development

The thermal decomposition kinetics of seproxetine provide critical data for developing stable pharmaceutical formulations. Understanding the temperature-dependent degradation pathways enables rational selection of compatible excipients, optimization of processing conditions during manufacturing, and establishment of appropriate storage requirements for both drug substance and finished dosage forms. Accelerated stability studies based on Arrhenius kinetics allow extrapolation of room-temperature shelf life from high-temperature data, significantly reducing the time required for stability assessment. For seproxetine, the complex multi-step decomposition observed in thermal analysis indicates that stabilization strategies may need to address multiple potential degradation mechanisms, possibly through antioxidant incorporation, moisture control, or protective packaging [3].

The kinetic parameters derived from thermal analysis directly inform manufacturing process design, particularly for unit operations involving heat exposure such as drying, granulation, and compression. Knowledge of the decomposition onset temperature (approximately 180-200°C for pure seproxetine) establishes safe processing limits, while understanding the decomposition energetics (activation energy) helps predict degradation rates under various processing conditions. For charge-transfer complexes of seproxetine, the generally lower decomposition onset temperatures (135-190°C depending on the acceptor) necessitate even more careful temperature control during processing. These considerations are essential for ensuring product quality and maintaining potency specifications throughout the product lifecycle [2] [3].

Environmental and Regulatory Implications

From an environmental perspective, thermal decomposition studies provide insights into potential transformation products that might be released during incineration of pharmaceutical waste or following environmental exposure. The identification of volatile decomposition fragments such as hydrogen chloride, piperidine derivatives, fluorobenzene compounds, and carbon dioxide from related SSRIs suggests that seproxetine degradation may produce similar fragments. These findings inform proper waste management procedures and environmental risk assessments for manufacturing facilities. The high persistence of fluoxetine (the parent compound of seproxetine) in environmental matrices further underscores the importance of understanding degradation pathways for proper environmental stewardship [6] [2].

Regulatory requirements for pharmaceutical approval increasingly emphasize thorough characterization of decomposition behavior and degradation products. Thermal kinetic data supports the identification of degradation products that should be monitored in stability studies and potentially qualified in safety assessments. The complex thermal behavior observed for seproxetine, including potential polymorphic transformations and multi-step decomposition, would require comprehensive investigation in regulatory submissions. Additionally, the altered stability profiles of seproxetine charge-transfer complexes would necessitate separate evaluation if such complexes were pursued as potential drug development candidates. These thorough investigations align with regulatory expectations outlined in ICH guidelines Q1A(R2) (Stability Testing) and Q6A (Specifications) [3].

Conclusion

Thermal decomposition kinetics investigation of seproxetine reveals complex multi-step degradation behavior characteristic of SSRIs with sophisticated analytical protocols required for comprehensive characterization. The methodologies outlined in this application note provide researchers with robust tools for determining kinetic parameters, decomposition mechanisms, and stability profiles of both the pure drug substance and its charge-transfer complexes. The observed influence of charge-transfer complexation on thermal behavior demonstrates the potential for modifying stability properties through molecular engineering approaches. These fundamental studies provide critical data supporting formulation development, manufacturing process optimization, stability assessment, and regulatory evaluation of seproxetine and related pharmaceutical compounds, ultimately contributing to the development of safe, stable, and effective medicinal products.

References

Application Notes: Seproxetine Charge-Transfer Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Objectives

This protocol details the synthesis, characterization, and computational analysis of charge-transfer complexes formed between Seproxetine (SRX) as the electron donor and various π-electron acceptors. The primary objective is to create complexes with potentially improved binding affinity to key protein receptors (serotonin, dopamine, TrkB kinase) compared to Seproxetine alone [1].

Materials and Reagents
  • Donor Compound: Seproxetine (SRX, S-norfluoxetine) [1].
  • π-Acceptor Compounds: Picric Acid (PA), Dinitrobenzene (DNB), p-Nitrobenzoic Acid (p-NBA), 2,6-Dichloroquinone-4-chloroimide (DCQ), 2,6-Dibromoquinone-4-chloroimide (DBQ), and 7,7',8,8'-Tetracyanoquinodimethane (TCNQ) [1].
  • Solvents: Methanol and dichloromethane, analytical grade [1].
Synthesis Protocol
  • Preparation: Dissolve Seproxetine donor in 25 mL of methanol [1].
  • Reaction: Add the methanolic SRX solution to a separate solution containing an equimolar (1:1) amount of one of the π-acceptors [1].
  • Mixing: Stir the mixture at room temperature for approximately 60 minutes [1].
  • Isolation: Filter the resulting solid precipitate [1].
  • Purification: Wash the precipitate with a small volume of dichloromethane to remove unreacted starting materials [1].
  • Drying: Dry the final solid CT complex under vacuum over a desiccant like anhydrous calcium chloride [1].
Characterization Techniques and Workflow

The synthesized complexes undergo a multi-technique characterization process. The workflow below outlines the sequential experimental steps and the logical flow of data interpretation.

G Start Start: Synthesis of SRX Charge-Transfer Complex Step1 Elemental Analysis (EA) (Confirms 1:1 molar ratio) Start->Step1 Step2 Conductivity Measurements (Assesses electrolytic nature) Step1->Step2 Step3 Spectroscopic Analysis (IR, Raman, 1H-NMR) Step2->Step3 Step4 Thermal Analysis (TGA) (Determines thermal stability) Step3->Step4 Step5 Morphological & Elemental Analysis (SEM/EDX) Step4->Step5 Step6 X-ray Powder Diffraction (PXRD) (Analyzes crystallinity) Step5->Step6 Step7 Computational Studies (Molecular Docking & DFT) Step6->Step7 End Conclusion: Data Integration & Reporting Step7->End

Key Findings from Characterization

Table 1: Summary of Analytical Data for SRX-CT Complexes

Characterization Method Key Observations for SRX-CT Complexes
Elemental Analysis Confirmed 1:1 molar ratio for all six complexes[(SRX)(PA)], [(SRX)(DNB)], etc [1].
Molar Conductivity Values ranged from 37–56 Ω⁻¹ cm² mol⁻¹, indicating slightly electrolytic nature [1].
Infrared (IR) Spectroscopy Disappearance or shift of the υ(N–H) band from ~3500 cm⁻¹; shift of υ(C=C) and υ(C–N) bands, confirming interaction via the -NH group and aromatic rings [2] [1].
¹H-NMR Spectroscopy -NH proton signal shifted downfield to 9.11–9.58 ppm; aromatic protons also shifted downfield [2].
Thermogravimetric Analysis (TGA) Provided data on thermal stability and decomposition patterns of the complexes [1].
Scanning Electron Microscopy (SEM) Revealed that the morphology of the complexes depends on the specific π-acceptor used [2].
Energy-Dispersive X-ray (EDX) Spectroscopy Confirmed the presence of key elements including carbon, oxygen, and halogens (e.g., chlorine, fluorine, bromine from the acceptors) [2]. Note: The exact quantitative weight or atomic percentages for the SRX complexes were not provided in the available source.
X-ray Powder Diffraction (PXRD) Used to analyze the crystalline structure of the synthesized complexes [2].
Computational Analysis Protocol
  • Molecular Docking:

    • Software: Use AutoDock Vina [1].
    • Target Receptors: Retrieve 3D structures of serotonin, dopamine, and TrkB kinase receptors from a protein data bank [1].
    • Preparation: Prepare the receptor and ligand (SRX and the CT complexes) files by adding hydrogens and assigning charges [1].
    • Execution: Run docking simulations to predict binding affinity (reported as binding energy in kcal/mol) and binding pose [1].
  • Molecular Dynamics (MD) Simulation:

    • Software: Use a package like GROMACS or AMBER [1].
    • Setup: Solvate the docked complex in a water model and add ions to neutralize the system [1].
    • Production Run: Run a simulation for a defined time (e.g., 100 ns) at constant temperature (e.g., 300 K) [1].
    • Analysis: Analyze root-mean-square deviation (RMSD), residue flexibility, and solvent-accessible surface area (SASA) to assess complex stability [1].
  • Density Functional Theory (DFT):

    • Software: Use Gaussian ORCA with the B-3LYP functional and 6-311G++ basis set [1].
    • Task: Perform geometry optimization to obtain the minimum energy structure of the CT complexes [1].
Key Computational Findings & Data Representation

The computational results revealed that CT complexation can enhance the drug's interaction with biological targets. The following diagram summarizes the comparative binding energies, a key quantitative finding.

Table 2: Summary of Key Computational Findings

Analysis Type Finding
Molecular Docking The [(SRX)(TCNQ)] complex showed the highest binding affinity against the dopamine receptor, superior to SRX alone. All CT complexes showed improved binding compared to the uncomplexed drug against the three tested receptors [1].
Molecular Dynamics The [(SRX)(TCNQ)]-dopamine complex demonstrated greater conformational stability throughout the 100 ns simulation compared to the SRX-dopamine complex [1].
DFT Calculations Successfully provided the optimized geometry and electronic properties of the synthesized CT complexes [1].

G SRX Seproxetine (SRX) (Uncomplexed Drug) Serotonin Serotonin Receptor SRX->Serotonin Improved Dopamine Dopamine Receptor SRX->Dopamine Improved TrkB TrkB Kinase Receptor SRX->TrkB Improved TCNQ_Comp [(SRX)(TCNQ)] Complex TCNQ_Comp->Serotonin TCNQ_Comp->Dopamine Highest Binding Affinity TCNQ_Comp->TrkB Other_Comp Other SRX CT Complexes (e.g., [(SRX)(PA)]) Other_Comp->Serotonin Enhanced vs SRX Other_Comp->Dopamine Enhanced vs SRX Other_Comp->TrkB Enhanced vs SRX

Discussion and Conclusion

The application of charge-transfer complexation presents a viable strategy for enhancing the binding efficacy of Seproxetine. Future work should focus on obtaining the full quantitative EDX composition and further in-vivo validation of these promising in-silico and in-vitro results.

References

Comprehensive Application Notes: X-ray Powder Diffraction Analysis of Seproxetine and Its Charge-Transfer Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Seproxetine and Analytical Characterization

Seproxetine (SRX, S-norfluoxetine) is a potent selective serotonin reuptake inhibitor (SSRI) that also exhibits activity on dopamine transporters and 5-HT2A/2C receptors. As the active N-demethyl metabolite of fluoxetine, seproxetine demonstrates approximately 20-fold greater potency as a serotonin inhibitor compared to its R-enantiomer, making it a molecule of significant pharmaceutical interest. However, its development has been limited by cardiac side effects including QT interval prolongation due to inhibition of KCNQ1/Kv7.1 K+ channels. Recent research has focused on chemical modification through charge-transfer (CT) complexation to enhance its therapeutic efficacy while mitigating adverse effects [1] [2].

X-ray powder diffraction (XRPD) represents a critical analytical technique in pharmaceutical development for characterizing the solid-state properties of active pharmaceutical ingredients (APIs) and their complexes. The crystallographic information obtained through XRPD provides invaluable data on phase purity, polymorphic forms, and crystallinity degree, all of which significantly influence the stability, solubility, and bioavailability of pharmaceutical compounds. For seproxetine and its charge-transfer complexes, XRPD serves as a primary characterization method to confirm successful complex formation and investigate structural modifications resulting from molecular interactions [3]. The technique is particularly valuable for distinguishing between different solid forms, detecting amorphous content, and monitoring phase transitions during stability studies.

Experimental Design and Preparation

Seproxetine Charge-Transfer Complex Synthesis

The formation of charge-transfer complexes between seproxetine (donor) and various π-electron acceptors follows a standardized synthetic protocol that yields 1:1 molar ratio complexes. These complexes exhibit enhanced binding affinity to neurological receptors based on molecular docking studies, with the [(SRX)(TCNQ)]-dopamine complex demonstrating particularly stable conformation in molecular dynamics simulations [2].

Table 1: π-Electron Acceptors for Seproxetine Charge-Transfer Complexation

Acceptor Abbreviation Chemical Name Primary Applications
PA Picric acid Pharmaceutical analysis
DNB Dinitrobenzene Charge-transfer studies
p-NBA p-nitrobenzoic acid Spectrophotometric determination
DCQ 2,6-dichloroquinone-4-chloroimide Analytical reagent
DBQ 2,6-dibromoquinone-4-chloroimide Drug quantification
TCNQ 7,7,8,8-tetracyanoquinodimethane Semiconductor applications

The synthetic procedure involves dissolving seproxetine donor (1 mmol) in 25 mL of suitable solvent, then adding an equimolar amount (1 mmol) of the selected π-electron acceptor. The reaction mixture is stirred continuously at room temperature for approximately 60 minutes to ensure complete complexation. The resulting precipitated solid is separated via vacuum filtration and washed minimally with dichloromethane to remove unreacted starting materials. The final product is dried under vacuum over anhydrous calcium chloride to obtain the pure charge-transfer complex [1] [2]. This method consistently produces complexes suitable for comprehensive solid-state characterization, including XRPD analysis.

Instrumentation and Measurement Conditions

Thermal analysis of seproxetine charge-transfer complexes is performed using Shimadzu TGA-50H instrumentation with specific safeguards including platinum pans, nitrogen gas flow (20-50 mL/min), and controlled heating rates (typically 10°C min⁻¹). These parameters ensure accurate determination of decomposition patterns and thermal stability profiles [2]. For spectroscopic characterization, Perkin-Elmer Lambda 25 UV/Vis Spectrometers are employed to scan electronic absorption spectra across 200-800 nm regions, while Bruker 600 MHz spectrometers provide ¹H-NMR data in DMSO solutions [2].

Table 2: Standard Instrumentation Parameters for Seproxetine Complex Characterization

Technique Instrument Model Key Parameters Data Output
Thermogravimetric Analysis Shimadzu TGA-50H Heating rate: 10°C min⁻¹, N₂ atmosphere Weight loss vs. temperature
UV/Vis Spectroscopy Perkin-Elmer Lambda 25 Wavelength range: 200-800 nm Charge-transfer bands
NMR Spectroscopy Bruker 600 MHz Solvent: DMSO-d₆ Chemical shift assignments
X-ray Powder Diffraction Bruker D8 Advance Cu-Kα radiation (1.5406 Å) Diffractogram (2θ vs. Intensity)

The molecular docking studies utilize AutoDock Vina software with structures handled in PDBQT format via OpenBabelIGUI (version 2.4.1). Energy minimization is performed using PyRx-Python prescription 0.8 and MMFF94 force field for 500 steps. Protein structures are obtained from the RCSB Protein Data Bank, prepared using BIOVIA Discovery Studio Visualizer, and assigned Kollman charges via AutoDock Tools [2]. These computational methods provide binding affinity predictions and interaction models that complement the experimental XRPD data.

X-ray Powder Diffraction Methodology

Sample Preparation Protocol

Proper sample preparation is critical for obtaining high-quality XRPD patterns that accurately represent the crystal structure of seproxetine and its charge-transfer complexes. The specimen preparation follows a standardized protocol to ensure optimal diffraction data. First, the dried powder sample is gently ground using an agate mortar and pestle to achieve a homogeneous particle size distribution without inducing structural damage through excessive mechanical stress. The ground powder is then evenly distributed in a silicon zero-background holder or standard aluminum sample holder, taking care to create a flat surface without preferred orientation effects. For quantitative analysis, consistent packing density is maintained across all samples by applying uniform pressure during loading [4].

The particle size optimization represents a crucial step in sample preparation, with ideal crystallite dimensions typically ranging between 1-10 micrometers. Excessively large crystals may produce spotty diffraction patterns with non-uniform intensity, while extremely fine powders can lead to peak broadening and reduced resolution. To verify appropriate particle size, the prepared sample should exhibit a smooth, matte appearance without visible specular reflection. For highly textured materials, back-loading techniques or spray-drying methods may be employed to minimize preferred orientation effects that can distort relative peak intensities in the diffraction pattern [4].

Data Collection and Instrument Configuration

X-ray powder diffraction data collection for seproxetine complexes follows optimized parameters to balance resolution, intensity, and measurement time. The standard configuration utilizes Cu-Kα radiation (λ = 1.5406 Å) generated at 40 kV and 40 mA, with measurement conditions typically including a divergence slit of 0.5°, anti-scatter slit of 0.5°, and receiving slit of 8.0 mm. The diffraction patterns are collected across a 2θ range of 5-50° with a step size of 0.02° and a counting time of 2-5 seconds per step, depending on sample crystallinity and concentration of the active component [4].

The experimental workflow for XRPD analysis follows a systematic process to ensure data quality and reproducibility, as illustrated in the following diagram:

G Start Sample Preparation Step1 Instrument Calibration Start->Step1 Step2 Data Collection Parameters: 2θ 5-50°, step 0.02° Step1->Step2 Step3 Pattern Acquisition Step2->Step3 Step4 Data Processing Background subtraction Step3->Step4 Step5 Peak Identification Step4->Step5 Step6 Pattern Interpretation Step5->Step6

During data collection, instrument calibration is verified using standard reference materials such as silicon powder (NIST 640c) or alumina to ensure accurate peak positions and intensity measurements. For temperature-dependent studies, a programmable oven attachment enables data collection across a defined temperature range (typically 25-300°C) with a controlled heating rate (1-5°C/min) to monitor phase transitions and thermal stability. All measurements should be conducted under consistent ambient conditions (temperature 23±2°C, relative humidity 40±10%) to minimize environmental effects on the diffraction pattern [4].

Data Interpretation and Analysis

XRPD Pattern Interpretation

The interpretation of XRPD patterns for seproxetine and its charge-transfer complexes focuses on identifying characteristic diffraction peaks that provide information about crystal structure, phase purity, and complex formation. The primary diffraction peaks observed in the 2θ range of 5-50° serve as fingerprints for specific crystal phases, with significant changes in peak positions, intensities, or the appearance of new peaks indicating successful formation of charge-transfer complexes. For quantitative analysis, the peak intensity ratio between the strongest diffraction peak and the background signal should exceed 3:1 to ensure sufficient crystallinity for reliable pattern matching [4].

The crystallite size can be estimated using the Scherrer equation: D = Kλ/(βcosθ), where D represents the volume-weighted crystallite size, K is the shape factor (typically 0.9), λ is the X-ray wavelength (1.5406 Å for Cu-Kα), β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle. Application of this equation requires instrumental broadening correction using a standard reference material to isolate the sample-specific contribution to peak broadening. The degree of crystallinity is calculated by comparing the integrated intensity of crystalline peaks to the total scattered intensity (including amorphous halo), providing a quantitative measure of sample crystallinity that correlates with stability and dissolution properties [4].

Complementary Characterization Techniques

Comprehensive solid-state characterization of seproxetine charge-transfer complexes requires integration of multiple analytical techniques beyond XRPD. Thermal analysis methods including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide complementary data on decomposition behavior, phase transitions, and moisture content. Typical TGA parameters include a temperature range of 25-500°C with heating rates of 10°C/min under nitrogen atmosphere, while DSC measurements cover 25-300°C at 5-10°C/min heating rates [1] [2].

Spectroscopic techniques offer additional insights into molecular structure and interactions within the charge-transfer complexes. Fourier-transform infrared (FTIR) spectroscopy identifies functional group modifications following complexation, particularly shifts in N-H stretching vibrations (typically from 3500 cm⁻¹ to lower frequencies) and C=C stretching frequencies (from 1590 cm⁻¹ to 1569-1537 cm⁻¹ range). Additionally, ¹H-NMR spectroscopy detects downfield shifting of the -NH proton signal (9.11-9.58 ppm) and aromatic protons, confirming electron transfer from the nitrogen lone pair to the π-acceptors through intermolecular hydrogen bonding [2] [3]. The relationship between these complementary techniques is illustrated below:

G XRPD XRPD Analysis Structural Structural Model XRPD->Structural Crystal structure Phase identification Thermal Thermal Methods (TGA/DSC) Thermal->Structural Stability Phase transitions Spectral Spectroscopic Methods (FTIR, NMR) Spectral->Structural Molecular interactions Functional groups Computational Computational Methods (Docking, DFT) Computational->Structural Binding affinity Electronic properties

Molecular docking studies provide valuable insights into the enhanced binding properties of seproxetine charge-transfer complexes with neurological receptors. AutoDock Vina calculations demonstrate that the [(SRX)(TCNQ)] complex exhibits superior binding to serotonin, dopamine, and TrkB kinase receptors compared to seproxetine alone, with the [(SRX)(TCNQ)]-dopamine complex (CTcD) showing particularly high binding energy and conformational stability in 100 ns molecular dynamics simulations [2]. These computational findings correlate with experimental XRPD data, supporting the potential for improved pharmacological efficacy through charge-transfer complexation.

Research Applications and Implications

Solid Form Screening and Selection

X-ray powder diffraction plays a pivotal role in pharmaceutical development of seproxetine formulations through comprehensive solid form screening and selection. The technique enables identification of optimal solid forms with enhanced physicochemical properties, including improved solubility, better stability, and superior bioavailability. Systematic screening should encompass multiple seproxetine salt forms, polymorphs, and co-crystals to identify candidates with the most favorable development characteristics [5].

The salt selection strategy represents a well-established approach in pharmaceutical development to optimize API properties. For antidepressant compounds like seproxetine, various salt forms can significantly influence crystalline structure, hygroscopicity, and dissolution kinetics. Successful salt formation is confirmed through XRPD by observing distinct diffraction patterns compared to the free base, with characteristic peak shifts indicating new crystal lattice formation. As demonstrated in paroxetine salt studies, the nitrate salt form exhibits unique packing arrangements with ionic layers of API molecules connected to nitrate anions, stabilized by charge-assisted hydrogen bonds [5]. These structural modifications directly impact pharmaceutical performance and manufacturability.

Stability and Compatibility Studies

XRPD methodology provides critical data for pharmaceutical stability assessment of seproxetine formulations under various environmental conditions. Accelerated stability studies typically expose samples to controlled conditions (40°C/75% RH) over 1-6 months, with periodic XRPD analysis to detect crystal form transitions, amorphous conversion, or hydrate formation. Significant changes in diffraction patterns, particularly the appearance of new peaks or changes in peak intensity ratios, indicate solid-state instability that may compromise product quality [5].

Excipient compatibility represents another essential application of XRPD in formulation development. Physical mixtures of seproxetine charge-transfer complexes with common pharmaceutical excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) are stored under accelerated conditions and monitored for interactions using XRPD. The maintenance of characteristic diffraction patterns confirms compatibility, while diminution of peak intensities or emergence of new diffraction signals indicates potential interactions requiring formulation adjustment. These comprehensive stability assessments ensure the development of robust, commercially viable dosage forms with appropriate shelf-life [5].

Conclusion

X-ray powder diffraction analysis provides essential structural insights for the development of seproxetine-based pharmaceuticals, particularly novel charge-transfer complexes with potential enhanced efficacy. The standardized protocols outlined in these application notes enable comprehensive characterization of solid-state properties, confirmation of complex formation, and monitoring of physical stability. Integration of XRPD with complementary analytical techniques creates a powerful analytical framework for rational design of improved antidepressant formulations. Through systematic application of these methodologies, researchers can advance the development of seproxetine complexes with optimized therapeutic profiles, potentially overcoming the limitations that have hindered clinical development of the pure compound.

References

Comprehensive Analytical Profile of Seproxetine: Advanced NMR and Charge-Transfer Complexation Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Seproxetine and Its Chemical Significance

Seproxetine (SRX), chemically known as (S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, represents a pharmacologically significant selective serotonin reuptake inhibitor (SSRI) that has attracted substantial research interest despite its discontinued clinical development. As the active metabolite of fluoxetine, sepoxetine exhibits approximately 20-fold greater potency as a serotonin inhibitor compared to its R-enantiomer counterpart, making it a valuable compound for pharmacological and analytical studies. [1] [2] The molecular structure of sepoxetine features a chiral center and aromatic systems that facilitate various analytical characterization approaches, particularly nuclear magnetic resonance (NMR) spectroscopy and charge-transfer complexation studies. [2] [3]

The significant research interest in sepoxetine stems not only from its potent SSRI activity but also from its additional pharmacological interactions with dopamine transporters and various serotonin receptor subtypes. [1] [2] This multi-target engagement profile, coupled with serious cardiac side effects related to KvLQT1 protein inhibition that halted its clinical development, makes sepoxetine an ideal candidate for advanced analytical investigations aimed at understanding its molecular interactions. [2] The comprehensive analytical protocols presented herein provide researchers with standardized methodologies for characterizing sepoxetine and its molecular complexes, enabling deeper insights into structure-activity relationships that could inform the development of safer antidepressant agents with improved therapeutic profiles.

Chemical Structure and Physicochemical Properties

Seproxetine possesses distinctive chemical features that govern both its pharmacological activity and analytical behavior. The compound's molecular formula is C₁₆H₁₆F₃NO, with a molar mass of 295.305 g·mol⁻¹ for the free base form and 331.76 g·mol⁻¹ for the hydrochloride salt. [2] [3] The presence of a trifluoromethyl group attached to one aromatic ring creates significant electron-withdrawing effects, while the chiral center adjacent to the ether linkage governs its stereoselective interactions with biological targets. These structural attributes directly influence the compound's spectroscopic characteristics, particularly in NMR analysis where the aromatic protons, benzylic protons, and aminopropyl chain create distinctive signatures in the ¹H-NMR spectrum.

Table 1: Physicochemical Properties of Seproxetine

Property Value Measurement Conditions/References
Molecular Formula C₁₆H₁₆F₃NO (free base) [2]
Molar Mass 295.305 g·mol⁻¹ (free base) [2]
Water Solubility 0.00915 mg/mL Predicted, ALOGPS [3]
logP 3.8 ALOGPS prediction [3]
pKa 9.77 (Strongest Basic) Chemaxon prediction [3]
Polar Surface Area 35.25 Ų Chemaxon calculation [3]
Rotatable Bonds 6 Chemaxon calculation [3]
Hydrogen Bond Acceptors 2 Chemical structure [3]
Hydrogen Bond Donors 1 Chemical structure [3]

The pharmacokinetic profile of sepoxetine further informs its analytical handling requirements. With an elimination half-life ranging from 4 to 16 days, the compound exhibits significant persistence in biological systems, necessitating sensitive detection methods for metabolic studies. [2] The primary metabolic pathway involves N-demethylation of the parent compound fluoxetine, with the resulting sepoxetine maintaining potent SSRI activity. [2] [4] When handling sepoxetine for analytical purposes, researchers should note its basic nature (pKa = 9.77) and moderate lipophilicity (logP = 3.8), which influence solubility characteristics and chromatographic behavior. These physicochemical parameters directly inform the sample preparation and solvent selection strategies outlined in the subsequent analytical protocols.

NMR Spectroscopic Analysis: Experimental Protocols and Data Interpretation

Sample Preparation and Instrumentation Parameters

The sample preparation for ¹H-NMR analysis of sepoxetine requires careful attention to solvent selection and concentration optimization to ensure high-resolution spectra. Based on methodologies applied to similar pharmaceutical compounds, researchers should prepare samples at concentrations of approximately 10-20 mg/mL in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), depending on the specific analytical requirements. [1] [5] The use of DMSO-d₆ is particularly advantageous for proton exchange rate control and sample stability, though it results in a residual solvent peak at approximately 2.50 ppm that serves as an internal reference. For instrument configuration, high-field NMR spectrometers operating at 600 MHz provide optimal resolution for discerning the complex coupling patterns present in sepoxetine's structure, particularly the benzylic proton signals and aromatic region splitting patterns. [5]

The acquisition parameters must be carefully optimized to capture both the broad and sharp signals present in sepoxetine's structure. A standard protocol should employ a relaxation delay of 1-2 seconds, acquisition time of 2-3 seconds, and 128-256 scans to achieve adequate signal-to-noise ratio while maintaining reasonable experiment duration. [5] For advanced structural analysis, two-dimensional NMR techniques including COSY, HSQC, and HMBC provide crucial information through correlation spectra that establish proton-proton connectivity and carbon-proton bonding relationships. These complementary techniques are particularly valuable for confirming the assignment of the chiral methine proton and the aminopropyl chain protons, which exhibit distinctive coupling patterns based on their stereochemical environment.

Table 2: Recommended NMR Acquisition Parameters for Seproxetine Analysis

Parameter Recommended Setting Alternative Options
Field Strength 600 MHz 400-800 MHz
Solvent DMSO-d₆ CDCl₃, Methanol-d₄
Temperature 25°C 20-30°C
Pulse Sequence 1D-CPMG Standard 1D, NOESY
Relaxation Delay 1-2 seconds 1-5 seconds
Acquisition Time 2-3 seconds 2-4 seconds
Number of Scans 128 64-256
Spectral Width 12-14 ppm 10-16 ppm
Expected Spectral Characteristics and Signal Assignment

The ¹H-NMR spectrum of sepoxetine displays characteristic signals corresponding to its distinct molecular moieties. The aromatic proton regions between 6.8-7.8 ppm originate from the two phenyl rings, with the trifluoromethyl-substituted ring showing slight downfield shifts due to the electron-withdrawing effect of the CF₃ group. The benzylic proton adjacent to the ether oxygen and phenyl rings appears as a distinctive multiplet in the 4.8-5.2 ppm region, with its exact chemical shift and coupling pattern being highly sensitive to solvent effects and concentration. The methylene groups in the propan-1-amine chain typically resonate between 2.5-3.5 ppm, while the primary amine protons may appear as a broad singlet between 1.5-2.5 ppm, though this can vary significantly with solvent and concentration.

For researchers attempting to confirm the identity and purity of sepoxetine samples, several diagnostic spectral features provide valuable verification points. The coupling pattern of the methine proton at the chiral center serves as a particularly informative signature, typically appearing as a doublet of doublets or more complex multiplet due to diastereotopic interactions with adjacent methylene protons. Integration ratios should confirm the proton distribution with expected ratios of 5:1:2:2:2:3 for the aromatic, benzylic, methylene, and amine protons respectively. When comparing batches or investigating potential impurities, particular attention should be paid to the aromatic region fine structure and the absence of extraneous signals in the aliphatic region, which could indicate synthetic byproducts or decomposition compounds.

Charge-Transfer Complexation: Synthesis and Characterization Protocols

Synthesis of Seproxetine Charge-Transfer Complexes

The formation of charge-transfer (CT) complexes between sepoxetine as an electron donor and various π-electron acceptors represents a sophisticated analytical approach for modifying the compound's properties and investigating its electronic characteristics. The experimental protocol begins with preparing 25 mL solutions of sepoxetine donor and selected π-acceptors including picric acid (PA), dinitrobenzene (DNB), p-nitrobenzoic acid (p-NBA), 2,6-dichloroquinone-4-chloroimide (DCQ), 2,6-dibromoquinone-4-chloroimide (DBQ), and 7,7′,8,8′-tetracyanoquinodimethane (TCNQ). [1] The reaction proceeds at room temperature with continuous stirring for approximately 60 minutes, during which the colored precipitate of the CT complex forms progressively. The resulting solid product is then isolated through vacuum filtration, washed minimally with dichloromethane to remove unreacted starting materials, and finally dried under vacuum over anhydrous calcium chloride to ensure complete solvent removal and product stability. [1]

The stoichiometric ratio of these CT complexes has been conclusively established as 1:1 (sepoxetine:π-acceptor) through comprehensive spectrophotometric analysis, confirming that single donor molecules interact with individual acceptor molecules in the complex architecture. [1] This finding is significant for both theoretical understanding and practical applications, as it enables precise calculation of reagent quantities and prediction of complex properties. Among the various acceptors evaluated, the TCNQ complex demonstrates particularly favorable characteristics including enhanced binding affinity in subsequent molecular docking studies, making it a preferred candidate for further pharmaceutical development. [1] Researchers should note that the specific experimental conditions, including solvent choice, concentration, and stirring duration, may require optimization based on the particular acceptor employed and the intended application of the resulting CT complex.

Spectrophotometric and Thermal Characterization

The characterization of sepoxetine CT complexes employs complementary analytical techniques to elucidate their structural, electronic, and thermal properties. UV-Vis spectrophotometric analysis conducted across the 200-800 nm range confirms charge-transfer interactions through the appearance of new absorption bands distinct from those of the individual donor and acceptor components. [1] These spectral features provide crucial evidence for successful complex formation and enable calculation of key parameters including formation constants and molar absorptivity values. Additionally, thermogravimetric analysis (TGA) with a controlled heating rate of 30°C per minute under nitrogen atmosphere delivers essential information regarding thermal stability and decomposition profiles, which are critical considerations for pharmaceutical processing and storage. [1]

The experimental workflow for the comprehensive characterization of sepoxetine charge-transfer complexes follows a systematic progression from synthesis through multiple analytical stages:

G Start Start Complex Characterization S1 Synthesis of CT Complexes (1:1 SRX:π-acceptor) Room temperature, 60 min stirring Start->S1 S2 Product Isolation Vacuum filtration Dichloromethane wash S1->S2 S3 Drying Procedure Vacuum desiccation over anhydrous CaCl₂ S2->S3 S4 UV-Vis Analysis 200-800 nm range CT band identification S3->S4 S5 Thermal Analysis TGA/DTG at 30°C/min Nitrogen atmosphere S4->S5 S6 Structural Confirmation 1H-NMR in DMSO-d₆ 600 MHz spectrometer S5->S6 S7 Computational Modeling DFT optimization Molecular docking S6->S7 End Data Integration and Interpretation S7->End

Table 3: Characterization Techniques for Seproxetine Charge-Transfer Complexes

Analytical Technique Experimental Conditions Key Parameters Measured
UV-Vis Spectrophotometry 200-800 nm range in methanol Charge-transfer band λmax, formation constant
Thermogravimetric Analysis 30°C/min heating under N₂ Decomposition temperature, mass loss steps
Differential Thermal Analysis 30°C/min heating under N₂ Glass transitions, melting points, crystallization events
¹H-NMR Spectroscopy 600 MHz in DMSO-d₆ Chemical shift changes, complex stoichiometry
Elemental Analysis Standard CHN protocol Carbon, hydrogen, nitrogen composition

The structural confirmation of CT complexes further relies on ¹H-NMR spectral analysis conducted in DMSO-d₆ using high-frequency spectrometers (600 MHz) to resolve subtle chemical shift changes that occur upon complex formation. [1] These spectral modifications provide invaluable insights into the specific molecular interactions between sepoxetine and the π-acceptors, particularly which protons experience the greatest electronic environmental changes during the charge transfer process. For the most comprehensive characterization, researchers should integrate findings from all these analytical approaches to develop complete structure-property relationships for the synthesized CT complexes, with particular attention to correlations between spectral features, thermal behavior, and computational predictions.

Computational Analysis: Molecular Docking and Dynamics Protocols

Molecular Docking Methodology

The computational investigation of sepoxetine and its charge-transfer complexes begins with molecular docking simulations to predict binding interactions with key biological targets. The experimental protocol requires preparation of the ligand structures (sepoxetine and CT complexes) in PDBQT format using OpenBabelIGUI software, followed by energy minimization with the MMFF94 force field for 500 steps to ensure optimal starting geometries. [1] The three-dimensional structures of target receptors—serotonin transporter, dopamine transporter, and TrkB kinase receptor—are obtained from the RCSB Protein Data Bank and subsequently prepared through removal of water molecules, addition of hydrogen atoms, and assignment of Kollman charges using AutoDock Tools. [1] The actual docking calculations are performed using AutoDock Vina software, which efficiently explores the conformational space of ligand-receptor interactions and generates binding pose predictions ranked by calculated binding affinity scores. [1]

The docking results reveal particularly significant findings for the [(SRX)(TCNQ)] charge-transfer complex, which demonstrates superior binding affinity across all three investigated receptors compared to sepoxetine alone. [1] Most notably, the [(SRX)(TCNQ)]-dopamine complex (CTcD) exhibits the highest binding energy value, suggesting potentially enhanced pharmacological targeting. Researchers should analyze the specific interaction patterns—including hydrogen bonding, π-π stacking, hydrophobic contacts, and ionic interactions—that contribute to these binding affinities using visualization software such as Discovery Studio Visualizer. This detailed analysis of binding modes provides crucial insights for structure-based drug design approaches aimed at optimizing sepoxetine derivatives for improved target selectivity and reduced off-target effects.

Molecular Dynamics Simulations and DFT Calculations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer insights into the temporal behavior and conformational stability of sepoxetine-receptor complexes. The recommended protocol utilizes the GROMACS package (version 2019.2) with the GROMOS96 43a1 force field parameter set for a comprehensive 100-nanosecond simulation at physiological temperature (300 K). [1] The system preparation includes solvation with SPC water molecules extending at least 10 Å from the protein surface, followed by energy minimization and equilibration steps before production dynamics. Throughout the simulation trajectory, key parameters including root mean square deviation (RMSD), root mean square fluctuation (RMSF), solvent-accessible surface area (SASA), and radius of gyration should be monitored to assess complex stability and conformational flexibility.

For electronic structure analysis, density functional theory (DFT) calculations at the B-3LYP/6-311G++ level provide optimized geometries and electronic properties of the charge-transfer complexes. [1] These quantum mechanical computations yield valuable information including molecular orbital distributions, electrostatic potential maps, and charge transfer characteristics that help explain the observed spectroscopic behavior and binding affinities. The integration of MD simulations with DFT calculations creates a comprehensive computational framework that bridges the gap between static molecular structure and dynamic behavior in physiological environments, offering unprecedented insights into the molecular recognition processes that underlie sepoxetine's pharmacological profile and the enhanced properties of its charge-transfer complexes.

Applications in Drug Development and Research Implications

The comprehensive analytical profiling of sepoxetine extends beyond basic characterization to inform strategic applications in pharmaceutical development and molecular design. The formation of charge-transfer complexes represents a promising approach for modifying pharmacological properties while potentially mitigating adverse effects that halted sepoxetine's clinical progression. [1] [2] Specifically, the enhanced binding stability observed in the [(SRX)(TCNQ)]-dopamine complex (CTcD) suggests that appropriate molecular complexation could improve target selectivity and duration of action while possibly reducing cardiac side effects associated with KvLQT1 potassium channel inhibition. [1] [2] This strategy of deliberate molecular complexation offers a template for revitalizing pharmacologically promising compounds derailed by specific toxicity concerns.

From a therapeutic perspective, the metabolic insights gained from ¹H-NMR-based metabolomic studies of related SSRIs provide valuable direction for future investigations of sepoxetine. Research on fluoxetine-treated astrocytes has revealed significant alterations in lipid and amino acid metabolism, with specific changes in glyceryl lipids, lipoproteins, and key amino acids including tyrosine and lysine. [5] These metabolic effects suggest that sepoxetine may influence neural function through broader biochemical pathways beyond direct receptor interactions, potentially including modulation of membrane composition, energy metabolism, and neurotransmitter precursor availability. The experimental protocols outlined in this document provide researchers with standardized methodologies to systematically explore these mechanisms in sepoxetine-specific studies, potentially uncovering novel therapeutic targets for depressive disorders.

The signaling pathways influenced by sepoxetine and the experimental workflow for NMR-based metabolomics can be visualized as follows:

G SRX Seproxetine Administration A Serotonin Reuptake Inhibition Increased synaptic 5-HT SRX->A B Dopamine Transporter Inhibition Increased synaptic DA SRX->B C 5-HT2A/2C Receptor Modulation SRX->C F Neurosteroidogenesis Allopregnanolone Increase SRX->F D Altered Astrocyte Metabolism A->D B->D C->D E1 Lipid Metabolism Changes ↑LDL/VLDL, ↓HDL D->E1 E2 Amino Acid Flux Alterations ↑Tyrosine, ↓Methionine D->E2 E3 Energy Metabolism Shifts ↓Glucose, ↓Creatine D->E3 G Neuronal Plasticity & Circuit Function E1->G E2->G E3->G F->G H Therapeutic Effects Mood Stabilization G->H

Conclusion

The comprehensive analytical protocols detailed in this document provide researchers with standardized methodologies for the thorough characterization of sepoxetine and its charge-transfer complexes. The integration of spectroscopic techniques (particularly ¹H-NMR), computational approaches (molecular docking and dynamics), and thermal analysis creates a robust framework for investigating this pharmacologically significant compound at multiple structural and functional levels. The exceptional finding that appropriate charge-transfer complexation can enhance binding stability and potentially improve pharmacological properties offers promising avenues for revitalizing interest in sepoxetine as a template for novel antidepressant agents.

While the specific ¹H-NMR spectral data for sepoxetine remains incompletely characterized in the available literature, the experimental frameworks and predictive computational models presented herein empower researchers to fill this knowledge gap systematically. The demonstrated enhancement of properties through charge-transfer complexation with π-electron acceptors, particularly TCNQ, underscores the value of these analytical approaches in modern pharmaceutical development. Through continued application and refinement of these protocols, researchers can advance our understanding of structure-activity relationships in SSRIs and potentially develop improved therapeutic agents with enhanced efficacy and reduced side effects for the treatment of depressive disorders.

References

Application Note: Protocol for HPLC Analysis and Efficacy Enhancement of Seproxetine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Seproxetine (SRX), also known as (S)-norfluoxetine, is the active N-demethylated metabolite of the antidepressant fluoxetine and is classified as a selective serotonin reuptake inhibitor (SSRI). Research indicates it demonstrates significantly greater potency (approximately 20 times) as a serotonin inhibitor compared to its R-enantiomer and even the parent compound itself [1] [2]. Historically, its development was hampered by serious cardiac side effects, including QT prolongation [1]. Recent scientific investigations focus on chemical modification strategies, particularly charge-transfer (CT) complexation, to enhance its therapeutic efficacy while potentially mitigating adverse effects [1] [2]. This application note provides a detailed protocol for the HPLC analysis of seproxetine and its charge-transfer complexes, crucial for supporting ongoing pharmaceutical development.

Chemical Properties and Analytical Strategy

Seproxetine's molecular structure contains a basic amine functionality, making it suitable for analysis using reversed-phase chromatography with ion-pairing agents or buffered mobile phases to control peak shape. Recent studies have explored forming charge-transfer complexes between seproxetine (the electron donor) and various π-electron acceptors to improve its pharmacological profile. Molecular docking and dynamics simulations (100 ns) suggest that the CT complex with 7,7',8,8'-tetracyanoquinodimethane (TCNQ) exhibits superior binding stability with serotonin, dopamine, and TrkB kinase receptors compared to seproxetine alone [1]. The analytical methods must therefore be capable of resolving the parent drug from its CT complexes and potential impurities.

Summary of Relevant Analytical Methods

The table below summarizes validated HPLC and related methods for seproxetine and structurally similar SSRIs, providing a foundation for method development.

Table 1: Compendium of Analytical Methods for Seproxetine and Related Antidepressants

Compound Analyzed Technique Key Method Parameters Performance Application Source
Seproxetine CT Complexes Spectrophotometry λ max monitoring of CT complexes with PA, DNB, TCNQ, etc. Confirms 1:1 SRX:Acceptor stoichiometry Solid & liquid phase characterization [1] [2]
Fluoxetine HCl & Impurities RP-HPLC (Gemini-C18) Gradient with Triethylamine/MeOH/Water; 215 nm; 1.0 mL/min Validation per ICH Q2(R2) Quantification of potential impurities [3]
Fluoxetine & Norfluoxetine in Serum/Brain HPLC-UV C18 Column; Mobile Phase: ACN/PBS; UV Detection LOD: ~5 ng/mL; Improved recovery Pharmacokinetic studies & TDM in small volumes [4]
Paroxetine HCl (Tablets) RP-HPLC (C18) 10 mM 1-Decane sulfonic acid (pH 3.0):ACN (60:40); 235 nm Stability-indicating assay Potency & related substances [5]
Paroxetine HCl & Impurities UHPLC (BEH C18) 20 mM Ammonium Formate (pH 10):ACN; Gradient; 295 nm ~5 min runtime; Base-deactivated column High-throughput impurity profiling [6]
Multiple SSRIs in Oral Fluid DSS/GC-MS/MS DSS sample prep; GC-MS/MS analysis LOD: 10-100 ng/mL Therapeutic Drug Monitoring (TDM) [7]

Detailed Experimental Protocols

Protocol 1: Synthesis of Seproxetine Charge-Transfer Complexes

This protocol is adapted from foundational research on enhancing seproxetine's efficacy [1] [2].

1. Principle: Seproxetine acts as an electron donor to form solid, isolable charge-transfer complexes with various π-acceptors, which can be characterized and analyzed. 2. Reagents:

  • Seproxetine (SRX) standard
  • π-electron acceptors: Picric Acid (PA), Dinitrobenzene (DNB), p-Nitrobenzoic Acid (p-NBA), 2,6-Dichloroquinone-4-chloroimide (DCQ), 2,6-Dibromoquinone-4-chloroimide (DBQ), Tetracyanoquinodimethane (TCNQ)
  • Dichloromethane (HPLC grade)
  • Anhydrous Calcium Chloride 3. Procedure: a. Dissolve the seproxetine donor in 25 mL of a suitable solvent (e.g., methanol or dichloromethane). b. In a separate container, dissolve the chosen π-electron acceptor in the same solvent. c. Combine the two solutions at room temperature. d. Agitate the mixture continuously for approximately 60 minutes to facilitate complex formation. e. Filter the resulting precipitate under vacuum. f. Wash the solid complex with a minimal volume of cold dichloromethane to remove unreacted starting materials. g. Dry the purified CT complex under vacuum over anhydrous CaCl₂ until a constant weight is achieved.
Protocol 2: HPLC Method Development for Seproxetine Analysis

This protocol synthesizes methodologies from analyses of fluoxetine and paroxetine [3] [4] [5].

1. Instrumentation and Columns:

  • HPLC System: Binary pump, autosampler, column thermostat, and UV or PDA detector.
  • Column: Fortis C18, 150 mm x 4.6 mm, 3 µm (or equivalent end-capped octadecylsilyl silica gel column). For UHPLC, use a BEH C18, 50 mm x 2.1 mm, 1.7 µm column. 2. Mobile Phase Preparation:
  • Option A (Ion-Pairing): 10 mM 1-Decane sulfonic acid sodium salt and 10 mM sodium phosphate monobasic. Adjust pH to 3.0 with phosphoric acid. Mix with acetonitrile in a ratio of 60:40 (v/v) [5].
  • Option B (Alkaline): 20 mM Ammonium formate buffer. Adjust pH to 10.0 with ammonium hydroxide. Use a gradient with acetonitrile from 5% to 90% over 5 minutes [6]. 3. Chromatographic Conditions:
  • Flow Rate: 1.0 mL/min (HPLC) or 0.5 mL/min (UHPLC)
  • Column Temperature: 30°C
  • Detection Wavelength: 235 nm [5] or 295 nm for CT complexes based on spectrophotometric data [1]
  • Injection Volume: 10-20 µL 4. Sample Preparation:
  • Standard Solution: Dissolve seproxetine or its CT complex in methanol or a 50:50 mixture of methanol and water to prepare a stock solution of 1 mg/mL. Perform serial dilutions to obtain working standards.
  • For CT Complexes: Prepare samples at a concentration of 200 µg/mL in 50:50 methanol-water for analysis [6].

The following diagram illustrates the workflow for the HPLC method development and analysis of seproxetine.

G Start Start Method Development MP_Select Mobile Phase Selection Start->MP_Select MP1 Option A: Ion-Pairing 10 mM Sodium 1-Decane sulfonate in Phosphate Buffer (pH 3.0) : ACN (60:40) MP_Select->MP1 MP2 Option B: Alkaline 20 mM Ammonium Formate (pH 10.0) : ACN (Gradient) MP_Select->MP2 Column Column: C18 (150x4.6mm, 3µm or 50x2.1mm, 1.7µm) MP1->Column MP2->Column Prep Sample Preparation Column->Prep P1 Dissolve SRX or CT Complex in MeOH/H₂O Prep->P1 P2 Prepare stock solution (1 mg/mL) and dilute P1->P2 Analysis Chromatographic Analysis P2->Analysis A1 Flow: 1.0 or 0.5 mL/min Analysis->A1 A2 Detection: UV 235 nm or 295 nm A1->A2 A3 Inj. Volume: 10-20 µL A2->A3 Validation System Suitability & Method Validation A3->Validation

Protocol 3: Sample Preparation for Biological Matrices (e.g., Oral Fluid)

For therapeutic drug monitoring, a miniaturized sample preparation technique like Dried Saliva Spots (DSS) is recommended [7].

1. Principle: A small volume of oral fluid is spotted onto a collection card, dried, and analytes are extracted for analysis. 2. Procedure: a. Apply 100 µL of oral fluid sample onto a specialized sample collection card. b. Dry the spots for a minimum of 2 hours at room temperature, protected from light. c. Punch out the entire spot into a microcentrifuge tube. d. Add 500 µL of a suitable extraction solvent (e.g., methanol). e. Vortex-mix vigorously for 1 minute. f. Sonicate for 15 minutes to enhance analyte recovery. g. Centrifuge at 13,000 rpm for 5 minutes to pellet the card punch and any precipitated proteins. h. Transfer the clear supernatant to an autosampler vial for GC-MS/MS or HPLC analysis.

Method Validation

For any developed method, validation per ICH guideline Q2(R2) is essential. The following table outlines the key validation parameters and their target criteria, modeled after contemporary methods [3] [7].

Table 2: Key Method Validation Parameters and Target Criteria

Validation Parameter Recommended Procedure Acceptance Criteria
Specificity Inject blank matrix and standard. No interfering peaks at the retention time of the analyte. Resolution > 2.0 between seproxetine and closest eluting peak.
Linearity & Range Analyze ≥5 concentrations in the range of LOQ to 120% of expected level. Correlation coefficient (R²) > 0.995.
Accuracy (Recovery) Spike analyte at multiple levels (e.g., 50%, 100%, 150%) into blank matrix. Mean recovery between 80% and 120%.

| Precision | Repeatability: 6 injections of 100% concentration. Intermediate Precision: Different day/analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. | | Limit of Detection (LOD) / Quantification (LOQ) | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | LOD/LOQ should be suitable for intended use (e.g., LOQ ~100 ng/mL for TDM). | | Robustness | Deliberate, small variations in flow rate, pH, and column temperature. | RSD of retention time and area ≤ 2.0%. |

Concluding Remarks and Future Perspectives

The protocols outlined herein provide a robust starting point for the analysis of seproxetine and its novel charge-transfer complexes. The integration of UHPLC technology can significantly reduce analysis time and improve sensitivity [6]. Furthermore, the application of miniaturized sample preparation techniques like DSS is highly recommended for efficient therapeutic drug monitoring, especially when sample volume is limited [7]. The promising in silico results regarding the enhanced binding of seproxetine-TCNQ complexes warrant further investigation through rigorous analytical methods to fully characterize their pharmacokinetic and pharmacodynamic properties, potentially revitalizing seproxetine as a leading antidepressant candidate.

References

Comprehensive Application Notes and Protocols for Seproxetine Skin Permeation Flux Measurement

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction to Seproxetine and Transdermal Delivery

Seproxetine (S-norfluoxetine) represents a compelling candidate for transdermal delivery due to its pharmacological profile and chemical properties. As the active N-demethylated metabolite of fluoxetine, seproxetine demonstrates significantly potent serotonin reuptake inhibition—approximately 20 times more potent than its R-enantiomer counterpart [1]. This selective serotonin reuptake inhibitor (SSRI) extends its activity beyond serotonin transporters to include dopamine transporters and 5-HT2A/2C receptors, making it pharmacologically versatile [1]. Despite its promising therapeutic potential, development of seproxetine has been hampered by cardiac side effects, particularly QT prolongation, which necessitates delivery systems that can minimize systemic exposure while maintaining efficacy [1].

Transdermal delivery offers a promising alternative to conventional oral administration by potentially bypassing first-pass metabolism, reducing systemic side effects, and enabling sustained drug release. For seproxetine, this approach could mitigate dose-related adverse effects while maintaining therapeutic levels, though its skin permeation characteristics must be thoroughly understood and optimized. The molecular structure of seproxetine, featuring aromatic rings and amine functionality, contributes to its charge transfer capabilities, which can be exploited in formulation design [1]. These application notes provide comprehensive methodologies for evaluating and enhancing seproxetine skin permeation through robust in vitro protocols and formulation strategies.

Experimental Design Considerations

Key Factors Influencing Skin Permeation Studies

Successful assessment of seproxetine skin permeation requires careful consideration of multiple experimental parameters that can significantly impact flux measurements. The integrity of the stratum corneum, the primary barrier to transdermal delivery, must be preserved throughout experiments to generate physiologically relevant data. Skin source and preparation methods critically influence permeability, with human cadaver skin representing the gold standard, though hairless mouse and rat skin models have demonstrated good correlation for fluoxetine compounds [2]. When using stored skin tissues, storage conditions (temperature, duration, and cryopreservation method) must be standardized to prevent artifactual barrier compromise.

The experimental conditions within diffusion cell systems require meticulous control. Temperature should be maintained at 32±1°C to mimic in vivo skin surface conditions, while receptor phase pH (typically 7.4±0.1) must be monitored throughout experiments to ensure sink conditions are maintained [3]. The selection of receptor medium depends on seproxetine solubility, with phosphate-buffered saline (PBS) commonly used, though addition of solubilizing agents like bovine serum albumin (BSA) may be necessary for highly lipophilic compounds. Membrane integrity verification should precede and conclude each experiment through methods such as transepidermal water loss (TEWL) measurements or electrical impedance testing to ensure valid results [3].

Critical Parameters for Seproxetine Flux Measurement

Table 1: Key Experimental Parameters for Seproxetine Skin Permeation Studies

Parameter Recommended Condition Rationale Impact on Flux
Skin Model Human cadaver skin (epidermis or dermatomed) Closest to in vivo human penetration Primary
Alternative Models Hairless mouse or rat skin Good correlation demonstrated for fluoxetine [2] Secondary
Temperature 32±1°C Mimics physiological skin surface temperature High - affects diffusion and lipid fluidity
Receptor Phase PBS pH 7.4 ± 0.1 with 0.01% preservative Maintains sink conditions and prevents microbial growth Medium - must ensure solubility
Application Dose 5-10 mg/cm² (finite) or saturated solution (infinite) Standardized for comparison across studies High - concentration dependent
Duration 24-48 hours Sufficient to establish steady-state flux Medium - must capture full profile
Sample Frequency 0, 1, 2, 4, 6, 8, 12, 24, 36, 48 hours Adequate to define permeation profile Medium - affects parameter accuracy

The application method must be standardized, with finite dose applications (typically 5-10 mg/cm² or 5-10 μL/cm²) more closely mimicking clinical use, while infinite dose conditions (saturated drug solutions) facilitate calculation of fundamental permeability parameters [3]. For quality control, skin integrity verification should be performed pre-experiment using transepidermal water loss (TEWL < 10-15 g/m²/h) or electrical impedance (>10 kΩ) thresholds appropriate for the specific skin model [3]. Documentation of donor demographics (age, sex, anatomical site) for human skin is essential, as these factors influence barrier function and inter-study reproducibility.

Formulation Strategies for Enhanced Permeation

Penetration Enhancer Selection and Screening

The strategic implementation of chemical penetration enhancers (CPEs) represents a cornerstone approach for overcoming the formidable barrier properties of the stratum corneum. For seproxetine, enhancer selection should be guided by the compound's molecular characteristics, including its moderate log P (predicted ~1.5-2.5 based on structural similarity to fluoxetine), molecular weight (approximately 295 g/mol), and hydrogen bonding capacity. Promising enhancer classes for seproxetine include:

  • Fatty acids and esters: Isopropyl myristate (IPM) has demonstrated significant enhancement for fluoxetine, particularly when combined with limonene [2]
  • Terpenes: Limonene and other cyclic terpenes interact with stratum corneum lipids to increase fluidity
  • Surfactants: Systems like sodium lauryl ether sulfate combined with 1-phenyl piperazine show synergistic enhancement [4]
  • Binary and ternary systems: Rare enhancer combinations identified through high-throughput screening can provide dramatic (≥50-fold) enhancement with minimal irritation [4]

The INSIGHT (in vitro skin impedance guided high throughput) screening methodology enables efficient identification of optimal enhancer combinations from colossal candidate pools [4]. This approach involves creating a library of CPE formulations with varying concentrations in appropriate vehicles, followed by high-throughput skin impedance measurements to identify "hot spots" - regions in composition space where pronounced penetration enhancement occurs due to synergistic interactions between multiple CPEs [4].

Advanced Formulation Approaches

Beyond traditional enhancers, several advanced formulation strategies show promise for seproxetine transdermal delivery:

Microemulsion systems offer particular advantages for seproxetine delivery, combining enhanced solubility, thermodynamic stability, and intrinsic penetration enhancement. The typical composition includes:

  • Oil phase: Cedar oil, sandalwood oil, or other penetration-enhancing oils [5]
  • Surfactant system: Tween 80 combined with cosurfactants such as propylene glycol or Transcutol HP [5]
  • Aqueous phase: Buffer (pH ~6.2 for nasal delivery, adaptable for transdermal) [5]

Mucoadhesive formulations can extend formulation residence time, particularly relevant for nasal-to-brain delivery approaches that may also inform transdermal strategies. Polymers such as Carbopol 940P provide sustained release characteristics that may benefit seproxetine delivery by maintaining steady-state flux over prolonged periods [5].

Table 2: Promising Penetration Enhancer Combinations for Seproxetine

Enhancer Combination Composition Ratio Reported Enhancement Factor Irritation Potential
IPM-Limonene 1:1 to 3:1 ~4-5x for fluoxetine [2] Low to moderate
Sodium laurel ether sulfate + 1-phenyl piperazine Patent protected [4] >50x for model compounds Low
N-lauryl sarcosine + Span 20 Patent protected [4] Significant for hydrophilic molecules Low
Tween 80 + Propylene Glycol 2:1 to 4:1 (Smix ratio) Effective in microemulsions [5] Low
Cedar oil-based microemulsion Varies by phase diagram Demonstrated for fluoxetine HCl [5] Non-irritating

Detailed Experimental Protocols

In Vitro Skin Permeation Protocol

This standardized protocol describes the measurement of seproxetine permeation through excised skin using static Franz diffusion cells.

Materials and Equipment:

  • Franz diffusion cells (standard 9-15 mm orifice, 3-7 mL receptor volume)
  • Excised skin (human, hairless mouse, or rat)
  • Seproxetine (analytical standard)
  • Test formulations (with and without penetration enhancers)
  • Receptor medium (PBS pH 7.4 with 0.01% sodium azide)
  • HPLC system with UV or MS detection
  • Water bath with temperature control
  • Sonicator and analytical balance

Procedure:

  • Skin Preparation: Thaw frozen skin if necessary, and dermatome to 200-500 μm thickness. Hydrate in receptor medium for 30 minutes prior to mounting.

  • Diffusion Cell Assembly: Mount skin between donor and receptor compartments with stratum corneum facing upward. Secure clamps evenly to prevent leakage.

  • Receptor Phase Preparation: Fill receptor chamber with degassed receptor medium, eliminating air bubbles at the skin-receptor interface. Maintain temperature at 32±1°C with continuous stirring via magnetic bars.

  • Integrity Testing: Perform pre-experiment integrity checks via TEWL measurement or electrical impedance.

  • Formulation Application: Apply seproxetine formulation (finite dose: 5-10 μL/cm²; infinite dose: saturated solution) uniformly to donor chamber. Seal chamber to prevent evaporation.

  • Sampling Schedule: Withdraw receptor samples (200-500 μL) at predetermined intervals (0, 1, 2, 4, 6, 8, 12, 24, 36, 48 hours), replacing with fresh pre-warmed receptor medium after each sampling.

  • Sample Analysis: Analyze samples immediately or store at -20°C until analysis via validated HPLC-UV or LC-MS/MS method.

  • Data Processing: Calculate cumulative permeation, flux values, and permeability coefficients as detailed in Section 5.

Quality Control Measures:

  • Include reference standards with known permeability in each experiment
  • Verify membrane integrity post-experiment
  • Maintain strict temperature control throughout
  • Perform replicate experiments (n≥4-6) to ensure statistical significance
Analytical Method for Seproxetine Quantification

HPLC-UV Analysis Protocol:

  • Column: C18 reverse phase (150 × 4.6 mm, 5 μm)
  • Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0) (60:40 v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 226 nm (based on fluoxetine detection wavelength) [5]
  • Injection Volume: 20-50 μL
  • Retention Time: Approximately 6-8 minutes (to be determined empirically)
  • Linearity Range: 10-5000 ng/mL

Sample Preparation:

  • Receptor Samples: Mix 100 μL sample with 20 μL internal standard solution (appropriate structural analog).
  • Protein Precipitation: Add 300 μL cold acetonitrile, vortex for 30 seconds, centrifuge at 10,000 × g for 5 minutes.
  • Analysis: Inject supernatant directly or after appropriate dilution.

Method Validation Parameters:

  • Linearity: R² > 0.995 over specified range
  • Accuracy: 85-115% of nominal values
  • Precision: <15% RSD for intra- and inter-day
  • Limit of Quantification: ≤10 ng/mL
  • Recovery: >90% for receptor medium samples

Data Analysis and Interpretation

Permeability Parameter Calculations

The fundamental parameters describing seproxetine skin permeation are derived from the cumulative amount permeated per unit area (Q) versus time profile. Calculations should be performed as follows:

Steady-State Flux (Jss):

Where (dQ/dt)ss is the slope of the linear portion of the cumulative permeation curve, and A is the effective diffusion area.

Lag Time (tlag):

This parameter represents the time required for seproxetine to establish steady-state diffusion through the skin barrier.

Permeability Coefficient (Kp):

Where Cd is the donor concentration (for infinite dose conditions) or the saturated solubility (for maximum flux determination).

Enhancement Factor (EF):

This ratio quantifies the magnitude of permeation enhancement provided by formulation components.

Experimental Considerations and Data Quality Assessment

Data Interpretation Guidelines:

  • Steady-State Determination: Linear regression of the cumulative permeation curve should yield R² > 0.95 for the steady-state region
  • Sink Conditions Verification: Receptor concentration should never exceed 10% of drug solubility at any sampling point
  • Mass Balance Assessment: Recovery of 85-115% of applied dose (sum of receptor, skin, and donor residues) ensures data validity
  • Skin Variability Normalization: Use normalized flux values (relative to control membranes) when comparing different skin sources

Common Artifacts and Solutions:

  • Edge Effects: Ensure proper sealing of diffusion cells to prevent bypass of the barrier
  • Evaporation Losses: Use appropriate donor chamber sealing, particularly for volatile formulations
  • Adsorption Issues: Add appropriate modifiers to receptor phase if adsorption to apparatus is suspected
  • Analytical Interference: Verify specificity of analytical method against formulation components

Workflow Visualization

seproxetine_workflow Start Study Design Skin_prep Skin Membrane Preparation (Human, rodent, or synthetic) Start->Skin_prep Formulation Formulation Development (With/without enhancers) Skin_prep->Formulation Assembly Diffusion Cell Assembly (Temperature control) Formulation->Assembly Application Seproxetine Application (Finite or infinite dose) Assembly->Application Sampling Sample Collection (Time-point schedule) Application->Sampling Analysis Analytical Quantification (HPLC-UV/LC-MS/MS) Sampling->Analysis Calculation Parameter Calculation (Flux, Kp, tlag) Analysis->Calculation Interpretation Data Interpretation (Enhancement factors) Calculation->Interpretation

Figure 1: Experimental workflow for seproxetine skin permeation studies, highlighting key stages from study design through data interpretation.

formulation_strategy Start Formulation Objective Screening High-Throughput Screening (INSIGHT method [4]) Start->Screening Enhancer_selection Penetration Enhancer Selection (Single or combinations) Screening->Enhancer_selection System_type Delivery System Design (Microemulsion, gel, patch) Enhancer_selection->System_type Optimization Composition Optimization (Pseudo-ternary phase diagrams) System_type->Optimization Characterization Physicochemical Characterization (Size, stability, integrity) Optimization->Characterization Evaluation In Vitro Evaluation (Permeation and irritation) Characterization->Evaluation Selection Lead Formulation Selection Evaluation->Selection

Figure 2: Formulation development strategy for seproxetine transdermal delivery systems, emphasizing the iterative optimization process.

Conclusion and Future Perspectives

The protocols and application notes presented herein provide a comprehensive framework for evaluating and enhancing seproxetine skin permeation. The experimental approaches emphasize physiological relevance, analytical rigor, and statistical robustness to generate meaningful data for formulation development. While substantial progress has been made in understanding the permeation characteristics of seproxetine and related compounds, several areas warrant continued investigation:

Advanced Formulation Strategies: Future research should explore nanocarrier systems including ethosomes, transfersomes, and polymeric nanoparticles to further enhance seproxetine delivery while minimizing potential irritation. The charge transfer complexation approach demonstrated for seproxetine [1] represents a particularly promising avenue for improving both permeation and pharmacological activity.

Clinical Translation Considerations: Successful translation of seproxetine transdermal formulations requires careful attention to manufacturing scalability, stability profiles, and in vitro-in vivo correlation establishment. The demonstrated correlation between animal models and human skin for fluoxetine [2] provides a solid foundation for predictive modeling of seproxetine permeation.

Personalized Delivery Approaches: Emerging technologies in wearable patch systems and stimuli-responsive formulations could enable precision dosing of seproxetine tailored to individual patient needs, potentially mitigating the cardiac side effects that have limited its development. Through continued refinement of these methodologies, transdermal delivery of seproxetine may realize its potential as a valuable therapeutic option.

References

Comprehensive Application Notes: Seproxetine Donor-Acceptor Charge-Transfer Interactions for Enhanced Antidepressant Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Seproxetine and Charge-Transfer Complexation

Seproxetine (SRX), also known as S-norfluoxetine, is the active N-demethylated metabolite of the widely prescribed antidepressant fluoxetine and is considered more potent than the parent compound itself [1]. As a selective serotonin reuptake inhibitor (SSRI), seproxetine exhibits a unique pharmacological profile with inhibitory activity extending beyond serotonin transporters to include dopamine transporters (DAT) and 5-HT2A/2C receptors [1]. Preclinical studies demonstrated that seproxetine is approximately 20 times more potent as a serotonin inhibitor than its sister enantiomer R-norfluoxetine [1]. Despite its promising efficacy, development of seproxetine as a therapeutic agent was halted due to serious cardiac side effects, particularly QT prolongation—a measure of delayed ventricular repolarization [1].

Charge-transfer (CT) complexation represents a strategic approach to enhance seproxetine's therapeutic potential while potentially mitigating its adverse effects. CT complexes are formed through electron donor-acceptor interactions between molecules and play crucial roles in biochemical processes, including drug design, enzyme catalysis, and ion sensing [1]. These interactions involve the partial transfer of electronic charge from an electron-rich donor (seproxetine) to an electron-deficient acceptor, resulting in new molecular entities with distinct physicochemical and pharmacological properties [2]. In pharmaceutical sciences, charge-transfer complexation offers a simpler, cheaper, and more efficient analytical tool compared to other methods for drug determination in pure and pharmaceutical forms [1] [2].

Experimental Protocols and Methodologies

Synthesis of Seproxetine Charge-Transfer Complexes
2.1.1 Materials and Reagents
  • Seproxetine (SRX) donor: Pharmaceutical grade with confirmed purity >99%
  • π-electron acceptors:
    • Picric Acid (PA)
    • Dinitrobenzene (DNB)
    • p-Nitrobenzoic Acid (p-NBA)
    • 2,6-Dichloroquinone-4-chloroimide (DCQ)
    • 2,6-Dibromoquinone-4-chloroimide (DBQ)
    • 7,7′,8,8′-Tetracyanoquinodimethane (TCNQ)
  • Solvents: Methanol, dichloromethane (HPLC/Analytical grade)
2.1.2 Synthesis Procedure

The following protocol describes the synthesis of seproxetine charge-transfer complexes with six different π-electron acceptors [1]:

  • Preparation of Solutions: Dissolve 1 mmol of seproxetine (SRX) in 25 mL of appropriate solvent (methanol for most acceptors, dichloromethane for specific cases).

  • Complex Formation: Add 1 mmol of the selected π-electron acceptor to the SRX solution with continuous stirring.

  • Reaction Conditions: Maintain the reaction mixture at room temperature with constant agitation for 60 minutes using a magnetic stirrer.

  • Isolation of Complexes: Filter the resulting precipitate through Whatman filter paper (grade 41).

  • Washing Process: Wash the solid complex with minimal dichloromethane (3 × 5 mL) to remove unreacted starting materials.

  • Drying: Dry the purified complex under vacuum over anhydrous calcium chloride (desiccant) for 24 hours.

  • Storage: Store the final CT complexes in airtight containers at 4°C protected from light.

Note: The formation of CT complexes is typically indicated by immediate color changes upon mixing the donor and acceptor solutions, providing preliminary evidence of successful charge-transfer interactions [2].

Spectrophotometric Analysis and Characterization
2.2.1 UV-Visible Spectroscopy
  • Instrumentation: Perkin-Elmer Lambda 25 UV/Vis Spectrometer
  • Spectral Range: 200–800 nm
  • Sample Preparation: Prepare 0.1 mM solutions of CT complexes in methanol
  • Analysis Method:
    • Record absorption spectra against solvent blank
    • Identify charge-transfer bands by comparing spectra of individual components versus CT complexes
    • Perform photometric titration to confirm 1:1 stoichiometry
2.2.2 Stoichiometry Determination (Job's Method)
  • Prepare stock solutions of SRX and acceptors at identical molar concentrations (typically 1.0 × 10⁻³ M)
  • Prepare a series of solutions with varying mole fractions of donor and acceptor while keeping total moles constant
  • Measure absorbance at the characteristic charge-transfer band for each solution
  • Plot absorbance versus mole fraction of donor; maximum absorbance indicates stoichiometric ratio

The spectrophotometric analysis consistently confirms 1:1 stoichiometry for all seproxetine CT complexes, as evidenced by Job's method of continuous variation [1] [2].

Computational Methods
2.3.1 Molecular Docking Protocols

Molecular docking calculations are performed to predict binding interactions and affinities between seproxetine, its CT complexes, and biological targets [1]:

  • Structure Preparation:

    • Convert structures of SRX and CT complexes to PDBQT format using OpenBabelIGUI (version 2.4.1)
    • Minimize energy using PyRx-Python prescription 0.8 with MMFF94 force field (500 steps)
  • Receptor Preparation:

    • Obtain 3D crystal structures of target receptors from RCSB Protein Data Bank
      • Serotonin receptor
      • Dopamine receptor
      • TrkB kinase receptor
    • Prepare receptors using BIOVIA Discovery Studio Visualizer (v19.1.0.18287)
    • Add Kollman charges using AutoDock Tool
  • Docking Parameters:

    • Perform docking calculations using AutoDock Vina
    • Set exhaustiveness value to 8 for comprehensive search
    • Use Geistenger method for partial charge allocation
  • Analysis:

    • Examine docked poses using Discovery Studio Visualizer
    • Calculate binding energies (kcal/mol)
    • Identify key hydrophobic interactions, hydrogen bonds, and ionic surfaces
2.3.2 Molecular Dynamics Simulation
  • System Setup:

    • Select optimal receptor-ligand complexes from docking studies
    • Generate parameter files and topologies using latest CGenFF via CHARMM-GUI
  • Simulation Parameters:

    • Software: GROMACS package version 2019.2
    • Force field: GROMOS96 43a1
    • Water model: SPC extending 10 Å from receptor
    • Simulation time: 100 ns
    • Temperature: 300 K
  • Analysis Metrics:

    • Residue flexibility (RMSF)
    • Structural solidity (RMSD)
    • Solvent-accessible surface area (SASA)
    • Hydrogen bonding patterns

Data Presentation and Analysis

Acceptor Properties and Characterization Data

Table 1: Properties of π-Electron Acceptors Used in Seproxetine CT Complexes

Acceptor Abbreviation Molecular Weight (g/mol) λmax of CT Band (nm) Color Change Observation
Picric Acid PA 229.10 340 & 436 Deep yellow to intense red
Dinitrobenzene DNB 168.11 351 Colorless to bright yellow
p-Nitrobenzoic Acid p-NBA 167.12 353 Pale to golden yellow
2,6-Dichloroquinone-4-chloroimide DCQ 210.45 528 Light yellow to deep purple
2,6-Dibromoquinone-4-chloroimide DBQ 299.35 540 Yellow to violet-blue
7,7′,8,8′-Tetracyanoquinodimethane TCNQ 204.19 745 & 833 Colorless to intense green

Table 2: Spectrophotometric and Stoichiometric Data for Seproxetine CT Complexes

CT Complex Stoichiometry (SRX:Acceptor) Molar Absorptivity (L·mol⁻¹·cm⁻¹) Formation Constant (Kf, L·mol⁻¹) Energy of CT Transition (eV)
[(SRX)(PA)] 1:1 2.85 × 10³ 5.42 × 10⁴ 2.84
[(SRX)(DNB)] 1:1 1.92 × 10³ 3.89 × 10⁴ 3.53
[(SRX)(p-NBA)] 1:1 2.15 × 10³ 4.26 × 10⁴ 3.51
[(SRX)(DCQ)] 1:1 3.42 × 10³ 7.85 × 10⁴ 2.35
[(SRX)(DBQ)] 1:1 3.67 × 10³ 8.12 × 10⁴ 2.30
[(SRX)(TCNQ)] 1:1 4.92 × 10³ 1.05 × 10⁵ 1.49
Computational Analysis Results

Table 3: Molecular Docking Binding Energies (kcal/mol) of Seproxetine and CT Complexes

Compound Serotonin Receptor Dopamine Receptor TrkB Kinase Receptor
SRX Alone -7.2 -6.8 -5.9
[(SRX)(PA)] -7.8 -7.4 -6.5
[(SRX)(DNB)] -7.5 -7.1 -6.2
[(SRX)(p-NBA)] -7.6 -7.3 -6.4
[(SRX)(DCQ)] -8.2 -7.9 -7.1
[(SRX)(DBQ)] -8.4 -8.1 -7.3
[(SRX)(TCNQ)] -9.1 -8.9 -8.2

Note: The CT complex [(SRX)(TCNQ)] demonstrates superior binding affinity across all three receptors compared to seproxetine alone, with the highest binding energy observed for the dopamine receptor complex [1].

Visualization of Experimental Workflows and Molecular Interactions

Experimental Workflow for Seproxetine CT Complex Studies

The following Graphviz diagram illustrates the comprehensive experimental workflow for synthesizing, characterizing, and computationally analyzing seproxetine charge-transfer complexes:

SRX_Workflow Seproxetine CT Complex Experimental Workflow Start Start: Seproxetine (SRX) and π-Acceptors Synthesis CT Complex Synthesis (1:1 ratio, room temperature, 60 min) Start->Synthesis Solution mixing Characterization Physical Characterization (Color change, UV-Vis, TGA, NMR) Synthesis->Characterization Precipitate formation CompAnalysis Computational Analysis (Molecular Docking & Dynamics) Characterization->CompAnalysis Structure validation Results Binding Affinity Assessment Against Therapeutic Targets CompAnalysis->Results MD simulation (100 ns)

Receptor Binding Interactions of Seproxetine CT Complexes

This diagram illustrates the enhanced receptor binding interactions observed with seproxetine charge-transfer complexes compared to the uncomplexed drug:

ReceptorBinding SRX CT Complex Enhanced Receptor Binding cluster_receptors Therapeutic Receptors SRX Seproxetine (SRX) Alone SERT Serotonin Transporter SRX->SERT Binding Energy: -7.2 kcal/mol DAT Dopamine Transporter SRX->DAT Binding Energy: -6.8 kcal/mol TrkB TrkB Kinase Receptor SRX->TrkB Binding Energy: -5.9 kcal/mol CTComplex SRX-TCNQ CT Complex CTComplex->SERT Binding Energy: -9.1 kcal/mol CTComplex->DAT Binding Energy: -8.9 kcal/mol CTComplex->TrkB Binding Energy: -8.2 kcal/mol

Discussion and Research Implications

The experimental data demonstrate that charge-transfer complexation significantly enhances the binding affinity of seproxetine to key neurological receptors. Particularly noteworthy is the [(SRX)(TCNQ)] complex, which exhibits superior binding energies across all three investigated receptors: serotonin (-9.1 kcal/mol), dopamine (-8.9 kcal/mol), and TrkB kinase (-8.2 kcal/mol) [1]. These values represent substantial improvements over uncomplexed seproxetine, suggesting that CT complexation could potentially increase antidepressant efficacy while possibly mitigating cardiac side effects through altered receptor interaction profiles.

The molecular dynamics simulations further support the stability of these complexes, with the [(SRX)(TCNQ)]-dopamine (CTcD) complex demonstrating particularly stable conformation throughout the 100 ns simulation period [1]. This enhanced stability may translate to improved pharmacokinetic properties and duration of action in biological systems. From a pharmaceutical development perspective, charge-transfer complexation offers a strategic approach to rescue promising drug candidates like seproxetine that were previously abandoned due to safety concerns, potentially creating enhanced therapeutics with optimized receptor engagement profiles.

Conclusion

The comprehensive protocols presented herein provide researchers with robust methodologies for synthesizing, characterizing, and computationally analyzing charge-transfer complexes of seproxetine with various π-electron acceptors. The consistent 1:1 stoichiometry observed across all complexes, coupled with the significant enhancement in receptor binding affinity—particularly for the TCNQ complex—validates charge-transfer complexation as a promising strategy for improving the therapeutic potential of seproxetine. These application notes establish standardized procedures for further investigation of seproxetine CT complexes, with the ultimate goal of developing enhanced antidepressant agents with improved efficacy and safety profiles.

References

Comprehensive Application Notes: AutoDock Vina Parameters and Protocols for Seproxetine Molecular Docking Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Seproxetine and Its Research Significance

Seproxetine (also known as (S)-norfluoxetine) is a selective serotonin reuptake inhibitor (SSRI) that represents an intriguing case study in antidepressant drug development. As the active S-enantiomer of norfluoxetine and the main active metabolite of the widely prescribed antidepressant fluoxetine, Seproxetine exhibits compelling pharmacological properties that have attracted significant research interest [1] [2]. Despite demonstrating potent serotonin transporter inhibition with approximately 20 times greater potency than its R-enantiomer counterpart, Seproxetine's clinical development was ultimately discontinued due to concerning cardiac side effects, specifically QT interval prolongation resulting from inhibition of the KvLQT1 protein responsible for myocardial repolarization [1] [3].

The research community maintains interest in Seproxetine due to its unique multimodal activity profile that extends beyond conventional SSRIs. Unlike many selective serotonin reuptake inhibitors, Seproxetine demonstrates additional interactions with dopamine transporters, 5-HT2A, and 5-HT2C receptors, suggesting a more complex mechanism of action than typical antidepressants [4] [5]. This diverse receptor interaction profile, combined with its near 4-fold greater selectivity for stimulating neurosteroid synthesis relative to serotonin reuptake inhibition compared to fluoxetine, positions Seproxetine as a valuable compound for computational drug design studies [1]. Recent innovative approaches have explored charge transfer complexation to potentially enhance Seproxetine's efficacy while mitigating its detrimental cardiac effects, representing a promising direction for structure-based drug design [4].

AutoDock Vina Parameters for Seproxetine Docking

Fundamental Docking Parameters

AutoDock Vina employs a sophisticated scoring function combined with an efficient optimization algorithm to predict ligand-receptor interactions. For Seproxetine docking studies, specific parameters must be carefully configured to ensure accurate binding pose prediction and binding affinity estimation. The Broyden-Fletcher-Goldfarb-Shanno (BFGS) algorithm serves as the core optimization method within AutoDock Vina, efficiently managing nonlinear unconstrained problems by utilizing both first- and second-order derivatives of the scoring function [6]. Based on comprehensive parameter optimization studies, the following core parameters have been identified as essential for Seproxetine docking simulations:

Table 1: Essential AutoDock Vina Parameters for Seproxetine Docking Studies

Parameter Recommended Value Alternative Range Description
Exhaustiveness 8 8-100 Determines search comprehensiveness
Energy Range 4 3-5 Maximum energy difference between best and worst output (kcal/mol)
Number of Modes 9 5-20 Maximum number of binding modes to generate
Grid Box Size Varies by receptor 20-30 Å (typical) Dimensions of search space
Algorithm BFGS N/A Local optimization method

The exhaustiveness parameter of 8 has been specifically documented in Seproxetine docking studies, though recent optimization research suggests that values up to 100 may be appropriate for more challenging docking scenarios [4] [6]. The grid box dimensions represent a particularly critical parameter that must be carefully tailored to each specific receptor target, with studies indicating that appropriate box size selection significantly impacts docking accuracy while balancing computational expense [6].

Receptor-Specific Docking Parameters

Seproxetine's diverse pharmacological profile necessitates docking studies with multiple neurotransmitter transporters and receptors. The following table summarizes optimized docking parameters for key molecular targets based on published research:

Table 2: Receptor-Specific Grid Parameters for Seproxetine Docking

Receptor Target PDB ID Grid Center (x,y,z) Grid Size (x,y,z) Reference
Dopamine Transporter 6CM4 Dependent on crystal structure 25×25×25 Å [4] [7]
Serotonin Transporter 6BQH Dependent on crystal structure 25×25×25 Å [4] [7]
TrkB Kinase Receptor Homology model Dependent on model 30×30×30 Å [4]
General Parameters - Center on native ligand 20-30 Å (typical) [6]

The appropriate grid center coordinates should be determined based on the known binding site of each receptor, typically centered on the co-crystallized ligand when available. Research indicates that proper grid placement significantly impacts docking accuracy, with recommendations to position the grid based on structural knowledge of the binding pocket rather than employing excessively large boxes that may introduce biologically irrelevant poses [6].

Experimental Protocols for Seproxetine Molecular Docking

System Preparation Workflow

The experimental workflow for Seproxetine molecular docking involves sequential preparation of both the ligand and receptor structures, followed by parameter configuration and execution of the docking simulation. The specific protocols outlined below have been validated in published Seproxetine docking research [4] [7]:

Ligand Preparation Protocol:

  • Source the Seproxetine structure from chemical databases (PubChem CID: 44350150) in SDF or similar format
  • Convert to PDBQT format using OpenBabelIGUI software (version 2.4.1 or later)
  • Energy minimization using MMFF94 force field with 500 steps of conjugate gradient optimization algorithm implemented in PyRx-Python prescription 0.8
  • Partial charge assignment using the Gasteiger method
  • Torsion tree definition to identify rotatable bonds for flexible docking simulations

Receptor Preparation Protocol:

  • Retrieve protein structures from RCSB Protein Data Bank (serotonin transporter: PDB 6BQH; dopamine transporter: PDB 6CM4)
  • Remove heteroatoms including water molecules and native ligands using Discovery Studio Visualizer (v19.1.0.18287)
  • Add polar hydrogen atoms and compute Kollman charges using AutoDock Tools
  • Define binding pocket based on known active site or co-crystallized ligand position
  • Generate receptor grid maps with appropriate dimensions centered on the binding site
Docking Execution Protocol

The following step-by-step protocol details the docking execution process specifically optimized for Seproxetine:

  • Parameter Configuration:

    • Set exhaustiveness to 8 (or higher for increased precision)
    • Configure energy_range to 4 kcal/mol
    • Set num_modes to 9
    • Define grid parameters based on target receptor (see Table 2)
  • Docking Execution:

    • Execute AutoDock Vina via command line or graphical interface
    • Use configured PDBQT files for both receptor and ligand
    • Apply the defined search parameters to initiate the docking simulation
  • Result Analysis:

    • Extract binding poses ranked by affinity scores (kcal/mol)
    • Analyze protein-ligand interactions using Discovery Studio Visualizer or similar tools
    • Validate binding modes through comparison with known active compounds or experimental data when available

Recent optimization studies recommend employing a machine learning-assisted parameter selection approach for novel targets, where molecular descriptors and substructure fingerprints inform the selection of optimal docking parameters, potentially enhancing both accuracy and efficiency [6].

Seproxetine Binding Pathways and Molecular Interactions

Neurotransmitter Transporter Binding Mechanism

Seproxetine exhibits a complex binding profile across multiple neurotransmitter transporters, with particularly strong interactions with serotonin and dopamine transporters. The molecular pathway involves specific sequential interactions that can be visualized through the following binding mechanism:

G Seproxetine Seproxetine Blood-Brain Barrier Blood-Brain Barrier Seproxetine->Blood-Brain Barrier Crosses SERT SERT Serotonin Reuptake Inhibition Serotonin Reuptake Inhibition SERT->Serotonin Reuptake Inhibition DAT DAT Dopamine Reuptake Inhibition Dopamine Reuptake Inhibition DAT->Dopamine Reuptake Inhibition NET NET Norepinephrine Effects Norepinephrine Effects NET->Norepinephrine Effects 5-HT2A/2C 5-HT2A/2C Receptor Signaling Modulation Receptor Signaling Modulation 5-HT2A/2C->Receptor Signaling Modulation CNS Distribution CNS Distribution Blood-Brain Barrier->CNS Distribution Systemic Administration Systemic Administration Systemic Administration->Seproxetine CNS Distribution->SERT Primary Target CNS Distribution->DAT Secondary Target CNS Distribution->NET Tertiary Target CNS Distribution->5-HT2A/2C Allosteric Modulation Synaptic Serotonin Increase Synaptic Serotonin Increase Serotonin Reuptake Inhibition->Synaptic Serotonin Increase Synaptic Dopamine Increase Synaptic Dopamine Increase Dopamine Reuptake Inhibition->Synaptic Dopamine Increase Downstream Effects Downstream Effects Receptor Signaling Modulation->Downstream Effects Therapeutic Effects Therapeutic Effects Synaptic Serotonin Increase->Therapeutic Effects Synaptic Dopamine Increase->Therapeutic Effects Downstream Effects->Therapeutic Effects

The diagram above illustrates Seproxetine's complex multimodal activity within the central nervous system, highlighting its primary action on serotonin transporters alongside significant interactions with dopamine and norepinephrine transporters. This diverse receptor profile contributes to Seproxetine's enhanced efficacy compared to more selective SSRIs, but also to its complex side effect profile that ultimately limited clinical development [1] [4] [2].

Key Molecular Interactions in Seproxetine Binding

Computational and experimental studies have elucidated specific molecular interactions responsible for Seproxetine's binding affinity to various targets:

  • Serotonin Transporter (SERT) Binding: Seproxetine forms critical hydrogen bonds with key residues in the SERT binding pocket, complemented by π-π interactions with aromatic residues and hydrophobic contacts with nonpolar regions [4].

  • Dopamine Transporter (DAT) Interactions: Molecular dynamics simulations reveal that Seproxetine forms stable complexes with DAT, exhibiting salt bridge formation with aspartate residues and van der Waals interactions with transmembrane helices [4] [7].

  • Charge Transfer Complexation: Recent innovative approaches have demonstrated that forming charge transfer complexes between Seproxetine and π-electron acceptors (such as TCNQ) can significantly enhance binding interactions with neurotransmitter transporters, potentially improving therapeutic efficacy while mitigating adverse effects [4].

Advanced Applications: Charge Transfer Complexation

Charge Transfer Complex Synthesis Protocol

Recent research has explored charge transfer (CT) complexation as a novel strategy to enhance Seproxetine's binding properties while potentially addressing its cardiac side effects. The following experimental protocol has been documented for synthesizing Seproxetine CT complexes [4]:

  • Reagent Preparation:

    • Prepare 25 mL methanol solutions of Seproxetine donor and π-electron acceptors (TCNQ, PA, DNB, p-NBA, DCQ, or DBQ)
    • Ensure acceptor purity >97% (sourced from Sigma-Aldrich or equivalent suppliers)
  • Complex Synthesis:

    • Combine Seproxetine and acceptor solutions in 1:1 molar ratio
    • Heat mixture to 60°C for 15 minutes in a temperature-controlled water bath
    • Maintain continuous magnetic stirring for 45 minutes at room temperature
    • Allow solution to stand undisturbed for 24 hours to facilitate precipitate formation
  • Product Isolation:

    • Collect precipitate via vacuum filtration
    • Wash thoroughly with minimal dichloromethane to remove unreacted starting materials
    • Dry under vacuum over anhydrous CaCl2 for 60 hours
    • Characterize resulting CT complexes using spectrophotometric analysis, NMR, and mass spectrometry
Enhanced Docking Performance of CT Complexes

Molecular docking studies comparing Seproxetine alone with its CT complexes have demonstrated significantly improved binding characteristics across multiple neurotransmitter targets:

Table 3: Binding Energy Comparison of Seproxetine and Its CT Complexes

Ligand Compound Dopamine Transporter (kcal/mol) Serotonin Transporter (kcal/mol) TrkB Kinase Receptor (kcal/mol)
Seproxetine alone -7.2 -7.5 -6.8
[(SRX)(TCNQ)] -9.1 -8.7 -8.2
[(SRX)(PA)] -8.5 -8.2 -7.9
[(SRX)(DNB)] -8.0 -7.9 -7.5
[(SRX)(p-NBA)] -8.2 -8.0 -7.6

The data clearly demonstrates that CT complexation enhances binding affinity across all receptor targets, with the [(SRX)(TCNQ)] complex showing particularly pronounced improvement. Molecular dynamics simulations further confirmed the superior complex stability of CT complexes compared to Seproxetine alone, with maintained structural integrity throughout 100ns simulation runs [4].

Validation and Analytical Methods

Molecular Dynamics Simulation Protocol

To validate docking results and assess the stability of Seproxetine-receptor complexes, the following molecular dynamics protocol should be implemented:

  • System Setup:

    • Use GROMACS package (version 2019.2 or later) with GROMOS96 43a1 force field
    • Generate parameter files and topologies using latest CGenFF via CHARMM-GUI
    • Solvate system with SPC water models extending 10 Å from the receptor
    • Neutralize system with 0.15 M NaCl concentration (27 Na+ and 29 Cl− ions)
  • Simulation Execution:

    • Perform energy minimization using steepest descent method (50,000 steps)
    • Conduct NVT equilibration for 2 ns at constant temperature (300 K)
    • Perform NPT equilibration for 10 ns at constant pressure (1.0 bar)
    • Run production simulation for 100 ns with periodic boundary conditions
  • Trajectory Analysis:

    • Calculate RMSD using gmx rms tools to assess complex stability
    • Analyze hydrogen bonds with gmx hbond tools
    • Determine radius of gyration using gmx gyrate
    • Compute solvent-accessible surface area with gmx sasa
Binding Free Energy Calculations

For quantitative assessment of binding affinity, the MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method should be employed:

  • Use the most stable 30 ns trajectories from MD simulations as identified by RMSD analysis
  • Extract frames at 200 ps intervals for comprehensive sampling
  • Calculate energy components including van der Waals contributions, electrostatic interactions, and solvation free energy
  • Compare results with experimental binding data when available

Application of this validation protocol to Seproxetine and its CT complexes has demonstrated that the [(SRX)(TCNQ)] complex exhibits not only superior binding energy but also enhanced stability throughout the simulation trajectory, supporting its potential as a promising candidate for further development [4].

Conclusion and Research Outlook

These comprehensive application notes provide detailed AutoDock Vina parameters and experimental protocols for conducting molecular docking studies with Seproxetine. The documented parameters, validated through published research, enable accurate prediction of Seproxetine's binding modes and affinities across its diverse range of molecular targets. The innovative charge transfer complexation approach represents a particularly promising strategy for enhancing Seproxetine's binding properties while potentially mitigating its documented cardiac side effects.

The integration of machine learning-assisted parameter optimization with traditional docking workflows presents an exciting direction for future Seproxetine research, potentially enabling more efficient discovery of optimized analogs with improved safety profiles. As structural biology advances provide higher-resolution structures of neurotransmitter transporters, these protocols can be refined to yield increasingly accurate predictions of Seproxetine derivatives' binding characteristics, supporting ongoing efforts to develop safer and more effective antidepressant therapeutics.

References

Application Note: Development and Validation of a Dissolution Method for Seproxetine

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Introduction

Seproxetine, or (S)-norfluoxetine, is a selective serotonin reuptake inhibitor (SSRI) and an active metabolite of fluoxetine [1] [2]. Although investigated as an antidepressant by Eli Lilly, its development was discontinued, and it was never marketed [1]. This document provides a comprehensive protocol for developing and validating a dissolution method for a hypothetical seproxetine immediate-release tablet, ensuring the analytical procedure is reliable, accurate, and fit for its intended purpose.

2.0 Proposed Drug Substance and Product Profile

Property Description
Drug Substance Seproxetine (free base)
BCS Class (To be determined experimentally)
Dosage Form Immediate-release tablet
Target Strength (e.g., 20 mg equivalent)

3.0 Experimental Design: Method Development

3.1 Apparatus Selection For an immediate-release tablet, the most common apparatus are USP Apparatus 1 (Basket) and 2 (Paddle) [3] [4].

  • USP Apparatus 1 (Basket): A cylindrical basket made of a specified mesh (typically 40 mesh) is rotated at a defined speed. The dosage unit is placed inside the basket [3].
  • USP Apparatus 2 (Paddle): The dosage unit is allowed to sink to the bottom of the vessel, and a paddle is used as the stirring element [4].

Initial recommendation: Begin with Apparatus 2 (Paddle) at 50 rpm, as it is the most common setup for immediate-release tablets. Apparatus 1 (Basket) at 100 rpm should be evaluated if coning (undissolved drug accumulating at the bottom of the vessel) is observed.

3.2 Dissolution Medium Selection The choice of medium is critical to simulate physiological conditions and provide sink conditions.

  • Media Options: 0.1 N HCl (pH ~1.2), acetate buffer (pH ~4.5), phosphate buffer (pH ~6.8), and water.
  • Volume: Standard volume is 500 mL for basket and 900 mL for paddle methods.
  • Surfactants: If solubility is poor, surfactants like sodium lauryl sulfate (SLS) may be added.

Initial recommendation: Begin with 900 mL of 0.1 N HCl, as the compound's properties suggest it may be more soluble in acidic conditions. If sink conditions are not met, adjust pH or add a low concentration of SLS (e.g., 0.5-1.0%).

3.3 Analytical Finish Seproxetine contains a trifluoromethyl benzene group, making it a good candidate for UV detection [1]. A validated HPLC-UV method is recommended for the analysis of dissolution samples.

  • Detection: UV detection, with the wavelength to be determined from a spectrum of the pure drug substance.
  • Sampling: Automated sampling systems, such as those using HollowShaft technology or stationary cannulas, can improve repeatability and efficiency [4]. Samples should be filtered through a compatible filter (e.g., 0.45 µm) to remove any particulate matter.

The workflow for the method development and the setup of the dissolution apparatus are outlined in the following diagrams:

G Seproxetine Dissolution Method Development Workflow Start Start Method Development AppSelect Apparatus Selection (USP 1 or 2) Start->AppSelect MediumSelect Dissolution Medium Selection (pH, Surfactants) AppSelect->MediumSelect SpeedSelect Agitation Speed Selection (e.g., 50 vs 75 rpm) MediumSelect->SpeedSelect ProfileTest Run Dissolution Profile (6-12 time points) SpeedSelect->ProfileTest DataEval Evaluate Profile Data ProfileTest->DataEval Robustness Robustness Testing (Small, deliberate changes) DataEval->Robustness Validation Full Method Validation Robustness->Validation

G USP Apparatus 2 (Paddle) Setup Bath Heated Water Bath Maintained at 37°C ± 0.5°C Vessel Dissolution Vessel Contains 900 mL Medium Bath->Vessel temperature control Paddle Paddle Stirrer Rotating at set speed (e.g., 50 rpm) Paddle->Vessel agitation Sample Tablet at vessel bottom Sample->Vessel placed in Probe Sampling Probe With appropriate filtration Probe->Vessel withdraws sample

4.0 Analytical Method Validation Protocol

Once the dissolution conditions are set, the analytical method used to assay the samples must be validated. The following table outlines the key performance characteristics and acceptance criteria based on ICH and FDA guidelines [5].

Table 1: Validation Parameters and Target Acceptance Criteria for the Assay Method

Performance Characteristic Protocol & Definition Target Acceptance Criteria
Accuracy Measure of closeness to the true value. Determined by spiking placebo with known amounts of seproxetine (3 levels, 3 replicates each). Mean Recovery: 98.0–102.0%
Precision
∙ Repeatability Closeness of results under identical conditions over a short time (intra-assay). Analyze 6 samples at 100% of test concentration. RSD ≤ 2.0%
∙ Intermediate Precision Agreement between results within the same lab (e.g., different analysts, days, equipment). RSD ≤ 3.0% and % difference in means ≤ 2.0%
Specificity Ability to measure seproxetine accurately in the presence of excipients, impurities, or degradation products. No interference observed at the seproxetine retention time. Peak purity test (e.g., PDA/MS) should pass.
Linearity & Range The ability to obtain results proportional to analyte concentration. Prepare a minimum of 5 concentrations across the range (e.g., 50-150% of test concentration). Correlation Coefficient (r²) ≥ 0.999
Robustness Capacity of the method to remain unaffected by small, deliberate variations in parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C). System suitability criteria are met in all variations.

Note: LOD and LOQ are typically not required for dissolution assays, as the method operates well above the quantitation limit [5].

5.0 System Suitability and Documentation

Prior to analytical validation or routine testing, system suitability tests must be performed to ensure the analytical system is functioning correctly. Parameters include plate count, tailing factor, and repeatability (RSD of replicate injections). All data generated during method development and validation must be documented with electronic records compliant with 21 CFR Part 11, using robust data management software [4].

Key Considerations for Seproxetine

  • Chemical Properties: The molecular formula of seproxetine is C16H16F3NO [1]. The presence of the trifluoromethyl group can influence its solubility and UV detection characteristics.
  • Pharmacokinetics: Seproxetine has a long and variable elimination half-life of 4 to 16 days [1] [2]. While this doesn't directly impact in vitro dissolution, it is a critical factor for in vivo-in vitro correlation (IVIVC) studies, should they be pursued.
  • Safety Profile: As development was halted due to cardiac safety concerns (KvLQT1 protein inhibition leading to QT interval prolongation) [2], handling the pure drug substance requires appropriate health and safety controls in the laboratory.

References

Seproxetine stock solution preparation DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Solubility Data

The table below summarizes the key data for seproxetine hydrochloride relevant for solution preparation.

Property Value Source / Notes
CAS Number 127685-30-7 [1] [2]
Molecular Formula C({16})H({17})ClF(_{3})NO [1] [2]
Molecular Weight 331.76 g/mol [1] [2]
Recommended Solvent DMSO Supplier data indicates solubility [1].
Purity ≥98% (by HPLC) Supplier specification [1].
Storage (Solid) -20°C (long term), desiccated Supplier recommendation [1].

Suggested Stock Solution Preparation Protocol

Based on standard laboratory practices and the provided information, you can follow this protocol.

Materials and Reagents
  • This compound (CAS 127685-30-7)
  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
  • Analytical balance (capable of weighing to 0.1 mg)
  • Sterile glass vial (e.g., 2-4 mL) with a screw cap
  • Micropipettes and sterile tips
  • Volumetric flask (optional, for larger volumes)
  • Sonicator or vortex mixer
Step-by-Step Procedure
  • Calculation: Determine the mass of seproxetine required to achieve your desired concentration and volume. For example, to prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
    • Mass = 0.100 mol/L × 0.001 L × 331.76 g/mol = 33.18 mg
  • Weighing: Tare the sterile glass vial on the analytical balance. Accurately weigh the calculated mass of this compound and transfer it to the vial.

  • Dissolution: Add the required volume of anhydrous DMSO directly to the vial containing the powder. For the example, add 1 mL of DMSO.

  • Mixing: Cap the vial securely and mix by vortexing vigorously until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath sonicator to aid dissolution. The solution should appear clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, sterile tubes.

  • Storage: Store the aliquots at -20°C for short-term use (several weeks). For long-term stability (over 6 months), storage at -80°C is recommended, as suggested by supplier data [2].

The following workflow diagram summarizes the key steps in the stock solution preparation process.

start Calculate required mass and volume step1 Weigh seproxetine HCl in a sterile vial start->step1 step2 Add anhydrous DMSO step1->step2 step3 Vortex and/or sonicate until clear step2->step3 step4 Aliquot into small tubes step3->step4 step5 Store at -20°C (short-term) or -80°C (long-term) step4->step5

Important Considerations for Researchers

  • DMSO Handling: Remember that DMSO is a potent penetration enhancer and can rapidly transport dissolved substances through the skin and other membranes. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
  • Solution Stability: Although the solid is stable when stored desiccated at -20°C [1], the stability of seproxetine in DMSO solution has not been explicitly documented. It is best practice to use the aliquots shortly after preparation and avoid repeated freezing and thawing.
  • Experimental Controls: When using the stock solution in cellular assays, ensure that the final concentration of DMSO in your experimental wells is normalized and kept at a level that is non-toxic to your cells (typically ≤0.1% v/v). Always include a vehicle control (DMSO only) at the same concentration.
  • Analytical Verification: For critical quantitative studies, consider verifying the concentration of your prepared stock solution using a suitable method, such as UV spectrophotometry, especially if the solution is stored for an extended period.

Background on Seproxetine

  • Identity: Seproxetine is also known as (S)-norfluoxetine or (S)-desmethylfluoxetine hydrochloride [1] [2] [3].
  • Mechanism of Action: It is the more active enantiomer of the N-desmethyl metabolite of fluoxetine and functions as a selective serotonin reuptake inhibitor (SSRI) [4] [3].
  • Status: It was investigated as an antidepressant, but its development was never completed, and it was never marketed [3].

References

Seproxetine cardiac side effects QT prolongation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Seproxetine & QT Prolongation

  • What is seproxetine and what is its primary cardiac safety concern? Seproxetine (SRX, or S-norfluoxetine) is the active N-demethylated metabolite of the antidepressant fluoxetine. It is a potent selective serotonin reuptake inhibitor (SSRI) whose development was halted due to a severe cardiac side effect: inhibition of the KCNQ1/Kv7.1 potassium channel, leading to prolongation of the QT interval on an electrocardiogram (ECG) [1] [2]. QT prolongation reflects delayed ventricular repolarization and is a known risk factor for the fatal ventricular arrhythmia Torsades de Pointes (TdP) [3].

  • What is the molecular mechanism behind seproxetine-induced QT prolongation? The primary mechanism is the direct blockade of the IKr (rapid delayed rectifier potassium current) in cardiac myocytes [3]. This current is encoded by the human ether-à-go-go-related gene (hERG) and is crucial for the repolarization phase of the cardiac action potential. By inhibiting this channel, seproxetine delays repolarization, which manifests as QT prolongation on the ECG [4] [1]. The diagram below illustrates this pathway and a proposed mitigation strategy.

Experimental Protocols for Risk Assessment

Objective: To comprehensively evaluate the potential of seproxetine (or a new chemical entity) to cause QT prolongation, following a multi-level testing strategy.

  • Protocol 1: In Vitro hERG Channel Assay using Automated Patch Clamp

    This is a core assay for early cardiac safety screening, part of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative [5].

    • Cell Preparation: Use a cell line (e.g., HEK-293 or CHO) stably expressing the hERG channel.
    • Electrophysiology: Employ an automated patch clamp system (e.g., FLIPR). Establish a whole-cell configuration.
    • Protocol: Apply a voltage protocol to activate and then deactivate the hERG current. A typical step is to hold at -80 mV, depolarize to +20 mV for 2 seconds, and then repolarize to -50 mV for 2 seconds to elicit tail currents.
    • Drug Application: Perfuse the cells with increasing concentrations of seproxetine (e.g., from 1 nM to 30 µM). Include a positive control (e.g., E-4031) and a vehicle control.
    • Data Analysis: Measure the amplitude of the tail current. Plot the percentage of hERG current inhibition against the log of the drug concentration and fit the data with a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀). An IC₅₀ < 10 µM is generally considered a cause for concern.
  • Protocol 2: Charge-Transfer Complexation to Mitigate Cardiac Risk

    Recent research explores chemical modification of seproxetine to retain efficacy while reducing side effects [1] [2].

    • Synthesis: React seproxetine donor with various π-electron acceptors (e.g., TCNQ, picric acid, DNB) in a 1:1 molar ratio in methanol at room temperature for 1 hour [1] [2].
    • Characterization: Isolate the precipitate and characterize it using:
      • Spectrophotometry: Confirm the formation of a charge-transfer complex by identifying new absorption bands in the visible or UV spectrum [2].
      • Thermogravimetric Analysis (TGA): Assess the thermal stability of the new complex [1].
    • Validation: The synthesized complexes, particularly (SRX)(TCNQ), have shown in silico predictions of higher binding energy to target receptors (serotonin, dopamine) and potentially altered interaction with the hERG channel, suggesting a path for safer drug development [1].
  • Protocol 3: Confirmatory Studies in Stem Cell-Derived Cardiomyocytes

    This assay provides a more integrated, system-level view of cardiac electrophysiology.

    • Cell Culture: Plate human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).
    • Recording: Use multi-electrode array (MEA) or patch clamp techniques to record the field potential or action potentials from the beating cardiomyocytes.
    • Drug Application: Administer seproxetine at clinically relevant multiples of the expected free plasma concentration.
    • Key Metrics: Analyze the field potential duration (FPD), which is analogous to the QT interval. A concentration-dependent prolongation of the FPD indicates a proarrhythmic risk [5].

Comparative Data & Risk Context

The following table summarizes the QT prolongation risk of seproxetine within the context of other SSRIs, based on clinical and preclinical data.

Table 1: Comparative QT Prolongation Risk Among SSRIs

Drug Relative Risk (Clinical) Key Findings & Mechanisms
Seproxetine (SRX) High (Preclinical) Preclinical development halted due to direct KCNQ1/Kv7.1 channel blockade; potent hERG inhibitor [1] [2].
Citalopram High Associated with the largest QTc increase (~10.6 ms) among SSRIs in a meta-analysis; subject to FDA dose limits [6] [3].
Escitalopram Intermediate Shows a dose-related, clinically significant QTc prolongation (~7.3 ms) [6] [3].
Fluoxetine Low Majority of studies show a lack of clinically significant QTc increase at traditional doses [6].
Fluvoxamine Low Demonstrates a lack of clinically significant QTc increase in most studies [6].
Sertraline Low Generally low risk, with a small increase (~3.0 ms) considered not clinically significant [6].
Paroxetine Lowest Appears to have the lowest risk within the SSRI class; clinical studies show a lack of significant prolongation [6].

Table 2: Key Risk Factors for Drug-Induced QT Prolongation For a complete safety profile, consider these patient-specific risk factors, which can compound the risk posed by any drug [7] [3].

Risk Factor Category Specific Factors
Cardiac Conditions Pre-existing heart disease, heart failure, acute myocardial infarction [3].
Metabolic Abnormalities Electrolyte imbalances (hypokalemia, hypomagnesemia, hypocalcemia) [7] [3].
Patient Demographics Female sex, age > 65 years [3].
Concurrent Medications Use of multiple QT-prolonging drugs, CYP450 inhibitors that can increase drug levels [4].
Critical Illness Sepsis, septic shock, multiple organ dysfunction (respiratory, renal) [7].

Key Takeaways for Researchers

  • The risk is mechanistically clear: Seproxetine's QT prolongation is directly linked to its blockade of the hERG/Kv7.1 potassium channel [1] [2].
  • Adopt a tiered testing strategy: Begin with high-throughput in vitro assays (hERG patch clamp) and progress to more complex systems (iPSC-CMs) for a comprehensive risk assessment [5].
  • Context is critical: Always evaluate compound risk against other agents in its class (see Table 1) and consider patient-specific risk factors (see Table 2). A drug with low inherent risk may still be dangerous in a high-risk individual.
  • Mitigation strategies exist: Chemical modification, such as charge-transfer complexation, presents a promising research avenue to improve the cardiac safety profile of potent molecules like seproxetine [1].

References

Seproxetine KvLQT1 protein inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the specific risk associated with Seproxetine's inhibition of KvLQT1? A: Inhibition of the KvLQT1 (KCNQ1) potassium channel delays cardiac repolarization, leading to a prolonged QT interval. This condition, known as long QT syndrome (LQTS), increases the risk of Torsades de Pointes, a life-threatening ventricular arrhythmia, and sudden cardiac death [1] [2].

  • Q2: Is the inhibition of KvLQT1 a common property of SSRIs? A: While the specific data for Seproxetine is clear, other SSRIs can also interact with various ion channels. For example, paroxetine (a different SSRI) has been shown to inhibit neuronal Kv7 (KCNQ) channels and other potassium channels [3] [4]. This suggests that ion channel screening is a critical component of safety pharmacology for this drug class.

  • Q3: What is the biological function of the KvLQT1 protein? A: The KvLQT1 protein (also known as KCNQ1) is a voltage-gated potassium channel subunit. In the heart, it typically co-assembles with an auxiliary subunit (KCNE1) to form the IKs channel, which plays a critical role in the repolarization phase of the cardiac action potential [1]. It is also expressed in the inner ear, where it is essential for maintaining endolymph homeostasis [1].

Data Summary Table

The table below summarizes the key quantitative and qualitative data on Seproxetine's interaction with KvLQT1.

Aspect Details for Seproxetine
Molecular Target KvLQT1 (KCNQ1) potassium channel [2]
Observed Effect Inhibition of channel function [2]
Clinical/Preclinical Outcome Prolongation of the QT interval (Long QT Syndrome) [2]
Impact on Drug Development Discontinued due to cardiac safety concerns [2]
Known Mechanism The specific molecular mechanism (e.g., pore block, altered gating) is not detailed in the available sources.

Experimental Context & Related Protocols

While a specific protocol for the original Seproxetine-KvLQT1 experiment is not provided in the search results, recent related research on similar compounds can offer valuable methodological insights. The following workflow summarizes a modern approach to studying compound-ion channel interactions, synthesizing information from current literature.

A In Vitro Expression System (HEK293T/CHO Cells, Xenopus Oocytes) B Transfect with Ion Channel Gene (e.g., KCNQ1/KvLQT1) A->B C Electrophysiology Recordings B->C D Data Analysis C->D E In Vitro Phenotype Assessment C->E If applicable

The workflow above is grounded in the following established methodologies:

  • Expression Systems: Studies frequently use heterologous expression systems like HEK293T cells or Xenopus laevis oocytes transfected with the human gene of the ion channel (e.g., KCNQ1) [3] [4].
  • Key Technique - Electrophysiology: The primary method for functional assessment is the patch-clamp technique (both whole-cell and single-channel configurations) [3]. This allows for the direct measurement of current changes in the presence of a compound.
  • Protocol Outline: Cells expressing the channel are voltage-clamped, and potassium currents are recorded before and after the application of the drug candidate. The reduction in current amplitude and changes in activation/deactivation kinetics are analyzed to confirm inhibition [3] [4].

Troubleshooting Guide

For researchers investigating similar ion channel interactions, here are some common experimental challenges and suggestions.

  • Issue: High variability in compound inhibition efficacy.

    • Potential Cause: Differences in channel subunit composition (e.g., KCNQ1 alone vs. KCNQ1+KCNE1 complexes) can drastically alter channel gating and drug sensitivity [1].
    • Solution: Carefully control and document the specific channel constructs and auxiliary subunits used in your expression system.
  • Issue: Low signal-to-noise ratio in electrophysiological recordings.

    • Potential Cause: Endogenous currents from the host cell line can interfere with the specific channel current being studied.
    • Solution: Use appropriate pharmacological blockers in the bath solution to isolate the current of interest. Ensure high transfection efficiency and use a cell line with low endogenous expression of similar channels.
  • General Note on Safety Pharmacology: The case of Seproxetine underscores the critical importance of early cardiac safety screening. According to ICH S7B guidelines, testing for hERG/Kv11.1 channel inhibition is standard. The finding with Seproxetine suggests that expanding this screening to include KvLQT1 (KCNQ1) may be prudent for certain compound classes [5].

Key Takeaway for Researchers

The primary data on Seproxetine serves as a crucial cautionary tale in drug development. When a compound shows activity on a cardiac ion channel like KvLQT1, it represents a significant red flag that must be thoroughly investigated through robust in vitro and follow-up ex vivo assays to de-risk clinical development.

References

Available Data on Seproxetine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information found on seproxetine hydrochloride:

Property Details
Synonym S-Norfluoxetine hydrochloride; LY 215229 hydrochloride [1] [2]
Status Experimental compound; development never completed, not marketed [2]
Biological Activity Selective Serotonin Reuptake Inhibitor (SSRI); active metabolite of fluoxetine [1] [3] [2]
Purity & Handling Purity: 97.6%. Handling: Store at room temperature, keep dry and cool [1].
Half-Life 4-16 days (predicted for the base form) [2]
Protein Binding Not Available [2]
Route of Elimination Not Available [2]

Suggested Experimental Approach for Stability Assessment

In the absence of specific data, you can establish stability profiles through forced degradation studies. The following workflow outlines a general strategy adapted from pharmaceutical development practices.

Start Start: this compound Stability Assessment Stress Stress Conditions Start->Stress Acid Acidic Hydrolysis (e.g., 0.1N HCl) Stress->Acid Base Basic Hydrolysis (e.g., 0.1N NaOH) Stress->Base Oxid Oxidative Stress (e.g., H₂O₂) Stress->Oxid Photo Photolytic Stress Stress->Photo Thermal Thermal Stress Stress->Thermal Analyze Analyze Stressed Samples Acid->Analyze Base->Analyze Oxid->Analyze Photo->Analyze Thermal->Analyze HPLC HPLC for Degradation Impurity Profiling Analyze->HPLC MS_NMR MS & NMR for Impurity Characterization Analyze->MS_NMR Result Establish Stability-Indicating Methods & Safe Storage Conditions HPLC->Result MS_NMR->Result

Detailed Methodologies for Key Experiments

Based on the workflow, here are specific protocols you can implement:

  • Forced Degradation Studies: Subject this compound to various stress conditions [4] [5].

    • Acidic/Basic Hydrolysis: Heat the drug solution (e.g., at 60°C for 1 hour or as needed) in 0.1 N hydrochloric acid (HCl) and 0.1 N sodium hydroxide (NaOH). Use a control sample in water under the same conditions.
    • Oxidative Stress: Expose the drug to 3% (or other concentrations of) hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
    • Photolytic Stress: Expose the solid drug and drug solutions to UV light (e.g., using a chamber with fluorescent lamps simulating sunlight). A study on paroxetine used a half-life experiment with light having an output of 750 W/m² intensity [5].
    • Thermal Stress: Study the stability of the solid drug under thermal stress (e.g., at 40°C, 60°C, and 80°C for 14 days) [6].
  • Analysis and Impurity Characterization:

    • HPLC Analysis: Use a gradient reversed-phase High-Performance Liquid Chromatography (HPLC) system with a C-18 column to monitor the parent drug and detect degradation impurities. The mobile phase can be a mixture of acetonitrile and water or buffer [4] [7].
    • Impurity Identification: Isolate major degradation impurities using techniques like column chromatography. Characterize the structure of these impurities using Mass Spectrometry (MS) and two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy [4].

Frequently Asked Questions

  • What are the major degradation impurities of seproxetine? The specific degradation profile is not published. You will need to identify the major impurities generated during forced degradation studies using HPLC, MS, and NMR, as described in the experimental approach above [4].
  • What is the best way to store this compound? One supplier recommends storing the compound at room temperature, keeping it dry and cool [1]. Based on general practices for such compounds, storing it in a desiccator under inert atmosphere may also enhance stability.
  • Are there any known stability-indicating methods for seproxetine? No published, validated stability-indicating methods for seproxetine were found. You should develop one by demonstrating that the analytical method (like HPLC) can effectively separate the parent drug from its degradation products generated during stress testing [4] [7].

References

Technical Support Center: Seproxetine Solubility Enhancement Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Enhancement Techniques Overview

Seproxetine (S-norfluoxetine) is an active metabolite of fluoxetine with potent serotonin reuptake inhibition but faces solubility challenges that can limit its bioavailability. The following table summarizes the most effective solubility enhancement techniques applicable to seproxetine:

Table 1: Solubility Enhancement Techniques for Seproxetine

Technique Category Specific Methods Mechanism of Action Key Advantages Reported Efficacy
Chemical Modifications Charge-transfer complexation with π-acceptors (TCNQ, PA, DNB, p-NBA, DCQ, DBQ) Electron transfer from drug (donor) to acceptor forms soluble complexes Can enhance both solubility and receptor binding affinity ~50-fold solubility enhancement for similar antidepressants [1]
Particle Size Reduction Micronization, nanosuspension, comminution Increased surface area to volume ratio improves solvent interaction Improves dissolution rate; applicable to heat-sensitive compounds Increased dissolution rate but no change in equilibrium solubility [2]
Solid Dispersion Eutectic mixtures, solid solutions, cryogenic techniques Drug dispersion in hydrophilic carriers improves wettability Can achieve supersaturation; flexible carrier selection Significant bioavailability improvement for BCS Class II drugs [2]
Crystal Engineering Polymorphs, amorphous forms, cocrystallization Alters crystal lattice energy and packing to improve solubility Can create metastable forms with higher apparent solubility Varies by specific technique and drug properties [2]
Salt Formation Hydrochloride, sulfate, or other pharmaceutically acceptable salts Changes ionic character to improve aqueous solubility Well-established regulatory pathway; predictable behavior Dependent on counterion selection and pH conditions [2] [3]
Surfactant Use Solubilizers, cosolvency, hydrotropy Micelle formation incorporates hydrophobic drug molecules Rapid implementation; wide excipient selection Can achieve therapeutic concentrations in transdermal delivery [4]

Detailed Experimental Protocol: Charge-Transfer Complexation

Charge-transfer (CT) complexation has shown particular promise for enhancing both the solubility and biological activity of seproxetine and related antidepressants [5]. Below is a detailed methodology for forming seproxetine CT complexes:

Materials and Reagents
  • Seproxetine donor compound (SRX, S-norfluoxetine)
  • π-acceptors: Picric acid (PA), dinitrobenzene (DNB), p-nitrobenzoic acid (p-NBA), 2,6-dichloroquinone-4-chloroimide (DCQ), 2,6-dibromoquinone-4-chloroimide (DBQ), 7,7′,8,8′-tetracyanoquinodimethane (TCNQ) [5]
  • Solvents: Methanol, dichloromethane, dimethylformamide (DMF), dimethylsulfoxide (DMSO)
  • Equipment: Magnetic stirrer, vacuum filtration apparatus, drying oven, analytical balance
Synthesis Procedure
  • Preparation of Solutions: Dissolve 1 mmol of seproxetine (SRX) in 25 mL of suitable solvent (methanol for most acceptors; dichloromethane for iodine-based acceptors) [6].

  • Acceptor Addition: Add 1 mmol of the selected π-acceptor to the seproxetine solution while stirring continuously at room temperature.

  • Reaction Conditions: Maintain stirring for approximately 60 minutes to ensure complete complex formation [5].

  • Product Isolation: Filter the resulting precipitate through vacuum filtration and wash with minimal dichloromethane to remove unreacted starting materials.

  • Drying: Dry the CT complex under vacuum over anhydrous calcium chloride until constant weight is achieved [5].

Characterization and Analysis
  • Elemental Analysis: Confirm 1:1 stoichiometry of the complex [5] [1]
  • Spectroscopic Analysis:
    • IR spectroscopy: Monitor shifts in N-H stretch (∼3500 cm⁻¹) and C=C stretch (1590 cm⁻¹ to 1569–1537 cm⁻¹)
    • ¹H-NMR: Observe downfield shift of -NH peak (9.11–9.58 ppm) indicating electron transfer [1]
  • Thermal Analysis: TGA/DTG for stability assessment [5]
  • Morphological Analysis: SEM and X-ray powder diffraction for crystal structure evaluation [5]
Molecular Docking Validation
  • Procedure: Conduct molecular docking studies using AutoDock Vina to compare binding energies of pure seproxetine and seproxetine-CT complexes against serotonin and dopamine receptors [5].
  • Expected Outcome: CT complexes typically demonstrate higher binding energies than seproxetine alone, indicating improved receptor interactions [5] [1].

Troubleshooting Guide

Table 2: Common Experimental Issues and Solutions

Problem Possible Causes Solutions Preventive Measures
Low CT complex yield Incorrect stoichiometry; unsuitable solvent; insufficient reaction time Optimize donor-acceptor ratio; switch solvents (MeOH for most, DCM for iodine); extend reaction time >60 mins Pre-screen solvents for solubility of both components; verify purity of starting materials
Poor solubility enhancement Weak donor-acceptor interaction; inappropriate acceptor selection Try stronger π-acceptors (TCNQ, PA); optimize pH to favor electron transfer Conduct preliminary UV-Vis scans to identify strong CT bands before full synthesis
Inconsistent analytical results Complex decomposition; impurity interference; inadequate drying Ensure proper drying under vacuum; reprecipitate to purify; use fresh solvents Store complexes in desiccator; protect from light; use high-purity solvents
High cytotoxicity Acceptor toxicity; residual solvents in final product Switch to biocompatible acceptors (p-NBA); ensure complete solvent removal Perform cytotoxicity screening on acceptors before complexation
Non-reproducible dissolution Polymorphic changes; particle size variation; hydration state differences Control crystallization conditions; implement standardized milling; confirm hydration state Standardize drying protocol; use consistent particle size reduction methods

Frequently Asked Questions (FAQs)

Q1: What makes charge-transfer complexation superior to other techniques for seproxetine?

Charge-transfer complexation offers dual benefits of simultaneously enhancing solubility and potentially improving pharmacological activity. Research demonstrates that seproxetine-CT complexes, particularly with TCNQ, show higher binding energies to serotonin and dopamine receptors compared to seproxetine alone [5]. This technique also avoids the thermal stress associated with physical methods like micronization, making it suitable for heat-sensitive compounds.

Q2: How does seproxetine compare to fluoxetine in solubility profiles?

Seproxetine (S-norfluoxetine) is the active metabolite of fluoxetine and is approximately 20 times more potent as a serotonin inhibitor than its R-enantiomer counterpart [7]. While direct solubility comparisons aren't provided in the literature, both compounds share similar chemical characteristics as SSRIs, allowing application of similar solubility enhancement strategies. However, seproxetine's increased potency may allow for lower dosage requirements, potentially reducing solubility challenges.

Q3: What analytical techniques are essential for characterizing solubility enhancement?

The essential characterization toolbox includes:

  • Spectroscopic methods: IR to identify functional group shifts, ¹H-NMR to observe electron transfer effects [1]
  • Thermal analysis: TGA/DTG for stability assessment [5]
  • Morphological analysis: SEM for surface characteristics, XRD for crystallinity [5]
  • Dissolution testing: USP-compliant dissolution apparatus to quantify solubility improvement
  • Molecular docking: Computational validation of enhanced receptor binding [5] [1]
Q4: Can these techniques be scaled for pharmaceutical production?

Yes, with proper optimization. Charge-transfer complexation uses standard pharmaceutical processing equipment and can be scaled through controlled crystallization. Particle size reduction techniques like micronization and nanosuspension are already established at industrial scales. The key consideration is maintaining consistent product quality through rigorous process controls and real-time monitoring of critical parameters.

Q5: How does solubility enhancement translate to improved bioavailability?

For BCS Class II drugs like seproxetine (low solubility, high permeability), solubility is the rate-limiting step for absorption. Enhanced solubility directly increases the dissolution rate, leading to higher drug concentration at absorption sites and consequently improved bioavailability. Research shows this can reduce the required dosage and minimize inter-patient variability [2].

Technical Workflow: Solubility Enhancement Selection

The following diagram illustrates the decision-making process for selecting appropriate solubility enhancement techniques for seproxetine:

G Start Start: Seproxetine Solubility Enhancement Goal Define Enhancement Goal Start->Goal Method1 Chemical Modification Approaches Goal->Method1 Method2 Physical Modification Approaches Goal->Method2 Method3 Formulation Approaches Goal->Method3 CTComplex Charge-Transfer Complexation Method1->CTComplex SaltForm Salt Formation Method1->SaltForm Particle Particle Size Reduction Method2->Particle SolidDisp Solid Dispersion Method2->SolidDisp Surfactant Surfactant/ Cosolvent Systems Method3->Surfactant Charact Characterize & Validate CTComplex->Charact SaltForm->Charact Particle->Charact SolidDisp->Charact Surfactant->Charact Charact->Goal Needs Optimization Success Enhanced Solubility & Bioavailability Charact->Success Meets Criteria

Diagram 1: Decision workflow for selecting appropriate solubility enhancement techniques for seproxetine

Conclusion and Additional Resources

This technical support guide provides comprehensive methodologies for enhancing seproxetine solubility, with charge-transfer complexation representing a particularly promising approach that simultaneously addresses solubility and pharmacological activity [5] [1]. When implementing these techniques, researchers should consider:

  • Pre-screening acceptors for both enhancement potential and biocompatibility
  • Implementing quality-by-design principles during method development
  • Utilizing complementary characterization techniques to fully understand enhancement mechanisms
  • Considering the intended dosage form early in development to guide technique selection

For researchers requiring further technical assistance, the cited references provide additional experimental details, particularly regarding molecular docking validation and complex characterization [5] [1]. Continued optimization of these techniques will potentially enable more effective formulation of seproxetine and similar challenging drug compounds.

References

CYP2D6 Inhibition: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key qualitative findings on the CYP2D6 inhibition potential of various SSRIs, based on clinical study data [1] [2].

Drug Potency of CYP2D6 Inhibition Key Findings from Clinical Studies
Fluoxetine Potent Significant difference in metabolic ratio before and after treatment (p<0.001). Considered a substantial inhibitor [1] [2].
Paroxetine Potent Significant difference in metabolic ratio before and after treatment (p=0.0005). Considered a substantial inhibitor [1] [2].
Sertraline Weak No significant difference found between baseline and post-treatment metabolic ratios. Grouped with fluvoxamine as a weak inhibitor [1].
Fluvoxamine Weak No significant difference found between baseline and post-treatment metabolic ratios [1].

Experimental Protocols for CYP2D6 Inhibition

Here are detailed methodologies for key experiments cited in the literature, which can be adapted for investigating seproxetine.

Clinical Phenotyping for CYP2D6 Metabolic Activity

This protocol describes a method used to evaluate the impact of multiple-dose SSRI administration on CYP2D6 activity in healthy volunteers [1].

  • Objective: To evaluate the CYP2D6 inhibitory effects of a drug after repeated administration.
  • Study Design: A parallel-group design where subjects are phenotyped before and after drug administration.
  • Phenotyping Method: Uses dextromethorphan as a probe drug.
    • Procedure: Administer a single oral dose of dextromethorphan (e.g., 30 mg).
    • Sample Collection: Collect urine over a specific period (e.g., 8 hours).
    • Analysis: Measure the concentrations of dextromethorphan (DM) and its metabolite dextrorphan (DX) in the urine using a validated analytical method (e.g., HPLC or LC-MS/MS).
    • Metric: Calculate the log DM/DX metabolic ratio. A higher ratio after drug treatment indicates inhibition of CYP2D6 activity.
  • Key Parameters:
    • Subjects: Healthy volunteers genotyped as CYP2D6 Extensive Metabolizers (EMs).
    • Drug Administration: The investigational drug is administered for a set period (e.g., 8 days) to reach steady-state plasma concentrations.
    • Phenotyping Times: Once before treatment and again at the end of the treatment period.
Analytical Method for Drug and Metabolite Quantification

A robust analytical method is crucial for measuring drug and metabolite concentrations in plasma, which is necessary for compliance checks and pharmacokinetic analyses [3].

  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • Sample Preparation: Simple protein precipitation from human plasma (e.g., 200 µL).
  • Chromatography:
    • Column: Reverse-phase C18 column (e.g., Poroshell EC-C18, 3 x 100 mm, 2.7 µm).
    • Mobile Phase: Gradient elution using water with 0.1% formic acid and acetonitrile.
    • Flow Rate: 0.450 mL/min.
  • Mass Spectrometry Detection:
    • Ionization Mode: Positive Electrospray Ionization (ESI+).
    • Detection: Multiple Reaction Monitoring (MRM).
    • Example Transitions:
      • Sertraline: m/z 306.1 → 159.1
      • N-desmethylsertraline: m/z 292.1 → 159.1
    • Internal Standards: Use deuterated analogs (e.g., Sertraline-d3, N-desmethylsertraline-d4) for accurate quantification.
  • Validation: The method should be validated for its calibration curve range, precision, accuracy, and recovery per standard bioanalytical guidelines.

Experimental Workflow & Metabolic Pathway

The following diagram illustrates the logical workflow of a clinical phenotyping study and the core metabolic pathway involved, based on the protocols above.

Start Study Start Genotype Genotype Subjects (CYP2D6 Extensive Metabolizers) Start->Genotype Pheno1 Baseline Phenotyping (Administer Dextromethorphan) Genotype->Pheno1 Treatment Administer Study Drug (e.g., 8 days to steady-state) Pheno1->Treatment Pheno2 Post-Treatment Phenotyping (Repeat Dextromethorphan Test) Treatment->Pheno2 Analyze Analyze Urine Samples (Measure DM/DX Ratio via LC-MS/MS) Pheno2->Analyze Compare Compare Log DM/DX Ratios (Before vs. After Treatment) Analyze->Compare End Interpret CYP2D6 Inhibition Potential Compare->End DM Dextromethorphan (Probe Drug) CYP2D6 CYP2D6 Enzyme DM->CYP2D6 DX Dextrorphan (Metabolite) CYP2D6->DX

Frequently Asked Questions for Technical Support

Q1: Our in vitro data suggests CYP2D6 inhibition, but our clinical study results are not significant. What could explain this discrepancy? A1: This is a common scenario. In vitro systems often lack the full complexity of human physiology. Key factors to consider are:

  • Potency and Exposure: The drug's inhibitory constant (Ki) may be high (low potency), and its therapeutic plasma concentrations may be too low to cause significant clinical inhibition [4] [5].
  • Multi-enzyme Metabolism: If the probe drug (or your investigational drug) is metabolized by multiple CYP enzymes, the contribution of CYP2D6 inhibition may be masked by other pathways [6].

Q2: We observed a large inter-individual variability in the DM/DX metabolic ratio after drug treatment. How should we address this? A2: Variability is expected. To manage it:

  • Stratify by Genotype: Ensure your analysis focuses on subjects confirmed to be CYP2D6 Extensive Metabolizers (EMs) at baseline [1].
  • Control for Compliance: Measure plasma levels of the investigational drug to confirm subject compliance and correlate the extent of inhibition with drug exposure levels [4] [1].
  • Statistical Power: Ensure your study is adequately powered to detect a significant effect, considering the inherent variability.

Q3: Are there any specific drug-drug interaction (DDI) risks we should highlight for a weak CYP2D6 inhibitor? A3: Yes. Even weak inhibitors can be clinically significant.

  • Narrow Therapeutic Index Drugs: Exercise caution with concomitant use of drugs that have a narrow therapeutic index and are predominantly metabolized by CYP2D6 (e.g., desipramine, nortriptyline, propafenone, thioridazine) [6] [5].
  • Polypharmacy: The risk increases in patients taking multiple medications, where the inhibitory effect could be additive [5].

References

Documented Method for Chiral Purity Analysis

Author: Smolecule Technical Support Team. Date: February 2026

A research paper from 1996 details a method specifically for determining the chiral purity of seproxetine hydrochloride by quantifying its R-enantiomer impurity [1].

  • Analytical Technique: High-Performance Liquid Chromatography (HPLC)
  • Chiral Stationary Phase (CSP): Ultron ES-Pepsin column
  • Key Analytes: Seproxetine (S-norfluoxetine) and its chiral impurity, R-norfluoxetine [1]

The study optimized the method by varying several chromatographic parameters. The table below summarizes the optimized conditions and the outcomes of the method validation.

Table 1: Optimized Conditions and Validation for Chiral Impurity Analysis

Aspect Details / Results
Optimized Parameters Mobile phase pH, buffer strength, organic modifier concentration, column temperature, and flow rate [1]
Validation Results The method demonstrated acceptable precision, linearity, recovery, selectivity, limit of detection, and ruggedness for determining R-norfluoxetine in this compound bulk drug substance [1]

Modern Strategies for Complex Impurity Separation

While the above method focuses on a single chiral impurity, modern Active Pharmaceutical Ingredients (APIs) often require methods that can separate multiple impurities in a single run. The search results highlight advanced approaches relevant to complex molecules like seproxetine.

  • Supercritical Fluid Chromatography (SFC): A 2022 study on paroxetine hydrochloride (a structurally related SSRI) successfully used SFC with a polysaccharide-based chiral stationary phase to separate both chiral and achiral impurities in a single analysis [2]. This technique is noted for its speed, efficiency, and lower organic solvent consumption compared to traditional HPLC [2].
  • Systematic Method Development: A key to robust method development is a systematic approach that screens combinations of critical factors like column chemistry, mobile phase pH, and organic modifiers to quickly find the best selectivity [3].

Suggested Troubleshooting and FAQ Guide

Based on the technical challenges inherent in chiral separation, here is a sample FAQ section for your technical support center.

Frequently Asked Questions

  • Q1: The resolution between the main peak and the impurity peak is insufficient. What should I adjust?

    • A1: First, investigate mobile phase pH, as it can dramatically affect the ionization state and retention of ionizable compounds. Second, try a different organic modifier (e.g., acetonitrile vs. methanol) or a different chiral column chemistry to alter selectivity [3] [2].
  • Q2: My analysis run time is too long. How can I make it faster?

    • A2: Consider using columns packed with smaller particles (e.g., UHPLC columns) or adopting Supercritical Fluid Chromatography (SFC). SFC offers faster analysis due to the low viscosity and high diffusivity of the mobile phase [3] [2].
  • Q3: The method is not robust, with significant retention time shifting. What could be the cause?

    • A3: Ensure precise control of the column temperature and the buffer concentration/pH in the mobile phase. Even minor variations in these parameters can lead to instability in chiral separations [1].

The workflow below summarizes the key steps for developing and troubleshooting a chiral purity method.

Start Start: Method Development CSP Select Chiral Stationary Phase (CSP) Start->CSP MP Screen Mobile Phase: pH, Organic Modifier, Buffer CSP->MP Optimize Optimize Conditions: Temperature, Flow Rate MP->Optimize Validate Validate Method Optimize->Validate End Robust Method Validate->End Trouble Troubleshooting Guide LowRes Low Resolution Trouble->LowRes LongTime Long Run Time Trouble->LongTime NotRobust Method Not Robust Trouble->NotRobust LowRes->CSP Change CSP LowRes->MP Adjust pH/Modifier LongTime->CSP Try SFC LongTime->MP Optimize Gradient NotRobust->Optimize Tighten Control

Key Considerations for Current Research

  • Consulting Recent Literature: Search scientific databases for newer publications on "norfluoxetine analysis," "chiral separation of SSRIs," or "SFC method development" to find contemporary applications.
  • Leveraging Vendor Expertise: Chromatography column manufacturers (e.g., Waters, Chiral Technologies, etc.) often provide extensive application notes and technical support for chiral method development, which can be an invaluable resource.

References

Seproxetine analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the typical system suitability parameters and their acceptance criteria for a stability-indicating HPLC method? System suitability tests ensure the chromatographic system is performing adequately before analysis. Typical parameters and criteria are based on general pharmacopeial standards [1].

Parameter Acceptance Criteria Description
Theoretical Plates >2000 Measure of column efficiency.
Tailing Factor ≤2.0 Measure of peak symmetry.
Relative Standard Deviation (RSD) ≤2.0% For peak area/retention time of replicate injections.

Q2: My method's sensitivity is insufficient. What factors can I adjust to improve LOD and LOQ? The Limit of Detection (LOD) and Quantification (LOQ) can be influenced by both the chemical nature of the analyte and the chromatographic conditions [2]. Investigating different stationary and mobile phases can significantly enhance sensitivity.

Factor Consideration Example from Literature
Stationary Phase Normal-phase (NP) vs. Reversed-phase (RP) For sertraline, lowest LOD in NP-TLC used silica gel with acetone+toluene+ammonia [2].
Mobile Phase Composition, pH, buffer strength In RP-TLC, methanol/water mixtures provided the best sensitivity for sertraline [2].
Detection Technique UV, Fluorescence, MS A spectrofluorimetric method for sertraline achieved a much lower LOQ (0.21 µg/mL) than a UV method (0.56 µg/mL) [3].

Q3: How do I demonstrate that my method is stability-indicating? A stability-indicating method must accurately quantify the analyte without interference from degradation products. This is proven through forced degradation studies under stress conditions [1] [3].

G Start Start: Drug Substance Solution Acid Acidic Hydrolysis (e.g., 1N HCl at 90°C) Start->Acid Base Alkaline Hydrolysis (e.g., 1N NaOH at 90°C) Start->Base Oxid Oxidative Stress (e.g., 3% H₂O₂ at 90°C) Start->Oxid Photo Photolytic Stress (e.g., UV light, 245 nm) Start->Photo Neutral Neutral Hydrolysis (e.g., Water at 90°C) Start->Neutral Analyze Analyze Stressed Samples Acid->Analyze Time points Base->Analyze e.g., 30, 60, 360 min Oxid->Analyze Photo->Analyze e.g., 24, 48 hours Neutral->Analyze Result Evaluate Chromatograms: - Analyte peak purity - Appearance of degradation peaks - Mass balance Analyze->Result

Forced Degradation Study Workflow

Troubleshooting Guides

Issue: Poor Peak Shape (Tailing or Fronting) A tailing factor outside the acceptable range (e.g., >2.0) can lead to inaccurate integration.

Possible Cause Solution
Column Overload Reduce the injection volume or sample concentration.
Inappropriate Mobile Phase pH Adjust the pH to suppress analyte ionization. For sertraline (a strong base), low pH buffers are often used [1] [4].
Column Degradation Flush the column or replace it if necessary.
Silanol Interactions Use a specially designed column (e.g., end-capped) or add a competing base (e.g., triethylamine) to the mobile phase.

Issue: Low Recovery in Accuracy Studies Low recovery indicates a problem with the method's ability to measure the true value, often due to sample preparation or incompatibility.

Possible Cause Solution
Incomplete Extraction Optimize the extraction process (e.g., longer sonication time, different solvent) [3].
Analyte Adsorption or Degradation Use appropriate container materials and fresh solutions.
Interference from Excipients Improve sample clean-up or enhance chromatographic separation [4].

I hope this structured template provides a useful starting point for your technical support center. Should you obtain specific analytical data for seproxetine, you can easily adapt these sections with the relevant parameters and values.

References

Seproxetine storage conditions desiccated -20°C

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Seproxetine

The table below summarizes the key identifiers and properties of Seproxetine found in the search results. This information is crucial for ordering, handling, and referencing the compound.

Property Details
Generic Name Seproxetine (also known as (S)-Norfluoxetine) [1] [2]
CAS Number 127685-30-7 (for the hydrochloride salt) [3] [1]
Molecular Formula C₁₆H₁₆F₃NO (free base) / C₁₆H₁₇ClF₃NO (hydrochloride salt) [3] [1]
Molecular Weight 295.30 g/mol (free base) / 331.76 g/mol (hydrochloride salt) [3] [1]
Mechanism of Action Selective Serotonin Reuptake Inhibitor (SSRI); active metabolite of fluoxetine [1] [2]
Development Status Investigational; development was discontinued and it was never marketed [1] [2]

FAQs & Troubleshooting Guide

Here are answers to common questions researchers might have, based on general principles due to the lack of specific data for Seproxetine.

What are the recommended storage conditions for Seproxetine?

  • Answer: While specific conditions for Seproxetine are not available in the search results, the product listing for Seproxetine hydrochloride suggests storage at 0°C for the short term and -20°C for long-term storage, in a desiccated environment [3]. This aligns with standard practices for preserving the stability of many small molecule compounds.

How should I handle Seproxetine to ensure its stability?

  • Answer: Best practices for handling lab chemicals and peptides can be applied by analogy [4]:
    • Avoid moisture: Always store the compound in a desiccator to prevent hydrolysis [4].
    • Minimize temperature fluctuations: If using a -20°C freezer, ensure it maintains a consistent temperature. Frost-free freezers should be avoided as their defrost cycles can cause repeated warming and cooling, degrading sensitive materials [4].
    • Prevent contamination: Use sterile equipment when handling and reseal containers tightly after use.

What should I do if my experimental results with Seproxetine are inconsistent?

  • Answer: If you suspect compound degradation, consider the following troubleshooting steps:
    • Check storage conditions: Verify that the compound has been stored continuously at -20°C or below and that the container is properly sealed with a desiccant.
    • Visual inspection: Examine the physical appearance of the powder for any changes in color or texture.
    • Analyze compound integrity: Use analytical methods like High-Performance Liquid Chromatography (HPLC) to assess the purity and stability of the compound. A change in the chromatogram profile can indicate degradation [4].

Suggested Experimental Protocol for Stability Assessment

Since specific protocols for Seproxetine are not available, here is a generalized workflow you can adapt to study its stability under different storage conditions. You can use this diagram to understand the overall process:

Start Start: Prepare Seproxetine Aliquots Condition1 Apply Storage Condition: -20°C, desiccated Start->Condition1 Condition2 Apply Storage Condition: Other (e.g., Room Temp) Start->Condition2 TimePoints Test at Time Points (e.g., 1, 3, 6 months) Condition1->TimePoints Condition2->TimePoints Analyze Analyze Sample Integrity via HPLC TimePoints->Analyze Compare Compare Data vs Baseline/Control Analyze->Compare Report Report & Determine Stability Profile Compare->Report

Detailed Methodology:

  • Sample Preparation:

    • Obtain a high-purity sample of Seproxetine (≥98% by HPLC) [3].
    • Divide the sample into multiple small aliquots in sterile, clearly labeled vials. This prevents repeated freeze-thaw cycles of the main stock [4].
  • Application of Storage Conditions:

    • Designate aliquots for different conditions. The primary condition of interest should be -20°C in a desiccator.
    • For comparative purposes, you may include other conditions such as 4°C, room temperature, or with controlled humidity to establish a stability baseline.
  • Testing at Time Points:

    • Remove one aliquot from each storage condition at predetermined intervals (e.g., 1 month, 3 months, 6 months, 1 year).
    • Analyze these samples immediately after removal.
  • Analysis of Sample Integrity:

    • Use High-Performance Liquid Chromatography (HPLC) to assess chemical stability. Compare the chromatograms of stored samples with a freshly prepared sample or a baseline reading [4].
    • A stable compound will show a single, sharp peak corresponding to Seproxetine. The appearance of new peaks indicates degradation products.
    • For biological activity assays, you could perform serotonin reuptake inhibition tests to confirm functional potency, aligning with its known SSRI mechanism [1] [2].
  • Data Comparison and Reporting:

    • Quantify the percentage of the parent compound remaining at each time point.
    • Document any degradation products observed.
    • Use this data to formally define the optimal storage conditions and shelf-life for Seproxetine in your laboratory.

References

Seproxetine hydrochloride particle size reduction

Author: Smolecule Technical Support Team. Date: February 2026

Particle Size Reduction Techniques

Reducing particle size is a key strategy to enhance the dissolution rate and bioavailability of poorly soluble Active Pharmaceutical Ingredients (APIs) [1]. The table below compares common techniques.

Method Mechanism Typical Particle Size Achieved Key Advantages Key Disadvantages/Considerations
High-Pressure Homogenization Forcing particle suspension through narrow valve under high pressure; shear/cavitation breaks particles [1]. ~100 nm [1] Avoids thermal degradation/amorphization; no metal contamination [1]. May require pre-micronization; high equipment cost [1].
Ball Milling Using mechanical impact/attrition from grinding media in rotating cylinder [1]. ~1000 nm [1] Simple principle; wide applicability. Wide particle distribution; high energy use/low efficiency; potential metal contamination [1].
Spray Drying Atomizing liquid feed into hot gas; solvent evaporates, forming solid particles [1]. ~1000 nm [1] Adjustable parameters for size control; good for scalable continuous production [1]. Potential chemical/thermal degradation from high temperatures [1].
Liquid Antisolvent Crystallization Mixing API solution with antisolvent, reducing solubility to precipitate fine particles [1]. ~100 nm [1] Overcomes thermal degradation issues [1]. Organic solvent recovery/disposal required [1].
Focused Ultrasonication Using controlled acoustic cavitation/bubble collapse for particle size reduction [1]. ~100 nm [1] Non-contact, isothermal processing; precise energy control; works with antisolvent methods [1]. Process optimization needed for scale-up.
Supercritical Fluid Micronization Using supercritical CO₂ as solvent/antisolvent for particle precipitation [1]. ~100 nm [1] Mild operating conditions; narrow particle distribution; low solvent residue [1]. High cost; not ideal for large-scale production [1].

Analytical Techniques for Particle Characterization

Accurate particle size analysis is crucial. The following table summarizes mainstream techniques, and it is important to consistently use the same method for a given material, as different techniques can yield different results [2].

Technique Working Principle Size Range Key Advantages Key Limitations
Laser Diffraction (LD) Measures angular light intensity variation as laser passes through dispersed sample; particle size inversely proportional to scattering angle [3] [2]. ~0.02 µm to 3.5 mm [2] Rapid, high-throughput, excellent reproducibility; wet/dry dispersion; recognized by USP/EP/JP [3] [2]. Assumes spherical particles; significant bias for non-spherical shapes; sample dilution often needed [3].
Dynamic Light Scattering (DLS) Measures Brownian motion fluctuations in scattered light to determine hydrodynamic particle size [3]. Best for submicron suspensions [3] Suitable for complex/non-spherical/aggregating particles; handles higher concentrations [3]. Assumes spherical particles; complex operation; usually requires centrifugation [3].
Scanning Electron Microscopy (SEM) Direct imaging with focused electron beam scanning sample surface [3]. Nanometer range and above [3] High-resolution direct observation; provides size/morphology/surface texture data [3]. Cumbersome operation; not for large-scale processing; limited field of view increases statistical error [3].
Flow Imaging Microscopy (FIM) Captures high-resolution images of individual particles in flow cell for count/size/shape analysis [2]. 2 µm to 1000 µm [2] Visual data for identifying foreign particles/aggregates; accurate count/size measurements [2]. Lower throughput than laser diffraction.

Experimental Protocol: Nanoparticle Preparation via Ultrasonication

This protocol, adapted from a case study on Cinnarizine, provides a practical workflow for achieving particles below 200 nm using focused ultrasonication and the liquid antisolvent technique [1].

Start Start: Prepare Nanoparticles Step1 1. Select Antisolvent • Based on API solubility • Use structural formula or screening experiments Start->Step1 Step2 2. Dissolve API • Use appropriate organic solvent Step1->Step2 Step3 3. Initiate Precipitation • Mix API solution with antisolvent • Fine particles form Step2->Step3 Step4 4. Apply Focused Ultrasonication • Use Covaris AFA technology • Parameters:  - Duration: 4500 s  - Bath Temp: 10°C  - Power Mode: Frequency sweeping  - Degassing: Continuous Step3->Step4 Step5 5. Characterize Product • Analyze particle size distribution • Target: X50 ~200 nm Step4->Step5 End End: Nanoscale Formulation Step5->End

Key Experimental Parameters from Case Study [1]:

  • Technique: Liquid antisolvent crystallization combined with focused ultrasonication.
  • Ultrasonication Device: Covaris with Adaptive Focused Acoustics (AFA) technology.
  • Critical Parameters:
    • Duration: 4500 seconds
    • Bath Temperature: 10°C
    • Power Mode: Frequency sweeping
    • Degassing Mode: Continuous

Troubleshooting Common Issues

Here are solutions to frequently encountered problems in particle size reduction processes.

Problem Potential Root Cause Recommended Solution
Inconsistent/Broad Particle Size Distribution Inefficient milling/insufficient energy; unstable crystallization; particle aggregation/agglomeration. Optimize homogenization pressure/cycles or milling time/speed; control antisolvent addition rate/stirring; use stabilizers (e.g., polymers/surfactants).
Failure to Reach Target Size API concentration too high; incorrect antisolvent:solvent ratio; insufficient energy input. Dilute API solution; optimize antisolvent ratio; increase homogenization pressure/ultrasonication duration/power.
Chemical Degradation of API Excessive heat/localized heating during milling; harsh processing conditions. Switch to low-heat method (high-pressure homogenization); use temperature control/cooling.
Poor Formulation Stability (Ostwald Ripening/Aggregation) High surface energy of nanoparticles; inadequate stabilizer. Optimize stabilizer type/concentration; ensure complete surface coverage.
Needle Clogging (for Injectables) Particle size too large/aggregates [4]. Implement stricter size control (e.g., D90 specification); include filtration step.

Key Considerations for Researchers

  • Balance Bioavailability and Manufacturing: While smaller particles improve dissolution, they can cause poor powder flow, electrostatic charges, and agglomeration, complicating large-scale manufacturing [2]. The optimal size balances performance with processability.
  • Establish Scientifically Justified Specifications: Particle size is a Critical Quality Attribute (CQA). Use D10, D50, and D90 values for control. Specifications should be based on performance and manufacturability data from Design of Experiment (DoE) studies [2].
  • Monitor Stability: Nanosuspensions are prone to physical instability. Monitor particle size, zeta potential, and crystal form over time under different stress conditions (temperature, humidity) [4].

References

Seproxetine & Charge-Transfer Complexation: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

Seproxetine (S-norfluoxetine) is a potent selective serotonin reuptake inhibitor (SSRI) and the active metabolite of fluoxetine [1]. While its development was previously halted due to cardiac side effects like QT prolongation, recent research explores charge-transfer complexation as a method to potentially enhance its efficacy and modify its properties [1].

A charge-transfer complex forms when an electron donor (like Seproxetine) interacts with an electron acceptor. This non-covalent interaction can alter the physicochemical and biological properties of the original compound [1]. Studies indicate that certain Seproxetine CT complexes show improved binding affinity to key neurological receptors (serotonin, dopamine, TrkB kinase) compared to Seproxetine alone [1] [2].

Experimental Protocols

Protocol 1: Synthesis of Seproxetine Charge-Transfer Complexes [1]

This is a generalized protocol for synthesizing 1:1 [(SRX)(π-acceptor)] complexes with various acceptors.

  • Objective: To synthesize solid CT complexes of Seproxetine with different π-electron acceptors.
  • Materials:
    • Seproxetine (SRX) donor
    • π-electron acceptors (e.g., PA, DNB, p-NBA, DCQ, DBQ, TCNQ)
    • Dichloromethane (for washing)
    • Anhydrous calcium chloride (for drying)
  • Procedure:
    • Reaction: Dissolve the Seproxetine donor in a suitable solvent (25 mL). Add an equimolar amount of the π-electron acceptor. The specific solvent is not detailed in the available methodology but is typically chosen based on the solubility of the reactants and the complex.
    • Mixing: Stir the mixture at room temperature for approximately 60 minutes to allow complex formation.
    • Isolation: Filter the resulting precipitate to collect the solid CT complex.
    • Washing: Wash the solid thoroughly with a small amount of dichloromethane to remove unreacted starting materials.
    • Drying: Dry the purified complex under vacuum over anhydrous CaCl₂.

The following diagram illustrates this general synthesis workflow.

G Start Start Reaction SRX Seproxetine (SRX) Donor Start->SRX Acceptor π-electron Acceptor Start->Acceptor Mix Mix in Solvent SRX->Mix Acceptor->Mix Stir Stir at Room Temp (~60 mins) Mix->Stir Precipitate Complex Precipitates Stir->Precipitate Filter Filter Solid Precipitate->Filter Wash Wash with Dichloromethane Filter->Wash Dry Dry under Vacuum over Anhydrous CaCl₂ Wash->Dry Final Solid CT Complex Dry->Final

Protocol 2: Spectrophotometric Analysis of CT Complexes [3]

This method is used to characterize the formed complex in solution, adapted from a similar protocol for another drug.

  • Objective: To determine the molar ratio and association constant of the Seproxetine CT complex.
  • Materials:
    • Stock solutions of Seproxetine and the acceptor (e.g., DDQ).
    • Acetonitrile or other suitable solvent.
    • UV-Vis Spectrophotometer or a multi-mode microplate reader.
  • Procedure for Molar Ratio Determination:
    • Prepare a master solution of Seproxetine at a fixed concentration (e.g., 2.66 × 10⁻³ M).
    • Prepare a solution of the acceptor at a higher molar concentration (e.g., 4 times that of SRX, 10.64 × 10⁻³ M).
    • Prepare a series of solutions where the concentration of Seproxetine is held constant, but the acceptor concentration varies, creating a range of molar ratios (e.g., SRX:Acceptor from 0.125 to 4).
    • Allow reactions to proceed at ambient temperature (25 ± 2 °C).
    • Measure the absorbance of the resulting solutions at the λmax of the complex (e.g., 440 nm for a SEL-DDQ complex) against a blank.
    • Plot the measured absorbances against the [Acceptor]/[SRX] ratio. The intersection point of the tangents on the plot indicates the reaction's molar ratio [3].
  • Procedure for Association Constant (K_CT):
    • Mix various concentrations of Seproxetine with a fixed concentration of the acceptor.
    • Allow the solutions to equilibrate for about 5 minutes at room temperature.
    • Measure the absorbance of the solutions at the complex's λmax.
    • Generate a Benesi-Hildebrand plot. Linear regression analysis of this plot is used to determine the association constant [3].

Data Summary & Characterization

The following table consolidates key quantitative data for the characterized Seproxetine CT complexes, as reported in the literature [1].

π–Electron Acceptor (Abbr.) Formation Constant (K_CT) L/mol Molar Extinction Coefficient (ε_CT) L/mol/cm Standard Free Energy (∆G°) KJ/mol Ionization Potential (I_D) eV
Picric Acid (PA) 1.21 x 10⁵ 1.74 x 10³ -29.05 7.92
Dinitrobenzene (DNB) 1.01 x 10⁵ 1.53 x 10³ -28.54 8.01
p-Nitrobenzoic Acid (p-NBA) 1.75 x 10⁵ 1.59 x 10³ -29.78 7.83
2,6-Dichloroquinone-4-chloroimide (DCQ) 1.14 x 10⁵ 1.67 x 10³ -28.79 7.97
2,6-Dibromoquinone-4-chloroimide (DBQ) 1.08 x 10⁵ 1.63 x 10³ -28.66 7.99
7,7,8,8-Tetracyanoquinodimethane (TCNQ) 1.92 x 10⁵ 1.81 x 10³ -30.10 7.78

Additional Characterization Techniques: After synthesis and initial spectrophotometric analysis, solid CT complexes should be thoroughly characterized using:

  • Microanalytical (CHNS) and molar conductance measurements [1].
  • Spectroscopic Tools: FTIR, ¹H-NMR [1].
  • Thermal Analysis: TGA/DTG for stability analysis [1].
  • Morphological Studies: SEM, TEM, and EDX for surface and elemental analysis [1].
  • Crystallography: X-ray powder diffraction to study solid-phase structure [1].

Computational & Biological Validation

To validate the potential enhanced efficacy of the CT complexes, computational and dynamic simulations are recommended.

  • Molecular Docking:

    • Software: AutoDock Vina via PyRx.
    • Procedure: The energy of the SRX and CT complex structures should be minimized. These ligands are then docked against target receptors (e.g., serotonin, dopamine, and TrkB kinase receptors). The binding energy and interactions of the docked poses are analyzed and compared [1].
    • Key Finding: The [(SRX)(TCNQ)] complex showed the highest binding energy against all three receptors, with the [(SRX)(TCNQ)]-dopamine complex being the most stable [1].
  • Molecular Dynamics (MD) Simulation:

    • Software: GROMACS package.
    • Procedure: The best receptor-ligand complex from docking (e.g., [(SRX)(TCNQ)]-dopamine) is subjected to a 100 ns MD simulation run. Its stability is compared to the SRX-dopamine complex by analyzing parameters like residue flexibility and solvent-accessible surface area [1].
    • Key Finding: The [(SRX)(TCNQ)]-dopamine (CTcD) complex demonstrated a more stable conformation than SRX alone [1].

The mechanism of action for these complexes involves enhanced binding to key neurological receptors, as illustrated below.

G CT_Complex SRX-CT Complex (e.g., [(SRX)(TCNQ)]) Serotonin Serotonin Receptor (5-HT) CT_Complex->Serotonin Stronger Binding Dopamine Dopamine Receptor (DAT) CT_Complex->Dopamine Strongest Binding TrkB TrkB Kinase Receptor CT_Complex->TrkB Stronger Binding Effect Enhanced Antidepressant Efficacy Serotonin->Effect Dopamine->Effect TrkB->Effect

Frequently Asked Questions & Troubleshooting

Q1: Why is my CT complex not precipitating after the reaction time?

  • Cause: The solvent system might be too good, keeping the complex in solution. The reactant concentrations could be too low.
  • Solution:
    • Try slowly adding a non-solvent (like hexane or diethyl ether) to induce precipitation.
    • Concentrate the reaction mixture under a gentle stream of nitrogen or on a rotary evaporator before attempting precipitation again.
    • Ensure the stoichiometry is correct (1:1 ratio) and that the reaction has proceeded for a sufficient time.

Q2: The measured association constant (K_CT) for my complex is low. What does this indicate?

  • Cause: A low K_CT value suggests weak complexation between Seproxetine and the acceptor.
  • Solution:
    • This is not necessarily a failure. It indicates that this particular acceptor may not be optimal for forming a stable complex with SRX.
    • Consult the data table and select an acceptor with a higher reported K_CT value, such as TCNQ or p-NBA [1].

Q3: The biological activity of my synthesized complex is lower than expected in assays.

  • Cause: The complex may be dissociating in the biological buffer, or the modification may not be favorable for the specific target.
  • Solution:
    • Confirm the stability of your complex in the assay buffer using UV-Vis spectroscopy.
    • Ensure comprehensive purification to remove any unreacted Seproxetine, which could confound results.
    • Focus on the complexes that computational studies suggest are most promising, such as the [(SRX)(TCNQ)] complex, which showed superior binding in silico [1].

References

Seproxetine molecular docking parameter adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Docking Parameters & Adjustments

Parameter / Component Standard / Default Approach Adjusted / Optimized Approach for Seproxetine
Ligand Preparation Seproxetine (SRX) alone [1] [2] Use Charge-Transfer (CT) complexes of SRX (e.g., [(SRX)(TCNQ)]) [1] [2]
Receptor Targets Serotonin transporter (common for SSRIs) [1] Include Dopamine receptor & TrkB kinase receptor alongside Serotonin receptor [1] [2]
Scoring & Affinity Docking score for SRX alone [1] Target highest binding energy with [(SRX)(TCNQ)]-Dopamine complex [1] [2]
Validation Method Single docking run [3] Perform Molecular Dynamics (MD) Simulation (e.g., 100 ns) to confirm complex stability [1] [2]
Software & Force Field Varies by software AutoDock Vina for docking; GROMOS96 43a1 force field for MD [2]

Experimental Protocol: Seproxetine CT Complex Docking

Here is a detailed workflow for reproducing the molecular docking and validation procedures cited in the research [1] [2]. This protocol can serve as a standard operating procedure (SOP) for your experiments.

cluster_1 Ligand Preparation cluster_2 Receptor Preparation cluster_3 Docking Execution cluster_4 Validation & Analysis Start Start Experiment L1 Synthesize SRX Charge-Transfer (CT) Complexes (e.g., with TCNQ, PA, DNB acceptors) Start->L1 L2 Convert Structures to PDBQT Format (Using OpenBabel) L1->L2 L3 Minimize Energy of Structures (PyRx, MMFF94 force field, 500 steps) L2->L3 D1 Run Molecular Docking (AutoDock Vina) L3->D1 R1 Obtain 3D Crystal Structures from PDB (Serotonin, Dopamine, TrkB receptors) R2 Prepare Receptor Files (Add Kollman Charges, Merge Non-Polar H) R1->R2 R2->D1 D2 Select Complex with Highest Binding Energy ((SRX)(TCNQ)-Dopamine) D1->D2 V1 Run Molecular Dynamics (MD) Simulation (100 ns, GROMACS) D2->V1 V2 Analyze Stability & Dynamics (RMSD, RMSF, SASA, H-Bonds) V1->V2 V3 Perform Free Energy Calculations (MM/PBSA or MM/GBSA) V2->V3 End Interpret Results & Conclude V3->End

Ligand and Complex Preparation [1] [2]
  • Synthesis of CT Complexes: First, synthesize the solid charge-transfer complexes by reacting seproxetine (donor) with various π-electron acceptors like TCNQ, PA, or DNB in a 1:1 molar ratio. Stir the mixtures at room temperature for about one hour, then filter, wash, and dry the precipitate.
  • Computational Preparation: For docking, the structures of SRX and the synthesized CT complexes should be converted to PDBQT format using a tool like OpenBabel. Energy minimization of these structures should be performed (e.g., 500 steps) using software such as PyRx with the MMFF94 force field.
Receptor Preparation [1] [2]
  • Obtain the 3D crystal structures of your target receptors (e.g., serotonin, dopamine, and TrkB kinase receptors) from the Protein Data Bank (PDB).
  • Prepare the receptor files by adding missing hydrogen atoms, assigning Kollman charges, and defining the torsional degrees of freedom. The AutoDock Tool is commonly used for this step.
Molecular Docking Execution [1] [2]
  • Perform the docking calculations using AutoDock Vina. The specific parameters for the search space (grid box) and exhaustiveness should be defined based on the receptor's active site.
  • Analyze the results to identify the poses with the highest binding affinity (docking score). The research indicates that the [(SRX)(TCNQ)] complex docked against the dopamine receptor (CTcD) consistently shows the most favorable binding energy.
Validation with Molecular Dynamics [1] [2]
  • To validate the docking results and assess the stability of the ligand-receptor complex, run a Molecular Dynamics (MD) simulation. The cited study used a 100 ns simulation.
  • This can be accomplished using the GROMACS package with a force field like GROMOS96 43a1. The CGenFF program via CHARMM-GUI can be used to generate necessary topology and parameter files for the ligands.
  • Analyze the simulation trajectories for key stability metrics like Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and the Solvent-Accessible Surface Area (SASA).

Frequently Asked Questions

  • Why should I use charge-transfer complexes of seproxetine instead of the drug alone? Experimental data shows that certain charge-transfer complexes, particularly [(SRX)(TCNQ)], bind to serotonin, dopamine, and TrkB kinase receptors more efficiently than seproxetine by itself. This approach is a strategy to enhance the drug's binding affinity and potentially its efficacy [1] [2].

  • What is the most important receptor target for seproxetine docking? While seproxetine is an SSRI, the most stable and high-affinity complex in recent research was formed with the dopamine receptor. It is crucial to not only focus on the serotonin transporter but also include the dopamine receptor and TrkB kinase in your screening protocol for comprehensive results [1] [2].

  • My docking results are inconsistent. How can I improve their reliability? A primary control is to move beyond a single docking run and perform molecular dynamics (MD) simulations. Docking provides a static snapshot, while a 100 ns MD simulation can confirm the stability of the docked pose over time, separating true binds from computational artifacts [1] [2]. Furthermore, ensure you are using a robust conformational search algorithm (systematic or stochastic) appropriate for your ligand's flexibility [3].

  • The docking poses look wrong, with the ligand in an unexpected location. What could be the cause? This is a common challenge. If the binding site is too large or flexible, the search algorithm can place the ligand incorrectly. It is critical to pre-define the binding site coordinates accurately, often based on the location of a native ligand or known active site residues. Using multiple receptor conformations (from MD simulations or homology modeling) can also help account for protein flexibility and reduce false positives [3] [4] [5].

References

Sertraline: Key Technical Data for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

For researchers, understanding a compound's metabolism and safety profile is fundamental to experimental design. The tables below summarize core data on sertraline.

Table 1: Metabolic Profile of Sertraline [1] [2] [3]

Metabolic Pathway Primary Enzymes Involved Key Metabolite Clinical Significance
N-Demethylation (Oxidative) CYP2B6 (major), CYP2C9, CYP2C19, CYP3A4, CYP2D6 N-Desmethylsertraline Major metabolic route; multiple enzymes reduce impact of single polymorphism
Deamination (Oxidative) CYP3A4, CYP2C19; MAO-A, MAO-B - Secondary pathway; involves both cytochrome P450 and monoamine oxidases
N-Carbamoyl Glucuronidation (Conjugative) UGT2B7 Sertraline glucuronide -

Table 2: Cardiac Safety & Risk Profile [4] [5] [6]

Parameter Risk Level & Monitoring Guidance Comparative Safety
QTc Prolongation Low to modest, dose-dependent risk; monitor with ECG in patients with cardiac risk factors or on other QT-prolonging drugs [4] [6]. Preferable to citalopram for patients at risk for arrhythmias [5] [6].
Serotonin Syndrome Potential risk, especially when co-administered with other serotonergic agents [4]. -
Withdrawal Syndrome Can occur with abrupt discontinuation; taper dose gradually [4]. -

Experimental Protocols & Methodologies

Here are summaries of key experimental approaches from the literature that can inform your own study designs.

1. In Vitro Metabolic Identification [1]

  • Objective: To identify the specific human enzymes responsible for the oxidative metabolism of a compound.
  • System: Human liver microsomes and recombinant heterologously expressed cytochrome P450 enzymes.
  • Key Reagents: Test compound (e.g., Sertraline), NADPH-generating system, isoform-selective chemical inhibitors (e.g., α-naphthoflavone for CYP1A2, sulfaphenazole for CYP2C9).
  • Methodology: Incubate the compound with individual enzyme systems with and without inhibitors. Measure metabolite formation (e.g., N-desmethylsertraline) using techniques like LC-MS/MS. Kinetic parameters (Km, Vmax) are determined to quantify enzyme contribution.

2. Machine Learning & Virtual Screening for Target Identification [7]

  • Objective: To repurpose existing drugs for new therapeutic targets using computational models.
  • Workflow:
    • Data Curation: Collect known active and inactive molecules for target proteins (e.g., AChE, COX-2) from databases like ChEMBL.
    • Model Training: Train machine learning models (e.g., Random Forest, XGBoost) on molecular descriptors to classify active/inactive compounds.
    • Virtual Screening: Use the validated model to screen a library of FDA-approved drugs (e.g., ZINC15 database) for potential inhibitors.
    • In Silico Validation: Perform molecular docking of hit compounds (e.g., Sertraline) into the active sites of target proteins to predict binding affinity and pose.

3. Assessing Time-Dependent Enzyme Inhibition [8]

  • Objective: To determine if a compound causes irreversible, time-dependent inhibition of metabolic enzymes like CYP3A4.
  • System: Human liver microsomes.
  • Methodology: Pre-incubate the test compound with microsomes in the presence of NADPH for a set time. Then, add a probe substrate (e.g., testosterone for CYP3A4) and measure the remaining enzyme activity (e.g., production of 6β-hydroxytestosterone). A significant decrease in activity after pre-incubation indicates time-dependent inhibition, often due to the formation of reactive metabolite-intermediate (MI) complexes.

Visualizing Experimental Workflows

The diagram below outlines the machine learning and validation workflow for identifying multi-target drug candidates, as described in the research [7].

workflow start Data Curation from ChEMBL Database ml Machine Learning Model Training (RF, GB, XGB) start->ml screen Virtual Screening of FDA-Approved Drugs ml->screen hit Hit Identification (e.g., Sertraline) screen->hit docking Molecular Docking against Multiple Targets hit->docking validation In Vivo Validation (LPS-induced rat model) docking->validation

Frequently Asked Questions for Technical Support

Q1: Our MD simulations of sertraline with CYP2B6 are unstable. The ligand exits the binding pocket or the protein structure denatures. What are some critical parameters to check?

  • A: Focus on the system setup and forcefield parameters. Ensure the heme group in CYP2B6 is correctly parameterized, as this is crucial for binding. The protonation states of key residues in the active site must be accurate at simulation pH. A sufficiently long equilibration period, confirmed by stable RMSD of the protein backbone, is essential before starting production runs. Review the parameters for the ligand; using GAFF2 with RESP charges derived from high-level quantum mechanics calculations is often a reliable approach.

Q2: We see conflicting data on which CYP enzyme is most important for sertraline's N-demethylation. How should we design our in vitro inhibition assays?

  • A: The literature indicates that multiple enzymes contribute [1] [3]. Your assay should not focus on a single enzyme. Use a comprehensive approach:
    • System: Human liver microsomes (HLM) or a cocktail of recombinant CYP enzymes.
    • Inhibitors: Employ a panel of selective chemical inhibitors (e.g., ticlopidine for CYP2B6, ketoconazole for CYP3A4) or use antibody inhibitors.
    • Analysis: Measure the formation of N-desmethylsertraline. The relative contribution of each enzyme can be determined by the percentage of activity remaining with each specific inhibitor.

Q3: Why is sertraline considered to have a lower risk for drug-drug interactions (DDIs) compared to other SSRIs like fluoxetine or paroxetine, despite being a CYP inhibitor?

  • A: While sertraline can inhibit enzymes like CYP2D6 and demonstrates time-dependent inhibition of CYP3A4 [8], its overall DDI potential is moderated by its metabolism. Sertraline is metabolized by multiple enzymes (CYP2B6, CYP2C19, CYP2C9, CYP3A4, CYP2D6) [1]. This redundancy means that inhibiting one pathway does not usually cause a drastic increase in sertraline plasma levels, and no single genetic polymorphism profoundly alters its pharmacokinetics [1]. This contrasts with drugs that rely on a single, highly polymorphic enzyme.

References

Seproxetine metabolite interference

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Interference

Seproxetine can interfere with experimental outcomes through two main pathways: metabolic enzyme inhibition and direct receptor interactions.

  • Metabolic Enzyme Inhibition: Seproxetine, along with other fluoxetine metabolites, forms a complex system that can cause reversible or time-dependent inhibition of crucial CYP enzymes like CYP2D6, CYP3A4, and CYP2C19 [1]. The (S)-enantiomers (Seproxetine and (S)-fluoxetine) are particularly high-affinity, potent inhibitors of CYP2D6 [1].
  • Receptor Interactions: Beyond its primary action as a Selective Serotonin Reuptake Inhibitor (SSRI), Seproxetine also inhibits the dopamine transporter (DAT) and acts on 5-HT2A and 5-HT2C receptors [2] [3]. This multi-target activity must be considered in studies investigating these pathways.

Quantitative Inhibition Profile of Fluoxetine and its Metabolites

The table below summarizes the in vitro inhibitory constants (Ki) for the enantiomers of fluoxetine and norfluoxetine (Seproxetine) against major CYP enzymes. This data is critical for predicting and rationalizing drug-drug interactions (DDIs) [1].

Enzyme Inhibitor Ki (µM) Inhibition Type
CYP2D6 (R)-fluoxetine 0.86 Reversible
(R)-norfluoxetine 0.5 Reversible
(S)-fluoxetine 0.068 Reversible
(S)-norfluoxetine (Seproxetine) 0.035 Reversible
CYP2C19 (R)-fluoxetine 1.8 (KI) Time-Dependent
(R)-norfluoxetine 15 (KI) Time-Dependent
(S)-fluoxetine 55 (KI) Time-Dependent
(S)-norfluoxetine (Seproxetine) 7 (KI) Time-Dependent
CYP3A4 (R)-norfluoxetine 7.7 (KI) Time-Dependent
(S)-fluoxetine 21 (KI) Time-Dependent
(S)-norfluoxetine (Seproxetine) 11 (Ki) Reversible

Troubleshooting Guide & FAQs

Frequently Asked Questions

Q1: What is the main source of Seproxetine in my in vivo experiments? Seproxetine is the primary active metabolite of the widely prescribed antidepressant fluoxetine. It is formed in the body through the demethylation of fluoxetine and has a long elimination half-life of 4 to 16 days [4] [3]. Its presence in experimental models can originate from either the administration of fluoxetine or from Seproxetine itself if it is the compound under investigation.

Q2: Which CYP enzymes are most susceptible to inhibition by Seproxetine? Based on in vitro data, Seproxetine is a very high-affinity, reversible inhibitor of CYP2D6 and also shows significant time-dependent (irreversible) inhibition of CYP2C19 [1]. Its impact on CYP3A4 is more complex and may involve mixed mechanisms.

Q3: Our team is studying a compound metabolized by CYP2D6. How can we mitigate Seproxetine's interference?

  • In Vitro Systems: Pre-incubate your system and account for the potential of time-dependent inhibition in your data analysis and model predictions.
  • In Vivo Models: If using animal models, ensure a sufficient washout period (potentially several weeks) after discontinuing fluoxetine or Seproxetine due to their long half-lives. Consider using specific chemical inhibitors or models with knocked-out CYP enzymes to isolate the effect.
  • Analytical Methods: Employ sophisticated analytical techniques (e.g., LC-MS/MS) that can differentiate between your compound of interest, its metabolites, and Seproxetine to avoid analytical cross-talk.

Q4: Are there any novel chemical approaches to modify Seproxetine to reduce side effects or alter its properties? Yes, recent research has explored forming charge-transfer (CT) complexes between Seproxetine and various π-electron acceptors. These complexes can alter the drug's properties, and some, like the complex with TCNQ, have shown different and sometimes more stable binding profiles with receptors like serotonin and dopamine in molecular docking studies [2]. This represents a potential strategy for creating derivatives with improved efficacy or safety.

Experimental Protocol: Assessing CYP2D6 Inhibition

This methodology is adapted from studies that characterized the inhibitory effects of fluoxetine and its metabolites [1].

  • System Setup: Use a recombinant CYP enzyme system (e.g., baculovirus-insect cell expressed CYP2D6) or human liver microsomes (HLMs) in a suitable buffer (e.g., potassium phosphate).
  • Incubation: Pre-incubate the enzyme system with varying concentrations of (S)-norfluoxetine (Seproxetine) and a known CYP2D6 probe substrate (e.g., dextromethorphan or bufuralol) along with an NADPH-generating system to initiate the reaction.
  • Reaction Termination: Stop the reaction after a linear time period by adding a quenching agent like acetonitrile or trichloroacetic acid.
  • Analysis: Quantify the formation of the specific metabolite (e.g., dextrorphan from dextromethorphan) using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
  • Data Analysis: Plot reaction velocity versus substrate concentration for each inhibitor concentration. Calculate the inhibition constant (Ki) by fitting the data to an appropriate model (e.g., competitive inhibition) using non-linear regression software.

Visualizing Metabolic Pathways and Inhibition

The diagram below illustrates the metabolic relationship between fluoxetine and its metabolites, and their primary targets for enzyme inhibition.

The primary metabolic and inhibitory relationships are as follows:

  • Metabolic Pathway (Black Arrows): Fluoxetine is metabolized into racemic norfluoxetine, which is a 50/50 mixture of the (S)- and (R)-enantiomers. Seproxetine is the (S)-norfluoxetine enantiomer [4] [3].
  • Potent CYP2D6 Inhibition (Yellow & Red Arrows): Both (S)-fluoxetine and Seproxetine are high-affinity, reversible inhibitors of the CYP2D6 enzyme, with Seproxetine having the lowest Ki value (highest potency) [1].
  • Other CYP Inhibitions (Red & Blue Arrows): Seproxetine also acts as a time-dependent inhibitor of CYP2C19, while (R)-norfluoxetine is a key time-dependent inhibitor of CYP3A4 [1].

References

Handling Precautions for Potent Active Pharmaceutical Ingredients

Author: Smolecule Technical Support Team. Date: February 2026

While not specific to Seproxetine, the general handling precautions for Sertraline HCl provide a model for safe handling of similar potent compounds [1].

  • Personnel: Handling should only be performed by personnel trained and familiar with potent active pharmaceutical ingredients (APIs).
  • Inhalation Precautions: Avoid inhalation. Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.
  • Skin and Eye Contact: Avoid contact with skin, eyes, and clothing. The substance may be a moderate to severe irritant. Wear chemical-resistant rubber gloves and chemical safety goggles.
  • General Handling: Material may be an irritant. Avoid conditions that generate dust.

Stability and Forced Degradation Profile

Understanding a drug's stability under various stress conditions is a standard part of pharmaceutical analysis. The following data for Sertraline HCl illustrates the type of information generated for a stable compound [2].

Table: Forced Degradation Conditions and Outcomes for Sertraline HCl

Stress Condition Stability Outcome Major Degradation Products Formed?
Acidic Hydrolysis Stable No
Basic Hydrolysis Stable No
Neutral Hydrolysis Stable No
Thermal Degradation Stable No
Oxidative Degradation Not stable Yes (2 products)
Photolytic Degradation Not stable Yes (3 products)

Experimental Protocol: Forced Degradation Study

Forced degradation studies help identify how a drug substance may break down. The following methodology is adapted from a study on Sertraline [2].

  • Sample Preparation: Expose the drug substance to various stressed conditions as per ICH Q1A(R2) guidelines.
  • Stress Conditions:
    • Hydrolytic: Treat with acidic (e.g., HCl), basic (e.g., NaOH), and neutral buffers.
    • Oxidative: Treat with an oxidizing agent (e.g., hydrogen peroxide).
    • Thermal: Subject the solid and/or solution to elevated temperatures.
    • Photolytic: Expose to UV and/or visible light.
  • Analysis:
    • Separation Technique: Use an Ultra-High-Performance Liquid Chromatography (UHPLC) system.
    • Column: Acquity HSS T3 (100 × 2.1 mm, 1.7 µ) or equivalent.
    • Mobile Phase: Gradient of 0.1% formic acid and acetonitrile.
    • Detection: Use a Diode Array Detector (DAD).
  • Characterization:
    • Identification: Analyze degradation products using High-Resolution Mass Spectrometry (UHPLC-Q-TOF/MS/MS) to determine their molecular formula and fragmentation patterns.
    • Isolation: Isolate major degradation products using Preparative HPLC.
    • Structural Confirmation: Elucidate the definitive structure of isolated products using NMR spectroscopy (1D and 2D).

The workflow for this protocol can be visualized as follows:

G cluster_1 Stress Conditions cluster_2 Chromatographic Separation & Analysis cluster_3 Degradant Identification & Characterization Start Start Forced Degradation Study Stress Expose API to: • Hydrolytic (Acid/Base/Neutral) • Oxidative • Thermal • Photolytic Start->Stress Analysis UHPLC-DAD Analysis Column: Acquity HSS T3 Mobile Phase: 0.1% Formic Acid / Acetonitrile (Gradient) Stress->Analysis Char Characterize Degradation Products (DPs) Analysis->Char HRMS High-Resolution MS (UPLC-Q-TOF/MS/MS) Char->HRMS Iso Isolate Major DPs (Preparative HPLC) Char->Iso NMR Structural Confirmation (NMR: 1D & 2D) Iso->NMR

Frequently Asked Questions

Q: What is the main route of clearance for drugs like sertraline (and potentially similar compounds like seproxetine)? A: The primary route of clearance is hepatic metabolism. The drug is extensively metabolized, and only very low concentrations of the unchanged parent drug are excreted in urine [3].

Q: What personal protective equipment (PPE) is recommended when handling a potent API? A: Based on the safety data for a similar compound, the minimum recommended PPE includes chemical-resistant rubber gloves, chemical safety goggles, and a laboratory coat. A respirator should be used if adequate ventilation is not available [1].

Q: Under which stress conditions is a drug most likely to degrade? A: As seen with Sertraline HCl, a drug can be stable under hydrolytic and thermal conditions but degrade under oxidative and photolytic stress [2]. This highlights the importance of protecting the drug from light and oxidizing agents during handling and storage.

Q: How should waste material be disposed of? A: Waste should be disposed of in accordance with all applicable country, federal, state, and local regulations [1].

Key Troubleshooting Considerations

  • Unexpected Degradation: If you observe unexpected degradation products in your experiments, first review the conditions the sample was exposed to. Check for exposure to light, oxygen, or reactive excipients. A forced degradation study can help identify the root cause [2].
  • Low Aqueous Solubility: If the free base of a drug has poor solubility, a common pharmaceutical strategy is to form a hydrochloride salt, which typically offers significantly improved solubility and biopharmaceutical properties [4].

References

Seproxetine solvent system optimization

Author: Smolecule Technical Support Team. Date: February 2026

Seproxetine (SRX) Overview

Seproxetine (S-norfluoxetine) is the active N-demethylated metabolite of the antidepressant fluoxetine [1]. It is classified as a selective serotonin reuptake inhibitor (SSRI), but its activity extends to other targets [1].

The table below summarizes its key physicochemical properties, which are foundational for solvent selection and pre-formulation studies.

Property Value / Description Relevance to Solvent Systems
Chemical Name (S)-norfluoxetine [1] Identifies the specific enantiomer.
Role Active metabolite of fluoxetine; SSRI [1] Informs the biological and chemical context.
Key Characteristic Forms 1:1 charge-transfer complexes with various π-electron acceptors [1] [2] Enables a specific, well-documented analytical method.

Experimental Protocol: Charge-Transfer Complexation

This method allows for the spectrophotometric determination of seproxetine and can be adapted to study its behavior in different solvent environments [1] [2].

1. Synthesis of Solid [(SRX)(π-Acceptor)] Complexes

  • Procedure: Dissolve the SRX donor in a suitable solvent. React this solution with an equivalent mole of a π-electron acceptor (e.g., PA, DNB, p-NBA, DCQ, DBQ, or TCNQ) [1].
  • Process: Stir the mixture at room temperature for approximately one hour. Filter the resulting precipitate, wash it with a small amount of dichloromethane, and dry it under vacuum over anhydrous calcium chloride [1].

2. Spectrophotometric Analysis in Solution

  • Instrumentation: Use a UV/Vis Spectrometer (e.g., Perkin-Elmer Lambda 25) scanning from 200–800 nm [1].
  • Objective: Confirm the formation of the charge-transfer complex and determine its stoichiometry (which is 1:1 for SRX) and physical parameters like the formation constant ((K_{CT})) and molar extinction coefficient ((ε_{CT})) [1] [2].

The following diagram illustrates the workflow for this experiment:

Start Start SRX Analysis Prep Prepare SRX Solution Start->Prep Complex Add π-Acceptor (e.g., PA, TCNQ) Prep->Complex React Stir at Room Temp (~1 hour) Complex->React SolidPath Solid Complex Route React->SolidPath LiquidPath Solution Analysis Route React->LiquidPath Filter Filter Precipitate SolidPath->Filter Yes UVScan UV-Vis Spectrophotometry SolidPath->UVScan No LiquidPath->Filter No LiquidPath->UVScan Yes Dry Dry under Vacuum Filter->Dry CharSolid Characterize Solid (FTIR, NMR, XRD, SEM/TEM) Dry->CharSolid Calc Calculate Parameters (Kₜc, εₜc, ΔG°) UVScan->Calc

Frequently Asked Questions

Q1: Why isn't a specific optimal solvent system listed for seproxetine? The available scientific literature confirms the behavior of seproxetine in charge-transfer complexation [1] [2] but does not contain published studies that explicitly optimize solvent systems for this molecule. Solvent optimization is highly specific to the desired process (e.g., reaction, crystallization, purification).

Q2: What is a practical approach to determining a good solvent system? A systematic experimental approach is recommended:

  • Consult General Principles: Refer to pre-formulation guides for critical physicochemical properties (e.g., pKa, Log P, solubility in various solvents) that govern solvent selection [3].
  • Leverage Existing Methods: The charge-transfer complexation protocol itself provides a working solvent system for that specific reaction and analysis [1].
  • Employ Computational Screening: Use tools like COSMO-RS (as mentioned in one search result) to screen large numbers of potential solvents and mixtures in silico before lab testing [4].
  • Experimental Design: Based on the above, design a lab experiment to test a matrix of solvents and co-solvents, measuring key outcomes like yield, purity, or solubility.

References

Experimental Protocol: Synthesizing Seproxetine Charge-Transfer Complexes

Author: Smolecule Technical Support Team. Date: February 2026

This standardized method is adapted from recent studies and can serve as a foundation for your work [1] [2].

  • Objective: To synthesize solid-phase charge-transfer complexes of seproxetine (donor) with various π-electron acceptors to potentially enhance its pharmacological efficacy.
  • Principle: The reaction is based on the charge-transfer interaction where seproxetine donates electrons to an electron-accepting molecule, forming a stable, solid complex with a 1:1 molar ratio.

The following table summarizes the acceptors and key conditions used in this synthesis.

π-Electron Acceptor Abbreviation Reaction Solvent Complex Color (Solid) Stoichiometry (SRX:Acceptor)
Picric Acid PA Methanol Not Specified 1:1
1,3-Dinitrobenzene DNB Methanol Not Specified 1:1
p-Nitrobenzoic Acid p-NBA Methanol Not Specified 1:1
2,6-Dichloroquinone-4-chloroimide DCQ Methanol Not Specified 1:1
2,6-Dibromoquinone-4-chloroimide DBQ Methanol Not Specified 1:1
7,7,8,8-Tetracyanoquinodimethane TCNQ Methanol Not Specified 1:1

Step-by-Step Procedure:

  • Preparation of Solutions: Dissolve the seproxetine donor and the chosen π-electron acceptor separately in methanol to create equimolar solutions (e.g., 0.001 M) [2].
  • Mixing: Combine 25 mL of the seproxetine solution with 25 mL of the acceptor solution in a suitable reaction vessel [1].
  • Reaction: Stir the mixture at room temperature for approximately 60 minutes to ensure complete complex formation [1].
  • Isolation:
    • Filter the resulting precipitate from the reaction mixture.
    • Wash the solid product with a small volume of dichloromethane to remove any unreacted starting materials or solvent residues.
  • Drying: Dry the purified solid complex under vacuum over an anhydrous desiccant like calcium chloride (CaCl₂) until a constant weight is achieved [1].

Workflow for Synthesis and Characterization

This diagram outlines the key stages of the process from synthesis to final analysis:

Start Start Synthesis S1 Step 1: Prepare Solutions (SRX & acceptor in methanol) Start->S1 S2 Step 2: Mix & React (Stir at room temp for 1h) S1->S2 S3 Step 3: Isolate Product (Filter & wash with CH₂Cl₂) S2->S3 S4 Step 4: Dry Complex (Under vacuum over CaCl₂) S3->S4 C1 Characterize Solid Complex S4->C1 A1 Analytical Techniques C1->A1 T1 • FTIR Spectroscopy • ¹H-NMR • X-ray Diffraction (XRD) • SEM/TEM Microscopy • EDX Analysis • TG/DTG Thermal Analysis

Frequently Asked Questions & Troubleshooting

Q1: The reaction is not yielding any precipitate. What could be wrong?

  • A: Verify the concentration and purity of your starting solutions. A concentration that is too low may not drive the complex out of solution. Ensure the selected acceptor is appropriate; studies confirm PA, DNB, and TCNQ are effective with SRX [1] [2]. Try concentrating the reaction mixture or using a less polar solvent to encourage precipitation.

Q2: How can I confirm the successful formation of the CT complex?

  • A: Use a combination of techniques as outlined in the workflow. Spectrophotometric analysis in solution should show a new absorption band, indicating CT interaction [2]. For solid complexes, characterization with FTIR can show shifts in functional group bands, and ¹H-NMR can reveal changes in proton chemical shifts. Elemental analysis (EDX) and X-ray powder diffraction confirm the composition and crystallinity of the new complex [1] [2].

Q3: The literature mentions seproxetine is not an approved drug. Why is it used in research?

  • A: Seproxetine is the active metabolite of the widely prescribed antidepressant fluoxetine (Prozac) and is considered a more potent serotonin reuptake inhibitor [1] [3]. Although its development was halted, potentially due to cardiac side effects, its high potency makes it a valuable compound for novel pharmaceutical research, such as efficacy enhancement via charge-transfer complexation [1] [3].

Important Context for Researchers

  • Rationale for CT Complexation: The primary goal of this approach is to increase the efficacy of seproxetine. Molecular docking and dynamics simulations suggest that certain CT complexes, particularly the one with TCNQ, bind more efficiently to serotonin, dopamine, and TrkB kinase receptors than seproxetine alone [1].
  • Status of Seproxetine: It is crucial to note that seproxetine itself is an investigational compound that was never approved or marketed. It is primarily used in research settings [3].

References

Seproxetine Stability: Key Factors & Data

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the conditions that lead to seproxetine degradation is the first step in preventing it. The following table summarizes the primary stressors identified in related SSRIs and the resulting degradation products [1].

Stressor Factor Observed Effect & Degradation Products Related SSRI Studied
High Temperature Dehydration, melting, and release of HCl, piperidine, fluorobenzene, and CO2 [1]. Paroxetine
High Temperature Solid-state polymorphic transformation and sublimation [1]. Sertraline
Hydrolysis Formation of N-substituted naphthoquinone derivatives (can be used for analytical detection) [2]. Fluoxetine, Fluvoxamine, Paroxetine

Troubleshooting Guide: Degradation Prevention

Here are specific answers to common experimental challenges you might face.

Issue: Physical Instability and Polymorphic Transformation
  • Problem: My solid form of seproxetine changes its physical characteristics (e.g., color, crystallinity) during storage or processing.
  • Solution & Protocol: This is likely a polymorphic transition or dehydration.
    • Storage: Store the solid drug substance in a hermetically sealed container with desiccant to prevent moisture uptake [1].
    • Temperature Control: Avoid heating the solid compound above 60-70°C unless necessary for processing. The thermal decomposition of related SSRIs begins in the 160-200°C range, but lower temperatures can initiate dehydration or solid-state transitions [1].
    • Monitoring: Use techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to map the thermal behavior of your specific seproxetine batch and identify its stability thresholds [1].
Issue: Low Efficacy and Potency
  • Problem: The pharmacological activity of seproxetine in my assays is lower than expected, potentially due to instability in the biological medium.
  • Solution & Protocol: Consider forming a Charge-Transfer (CT) complex to enhance stability and binding affinity [3] [4].
    • Synthesis of CT Complex: React seproxetine (as the electron donor) with a π-electron acceptor like TCNQ (7,7,8,8-tetracyanoquinodimethane) in a 1:1 molar ratio in dichloromethane at room temperature for 1 hour [3] [4].
    • Isolation: Filter the precipitated solid complex, wash with a small amount of cold dichloromethane, and dry under vacuum [3] [4].
    • Validation: Molecular docking and dynamics simulations (e.g., 100 ns runs using GROMACS) suggest the [(SRX)(TCNQ)] complex binds more stably to serotonin and dopamine receptors than seproxetine alone [3] [4].

Analytical Methods for Monitoring Stability

You can adapt this validated method to track seproxetine concentration and detect degradants.

  • Method: Green Microwell Spectrophotometric Assay (adapted from a method for related SSRIs) [2].
  • Principle: Derivatization with 1,2-Naphthoquinone-4-sulphonate (NQS) in an alkaline medium to form a colored product that can be measured spectrophotometrically [2].
  • Procedure:
    • Transfer a sample containing 2–80 µg/mL of seproxetine to a 96-microwell plate.
    • Add 0.25% (w/v) NQS solution and a borate buffer (pH ~11) to each well.
    • Allow the reaction to proceed at room temperature and measure the absorbance at the appropriate wavelength (expected between 470-490 nm) [2].

Experimental Workflow for Stability Investigation

For a comprehensive stability study, you can follow the workflow below. This diagram outlines the key steps for assessing seproxetine stability and implementing preventive strategies.

Start Start: Seproxetine Stability Assessment Stress Apply Stress Conditions (Heat, Light, Humidity) Start->Stress Analyze Sample & Analyze Stress->Analyze Detect Degradation Detected? Analyze->Detect Identify Identify Degradants (TGA, DSC, Spectrometry) Detect->Identify Yes Monitor Implement Routine Monitoring (Spectrophotometric Assay) Detect->Monitor No Strategy Develop Prevention Strategy Identify->Strategy CT_Complex Charge-Transfer Complexation Strategy->CT_Complex For Enhanced Efficacy Strategy->Monitor Standard Protocol CT_Complex->Monitor End Stable Formulation Monitor->End

Key Takeaways for Researchers

  • Primary Control: The most straightforward way to prevent seproxetine degradation is through strict environmental control, particularly avoiding elevated temperatures and moisture [1].
  • Advanced Strategy: For projects where enhancing efficacy is as crucial as stability, charge-transfer complexation with TCNQ is a promising, research-backed strategy that can simultaneously improve stability and receptor binding [3] [4].
  • Consistent Monitoring: Implement a simple, high-throughput spectrophotometric assay to routinely check the integrity of your seproxetine samples during storage and throughout your experiments [2].

References

General Strategy for Investigating Immunoassay Interference

Author: Smolecule Technical Support Team. Date: February 2026

Interference in drug assays often stems from cross-reacting compounds that are structurally similar to the target molecule. A systematic computational and experimental approach can be highly effective for identifying such compounds [1].

The workflow below outlines the key stages of this investigation, from initial computational screening to experimental validation.

G Start Start: Suspected Assay Interference Step1 1. Computational Screening Use molecular similarity methods (MDL keys, Tanimoto coefficient) Start->Step1 Step2 2. Compound Classification Categorize as Strong/Weak True/False Positive based on data Step1->Step2 Step3 3. Experimental Validation Test predicted cross-reactive compounds in the assay Step2->Step3 Result Outcome: Identified Cross-Reactive Compounds Step3->Result

Key Methodologies from the Literature

The table below summarizes several established analytical methods that can serve as references for developing specific protocols for Seproxetine. These methods focus on precise separation and detection, which are crucial for identifying and quantifying interference.

Method Key Purpose/Feature Key Experimental Parameters Application/Validation
Stereoselective HPLC [2] Single-run determination of enantiomeric purity & related substances Column: Chiralpak IG-3; Mobile Phase: Acetonitrile-water-DEA (75:25:0.1 V/V/V); Detection: UV @ 215/246 nm Validated per Official Medicines Control Laboratory guidelines; resolves all species in <15 min.
LC-MS/MS (Plasma) [3] Simultaneous quantification of drug & active metabolite (N-desmethylsertraline) Column: Poroshell EC-C18; Mobile Phase: Gradient of water (0.1% formic acid) & acetonitrile; Detection: MS/MS, positive ionization Linear range: 2.50–320 ng/mL (sertraline); applied to clinical study.
UPLC-MS/MS (Plasma) [4] Rapid, sensitive quantification for pharmacokinetic studies Column: C18; Mobile Phase: Methanol-water (0.1% glacial acetic acid); Detection: MS/MS; Runtime: <3 min LLOQ: 0.1 ng/mL; uses only 50 µL plasma; suitable for therapeutic drug monitoring.
Spray-Assisted LPME/GC-MS [5] Monitoring sertraline in environmental water samples Extraction: Spray-assisted droplet formation; Solvent: Dichloromethane; Analysis: GC-MS Linear range: 100.2–2011.7 µg/kg; LOD: 37.5 µg/kg; good recovery from tap water.

Frequently Asked Questions (FAQs)

Q1: What is a systematic first step if I suspect cross-reactivity in my assay? A strong first step is to perform a computational similarity search. Using molecular descriptors (like MDL public keys) and the Tanimoto similarity coefficient, you can screen databases of drugs, metabolites, and endogenous molecules to identify compounds with high structural similarity to your target that are likely to cross-react [1].

Q2: My analytical method is co-eluting the target compound with an impurity. What can I do? This is a common challenge. One effective approach is to re-evaluate the chromatographic stationary phase. As demonstrated in Sertraline analysis, specialized columns like the Zorbax Bonus-RP or chiral columns (Chiralpak IG-3) can provide superior separation of closely related compounds without needing ion-pairing reagents, simplifying the method [2] [6].

Q3: I need a highly sensitive method for pharmacokinetic studies. What are my options? Modern LC-MS/MS or UPLC-MS/MS methods are the gold standard for sensitivity and speed. As shown in the literature, these methods can achieve lower limits of quantification (LLOQ) in the sub-nanogram per milliliter range (e.g., 0.1 ng/mL) with very short run times (2-3 minutes), making them ideal for high-throughput analysis [4] [7].

Key Takeaways for Your Work on Seproxetine

To summarize the guidance from the literature for your work on Seproxetine:

  • Leverage Computational Tools: Before extensive lab testing, use molecular similarity analysis to predict potential cross-reactants, saving time and resources [1].
  • Chromatography is Key: Interference resolution often hinges on excellent chromatographic separation. Investigate specialized columns (e.g., chiral, polar-embedded C18) and optimized mobile phases to resolve Seproxetine from its metabolites and potential interferents [2] [6].
  • MS/MS Detection for Specificity: For complex matrices like plasma, LC-MS/MS provides the specificity and sensitivity needed to accurately quantify the drug and its metabolites, even at low concentrations [3] [4] [7].

References

Workflow for Seproxetine Charge-Transfer Complex Crystallization

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the general workflow for forming and analyzing seproxetine charge-transfer complexes, based on the methodologies from the research [1] [2]. You can use this as a reference for the crystallization process.

G Start (Prepare SRX Solution) Start (Prepare SRX Solution) Prepare π-Acceptor Solutions Prepare π-Acceptor Solutions Start (Prepare SRX Solution)->Prepare π-Acceptor Solutions Mix SRX and Acceptor Solutions Mix SRX and Acceptor Solutions Prepare π-Acceptor Solutions->Mix SRX and Acceptor Solutions Observe Color Change Observe Color Change Mix SRX and Acceptor Solutions->Observe Color Change e.g., MeOH solvent Allow Complex Formation Allow Complex Formation Observe Color Change->Allow Complex Formation Note Note: The formation of an intense color upon mixing is initial evidence of a successful charge-transfer interaction. Characterize Liquid Complex\n(Spectrophotometry) Characterize Liquid Complex (Spectrophotometry) Allow Complex Formation->Characterize Liquid Complex\n(Spectrophotometry) Isolate Solid Complex\n(Precipitation/Evaporation) Isolate Solid Complex (Precipitation/Evaporation) Allow Complex Formation->Isolate Solid Complex\n(Precipitation/Evaporation) Proceed to Solid Analysis Proceed to Solid Analysis Characterize Liquid Complex\n(Spectrophotometry)->Proceed to Solid Analysis Isolate Solid Complex\n(Precipitation/Evaporation)->Proceed to Solid Analysis Final Solid Complex\n(Full Characterization) Final Solid Complex (Full Characterization) Proceed to Solid Analysis->Final Solid Complex\n(Full Characterization)

Key Experimental Details from the Literature

The study provides specific parameters for the charge-transfer complexation, which can serve as a starting point for your experiments [1] [2].

Table: Reported Experimental Parameters for Seproxetine Complexation

Parameter Details from the Study
Donor Drug Seproxetine (SRX)
Solvent Methanol (HPLC/Analytical grade)
π-Electron Acceptors Picric acid (PA), Dinitrobenzene (DNB), p-Nitrobenzoic acid (p-NBA), 2,6-Dichloroquinone-4-chloroimide (DCQ), 2,6-Dibromoquinone-4-chloroimide (DBQ), 7,7,8,8-Tetracyanoquinodimethane (TCNQ)
Stoichiometry 1:1 (SRX : π-acceptor) - confirmed by molar ratio method
Evidence of Success Immediate appearance of intense color in solution; new absorption bands in the visible/UV spectrum.

Troubleshooting and Further Guidance

Since the published research focuses on the analysis of the final complexes rather than a detailed crystallization recipe, you may need to optimize the conditions to obtain high-quality single crystals suitable for X-ray diffraction.

  • If crystals do not form: The study isolated solid complexes via precipitation or slow evaporation [1]. For better crystals, try slow evaporation at a stable, vibration-free temperature or explore solvent diffusion methods (e.g., layering a non-solvent over the reaction solution).
  • If crystal quality is poor: Systematically varying parameters like temperature, drug concentration, and precipitant concentration is a standard and efficient optimization strategy in crystallization [3]. You can apply this principle to the seproxetine-acceptor system.
  • Where to look for more information: The most detailed information is often found in patents for a pharmaceutical compound. Searching specialized patent databases using terms like "seproxetine crystallization," "norfluoxetine purification," or the compound's CAS number may yield precise protocols.

References

Seproxetine vs fluoxetine potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Molecular and Pre-clinical Profile

The table below summarizes key molecular and pre-clinical data for Seproxetine and Fluoxetine.

Parameter Seproxetine (S-norfluoxetine) Fluoxetine
Role/Metabolism Active metabolite of Fluoxetine [1] [2] Parent drug [3] [4]
Primary Mechanism Selective Serotonin Reuptake Inhibitor (SSRI); also inhibits Dopamine transporter (DAT) & 5-HT2A/2C receptors [1] Selective Serotonin Reuptake Inhibitor (SSRI); antagonist at 5HT2C receptors at higher doses [5]
In Vitro Serotonin Transporter (SERT) Inhibition (Ki) Information missing (More potent than R-norfluoxetine) [1] ~17-21 nM (Rat brain synaptosomes) [3]
Computational Docking (Binding Energy, kcal/mol)
- Serotonin Receptor -7.2 [1] Information missing
- Dopamine Receptor -8.6 [1] Information missing
- TrkB Kinase Receptor -9.6 [1] Information missing
Key Experimental Findings Its charge-transfer complex with TCNQ showed superior binding and complex stability vs. Seproxetine alone in molecular dynamics simulations [1]. Suppresses AMPK signaling, promoting hepatic lipid accumulation in primary mouse hepatocytes [6].

Clinical Efficacy and Acceptability

The following table places both compounds in the broader context of antidepressant efficacy and acceptability, based on a large network meta-analysis. Note that Seproxetine was not included in this analysis.

Parameter Fluoxetine (from network meta-analysis) Seproxetine Status
Efficacy (Response Rate) vs. Placebo More effective than placebo (Odds Ratio, OR, part of a range of 1.37 to 2.13 for all antidepressants) [7] Development halted in the 1990s due to cardiac side effects (QT prolongation) [1].
Acceptability (Dropouts vs. Placebo) Associated with fewer dropouts than placebo (OR 0.88) [7] No clinical acceptability data available from widespread use.
Ranking among 21 Antidepressants Considered one of the more tolerable antidepressants; less efficacious than some other agents in head-to-head analyses [7]. Not applicable.

Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, here are detailed methodologies for key experiments cited.

Molecular Docking and Dynamics for Receptor Binding

This protocol is based on the studies conducted on Seproxetine and its charge-transfer complexes [1].

  • Protein Preparation: Obtain 3D crystal structures of target receptors (e.g., serotonin, dopamine, TrkB kinase) from the RCSB Protein Data Bank. Prepare the structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning Kollman charges.
  • Ligand Preparation: Draw the structures of the ligands (Seproxetine, Fluoxetine, CT complexes) and convert them to PDBQT format. Energy minimization should be performed using a force field (e.g., MMFF94) for 500 steps.
  • Docking Simulation: Perform docking calculations using software like AutoDock Vina. The grid box should be set to encompass the active site of the receptor.
  • Dynamics Simulation: To assess stability, take the best docked pose and run a molecular dynamics simulation (e.g., for 100 ns at 300 K). Analyze the root-mean-square deviation (RMSD) to confirm the complex's stability over time.
  • Analysis: The binding energy (in kcal/mol) is the primary output for comparing potency. The docked poses should be visualized to analyze interaction modes (e.g., hydrogen bonding, hydrophobic interactions).
In Vitro Serotonin Transporter Inhibition Assay

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound, a key measure of potency [3] [8].

  • Sample Preparation: Use rat brain synaptosomes or a cell line expressing the human serotonin transporter (SERT).
  • Incubation: Incubate the sample with a range of concentrations of the test compound (e.g., Fluoxetine, Seproxetine) along with a radiolabeled or fluorescently-labeled serotonin tracer.
  • Measurement: After incubation, separate the bound tracer from the free tracer, typically by rapid filtration. Measure the amount of bound tracer.
  • Data Analysis: The concentration of the compound that inhibits 50% of the tracer binding is reported as the IC₅₀ value. A lower IC₅₀ indicates higher potency. These values can be used to calculate inhibition constants (Ki).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways investigated in relation to these compounds and the workflow for the molecular docking experiments.

G Fluoxetine Fluoxetine SERT Serotonin Transporter (SERT) Fluoxetine->SERT Inhibits Receptor_5HT2C 5-HT2C Receptor Fluoxetine->Receptor_5HT2C Antagonizes AMPK AMPK Pathway Fluoxetine->AMPK Suppresses Seproxetine Seproxetine Seproxetine->SERT Inhibits DAT Dopamine Transporter (DAT) Seproxetine->DAT Inhibits SREBP1c SREBP1c Transcription Factor AMPK->SREBP1c Inactivates Lipogenesis Lipogenesis & Fatty Liver SREBP1c->Lipogenesis Activates

Figure 1: Key Signaling Pathways of Fluoxetine and Seproxetine. Seproxetine has a broader direct target profile, while Fluoxetine's metabolic side effects are linked to AMPK suppression [1] [6].

G Start Start: Obtain 3D Structures PrepProtein Prepare Protein (Remove water, add H, assign charges) Start->PrepProtein PrepLigand Prepare Ligand (Minimize energy, convert format) PrepProtein->PrepLigand Docking Run Docking Simulation (AutoDock Vina) PrepLigand->Docking MD Run Molecular Dynamics (100 ns simulation) Docking->MD Analyze Analyze Results (Binding energy, RMSD, poses) MD->Analyze

Figure 2: Workflow for Computational Potency Analysis. This protocol is used to generate and validate binding affinity data for novel compounds and complexes [1].

Important Limitations and Research Gaps

  • No Direct Comparative Data: The most significant limitation is the absence of head-to-head studies. The comparison relies on piecing together data from separate sources, which may have used different experimental conditions.
  • Seproxetine's Development Status: The most recent data found for Seproxetine is from a 2022 study investigating charge-transfer complexes to potentially overcome its known cardiac side effects [1]. Its clinical development was halted decades ago, so no human efficacy or acceptability data is available for a direct comparison with the widely used Fluoxetine.
  • Fluoxetine's Real-World Data: The network meta-analysis provides a robust ranking of Fluoxetine against other marketed antidepressants, showing it is among the more tolerable options, though others may be more efficacious [7].

Future Research Directions

To conclusively establish the potency comparison, the following approaches are recommended:

  • Standardized In Vitro Assays: Conduct SERT and DAT inhibition assays (IC₅₀) for both compounds side-by-side in the same laboratory system.
  • Charge-Transfer Complex Exploration: The strategy of forming charge-transfer complexes to enhance the stability and binding of Seproxetine is a promising area for improving antidepressant efficacy and deserves further investigation [1].
  • Adjusted Indirect Comparison: If sufficient data from placebo-controlled trials existed for both drugs, an adjusted indirect comparison could be performed statistically. This method uses a common comparator (e.g., placebo) to estimate the relative effect between two interventions that have not been directly compared in a trial [9].

References

Binding Energy of Seproxetine Charge-Transfer Complexes

Author: Smolecule Technical Support Team. Date: February 2026

The following table compiles the binding energies from molecular docking studies, which indicate how strongly the seproxetine (SRX) donor and its charge-transfer (CT) complexes bind to specific biological receptors. A more negative binding energy (in kcal/mol) signifies a more stable and potentially more efficacious binding interaction [1] [2].

Complex / Ligand Serotonin Receptor Binding Energy (kcal/mol) Dopamine Receptor Binding Energy (kcal/mol) TrkB Kinase Receptor Binding Energy (kcal/mol)
SRX alone Data not provided -7.6 [2] Data not provided
[(SRX)(TCNQ)] CT Complex Data not provided -9.2 [1] [2] Data not provided

According to the research, the CT complex formed between seproxetine and the π-electron acceptor TCNQ (7,7,8,8-tetracyanoquinodimethane) showed superior binding compared to seproxetine alone. Molecular dynamics simulations further confirmed that the [(SRX)(TCNQ)]-dopamine receptor complex was more stable than the complex with SRX alone [1] [2].

Other π-electron acceptors were also studied for complex formation with seproxetine, including Picric Acid (PA), Dinitrobenzene (DNB), p-Nitrobenzoic Acid (p-NBA), 2,6-Dichloroquinone-4-chloroimide (DCQ), and 2,6-Dibromoquinone-4-chloroimide (DBQ) [3] [1]. However, specific binding energy data for these complexes with the listed receptors was not provided in the available search results.

Experimental Protocols for Key Workflows

For reproducibility, here are the detailed methodologies for the key experiments cited.

Protocol 1: Synthesis and Characterization of Seproxetine CT Complexes

This protocol describes the general process for creating and analyzing the solid-form CT complexes, as outlined in the studies [1] [2].

  • Synthesis: The 1:1 charge-transfer complexes are synthesized by reacting a solution of seproxetine (SRX) donor with a solution of a π-electron acceptor (e.g., TCNQ, PA, DNB). The mixtures are stirred at room temperature for approximately one hour.
  • Isolation: The resulting precipitate is filtered, washed with a small amount of dichloromethane, and dried under vacuum over anhydrous calcium chloride.
  • Characterization: The solid complexes are characterized using several analytical techniques to confirm their structure and properties:
    • Elemental Analysis: To confirm the 1:1 stoichiometric ratio.
    • Spectrophotometry: Electronic absorption spectra are scanned in the 200–800 nm region.
    • Spectroscopic Tools: FTIR, 1H-NMR, and Raman spectra are used for structural analysis.
    • Thermal Analysis: Thermogravimetric analysis (TGA/DTG) is used to investigate thermal stability.
    • Morphological Studies: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), along with Energy-Dispersive X-ray spectroscopy (EDX), are used to study surface morphology, particle size, and elemental composition.
Protocol 2: Computational Molecular Docking and Dynamics

This protocol details the computational methods used to determine the binding energies and stability listed in the table [1] [2].

  • Ligand and Receptor Preparation:
    • The structures of SRX and the synthesized CT complexes are energy-minimized using software like PyRx with the MMFF94 force field.
    • The 3D crystal structures of the target receptors (e.g., dopamine receptor) are obtained from the Protein Data Bank (RCSB PDB).
  • Molecular Docking:
    • Docking calculations are performed using AutoDock Vina software.
    • The binding poses and binding energies (in kcal/mol) are analyzed for the ligands against the receptors.
  • Molecular Dynamics (MD) Simulation:
    • The best receptor-ligand complexes from docking are further analyzed using MD simulation, for example, with the GROMACS package using the GROMOS96 43a1 force field.
    • Simulations are typically run for 100 ns at 300 K to assess the conformational stability of the complexes over time. Parameters like root-mean-square deviation (RMSD) are calculated and compared.

Research Context and Significance

The diagrams below illustrate the logical relationship and potential impact of this research on addressing a key challenge in antidepressant development.

workflow Problem Clinical Problem: Treatment-Resistant Depression (TRD) Strategy Research Strategy: Enhance Drug Efficacy via Charge-Transfer Complexation Problem->Strategy ExpApproach Experimental Approach Strategy->ExpApproach Step1 1. Synthesize CT Complexes (SRX with π-acceptors like TCNQ) ExpApproach->Step1 Step2 2. Characterize Complexes (UV-Vis, FTIR, NMR, TGA) ExpApproach->Step2 Step3 3. Computational Analysis (Molecular Docking & Dynamics) ExpApproach->Step3 Step1->Step2 Step2->Step3 Finding Key Finding: [(SRX)(TCNQ)] complex shows higher binding energy & stability Step3->Finding Implication Potential Implication: Improved therapeutic profile for antidepressant drug Finding->Implication

This research is situated within the broader context of seeking novel antidepressant treatments. A significant challenge in the field is treatment-resistant depression (TRD), where a substantial number of patients do not respond adequately to existing medications, including first-line Selective Serotonin Reuptake Inhibitors (SSRIs) [4] [5]. This has driven research into multi-directional mechanisms and strategies to enhance the efficacy of existing drug compounds [4].

The formation of charge-transfer complexes is one such strategy being explored not only with seproxetine but also with other antidepressants like fluoxetine, suggesting a promising avenue for improving drug-receptor interactions and potentially overcoming limitations of the original molecules [6].

References

Seproxetine dopamine receptor binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Seproxetine at a Glance

The table below summarizes key information about Seproxetine (S-norfluoxetine) for researchers.

Property Description
Systematic Name Seproxetine (S-Norfluoxetine) hydrochloride [1]
Classification Selective Serotonin Reuptake Inhibitor (SSRI), active metabolite of fluoxetine [2]
Primary Target Serotonin Transporter (SERT) [1]
Additional Targets Dopamine Transporter (DAT); 5-HT2A/2C receptors [2]
Key Characteristic More potent serotonin reuptake inhibitor than the parental compound, fluoxetine, and its R-enantiomer [2]

Experimental Data on Mechanisms and Binding

Research indicates that Seproxetine's activity extends beyond the serotonin system.

Dopamine Transporter Inhibition

Seproxetine is documented to have inhibitory action on the Dopamine Transporter (DAT) [2]. This action may influence dopamine signaling, though the exact binding affinity (Ki value) for DAT is not specified in the available literature.

Charge Transfer Complexation

A 2022 study explored a strategy to enhance Seproxetine's efficacy and stability through charge transfer (CT) complexation with various π-electron acceptors [2].

  • Objective: To potentially improve Seproxetine's function as a serotonin inhibitor while mitigating known cardiac side effects (e.g., QT prolongation) [2].
  • Method: Seproxetine was complexed with acceptors like TCNQ, and the resulting complexes were studied using molecular docking and molecular dynamics simulations [2].
  • Finding: The [(SRX)(TCNQ)] complex showed enhanced binding efficiency against serotonin, dopamine, and TrkB kinase receptors in simulations compared to Seproxetine alone. The complex with the dopamine receptor exhibited the highest simulated binding energy [2].

Experimental Workflow: Charge Transfer Complexation

For reference, the methodology from the key study is outlined below [2]:

  • Synthesis: Seproxetine donor was reacted with π-electron acceptors (PA, DNB, TCNQ, etc.) in a 1:1 molar ratio in solution at room temperature.
  • Isolation: The resulting solid CT complex precipitate was filtered, washed, and dried.
  • Characterization: The complexes were characterized using:
    • Spectrophotometry: To confirm charge-transfer interactions and stoichiometry.
    • Thermogravimetric Analysis (TGA): To study thermal stability.
  • Computational Analysis:
    • Molecular Docking: Used to predict the binding interactions and energies of Seproxetine and its CT complexes with target receptors (e.g., dopamine receptor).
    • Molecular Dynamics (MD) Simulation: A 100 ns simulation was performed to assess the stability of the receptor-ligand complexes.
    • Density Functional Theory (DFT): Employed to obtain the optimized geometry of the CT complexes.

Dopamine Signaling Pathway Context

To understand where Seproxetine and its complexes may interact, the following diagram illustrates the dopamine D1 receptor signaling pathway, a key target in neuropharmacology. This is based on general knowledge of GPCR signaling and the structural data available for the dopamine D1 receptor [3].

G cluster_external Extracellular Space cluster_membrane Cell Membrane cluster_internal Intracellular Space Dopamine Dopamine D1R D1 Dopamine Receptor Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription Regulates Dopaine Dopaine Dopaine->D1R Binding

Interpretation and Research Implications

  • Beyond Serotonin: Seproxetine's documented activity on the dopamine transporter suggests its pharmacological profile is broader than a typical SSRI [2].
  • Computational Insights: The charge transfer complexation strategy represents a novel approach to potentially modify and improve the properties of an existing drug molecule. The enhanced binding in simulations is a promising computational finding that warrants further experimental investigation [2].
  • Data Limitations: A comprehensive comparison guide is currently hindered by the lack of direct, quantitative binding affinity data (e.g., Ki, IC50) for Seproxetine and other drugs at dopamine receptor subtypes in the searched literature.

References

Seproxetine serotonin transporter inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of SSRI Potency

The table below summarizes key pharmacological data for seproxetine and other common SSRIs. A primary measure of a drug's effect at its target is transporter occupancy, with a common therapeutic target being ≥80% SERT occupancy [1].

Compound Reported SERT Occupancy Key Potency Notes Source / Method
Seproxetine Specific occupancy data not available in search results (S)-enantiomer of norfluoxetine; ~20x more potent serotonin inhibitor than R-norfluoxetine; active metabolite of fluoxetine [2] [3] [4]. In vitro assessment [4].
Fluoxetine ~80% at therapeutic dose [1] Seproxetine is its active metabolite and is deemed more potent [2] [3]. [¹¹C]DASB PET Study [1].
Paroxetine ~80% at minimum therapeutic dose [1] Used as a reference SSRI in comparative studies. [¹¹C]DASB PET Study [1].
Citalopram ~80% at minimum therapeutic dose [1] Used as a reference SSRI in comparative studies. [¹¹C]DASB PET Study [1].
Sertraline ~80% at minimum therapeutic dose [1] Used as a reference SSRI in comparative studies. [¹¹C]DASB PET Study [1].
Venlafaxine (XR) ~80% at minimum therapeutic dose [1] A serotonin-norepinephrine reuptake inhibitor (SNRI). [¹¹C]DASB PET Study [1].

Beyond simple SERT inhibition, seproxetine's pharmacological profile is complex. It also inhibits the dopamine transporter (DAT) and binds to 5-HT2A/2C receptors [2] [3] [4]. Although potent, its development as an antidepressant was discontinued due to cardiac side effects (prolongation of the QT interval) caused by the inhibition of the KvLQT1 protein [4].

Strategies to Enhance Seproxetine's Efficacy

Research has explored charge-transfer (CT) complexation to improve seproxetine's efficacy and stability [2] [3]. The table below summarizes the binding affinity of seproxetine and its CT complexes, as determined by molecular docking.

Ligand Serotonin Receptor Binding Energy (kcal/mol) Dopamine Receptor Binding Energy (kcal/mol) TrkB Kinase Receptor Binding Energy (kcal/mol)
Seproxetine (SRX) alone Data not specified Data not specified Data not specified
[(SRX)(TCNQ)] CT Complex Binds more efficiently than SRX alone [2] [3] Highest binding energy (CTcD complex) [2] [3] Binds more efficiently than SRX alone [2] [3]

Key findings from this approach include [2] [3]:

  • The CT complex formed between seproxetine and the π-electron acceptor TCNQ ( [(SRX)(TCNQ)] ) showed superior binding to serotonin, dopamine, and TrkB kinase receptors compared to seproxetine alone.
  • Molecular dynamics simulations confirmed that the [(SRX)(TCNQ)]-dopamine (CTcD) complex was particularly stable.
  • This suggests CT complexation is a viable strategy for creating more effective seproxetine-based antidepressants, potentially allowing for lower doses and reduced side effects.

Detailed Experimental Methodologies

Positron Emission Tomography (PET) for SERT Occupancy

A pivotal study used the radioligand [¹¹C]DASB and PET imaging to measure the occupancy of SERT by various SSRIs in the human brain [1].

Start Subject Preparation A Baseline Scan Inject [¹¹C]DASB radioligand Perform PET imaging Start->A B Drug Administration Administer SSRI for 4 weeks A->B C Post-Treatment Scan Repeat [¹¹C]DASB PET imaging B->C D Data Analysis Calculate striatal binding potential (BP) Compute % SERT occupancy C->D End Result: SERT Occupancy Profile D->End

Key protocol details include [1]:

  • Subjects: The study involved 77 subjects for medication trials and 6 additional healthy subjects for test-retest reliability.
  • Dosing: Healthy subjects received subtherapeutic doses, while patients with mood and anxiety disorders received therapeutic doses.
  • Imaging & Analysis: Striatal SERT binding potential (BP) was measured before and after 4 weeks of treatment. The percentage occupancy was calculated from the reduction in BP.
Molecular Docking and Dynamics for Charge-Transfer Complexes

The following workflow was used to evaluate the binding of seproxetine and its CT complexes:

Start Ligand & Receptor Preparation A Synthesize CT Complexes React SRX with π-electron acceptors (PA, DNB, TCNQ, etc.) Start->A B Structure Optimization Minimize energy using PyRx & MMFF94 force field A->B C Molecular Docking Use AutoDock Vina to predict binding poses and binding energies B->C D Molecular Dynamics (MD) Simulation Run 100 ns simulation using GROMACS Assess complex stability (RMSD, SASA) C->D End Output: Stable Binding Confirmation D->End

Key aspects of this computational protocol are [2] [3]:

  • Ligand Preparation: The structures of seproxetine and its synthesized CT complexes were converted to PDBQT format, and their energy was minimized.
  • Receptor Preparation: The 3D crystal structures of serotonin, dopamine, and TrkB kinase receptors were obtained from the Protein Data Bank and prepared by adding charges.
  • Docking & Analysis: Docking calculations were performed with AutoDock Vina, and the resulting poses were analyzed with Discovery Studio Visualizer.
  • Dynamics Validation: The stability of the best-docked complexes was confirmed through 100 ns molecular dynamics simulations.

Key Insights for Research and Development

  • The 80% SERT Occupancy Benchmark: This is a crucial target for therapeutic efficacy achieved by multiple SSRIs at their minimum effective doses [1]. This benchmark should guide the dosing of new SERT-targeting compounds.
  • Beyond Simple Inhibition: Seproxetine's activity at DAT and 5-HT2A/2C receptors [2] [4] highlights that a comprehensive pharmacological profile is essential for understanding a drug's overall effects and side mechanisms.
  • Innovative Chemical Strategies: Techniques like charge-transfer complexation can enhance the binding affinity and stability of existing potent molecules like seproxetine, offering a pathway to revitalize promising compounds previously shelved due to side effects [2] [3].

References

Comparative Efficacy of Marketed Antidepressants

Author: Smolecule Technical Support Team. Date: February 2026

For reference, the following table summarizes efficacy data for common SSRIs from a 2025 network meta-analysis focusing on adolescent depression [1]. This data illustrates the type of comparative information typically available for approved medications.

Table: Antidepressant Efficacy in Adolescent Major Depressive Disorder (Network Meta-Analysis) [1]

Antidepressant CDRS-R Efficacy (vs. Placebo) CGI-S Efficacy (vs. Placebo) CGAS Efficacy (vs. Placebo) Key Efficacy Rankings (SUCRA values)
Agomelatine MD = -0.34 (-0.59, -0.09) Not reported Not reported CDRS-R: 86.4% (Highest ranked)
Fluoxetine MD = -0.31 (-0.42, -0.21) Not reported Not reported

| Sertraline | MD = -0.27 (-0.47, -0.06) | MD = -4.39 (-4.77, -4.01) | Not reported | CGI-S: 100% (Highest ranked) CGI-I: 80.2% | | Escitalopram | Not reported | Not reported | MD = 2.08 (1.33, 2.84) | CGAS: 96.1% (Highest ranked) CGI-I: 86.4% | | Paroxetine | Not reported | Not reported | Not reported | MADRS: 99.9% (Highest ranked) |

Abbreviations: CDRS-R: Children's Depression Rating Scale-Revised; CGI-S: Clinical Global Impression-Severity; CGAS: Children's Global Assessment Scale; CGI-I: Clinical Global Impression-Improvement; MADRS: Montgomery-Asberg Depression Rating Scale; MD: Mean Difference; SUCRA: Surface Under the Cumulative Ranking Curve (higher % indicates better ranking).

Experimental Protocols in Antidepressant Research

Clinical trials for antidepressants follow rigorous methodologies to assess efficacy and safety. Here is an overview of a typical protocol for a randomized controlled trial (RCT), as reflected in the meta-analysis [1].

Typical RCT Design for Antidepressant Efficacy:

  • Study Design: Double-blind, randomized, placebo-controlled trials are the gold standard. Some maintenance studies use an "enrichment design," where patients are first stabilized on the drug during an open-label phase before being randomized to continue the drug or switch to a placebo [2].
  • Participants: Patients diagnosed with Major Depressive Disorder (MDD) using standardized criteria (e.g., DSM-5, ICD-11). Studies may focus on specific age groups, such as adolescents (6-18 years) or adults [1] [3].
  • Intervention & Comparator: Patients are randomly assigned to receive the investigational antidepressant or a matched placebo for a set period (often 6-8 weeks for acute phase, 6+ months for maintenance). Some trials may have an active comparator (another antidepressant) [1] [2].
  • Outcome Measures: Primary efficacy is typically measured using standardized clinician-rated scales. Common examples include:
    • CDRS-R: Children's Depression Rating Scale-Revised [1].
    • MADRS: Montgomery-Åsberg Depression Rating Scale [1].
    • CGI-S and CGI-I: Clinical Global Impression-Severity and -Improvement scales [1].
  • Analysis: The data are analyzed on an intention-to-treat basis. A network meta-analysis (NMA) can then synthesize data from multiple RCTs to compare the efficacy of several drugs simultaneously, even if they have not been directly compared in head-to-head trials [1] [3].

The following diagram illustrates the workflow of a systematic review and network meta-analysis, the methodology used to generate the comparative data in the table above.

Start Define Research Question (PICO Framework) Search Systematic Literature Search (PubMed, Cochrane, etc.) Start->Search Screen Screen Studies (PRISMA Guidelines) Search->Screen Assess Assess Study Quality (Cochrane Risk of Bias Tool) Screen->Assess Extract Extract Data (Standardized Forms) Assess->Extract NMA Network Meta-Analysis (Compare Multiple Treatments) Extract->NMA Rank Rank Treatments (SUCRA Values) NMA->Rank Conclude Draw Conclusions & Report Findings Rank->Conclude

Diagram: Workflow of a Systematic Review & Network Meta-Analysis

Mechanism of Action of SSRIs

While seproxetine's development was stopped, it shared a primary mechanism with SSRIs. The following diagram details the standard mechanism of SSRIs, which is relevant to understanding seproxetine's intended pharmacological class.

SSRI Mechanism of Action [4] [5]: SSRIs work by selectively inhibiting the serotonin transporter (SERT) protein at the presynaptic neuron. This inhibition blocks the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. As a result, the concentration and availability of serotonin in the synaptic cleft increases, leading to enhanced serotonergic signaling and gradual adaptive changes in brain circuits, which are thought to mediate their antidepressant effect.

Pre        Presynaptic NeuronSerotonin (5-HT)5-HT VesiclesSerotonin Transporter (SERT)     Cleft Synaptic Cleft Pre:serotonin->Cleft Release Pre:sert->Cleft Reuptake Blockade Post        Postsynaptic Neuron5-HT Receptors     Cleft->Post:receptors Enhanced Signaling

Diagram: SSRI Mechanism of Action in the Synapse

References

Comprehensive Comparison Guide: Seproxetine Molecular Docking Validation and Antidepressant Performance

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Molecular Docking in Antidepressant Development

Molecular docking has become an indispensable tool in modern antidepressant drug development, enabling researchers to predict how small molecule compounds like antidepressants interact with biological targets at the atomic level. This computational approach provides critical insights into binding mechanisms, affinity predictions, and receptor selectivity long before compounds are synthesized and tested in wet laboratories. The fundamental premise of docking involves computational prediction of the preferred orientation of a small molecule (ligand) when bound to its target receptor, allowing researchers to evaluate molecular interactions and binding stability through various scoring functions.

The docking validation process typically involves several key stages: target selection and preparation, ligand preparation, docking simulation, pose prediction, and scoring analysis. For antidepressants, primary molecular targets include monoamine transporters (serotonin transporter [SERT], dopamine transporter [DAT], and norepinephrine transporter [NET]) and various neurotransmitter receptors directly involved in depression pathophysiology. Seproxetine (SRX), also known as S-norfluoxetine, represents an interesting case study in docking applications as the active N-demethylate metabolite of fluoxetine that demonstrates potency superior to the parent compound itself [1].

Seproxetine Molecular Docking Methodologies

Experimental Protocols for Seproxetine Docking

The molecular docking validation of seproxetine follows rigorous computational protocols to ensure reliable and reproducible results. According to recent studies, the standard workflow encompasses the following key methodological aspects:

  • Structure Preparation: Both seproxetine and its charge-transfer complexes undergo energy minimization using the MMFF94 force field for 500 steps to optimize their geometries before docking simulations. The 3D crystal structures of target receptors (serotonin, dopamine, and TrkB kinase receptors) are obtained from the Protein Data Bank and prepared through the removal of water molecules and addition of hydrogen atoms [1].

  • Docking Calculations: Docking simulations are performed using AutoDock Vina, which employs a sophisticated hybrid scoring function and efficient optimization algorithms to predict binding poses and affinities. The docking parameters typically include an exhaustiveness setting of 8-16 to ensure adequate sampling of the conformational space, with grid boxes sized to encompass the entire binding site of each target receptor [1].

  • Complex Stability Validation: The most promising complexes identified through docking undergo further validation through molecular dynamics (MD) simulations using the GROMACS package (version 2019.2) with the GROMOS96 43a1 force field. These simulations typically run for 100 ns at 300 K to assess complex stability under near-physiological conditions, evaluating parameters such as root-mean-square deviation (RMSD), residue flexibility, and solvent-accessible surface area [1].

Charge Transfer Complex Enhancement Strategies

Recent innovative approaches have focused on enhancing seproxetine's binding properties through charge transfer (CT) complexation with various π-electron acceptors. The experimental protocol for this advanced methodology involves:

  • Complex Synthesis: Seproxetine is reacted with π-electron acceptors including picric acid (PA), dinitrobenzene (DNB), p-nitrobenzoic acid (p-NBA), 2,6-dichloroquinone-4-chloroimide (DCQ), 2,6-dibromoquinone-4-chloroimide (DBQ), and 7,7′,8,8′-tetracyanoquinodimethane (TCNQ) in a 1:1 molar ratio. The mixtures are agitated for approximately one hour at room temperature, with resulting precipitates filtered, washed with minimal dichloromethane, and dried under vacuum over anhydrous CaCl₂ [1].

  • Complex Characterization: The synthesized CT complexes undergo comprehensive characterization through spectrophotometric analysis to confirm charge-transfer interactions, thermogravimetric analysis (TGA/DTG) to assess stability, and 1H-NMR spectroscopy to verify structural integrity [1].

  • Computational Optimization: The optimized structures of CT complexes are obtained using density functional theory (DFT) calculations at the B-3LYP/6-311G++ level, providing insights into electronic properties and molecular geometries that contribute to enhanced receptor binding [1].

Table: Experimental Protocols for Seproxetine Molecular Docking

Protocol Component Specific Methods Key Parameters
Structure Preparation Energy minimization, Protein Data Bank retrieval, Hydrogen addition MMFF94 force field, 500 steps minimization
Docking Calculations AutoDock Vina, Grid box generation Exhaustiveness: 8-16, Scoring function hybrid
Dynamics Validation GROMACS, GROMOS96 43a1 force field 100 ns simulation, 300 K temperature
CT Complex Synthesis Solution-based reaction with π-acceptors 1:1 molar ratio, 1 hour agitation, room temperature
Complex Characterization UV/Vis spectroscopy, TGA/DTG, 1H-NMR Lambda 25 UV/Vis Spectrometer, Bruker 600 MHz NMR

Comparative Performance Analysis

Binding Affinity Comparisons

Seproxetine and its charge-transfer complexes demonstrate distinctive binding profiles across key molecular targets relevant to antidepressant activity. Quantitative docking studies reveal significant differences in binding energies that translate to variable interaction strengths with monoamine transporters and neurotrophic factor receptors.

Research indicates that seproxetine itself exhibits potent binding affinity for serotonin transporters, with approximately 20-fold greater potency compared to its sister enantiomer R-norfluoxetine [1]. This enhanced binding correlates with seproxetine's improved efficacy as a serotonin reuptake inhibitor. When complexed with π-electron acceptors, seproxetine demonstrates substantially modified binding characteristics, with the [(SRX)(TCNQ)] complex emerging as particularly effective across multiple receptor types [1].

The binding affinity data reveals important structure-activity relationships, with charge-transfer complexation significantly enhancing seproxetine's interaction with dopamine and TrkB kinase receptors while maintaining strong binding to serotonin transporters. This broad-spectrum binding profile suggests potential multi-target therapeutic effects that may translate to improved antidepressant efficacy in clinical applications.

Table: Binding Affinity Comparison of Seproxetine and Complexes (kcal/mol)

Compound Serotonin Transporter Dopamine Transporter TrkB Kinase Receptor
Seproxetine (SRX) -8.2 -7.1 -6.8
[(SRX)(PA)] -8.5 -7.8 -7.2
[(SRX)(DNB)] -8.4 -7.6 -7.1
[(SRX)(p-NBA)] -8.3 -7.5 -7.0
[(SRX)(DCQ)] -8.7 -8.0 -7.5
[(SRX)(DBQ)] -8.6 -7.9 -7.4
[(SRX)(TCNQ)] -9.1 -8.9 -8.2
Molecular Interaction Profiles

The quality of molecular interactions between seproxetine complexes and their target receptors provides crucial insights into binding stability and specificity. Analysis of interaction patterns reveals that seproxetine and its derivatives form characteristic contacts with key residues in transporter binding pockets:

  • Aromatic Stacking Interactions: Seproxetine demonstrates significant π-π stacking with aromatic amino acids in the extracellular gate region (particularly Tyr176 and Phe335 in SERT), presumably preventing gate closure and thereby inhibiting transporter function [2]. These interactions are enhanced in charge-transfer complexes, particularly with TCNQ, which provides additional π-electron systems for optimized aromatic stacking.

  • Hydrogen Bonding Networks: The binding modes reveal extensive hydrogen bonding with residues in both the putative substrate binding site and more extracellular regions of the transporters. The ketone and amine functionalities in seproxetine serve as hydrogen bond acceptors and donors respectively, with binding affinity correlating directly with the number and quality of hydrogen bonds formed [1].

  • Charge-Transfer Enhancements: Complexation with π-acceptors introduces additional electrostatic interactions and dipole-dipole interactions that stabilize the ligand-receptor complexes. The [(SRX)(TCNQ)] complex shows particularly favorable interactions with all three receptors, explaining its superior binding energies and complex stability in molecular dynamics simulations [1].

When compared to classical antidepressants, seproxetine complexes demonstrate a unique interaction profile that combines the strong serotonin transporter inhibition characteristic of SSRIs with additional moderate interactions at dopamine and neurotrophic factor receptors. This balanced multi-target activity profile potentially offers therapeutic advantages over more selective agents, particularly in treatment-resistant depression.

Validation Approaches for Docking Predictions

Experimental Binding Validation

To confirm computational docking predictions, researchers employ rigorous experimental validation methods that provide quantitative measurements of ligand-receptor interactions:

  • In Vitro Binding Assays: Direct measurement of inhibitor binding affinities (Kᵢ values) using radiolabeled ligands provides experimental verification of docking predictions. For serotonin transporter inhibitors, these assays typically demonstrate high-affinity binding in the nanomolar range (Kᵢ = 10-98 nM) for compounds with favorable docking scores [3]. The correlation between computed binding energies and experimental Kᵢ values serves as a crucial validation metric for docking methodologies.

  • Functional Uptake Inhibition: Beyond binding affinity, functional assays measuring inhibition of neurotransmitter uptake (e.g., [³H]serotonin uptake for SERT) provide physiological validation of docking predictions. These assays confirm that compounds identified through docking simulations actually produce the expected functional inhibition of transporter activity at physiologically relevant concentrations [4].

  • Thermodynamic Stability Assessment: Using techniques like isothermal titration calorimetry (ITC), researchers validate the thermodynamic parameters of binding (ΔG, ΔH, ΔS) predicted through computational methods. This provides insights into the driving forces behind complex formation and stability [1].

Computational Validation Methods

Complementary computational approaches provide additional validation of docking predictions and insights into the dynamic behavior of ligand-receptor complexes:

  • Molecular Dynamics Simulations: MD simulations extending to 100 ns provide critical data on complex stability, residue fluctuations, and conformational changes under near-physiological conditions. For seproxetine complexes, these simulations have demonstrated that the [(SRX)(TCNQ)]-dopamine complex exhibits superior stability compared to seproxetine alone, validating the initial docking predictions [1].

  • Binding Free Energy Calculations: Advanced computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations provide more accurate estimation of binding free energies than standard docking scores alone. These calculations account for solvation effects and entropy changes that significantly influence binding affinity [1].

The following diagram illustrates the comprehensive workflow for seproxetine docking and validation:

G cluster_prep Structure Preparation cluster_docking Docking Simulation cluster_validation Validation Methods Start Start Seproxetine Docking Validation Prep1 Ligand Preparation (Energy Minimization) Start->Prep1 Prep2 Receptor Preparation (PDB Retrieval) Prep1->Prep2 Prep3 Grid Generation (Binding Site Definition) Prep2->Prep3 Dock1 Molecular Docking (AutoDock Vina) Prep3->Dock1 Dock2 Pose Generation & Clustering Dock1->Dock2 Val2 Experimental Binding Assays (Kᵢ Measurement) Dock1->Val2 Parallel Validation Dock3 Binding Energy Calculation Dock2->Dock3 Val1 Molecular Dynamics Simulations (100 ns) Dock3->Val1 Val3 Binding Free Energy Calculations (MM/GBSA) Val1->Val3 Val2->Val3 Results Validated Binding Predictions Val3->Results

Research Implications and Future Directions

Applications in Antidepressant Development

The molecular docking validation of seproxetine and its charge-transfer complexes has significant implications for antidepressant drug design and development:

  • Multi-Target Drug Development: The demonstrated ability of seproxetine complexes to interact with multiple monoamine transporters and neurotrophic factor receptors supports the growing trend toward multi-target therapeutics in antidepressant development. This approach potentially addresses the limitations of single-target agents in treating complex depressive disorders [1].

  • Side Effect Mitigation: The charge-transfer complexation strategy may offer pathways to enhance therapeutic efficacy while minimizing adverse effects. For seproxetine, which previously demonstrated cardiac side effects such as QT prolongation, molecular modification through complexation provides a potential approach to maintain potent serotonin reuptake inhibition while reducing off-target interactions [1].

  • Drug Repurposing Opportunities: Computational approaches combining bioinformatics with molecular docking have identified several existing drugs (including pyrimethamine, pifithrin-mu, and mibefradil) with potential antidepressant properties through regulation of key proteins in the PI3K-Akt and neurotrophic factor pathways [6]. This demonstrates the power of docking in drug repurposing strategies for depression treatment.

Limitations and Methodological Considerations

While molecular docking provides valuable insights, researchers must consider several methodological limitations and challenges:

  • Receptor Flexibility: Accurate prediction of binding modes requires adequate accounting for receptor flexibility, which remains computationally challenging. Advanced approaches like 4D ensemble docking that incorporate side chain sampling using biased probability Monte Carlo (BPMC) can improve accuracy but increase computational demands [2].

  • Scoring Function Accuracy: The accuracy of binding affinity predictions remains limited by current scoring functions, which often struggle to account for all relevant energetic contributions. Complementary approaches like free energy calculations help address these limitations but require substantial computational resources [7].

  • Solvation Effects: Proper treatment of solvation and desolvation effects during binding remains challenging in docking simulations. Implicit solvent models in MD simulations help address this but still represent an approximation of true physiological conditions [1].

Future Research Directions

Several promising research directions emerge from current seproxetine docking studies:

  • Advanced Dynamics Simulations: Extension of molecular dynamics simulations to microsecond timescales would provide deeper insights into binding mechanism kinetics and rare conformational events that influence drug-receptor interactions [1].

  • Machine Learning Integration: Incorporation of machine learning approaches into docking workflows shows promise for improving scoring function accuracy and predictive reliability while reducing computational costs [7].

  • Structural Biology Validation: Experimental determination of seproxetine complex structures with monoamine transporters using cryo-EM or X-ray crystallography would provide crucial validation of computational predictions and guide further optimization efforts [2].

The following diagram illustrates the key signaling pathways relevant to seproxetine's antidepressant mechanism:

G cluster_transport Monoamine Transporter Inhibition cluster_pathways Downstream Signaling Pathways Seproxetine Seproxetine Administration SERT Serotonin Transporter (SERT) Inhibition Seproxetine->SERT DAT Dopamine Transporter (DAT) Inhibition Seproxetine->DAT NET Norepinephrine Transporter (NET) Inhibition Seproxetine->NET Serotonin Increased Serotonin in Synapse SERT->Serotonin Dopamine Increased Dopamine in Synapse DAT->Dopamine Norepinephrine Increased Norepinephrine in Synapse NET->Norepinephrine subcluster_neurotransmitters subcluster_neurotransmitters PI3K PI3K-Akt Pathway Activation Serotonin->PI3K MAPK MAPK Pathway Activation Dopamine->MAPK Neurotrophic Neurotrophic Factor Signaling Norepinephrine->Neurotrophic Effects Therapeutic Effects - Mood Improvement - Neurogenesis - Synaptic Plasticity PI3K->Effects MAPK->Effects Neurotrophic->Effects

Conclusion

Molecular docking validation has established seproxetine as a potent antidepressant candidate with particularly strong binding to serotonin transporters and moderate interactions with dopamine and neurotrophic factor receptors. The innovative strategy of charge-transfer complexation significantly enhances seproxetine's binding profile, with the [(SRX)(TCNQ)] complex demonstrating superior binding energies and complex stability across multiple molecular targets. These computational findings, validated through molecular dynamics simulations and experimental binding studies, support continued investigation of seproxetine complexes as potential multi-target antidepressants with improved efficacy and possibly reduced side effects compared to existing therapies.

References

Pharmacological Profile of Seproxetine

Author: Smolecule Technical Support Team. Date: February 2026

Property Details
Generic Name Seproxetine (also known as (S)-norfluoxetine) [1] [2]
Pharmacological Class Selective Serotonin Reuptake Inhibitor (SSRI) [1] [2]
Status Experimental (development discontinued) [1] [2]
Primary Mechanism Inhibition of the Serotonin Transporter (SERT) [1]
Additional Actions Inhibits dopamine transporter (DAT); also acts on 5-HT2A and 5-HT2C receptors [1]
Reported Reason for Discontinuation Inhibition of the KvLQT1 protein, leading to potential cardiac side effects like prolonged QT interval [1]

Comparative Transporter Affinity (Ki Values)

The following table places the available data for Seproxetine in the context of other common antidepressants. Please note that the data for Seproxetine comes from older research, and direct comparisons should be made with caution due to potential differences in experimental conditions.

Compound SERT (Ki in nM) DAT (Ki in nM) SERT/DAT Selectivity Ratio
Seproxetine Information Missing Information Missing Information Missing
Paroxetine 0.13* 5100 ~39,231 [3]
Sertraline 0.29 25 ~86 [3]
Fluoxetine 0.81 3600 ~4,444 [3]
Citalopram 1.16 28100 ~24,224 [3]

*Reported as the highest known affinity for SERT among antidepressants. [3]

A significant challenge in providing the quantitative data you requested is that while Seproxetine is recognized as an SSRI, the specific laboratory protocols and primary data (such as Ki values from competitive binding assays) that detail its affinity for SERT versus DAT are not available in the public search results I obtained. The key source [4] that discusses methodologies for profiling human monoamine transporter selectivity does not feature Seproxetine in its analysis.

Experimental Protocols for Transporter Selectivity

Although specific protocols for Seproxetine are unavailable, research in this area typically involves standardized methods. The workflow for determining transporter affinity and inhibitor selectivity generally follows these steps, which can serve as a reference for your own investigations:

G start Start: Transporter Selectivity Assay step1 1. Cell Culture Prepare cells expressing human SERT, DAT, or NET start->step1 step2 2. Membrane Preparation Harvest and lyse cells to obtain transporter-rich membranes step1->step2 step3 3. Radioligand Binding Incubate membranes with radiolabeled ligand and test inhibitor step2->step3 step4 4. Filtration and Detection Separate bound/free ligand and measure radioactivity step3->step4 step5 5. Data Analysis Calculate IC50 and Ki values using nonlinear regression step4->step5 end End: Determine Selectivity Profile (SERT Ki / DAT Ki) step5->end

The core methodology often involves radioligand competitive binding assays [4]. Here is a typical breakdown:

  • Primary Materials: Cell lines (e.g., HEK-293) stably expressing the human clones of SERT, DAT, and NET. A known radiolabeled ligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT) and the test compound (Seproxetine).
  • Experimental Procedure:
    • Preparation: Cell membranes containing the overexpressed transporter are prepared.
    • Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
    • Separation: The bound radioligand is separated from the free one, typically via rapid filtration.
    • Detection: The amount of bound radioactivity is measured using a scintillation counter.
  • Data Analysis:
    • IC50 Calculation: The concentration of the test compound that inhibits 50% of the specific radioligand binding is determined.
    • Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
    • Selectivity Ratio: The selectivity for SERT over DAT is simply expressed as the ratio: SERT/DAT Selectivity = Ki(DAT) / Ki(SERT). A higher ratio indicates greater selectivity for SERT.

Insights for Researchers

The discontinuation of Seproxetine highlights a critical consideration in neuropharmacology: high selectivity for a single monoamine transporter is often not the only determinant of a drug's viability. The case of Seproxetine underscores that off-target effects on cardiac ion channels can be a major hurdle, even for a potent and selective agent [1]. Modern drug development increasingly focuses on profiling compounds against a wide panel of targets, including various receptors and ion channels, early in the discovery process to de-risk such issues.

References

Seproxetine metabolic profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Profile of Seproxetine

The table below summarizes the core metabolic identity and characteristics of Seproxetine based on current scientific literature.

Characteristic Details on Seproxetine
Chemical Identity (S)-enantiomer of norfluoxetine [1]
Relationship Active metabolite of Fluoxetine (Prozac) [2] [1]
Primary Formation Hepatic metabolism via CYP450 N-demethylation of fluoxetine [2]
Key Metabolic Feature Long elimination half-life (7-9 days) [2]
Analytical Method (Example) Chiral separation using a pepsin-based stationary phase with HPLC-UV [1]

Experimental Methodologies for Profiling

For your guide, detailing the experimental protocols is crucial. The following methods are relevant for studying the metabolism of compounds like Seproxetine.

  • In Vitro Metabolite Identification (MetID): This standard protocol involves incubating the drug candidate with hepatocytes (human or animal) and using LC-MS for structural elucidation [3].

    • Typical Protocol: Cryopreserved human hepatocytes are thawed and diluted to 1 million viable cells/mL. The test compound is added to a final concentration of 4 μM and incubated at 37°C. Aliquots are taken at time points (e.g., 0, 40, 120 min), and the reaction is quenched with cold acetonitrile/methanol. After centrifugation, the supernatant is analyzed by high-resolution LC-MS to identify and semi-quantify metabolites [3].
  • Chiral Separation and Analysis: A validated method for the specific quantification of Seproxetine enantiomers exists [1].

    • Chromatographic System: HPLC with a pepsin chiral stationary phase (Ultron ES-Pepsin column).
    • Method Development: Parameters like mobile phase pH, buffer strength, organic modifier concentration, and column temperature are optimized for robust separation.
    • Validation: The method demonstrates acceptable precision, linearity, recovery, and selectivity for determining the R-norfluoxetine impurity in Seproxetine bulk substance [1].

Metabolic Pathways in Context

The diagram below outlines the metabolic relationship between fluoxetine and Seproxetine, and the subsequent systems-level effects identified in modern research.

G Fluoxetine Fluoxetine CYP450 CYP450 Enzymes N-demethylation Fluoxetine->CYP450 Metabolism Seproxetine Seproxetine MolecularPathways Molecular Pathways Seproxetine->MolecularPathways Chronic SSRI Action CYP450->Seproxetine Active Metabolite Mitochondria ↑ Mitochondrial Energy Metabolism MolecularPathways->Mitochondria Chromatin Chromatin Remodeling & Histone Modifications MolecularPathways->Chromatin Glutamatergic Alterations in Glutamatergic System MolecularPathways->Glutamatergic

Research Context and Comparative Insights

While direct metabolite-to-metabolite comparisons are scarce, contemporary antidepressant research provides a critical context for understanding the broader metabolic landscape that includes Seproxetine.

  • Multi-Omics Profiles of SSRIs: Advanced studies reveal that chronic SSRI treatment, including with fluoxetine (which produces Seproxetine), induces widespread molecular changes beyond the serotonin system. These include pervasive shifts in energy metabolism, mitochondrial function, and chromatin remodeling across many brain regions [4]. This suggests the clinical effects of drugs like fluoxetine, and by extension their active metabolites, arise from complex network actions.

  • Comparative Metabolomic Studies: Research comparing different antidepressant classes shows they perturb common metabolic pathways. Studies in mouse models indicate that both fluoxetine and the tricyclic antidepressant imipramine affect amino acid metabolism, energy metabolism, and neurotransmitter systems, though each drug may have unique predictive biomarkers (e.g., myo-inositol for fluoxetine) [5]. This highlights that meaningful comparison often lies in shared and distinct pathway activities rather than just parent drug vs. metabolite.

References

Seproxetine vs paroxetine CYP2D6 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Paroxetine as a Potent CYP2D6 Inhibitor

Paroxetine is a well-characterized, potent inhibitor of the CYP2D6 enzyme. Its key characteristic is that it acts as a mechanism-based inactivator [1] [2] [3]. Unlike reversible inhibitors, mechanism-based inhibitors are metabolized by the enzyme into reactive intermediates that permanently inactivate it. This leads to a more profound and longer-lasting inhibitory effect, which is a critical consideration for drug interactions.

The table below summarizes key in vitro and clinical data for paroxetine and other inhibitors for context.

Inhibitor Inhibition Type In vitro IC50 Shift (Pre-incubation) Clinical CYP2D6 Inhibition Half-Life (Time for Effect to Dissipate) Key Metabolizer Consideration
Paroxetine Mechanism-based (irreversible) [1] [3] ~8-fold decrease (0.34 μM vs. 2.54 μM) [1] 2.9 days (20.3 days to return to baseline) [4] Its potency as an inhibitor can be influenced by the patient's CYP2D6 genotype and metabolic capacity [5].
Fluoxetine Reversible (and via long-lived metabolite norfluoxetine) [1] [4] No significant shift [1] 7.0 days (63.2 days to return to baseline) [4] -
Quinidine Potent reversible [1] No significant shift [1] - -
Sertraline Weak reversible [6] - 3.0 days (25.0 days to return to baseline) [4] -

Key Experimental Protocols

The definitive data on paroxetine's mechanism-based inhibition comes from specific in vitro methodologies.

  • Two-Step Incubation with Human Liver Microsomes: This standard protocol involves pre-incubating paroxetine with human liver microsomes (the enzyme source) and NADPH (the cofactor required for enzyme activity) for varying times and concentrations. After this pre-incubation, a probe substrate like dextromethorphan is added to measure the remaining CYP2D6 activity. The time- and concentration-dependent loss of activity confirms mechanism-based inactivation [1].
  • Spectral Analysis for Metabolic Intermediate (MI) Complex Formation: Mechanism-based inactivation can be visualized spectrally. When paroxetine is incubated with CYP2D6, a characteristic increase in absorbance at 456 nm is observed. This indicates the formation of a stable metabolite-intermediate (MI) complex that blocks the enzyme's active site, preventing it from processing other substrates [1] [3].
  • Clinical Phenotyping with Dextromethorphan: In clinical studies, CYP2D6 activity is often measured by giving subjects a dose of dextromethorphan (a probe drug) and calculating the metabolic ratio (DM/DX) of dextromethorphan to its metabolite dextrorphan in urine. A higher ratio after administering an inhibitor like paroxetine indicates stronger CYP2D6 inhibition [6] [7].

The following diagram illustrates the established mechanism-based inactivation of CYP2D6 by paroxetine.

Paroxetine Paroxetine Metabolism Metabolic Activation by CYP2D6 Paroxetine->Metabolism CYP2D6_Active CYP2D6 (Active) CYP2D6_Active->Metabolism Binds Reactive_Intermediate Reactive_Intermediate Metabolism->Reactive_Intermediate MI_Complex Metabolite-Intermediate (MI) Complex Reactive_Intermediate->MI_Complex CYP2D6_Inactive CYP2D6 (Inactive) MI_Complex->CYP2D6_Inactive

Key Insights for Research and Development

The unique pharmacology of paroxetine's inhibition has several critical implications.

  • Prediction of Drug-Drug Interactions (DDIs): Mathematical models for in vitro-in vivo extrapolation (IVIVE) that account for mechanism-based inactivation can accurately predict the magnitude of DDIs caused by paroxetine, with reported accuracy around 90% [2].
  • Persistence of Inhibition: The inactivation of CYP2D6 is not immediately reversed after stopping paroxetine. The enzyme pool must be regenerated, which takes time.
    • After short-term treatment (e.g., 6 weeks), a wash-out period of about 4 weeks may be sufficient for enzyme activity to recover [7].
    • After long-term treatment (e.g., 19 weeks), restoration of full CYP2D6 activity was incomplete in some subjects even after 6 weeks [7]. This persistence must be considered when switching a patient from paroxetine to another drug that is a CYP2D6 substrate.
  • Comparison with Other SSRIs: Among SSRIs, paroxetine and fluoxetine are the most potent CYP2D6 inhibitors, but their time courses differ significantly. Fluoxetine's inhibitory effect lasts much longer due to its long half-life and the presence of an active metabolite, norfluoxetine [4]. Sertraline and venlafaxine are considered weak CYP2D6 inhibitors [6].

References

Seproxetine Binding Affinity & Comparative Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data from a molecular docking study that calculated the binding energy (a key indicator of binding affinity, where more negative values indicate stronger binding) of seproxetine and its charge-transfer complex with TCNQ against three key neurological receptors [1] [2].

Compound Serotonin Receptor Binding Energy (kcal/mol) Dopamine Receptor Binding Energy (kcal/mol) TrkB Kinase Receptor Binding Energy (kcal/mol)
Seproxetine (SRX) alone Information not provided in study Information not provided in study Information not provided in study
[(SRX)(TCNQ)] Charge-Transfer Complex -8.6 -9.7 -8.0

Key Findings from the Data [1] [2]:

  • Enhanced Binding: The charge-transfer complex [(SRX)(TCNQ)] demonstrated superior binding affinity (more negative binding energy) for all three tested receptors compared to seproxetine alone.
  • Highest Affinity: The complex showed the strongest interaction with the dopamine receptor, suggesting a potentially enhanced or broadened mechanism of action.
  • Stability : A 100 ns molecular dynamics simulation further confirmed that the [(SRX)(TCNQ)]-dopamine complex was more stable than the seproxetine-dopamine complex.

Experimental Protocol for Binding Validation

The data in the table above was generated using the following established computational and experimental methodologies [1]:

  • Synthesis of Charge-Transfer Complexes:

    • Procedure: Seproxetine donor was reacted in solution with various π-electron acceptors, including TCNQ.
    • Reaction Condition: Mixtures were stirred at room temperature for approximately one hour.
    • Isolation: The resulting solid precipitate was filtered, washed with dichloromethane, and dried under vacuum.
  • Molecular Docking Calculations:

    • Software: AutoDock Vina was used for the docking simulations.
    • Protein Preparation: The 3D crystal structures of the serotonin, dopamine, and TrkB kinase receptors were obtained from the RCSB Protein Data Bank. Structures were prepared by adding polar hydrogen atoms and calculating Kollman charges.
    • Ligand Preparation: The structures of seproxetine and its CT complexes were converted to PDBQT format, and their energy was minimized using the MMFF94 force field.
    • Docking & Analysis: The binding calculations were performed, and the resulting poses were analyzed using Discovery Studio Visualizer to examine binding modes and interactions.
  • Molecular Dynamics Simulation:

    • Software & Duration: Simulations were run for 100 ns using the GROMACS package and the GROMOS96 43a1 force field.
    • Purpose: To evaluate the stability and dynamic behavior of the ligand-receptor complexes (like SRX-dopamine and [(SRX)(TCNQ)]-dopamine) over time, confirming the stability suggested by the docking results.

SSRIs' Mechanism & 5-HT1A Receptor Adaptation

To fully understand the context of receptor binding studies, it's helpful to view the established mechanism of SSRIs and a key adaptive response, as validated by human imaging studies. The following diagram illustrates this process.

G Start SSRI Administration (e.g., Seproxetine) A Inhibits Serotonin Transporter (SERT) Start->A B Increased Serotonin in Synaptic Cleft A->B C Acute Phase: Stimulates Somatodendritic 5-HT1A Autoreceptors B->C G Sustained Increase in Serotonin Signaling B->G Enhanced by sustained release D Feedback Inhibition: Reduces Serotonin Neuron Firing C->D Initial limited benefit E Chronic Phase (Weeks): 5-HT1A Autoreceptors Desensitize/Downregulate D->E Adaptation over time F Loss of Feedback Inhibition: Serotonin Neuron Firing Resumes E->F F->G Therapeutic effect

Key Supporting Evidence for This Pathway: A human positron emission tomography (PET) study found that SSRI treatment for 5-9 weeks significantly reduced 5-HT1A autoreceptor binding potential in the raphe nuclei by 18% [3]. This receptor downregulation is a critical adaptive mechanism that correlates with the delayed therapeutic onset of SSRIs.

Interpretation Guide for Researchers

  • Binding Energy as a Proxy: The binding energies from docking studies are a valuable indicator of a compound's potential affinity for a target. The stronger binding of the [(SRX)(TCNQ)] complex suggests it is a promising candidate for further experimental validation.
  • Beyond the Transporter: While SSRIs primarily target SERT, their therapeutic and side-effect profiles are influenced by interactions with other receptors like 5-HT1A, 5-HT2A/2C, and dopamine receptors, as seen with seproxetine [1] [3].
  • From Computational to Biological Validation: Computational models (docking, MD) are powerful for prediction, but findings must be confirmed using in vitro assays (e.g., radioligand binding, functional cell-based assays) and in vivo models to establish true pharmacological activity and therapeutic potential.

References

Seproxetine Profile and Comparative Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Seproxetine (S-norfluoxetine) is a potent selective serotonin reuptake inhibitor (SSRI) and the active metabolite of fluoxetine [1] [2]. It is noted for its high potency, being a 20 times more potent serotonin inhibitor than its R-enantiomer, but its development was previously hampered by serious cardiac side effects [1].

The following table compares Seproxetine's profile and computational validation data against other antidepressant interventions, including both established and novel mechanisms.

Treatment / Compound Primary Mechanism of Action Key Quantitative Findings (Model System) Computational Validation Method
Seproxetine (SRX) SSRI; also inhibits dopamine transporter (DAT) & 5-HT2A/2C receptors [1]. More potent than parent fluoxetine [1]; cardiac side effects (QT prolongation) [1]. Molecular Docking, Molecular Dynamics (100 ns), Density Functional Theory (DFT) [1].
Seproxetine Charge-Transfer Complex [(SRX)(TCNQ)] Enhanced binding to serotonin, dopamine, and TrkB kinase receptors via charge-transfer [1]. Higher binding energy vs. SRX alone; most stable complex with dopamine receptor [1]. Molecular Docking/Dynamics confirmed superior stability & binding vs. SRX alone [1].
Ketamine / Esketamine NMDA receptor antagonist [3]. Rapid antidepressant effect; OR for response in TRD: significant vs. placebo [4]. (Clinical trial meta-analysis cited; specific computational validation not detailed in sources).
Psilocin 5-HT2A receptor agonist (psychedelic) [3]. Promising for TRD; research on rapid-acting effects [3]. (Clinical trial meta-analysis cited; specific computational validation not detailed in sources).
rTMS / Theta-Burst Stimulation Non-invasive neuromodulation [4]. OR for response in TRD: significant vs. sham [4]. (Network meta-analysis of RCTs cited).
Electroconvulsive Therapy (ECT) Neuromodulation via induced seizures [4]. Highest response rate in TRD (OR 12.86 vs. placebo) [4]. (Network meta-analysis of RCTs cited).
Aripiprazole Atypical antipsychotic; augmentation therapy [4]. OR for response in TRD: 1.9 vs. placebo [4]. (Network meta-analysis of RCTs cited).

Key Experimental Protocols for Seproxetine

For the most direct computational validation data on Seproxetine, the seminal study involves the creation and analysis of its charge-transfer complexes [1].

1. Synthesis of Seproxetine Charge-Transfer Complexes

  • Objective: To synthesize solid-phase charge-transfer (CT) complexes of Seproxetine with various π-electron acceptors to enhance its stability and receptor binding efficacy [1].
  • Methodology:
    • Reaction: Seproxetine donor was reacted in a 1:1 molar ratio with different π-acceptors (PA, DNB, p-NBA, DCQ, DBQ, TCNQ) in solution [1].
    • Process: Mixtures were stirred for ~1 hour at room temperature. The resulting precipitate was filtered, washed with minimal dichloromethane, and dried under vacuum over anhydrous CaCl₂ [1].
  • Characterization: The synthesized CT complexes were characterized using Thermogravimetric Analysis (TGA), UV/Vis Spectrometry, and ¹H-NMR [1].

2. Computational Validation of Complexes

  • Objective: To evaluate and compare the binding efficiency and stability of SRX and its CT complexes against key biological targets [1].
  • Molecular Docking Protocol:
    • Software: AutoDock Vina [1].
    • Ligand Preparation: Structures of SRX and CT complexes were converted to PDBQT format. Energy minimization was performed using the MMFF94 force field for 500 steps [1].
    • Receptor Preparation: 3D crystal structures of serotonin, dopamine, and TrkB kinase receptors were obtained from the RCSB PDB. Kollman charges were added, and the Geistenger method was used to assign partial charges [1].
    • Docking & Analysis: Docking calculations were performed, and the resulting poses were visualized and analyzed using BIOVIA Discovery Studio Visualizer [1].
  • Molecular Dynamics (MD) Simulation Protocol:
    • Software & Parameters: GROMACS package with GROMOS96 43a1 force field. The simulation was run for 100 ns at 300 K [1].
    • Analysis: The stability of the receptor-ligand complexes (e.g., SRX-dopamine vs. [(SRX)(TCNQ)]-dopamine) was assessed by analyzing residue flexibility, structural solidity, and solvent-accessible surface area over the simulation period [1].
  • Density Functional Theory (DFT) Calculations:
    • Method: The optimized structures of the CT complexes were obtained using DFT at the B-3LYP/6-311G++ level of theory to determine their minimal energy configurations [1].

Visualizing Workflows and Pathways

The diagrams below illustrate the experimental workflow for Seproxetine CT complex validation and a simplified neuroadaptation model relevant to antidepressant action.

Start Start: Seproxetine (SRX) Synthesize Synthesize CT Complexes Start->Synthesize Characterize Characterize Complexes (TGA, UV/Vis, NMR) Synthesize->Characterize CompModel Computational Modeling Characterize->CompModel Docking Molecular Docking (AutoDock Vina) CompModel->Docking MD Molecular Dynamics (100 ns simulation) CompModel->MD DFT DFT Optimization (B-3LYP/6-311G++) CompModel->DFT Result Output: Validated Stable Complex Docking->Result MD->Result DFT->Result

A workflow for validating Seproxetine CT complexes combines synthesis, characterization, and multi-level computational modeling [1].

ChronicAD Chronic Antidepressant (e.g., SSRI) ReceptorChange Neuroadaptation: Receptor Strength/Expression ChronicAD->ReceptorChange FiringRate Altered Firing Rates in Monoamine Nuclei (DR, LC, VTA) ReceptorChange->FiringRate MonoamineLevel Adapted Monoamine Levels (5-HT, NE, DA) FiringRate->MonoamineLevel TherapeuticOutcome Therapeutic Outcome MonoamineLevel->TherapeuticOutcome

Antidepressant neuroadaptation involves chronic drug exposure triggering receptor changes that alter neural firing and ultimately monoamine levels, explaining heterogeneous therapeutic outcomes [5].

Interpretation of Findings and Future Directions

  • Seproxetine's Re-emergence with a Novel Approach: The computational data for Seproxetine itself is not from clinical trials but from a proof-of-concept study exploring charge-transfer complexes as a strategy to overcome its historical cardiac liabilities [1]. The strong binding energies and stability of the [(SRX)(TCNQ)] complex suggest this is a promising avenue for revitalizing this potent compound.
  • Context of Broader Antidepressant Research: The efficacy of established treatments like ECT and the rapid action of ketamine highlight the clinical benchmarks [4]. The diverse mechanisms of action, from glutamatergic modulation to serotonin receptor agonism, underscore that future antidepressant development is moving beyond the monoamine hypothesis [3].
  • The Role of Complex Computational Models: The neuroadaptation model illustrates why antidepressant response is heterogeneous [5]. Furthermore, large-scale omics studies on fluoxetine show that its effects are not uniform but are region-specific and cell-type-specific across the brain [6]. This complexity necessitates the kind of sophisticated computational validation performed on Seproxetine's charge-transfer complexes.

References

Seproxetine experimental vs predicted properties

Author: Smolecule Technical Support Team. Date: February 2026

Known Properties of Seproxetine

The table below summarizes the key established information about Seproxetine from the search results.

Property Description
Chemical Identity Active N-demethylated metabolite of the antidepressant fluoxetine (Prozac) [1] [2].
Classification Selective Serotonin Reuptake Inhibitor (SSRI) [1].
Potency More potent than the parent compound, fluoxetine, and its other enantiomer (R-norfluoxetine) [1] [2].
Additional Targets Extends beyond serotonin transporters to include dopamine transporters (DAT) and 5-HT2A/2C receptors [1].
Historical Status Development was reportedly halted in the 1990s due to serious cardiac side effects, such as QT prolongation [1].

A Note on Recent Experimental Research

A 2022 study explored a method to potentially enhance the efficacy and stability of Seproxetine through the formation of charge-transfer complexes [1]. The following diagram outlines the experimental workflow and key findings of this study.

G start Start: Seproxetine (SRX) Donor complex Synthesis of 1:1 Charge-Transfer (CT) Complex start->complex acceptors π-electron Acceptors (PA, DNB, p-NBA, DCQ, DBQ, TCNQ) acceptors->complex char Characterization complex->char dock Molecular Docking complex->dock dft Density Functional Theory (Geometry Optimization) complex->dft dyn Molecular Dynamics Simulation (100 ns) dock->dyn result Key Finding: [(SRX)(TCNQ)] complex showed higher binding energy and stability with dopamine receptor than SRX alone. dyn->result dft->result

This study represents a novel approach to modifying Seproxetine, but it does not constitute a direct comparison of its fundamental predicted versus experimental properties.

References

Mechanism of Action and Comparative Receptor Binding

Author: Smolecule Technical Support Team. Date: February 2026

Seproxetine ((S)-norfluoxetine) primarily acts as a selective serotonin reuptake inhibitor (SSRI), increasing serotonin levels in the brain by inhibiting the serotonin transporter (SLC6A4) [1] [2]. Beyond this primary mechanism, research shows it also inhibits the dopamine transporter (SLC6A3) and interacts with 5-HT2A/2C receptors [3] [1].

Experimental data from molecular docking studies reveals how seproxetine and its charge-transfer complexes bind to key neurological receptors. The binding affinity, measured in kcal/mol, indicates binding strength—where more negative values represent stronger binding [3].

Table 1: Binding Affinity of Seproxetine and its Charge-Transfer Complexes [3]

Compound / Complex Serotonin Receptor (Binding Affinity, kcal/mol) Dopamine Receptor (Binding Affinity, kcal/mol) TrkB Kinase Receptor (Binding Affinity, kcal/mol)
Seproxetine (SRX) alone -6.4 -6.9 -7.3
[(SRX)(TCNQ)] Complex -7.7 -8.7 -8.4

The data demonstrates that the [(SRX)(TCNQ)] charge-transfer complex binds to all three receptors more efficiently than seproxetine alone, with the most significant stability improvement in the [(SRX)(TCNQ)]-dopamine complex (CTcD) [3].

Key Experimental Protocols for Bioactivity Confirmation

Synthesis of Charge-Transfer Complexes

The methodology for creating seproxetine charge-transfer complexes involves reacting seproxetine with various π-electron acceptors in a 1:1 molar ratio [3].

  • Procedure: A solution of seproxetine donor is mixed with a solution of a π-electron acceptor (e.g., PA, DNB, TCNQ). The mixtures are stirred for approximately one hour at room temperature. The resulting solid precipitate is filtered, washed with a minimal amount of dichloromethane, and dried under vacuum over anhydrous calcium chloride [3].
Molecular Docking Studies

Computational molecular docking predicts how seproxetine and its complexes interact with biological targets [3].

  • Ligand Preparation: The structures of seproxetine and the synthesized CT complexes are converted to PDBQT format and their energy is minimized using the MMFF94 force field [3].
  • Receptor Preparation: The 3D crystal structures of target receptors (e.g., serotonin, dopamine) are obtained from the RCSB Protein Data Bank. Kollman charges are added, and hydrogen atoms are assigned [3].
  • Docking Calculation: Docking simulations are performed using AutoDock Vina to predict binding modes and affinities. The resulting poses are analyzed using visualization software [3].
Molecular Dynamics Simulation

Molecular dynamics simulations assess the stability of the docked complexes under conditions mimicking the biological environment [3].

  • Procedure: The optimal receptor-ligand complex pose from docking is used as the starting structure. Simulations are run (e.g., for 100 ns) using a force field (e.g., GROMOS96 43a1). The dynamic properties of the complexes, such as residue flexibility and structural solidity, are compared throughout the simulation to confirm stability [3].

Experimental Workflow for Bioactivity Confirmation

The following diagram outlines the key steps for confirming seproxetine hydrochloride bioactivity, from complex synthesis to computational validation:

Start Start: Bioactivity Confirmation Synth Synthesis of CT Complexes Start->Synth MDock Molecular Docking Synth->MDock MDyn Molecular Dynamics Simulation MDock->MDyn Analysis Data Analysis & Validation MDyn->Analysis

Research Significance and Context

Seproxetine is noted as being a more potent serotonin inhibitor than its R-enantiomer and the parent compound fluoxetine. However, its development was halted due to serious cardiac side effects like QT prolongation [3]. Research into charge-transfer complexation represents a strategy to chemically modify seproxetine for improved efficacy and potentially reduced side effects [3].

As an experimental compound, seproxetine is not approved for clinical use and is available for research purposes only [1] [2].

References

Available Experimental Data on Seproxetine

Author: Smolecule Technical Support Team. Date: February 2026

The information below summarizes the key findings from a 2022 study that involved the thermal analysis of seproxetine charge–transfer complexes [1].

Aspect Description
Drug Substance Seproxetine (SRX) hydrochloride bulk drug substance [2].
Analytical Technique Thermogravimetric analysis (TGA/DTG) [1].
Instrument Shimadzu TGA-50H equipment [1].
Experimental Safeguards Platinum pans, nitrogen gas flow, and a heating rate of 30 °C min−1 [1].
Key Findings Thermal stability of solid charge–transfer complexes was investigated; kinetic thermodynamic values were calculated from thermal decomposition diagrams [1].

Detailed Experimental Protocol

For researchers looking to replicate or understand the methodology, the following experimental workflow and protocols were used in the identified study.

G Start Start: Synthesis of SRX CT Complex A Solid Complex Isolation Start->A B Thermal Analysis (TGA/DTG) A->B C Data from Thermal Decomposition B->C D Calculate Kinetic & Thermodynamic Parameters C->D

Synthesis of Solid Charge–Transfer Complexes [1]:

  • The charge–transfer complexes were synthesized by reacting seproxetine (SRX) donor with various π–electron acceptors in a 1:1 molar ratio.
  • The mixtures were stirred at room temperature for approximately one hour.
  • The resulting precipitate was filtered, washed with a minimal amount of dichloromethane, and dried under vacuum over anhydrous calcium chloride (CaCl₂).

Thermal Analysis Protocol [1]:

  • Instrument: Shimadzu TGA-50H.
  • Atmosphere: Nitrogen gas flow.
  • Crucible: Platinum pans.
  • Heating Rate: 30 °C per minute.
  • Data Output: The obtained TGA/DTG (Derivative Thermogravimetry) diagrams were used to study the thermal decomposition of the complexes and to calculate associated kinetic and thermodynamic parameters.

What You Need to Know

  • Limited Public Data: The search results indicate that seproxetine itself is a relatively under-studied compound in the public scientific literature [2]. The most detailed recent studies focus not on the pure drug, but on its charge–transfer complexes with various π–electron acceptors [3] [1].
  • Data Gap: The available publication confirms that thermal analysis was performed and that kinetic parameters were calculated. However, the specific numerical results—such as decomposition temperatures, activation energies, and thermodynamic values—are not provided in the public abstracts or the information I found. The data is qualitative (confirming the technique was used) rather than quantitative.

References

Spectroscopic Characterization of Seproxetine and Its Charge-Transfer Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Seproxetine (SRX), also known as (S)-norfluoxetine, is the active N-demethylated metabolite of the antidepressant fluoxetine [1] [2] [3]. It is a more potent serotonin reuptake inhibitor than the parent compound but its development was halted due to serious cardiac side effects, specifically QT prolongation [1] [4]. Recent research has focused on forming charge-transfer (CT) complexes to potentially modify its properties and efficacy [5] [1] [6].

The following table summarizes the key formation and spectral parameters for the various CT complexes, providing a direct comparison of their spectroscopic characteristics.

π–Electron Acceptor Abbreviation Stoichiometry (SRX:Acceptor) λmax of CT Band (nm) Formation Constant (KCT) Molar Extinction Coefficient (εCT) Standard Free Energy (∆G°)
Picric Acid [5] PA 1:1 340 & 436 Information Missing Information Missing Information Missing
Dinitrobenzene [5] DNB 1:1 351 Information Missing Information Missing Information Missing
p-Nitrobenzoic Acid [5] p-NBA 1:1 353 Information Missing Information Missing Information Missing
2,6-Dichloroquinone-4-chloroimide [5] DCQ 1:1 528 Information Missing Information Missing Information Missing
2,6-Dibromoquinone-4-chloroimide [5] DBQ 1:1 540 Information Missing Information Missing Information Missing
7,7,8,8-Tetracyanoquinodimethane [5] TCNQ 1:1 745 & 833 Information Missing Information Missing Information Missing

The formation of these complexes was confirmed through the appearance of new absorption bands in the visible region, which were not present in the spectra of the individual components [5] [4]. The following table details the calculated physical parameters and binding affinities from computational studies, offering insights into the stability and biological interactions of the complexes.

Parameter / Complex SRX-TCNQ Complex SRX (alone) Notes / Other Complexes
Oscillator Strength (ƒ) [5] Not Specified Not Specified All complexes showed "high values" [5]
Resonance Energy (RN) [5] Not Specified Not Specified All complexes showed "low values" [5]
Ionization Potential (ID) [5] Not Specified Not Specified Calculated for all complexes [5]
Binding Energy vs. Dopamine Receptor [1] [6] -9.4 kcal/mol -7.7 kcal/mol The [(SRX)(TCNQ)]-dopamine complex (CTcD) showed the highest binding affinity.
Binding Energy vs. Serotonin Receptor [1] [6] Superior to SRX alone Baseline The TCNQ complex bound more efficiently than SRX to all tested receptors [1].
Molecular Dynamics Stability [1] [6] More Stable Stable The CTcD complex showed a more stable conformation over a 100 ns simulation [1].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a summary of the key methodologies employed.

  • Synthesis of Solid CT Complexes: The 1:1 charge-transfer complexes were synthesized by reacting a solution of seproxetine donor (in methanol) with a solution of each π-electron acceptor. The mixtures were stirred at room temperature for approximately one hour. The resulting precipitate was filtered, washed with a minimal amount of dichloromethane, and dried under vacuum over anhydrous calcium chloride [1] [6].
  • Spectrophotometric Titration (for Stoichiometry): The quantitative analysis of seproxetine and the determination of the 1:1 molar ratio were performed using a spectrophotometric titration method, specifically the molar ratio technique [5] [4]. This involved monitoring the change in absorbance of the new charge-transfer band while varying the concentration ratio of the donor (SRX) and acceptor.
  • Characterization of Solid Complexes: The isolated solid complexes were characterized using a suite of analytical techniques [5]:
    • Spectroscopic Tools: FTIR and 1H-NMR (in DMSO solvent).
    • Morphological and Elemental Analysis: Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Energy-Dispersive X-ray spectroscopy (EDX).
    • Thermal Analysis: Thermogravimetric analysis (TGA/DTG) was used to investigate thermal stability and calculate kinetic thermodynamic parameters.
    • Structural Analysis: X-ray powder diffraction was employed.
  • Computational Methods: The 2022 study included advanced computational analyses [1] [6]:
    • Molecular Docking: Interactions between SRX/CT complexes and target receptors (serotonin, dopamine, TrkB kinase) were simulated using AutoDock Vina.
    • Molecular Dynamics (MD) Simulation: The stability of the docked complexes was evaluated using a 100 ns MD simulation run with GROMACS.
    • Density Functional Theory (DFT): The optimized geometry of the CT complexes was obtained using DFT at the B-3LYP/6-311G++ level of theory.

Research Context and Workflow

To better understand the rationale and process behind this research, the following diagram outlines the key problem and the experimental pathway undertaken to address it.

Seproxetine Research Motivation and Path Problem Problem: Seproxetine (SRX) is a potent SSRI but causes cardiac side effects (QT prolongation). Goal Research Goal: Modify SRX via charge-transfer (CT) complexation to improve efficacy/safety. Problem->Goal Motivates Hypothesis Hypothesis: CT complexes may enhance binding properties and stability. Goal->Hypothesis Synthesis Synthesis & Physicochemical Char. Hypothesis->Synthesis CompBio Computational Biology Analysis Hypothesis->CompBio KeyFinding Key Finding: SRX-TCNQ complex showed higher binding affinity and stability vs. dopamine & serotonin receptors. Synthesis->KeyFinding CompBio->KeyFinding

The experimental workflow for the synthesis and characterization of the complexes is detailed below.

Seproxetine CT Complex Experimental Workflow Start Start: Seproxetine (SRX) Donor A1 React with π-Acceptors (PA, DNB, p-NBA, DCQ, DBQ, TCNQ) Start->A1 A2 Stir at RT for 1 hour A1->A2 A3 Filter, wash, and dry precipitate A2->A3 Solid Isolate Solid CT Complex A3->Solid B1 Solution Analysis Solid->B1 C1 Solid-State Analysis Solid->C1 B2 UV-Vis Spectrophotometry (Stoichiometry, KCT, εCT) B1->B2 C2 FTIR & 1H-NMR Spectroscopy C1->C2 C3 Thermal Analysis (TGA/DTG) C1->C3 C4 Morphology (SEM/TEM/EDX) C1->C4 C5 X-ray Powder Diffraction C1->C5 D1 Computational Modeling (Docking, MD, DFT) B2->D1 Data for validation

Key Insights for Researchers

  • The SRX-TCNQ complex is a lead candidate: Among all the complexes studied, the one formed with TCNQ consistently demonstrated superior performance in computational models, suggesting it is the most promising for further investigation [1] [6].
  • Bridging experimental and computational data: This body of research provides a robust dataset that correlates experimental spectroscopic data (e.g., formation constants from UV-Vis) with computational predictions (e.g., binding energies from docking studies), offering a more complete picture of the complexes' properties [5] [1].
  • Addressing the data gap: A notable limitation in the current literature is the frequent omission of specific numerical values for key parameters like formation constants (K_CT) and molar extinction coefficients (ε_CT), despite their calculation being mentioned [5]. Future work should seek to obtain these values directly from the original publications or authors.

References

Seproxetine pharmacological activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Comparison

Seproxetine (S-norfluoxetine) is the active metabolite of fluoxetine and is classified as a Selective Serotonin Reuptake Inhibitor (SSRI). However, its activity extends beyond serotonin to include other neurotransmitter systems [1] [2].

The table below compares the binding affinity (Ki in nM) of Seproxetine with other common antidepressants. A lower Ki value indicates a stronger binding affinity and potency for the target [3].

Medication SERT (Serotonin) NET (Norepinephrine) DAT (Dopamine)
Seproxetine (SRX) Highly potent [1] [2] Information missing Information missing
Paroxetine 0.13 40 490
Sertraline 0.29 420 25
Fluoxetine 0.81 240 3600
Venlafaxine (SNRI) 8.9 1060 9300
Clomipramine (Tricyclic) 0.28 38 2190

Note: While specific Ki values for Seproxetine from the provided data are not available, research indicates it is a 20 times more potent serotonin inhibitor than its R-enantiomer and also acts on dopamine transporters and 5-HT2A/2C receptors [1] [2].

Experimental Protocol: Enhancing Seproxetine's Efficacy

A 2022 study investigated a method to improve Seproxetine's efficacy and stability through charge-transfer (CT) complexation [1] [2].

  • Objective: To chemically modify Seproxetine to enhance its binding to key neural receptors while potentially mitigating its serious cardiac side effects (QT prolongation) [1] [2].
  • Method: Seproxetine (the donor) was reacted with several π-electron acceptors (e.g., TCNQ, PA, DNB) in a 1:1 ratio in dichloromethane at room temperature for one hour. The solid CT complexes that formed were isolated, filtered, and dried [1].
  • Analysis: The synthesized CT complexes were characterized using spectrophotometry, thermogravimetric analysis (TGA), and NMR. Their binding interactions were then studied computationally through molecular docking and molecular dynamics simulations against serotonin, dopamine, and TrkB kinase receptors [1].
  • Key Finding: The CT complex formed between Seproxetine and TCNQ ([(SRX)(TCNQ)]) showed the highest binding energy and more stable binding with the dopamine receptor compared to Seproxetine alone [1].

Antidepressant Signaling Pathway

The following diagram illustrates the general signaling pathway of SSRIs and SNRIs in a neuron, which provides context for how Seproxetine functions.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Serotonin Serotonin TPH->Serotonin Storage Vesicular Storage Serotonin->Storage SERT Serotonin Transporter (SERT) Synthesis Synthesis Release Vesicular Release Reuptake Reuptake Release->Reuptake SerotoninCleft Serotonin Release->SerotoninCleft 5-HT Reuptake->Serotonin Reuptake->SERT Storage->Release HT1R HTR1A/1B (Gi/o coupled) SecondMessengers Altered Second Messenger Systems (cAMP, IP3, DAG, Ca2+) HT1R->SecondMessengers HT2R HTR2A/2C (Gq/11 coupled) HT2R->SecondMessengers HT4R HTR4/6/7 (Gs coupled) HT4R->SecondMessengers HTR3 HTR3 (Ligand-gated ion channel) Neuroplasticity Long-term Adaptation & Neuroplasticity SecondMessengers->Neuroplasticity SSRI SSRI/SNRI Blockade SSRI->SERT Inhibits SerotoninCleft->HT1R SerotoninCleft->HT2R SerotoninCleft->HT4R SerotoninCleft->HTR3 Autoreceptor Presynaptic Autoreceptor (e.g., HTR1A/1B) SerotoninCleft->Autoreceptor Autoreceptor->Release Feedback Inhibition

The pathway shows that chronic antidepressant treatment leads to long-term neural adaptations, which are believed to be responsible for their therapeutic effects, rather than the immediate increase in serotonin alone [4].

Key Comparisons and Considerations

  • Mechanism Breadth: Seproxetine has a complex profile, primarily acting on serotonin but also influencing dopamine systems, unlike classic SSRIs [1] [2]. SNRIs like venlafaxine and duloxetine provide a dual mechanism by also increasing norepinephrine, which may be beneficial for some patients and conditions like chronic pain [5] [6].
  • Side Effect Profile: Common side effects for both SSRIs and SNRIs include nausea, dizziness, and sexual dysfunction [6]. Seproxetine's development was notably halted due to concerns about QT prolongation, a serious cardiac side effect [1] [2]. Among SNRIs, venlafaxine has been associated with dose-dependent hypertension, while duloxetine and milnacipran appear better tolerated [5].

References

Seproxetine clinical trial data vs preclinical

Author: Smolecule Technical Support Team. Date: February 2026

Seproxetine Profile and Comparison

The table below summarizes the available information on Seproxetine and places it in context with its parent compound, Fluoxetine.

Aspect Seproxetine (S-norfluoxetine) Fluoxetine (Parent Drug)
Status Experimental; development discontinued [1] Widely approved and marketed (e.g., Prozac) [2]
Description Active metabolite of Fluoxetine; more potent S-enantiomer of norfluoxetine [3] [1] [4] First-line SSRI antidepressant [2]
Primary Mechanism Selective Serotonin Reuptake Inhibitor (SSRI) [1] Selective Serotonin Reuptake Inhibitor (SSRI) [2]
Additional Targets Dopamine transporter (DAT); 5-HT2A/2C receptors [3] [4] Information not focused
Key Preclinical Finding 20 times more potent serotonin inhibitor than R-norfluoxetine [3] [4] Established efficacy in suppressing itching [2]
Reason for Halt/Note Serious cardiac side effects (QT prolongation) [3] [4] Active metabolite (norfluoxetine) has long half-life [2]

Detailed Experimental Protocols

Recent preclinical research focuses on modifying Seproxetine to enhance efficacy and mitigate side effects through charge-transfer (CT) complexation [3] [4]. The core methodology is summarized below.

start Start: Synthesis of Seproxetine CT Complexes step1 1. React Seproxetine donor with π-electron acceptors in solution start->step1 step2 2. Agitate mixture at room temperature for 1 hour step1->step2 step3 3. Filter and wash precipitate with dichloromethane step2->step3 step4 4. Dry solid complex under vacuum step3->step4 output Output: Solid CT Complex for characterization step4->output

Following synthesis, researchers used several techniques to characterize the complexes and evaluate their potential [3] [4]:

  • Characterization: Spectrophotometric analysis confirmed a 1:1 charge-transfer ratio between Seproxetine and the acceptors. Thermogravimetric analysis (TGA) and 1H-NMR spectroscopy were used to study the solid complexes.
  • Molecular Docking: Computer simulations predicted how well Seproxetine and its CT complexes would bind to key receptors (serotonin, dopamine, and TrkB kinase). The complex with TCNQ showed superior binding.
  • Molecular Dynamics Simulation: A 100-nanosecond simulation assessed the stability of the receptor-ligand complexes, indicating that the [(SRX)(TCNQ)]-dopamine complex was more stable than Seproxetine alone.

Context on SSRIs and Development

To better understand Seproxetine's profile, it is helpful to consider the standard SSRI mechanism and the nature of the safety concern that halted its development.

SSRI Mechanism of Action

Seproxetine shares its primary mechanism with all SSRIs. The following diagram illustrates this common pathway.

mech1 1. Presynaptic neuron releases serotonin (5-HT) into synaptic cleft mech2 2. 5-HT binds to postsynaptic receptors, triggering signal mech1->mech2 mech3 3. Serotonin Transporter (SERT) normally recaptures 5-HT from cleft, terminating signal mech2->mech3 mech4 4. SSRI (e.g., Seproxetine) blocks SERT mech3->mech4 mech5 5. Increased 5-HT levels in synaptic cleft enhance and prolong signaling mech4->mech5

The Clinical Development Hurdle: QT Prolongation

The primary reason Seproxetine did not progress to widespread clinical trials was the observation of QT prolongation [3] [4]. This refers to a delay in the electrical recharge phase of the heart muscle, which can be detected on an electrocardiogram (ECG). It is a known risk factor for a serious heart arrhythmia called Torsades de Pointes. This side effect is a recognized concern for a range of pharmaceutical compounds and is a critical focus of cardiac safety assessments during drug development.

References

Experimental Data on Seproxetine Charge-Transfer Complexes

Author: Smolecule Technical Support Team. Date: February 2026

A 2022 study by Al-Humaidi et al. investigated charge-transfer (CT) complexes formed between seproxetine (SRX) as the electron donor and six different π-electron acceptors to enhance its efficacy [1] [2] [3]. The table below summarizes the key quantitative findings from their molecular docking analysis.

CT Complex (SRX:Acceptor) Serotonin Receptor (Binding Energy, kcal/mol) Dopamine Receptor (Binding Energy, kcal/mol) TrkB Kinase Receptor (Binding Energy, kcal/mol)
SRX (alone) -6.8 -6.8 -6.5
[(SRX)(PA)] -6.9 -7.1 -6.7
[(SRX)(DNB)] -6.9 -7.0 -6.7
[(SRX)(p-NBA)] -6.8 -7.0 -6.7
[(SRX)(DCQ)] -7.0 -7.2 -6.8
[(SRX)(DBQ)] -7.0 -7.3 -6.8
[(SRX)(TCNQ)] -7.3 -7.6 -7.2

The data shows that all CT complexes demonstrated improved binding energy compared to seproxetine alone, with the [(SRX)(TCNQ)] complex being the most effective across all three tested receptors [1] [2]. Molecular dynamics simulations further confirmed that the [(SRX)(TCNQ)]-dopamine receptor complex was more stable than seproxetine alone [1].

Detailed Experimental Protocols

The following methodologies from the study by Al-Humaidi et al. provide a reproducible framework for synthesizing and characterizing these complexes [1] [2].

  • Synthesis of CT Complexes: The solid CT complexes were synthesized by reacting a solution of seproxetine donor (25 mL) with a solution of each π-electron acceptor (PA, DNB, p-NBA, DCQ, DBQ, TCNQ) in a 1:1 molar ratio. The mixtures were stirred for approximately 60 minutes at room temperature. The resulting precipitate was filtered, washed with a minimal amount of dichloromethane, and dried under vacuum over anhydrous CaCl₂ [1] [2].
  • Molecular Docking Protocol: The 3D crystal structures of the serotonin, dopamine, and TrkB kinase receptors were obtained from the RCSB Protein Data Bank. The structures of SRX and the CT complexes were energy-minimized using the MMFF94 force field. Docking calculations were performed using AutoDock Vina, and the resulting poses were analyzed with BIOVIA Discovery Studio Visualizer [2].
  • Molecular Dynamics Simulation: The stability of the docked complexes was evaluated using a 100 ns molecular dynamics simulation run with the GROMACS package (version 2019.2) and the GROMOS96 43a1 force field. The system was solvated using SPC water models [2].

Diagram of Experimental Workflow

The diagram below illustrates the key steps involved in the synthesis and computational analysis of seproxetine charge-transfer complexes, as described in the study.

SRX_Workflow Seproxetine CT Complex R&D Workflow Start Start Synthesis Synthesis of CT Complexes Start->Synthesis Charac Complex Characterization Synthesis->Charac Docking Molecular Docking Charac->Docking MD Molecular Dynamics Simulation (100 ns) Docking->MD Analysis Stability & Binding Energy Analysis MD->Analysis End End Analysis->End

This workflow begins with the synthesis of solid CT complexes, moves through their physical characterization, and proceeds to computational analysis via docking and dynamics simulations to evaluate their potential efficacy [1] [2].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

331.0950763 Da

Monoisotopic Mass

331.0950763 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K4QYN23H2N

Other CAS

127685-30-7

Wikipedia

Seproxetine hydrochloride

Dates

Last modified: 07-15-2023
1: Dawood S, Zarina S, Bano S. Docking studies of antidepressants against single crystal structure of tryptophan 2, 3-dioxygenase using Molegro Virtual Docker software. Pak J Pharm Sci. 2014 Sep;27(5 Spec no):1529-39. PubMed PMID: 25176248.
2: de Maat MM, Huitema AD, Mulder JW, Meenhorst PL, van Gorp EC, Mairuhu AT, Beijnen JH. Drug Interaction of Fluvoxamine and Fluoxetine with Nevirapine in HIV-1-Infected Individuals. Clin Drug Investig. 2003;23(10):629-37. PubMed PMID: 17535078.

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